molecular formula C19H21ClFNO3 B129158 ent-Paroxetine Hydrochloride CAS No. 130855-30-0

ent-Paroxetine Hydrochloride

Numéro de catalogue: B129158
Numéro CAS: 130855-30-0
Poids moléculaire: 365.8 g/mol
Clé InChI: GELRVIPPMNMYGS-SATBOSKTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An enantiomeric impurity of Paroxetine.>ent-Paroxetine Hydrochloride(cas 130855-30-0) is an impurity of API Paroxetine. 

Propriétés

IUPAC Name

(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-SATBOSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595337
Record name (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130855-30-0
Record name Paroxetine hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAROXETINE HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiomeric Purity in Drug Development

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the therapeutic management of major depressive disorder and other anxiety-related conditions.[1][2] It exists as four optical isomers due to two chiral centers in its structure.[3] The therapeutically active form is (-)-trans-paroxetine, chemically designated as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.[1][3] Consequently, its enantiomer, (+)-trans-paroxetine or ent-Paroxetine, is considered an impurity in the active pharmaceutical ingredient (API).[3] Understanding the physicochemical properties of ent-Paroxetine Hydrochloride is paramount for the development of robust analytical methods to ensure the enantiomeric purity, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of these properties, grounded in established scientific principles and experimental data.

Core Molecular and Physical Identifiers

A precise understanding of the fundamental properties of a molecule is the bedrock of all further characterization. These identifiers are critical for regulatory submissions, quality control, and formulation development.

Chemical Identity
  • IUPAC Name: (3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride

  • Alternate Names: Paroxetine HCl; Paroxetine impurity D; (3R-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.[4]

  • CAS Number: 130855-30-0[4]

Molecular Formula and Weight

The molecular structure of ent-Paroxetine is the mirror image of Paroxetine. The addition of hydrochloric acid to form the salt is a common strategy to enhance solubility and stability.

  • Molecular Formula: C₁₉H₂₀FNO₃ · HCl[5]

  • Molecular Weight: 365.83 g/mol [4][6]

The following table summarizes the core identifiers for this compound.

PropertyValueReference(s)
IUPAC Name (3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
CAS Number 130855-30-0[4]
Molecular Formula C₁₉H₂₀FNO₃ · HCl[5]
Molecular Weight 365.83 g/mol [4][6]
Appearance White to off-white crystalline powder[7][8]

Thermodynamic and Solubility Profile

The thermodynamic properties and solubility behavior of this compound dictate its absorption, distribution, and formulation characteristics.

Melting Point

The melting point is a critical indicator of purity and polymorphic form. For Paroxetine Hydrochloride, the literature reports a range, which is often indicative of the presence of different polymorphic or solvatomorphic forms.

  • Melting Point: 120°C to 138°C.[8][9][10] This range suggests that the specific crystalline form and hydration state significantly influence the melting behavior.

Solubility

Solubility is a key determinant of bioavailability. This compound, like its enantiomer, exhibits variable solubility depending on the solvent system.

  • Aqueous Solubility: Sparingly soluble in water (5.4 mg/mL).[9][10] The protonated piperidine nitrogen in the hydrochloride salt form enhances its solubility in aqueous media compared to the free base.

  • Organic Solvents: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at approximately 25 mg/ml, and also shows solubility in chloroform and methanol.[7]

The table below provides a summary of the solubility data.

SolventSolubilityReference(s)
Water 5.4 mg/mL (sparingly soluble)[9][10]
Methanol Freely soluble[7]
Ethanol (96%) Sparingly soluble[7]
DMSO ~25 mg/mL[7]
Chloroform Soluble[7]
Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its absorption and distribution.

  • pKa: The pKa of paroxetine is approximately 9.6, corresponding to the secondary amine in the piperidine ring. This indicates that at physiological pH, the molecule will be predominantly in its protonated, cationic form.

Optical Properties: The Defining Characteristic

As an enantiomer, the most distinguishing physicochemical property of ent-Paroxetine is its interaction with plane-polarized light.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance.[11] It is a fundamental property used to differentiate between enantiomers.[12]

  • Specific Rotation ([α]): While the specific rotation for this compound is not explicitly detailed in the provided search results, it is expected to have the same magnitude but opposite direction to that of (-)-trans-paroxetine. The enantiomer that rotates the plane of polarization clockwise is termed dextrorotatory (+), while the one that rotates it counterclockwise is levorotatory (-).[12] For reference, the maleate salt of (-)-trans-paroxetine has a specific optical rotation of -87° (c=5 in ethanol). Therefore, the corresponding ent-paroxetine salt would be expected to have a specific rotation of +87° under the same conditions.

Solid-State Characterization: Polymorphism and Crystallinity

The solid-state properties of an API can have profound effects on its stability, dissolution rate, and manufacturability. Paroxetine hydrochloride is known to exist in multiple crystalline forms, including polymorphs and solvates.[13]

Polymorphism

Polymorphism refers to the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[13]

  • Known Forms: Paroxetine hydrochloride has been identified in several polymorphic and solvatomorphic forms.[13][14] These include a non-hygroscopic hemihydrate (Form I) and a hygroscopic anhydrate (Form II).[14][15] Form I is considered the more thermodynamically stable form.[15] It is crucial to control the polymorphic form during manufacturing to ensure consistent product performance.

Crystallographic Data

X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of a crystalline solid.

  • Crystal System: Studies have shown that different forms of paroxetine hydrochloride crystallize in the monoclinic system with the space group P2₁.[16][17] For instance, Form I (hemihydrate) has been characterized with specific unit-cell dimensions.[16][17]

Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, allowing for its identification and quantification.

  • UV/Vis Spectroscopy: Paroxetine hydrochloride exhibits characteristic ultraviolet absorbance maxima at approximately 235, 265, 271, and 295 nm.[5] This property is often utilized for quantitative analysis in dissolution studies and assays.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Specific bands can be used to identify the compound and differentiate between its polymorphic forms.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Stability and Degradation

The stability of an API is a critical quality attribute that must be thoroughly investigated.

  • Degradation Pathways: Paroxetine is known to be labile to acid and base hydrolysis, which can lead to ether cleavage.[19] It is relatively stable under conditions of humidity, light, and oxidation.[19] Understanding these degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.

Experimental Protocols

The following section outlines the methodologies for determining key physicochemical properties of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Rationale: HPLC is the most widely used technique for the separation and quantification of enantiomers in pharmaceutical analysis.[3] Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation.

Methodology:

  • Column: A chiral stationary phase, such as Chiralpak AD (an amylose-based CSP), is effective for separating paroxetine enantiomers.[20][21]

  • Mobile Phase: A mixture of organic modifiers like ethanol or 2-propanol in a suitable buffer is optimized to achieve baseline separation.[21]

  • Detection: UV detection at one of the absorbance maxima (e.g., 295 nm) is typically used for quantification.[5]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantification.[21]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh ent-Paroxetine HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45µm filter Dissolve->Filter Inject Inject sample onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 295 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Enantiomeric Purity Integrate->Quantify DSC_Workflow Start Start Prep Prepare Sample in Pan Start->Prep Load Load Sample and Reference into DSC Prep->Load Program Set Temperature Program (e.g., 25-200°C at 10°C/min) Load->Program Run Run Analysis under Nitrogen Purge Program->Run Analyze Analyze Thermogram for Thermal Events (Melting, Transitions) Run->Analyze End End Analyze->End

Caption: General Workflow for DSC Analysis.

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Rationale: PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for identification.

Methodology:

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

  • Pattern Analysis: The resulting diffraction pattern (intensity vs. 2θ) is compared to reference patterns of known polymorphs to identify the form present in the sample.

Conclusion

A thorough understanding of the physicochemical properties of this compound is not merely an academic exercise; it is a regulatory and safety imperative. The data and protocols presented in this guide underscore the importance of enantiomer-specific characterization in modern drug development. From its fundamental molecular identifiers to its complex solid-state behavior, each property contributes to the overall quality, safety, and efficacy profile of the paroxetine API. The application of orthogonal analytical techniques, such as chiral HPLC, DSC, and PXRD, provides a robust framework for ensuring that the final drug product is free from undesirable enantiomeric impurities, thereby safeguarding patient health.

References

  • Profiles in Drug Substances, Excipients, and Related Methodology. (2013). Paroxetine hydrochloride: polymorphs and solvatomorphs. PubMed.
  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15).
  • Yokota, M., Uekusa, H., & Ohashi, Y. (1999). Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride. Bulletin of the Chemical Society of Japan, 72(8), 1731-1736.
  • Ferretti, R., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4.
  • Gajewska, M., et al. (1999). Validated chiral high-performance liquid chromatographic method for the determination of trans-(-)-paroxetine and its enantiomer in bulk and pharmaceutical formulations. Journal of Chromatography A, 857(1-2), 137-43.
  • Barnes, A. R., et al. (2013). Paroxetine Hydrochloride. Polymorphs and Solvatomorphs. ResearchGate.
  • Wang, L., et al. (2015). Polymorphism in CYP2D6 affects the pharmacokinetics and dose escalation of paroxetine controlled-release tablet in healthy Chinese subjects. Personalized Medicine, 12(4), 295-304.
  • Yokota, M., Uekusa, H., & Ohashi, Y. (1999). Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride. The Chemical Society of Japan.
  • Anmol Chemicals. Paroxetine Hydrochloride BP Ph EP Eur USP IP Grade Manufacturers.
  • Germann, D., et al. (2013). Paroxetine hydrochloride. Profiles of Drug Substances, Excipients and Related Methodology, 38, 367-406.
  • ResearchGate. Chiral HPLC method for chiral purity determination of paroxetine drug substance.
  • Srirungruang, K., et al. (2021). Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex. Molecules, 26(21), 6591.
  • U.S. Food and Drug Administration. (2002). Paroxetine Hydrochloride Chemistry Review.
  • de Armas, H. N., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3843-3851.
  • Kim, J. M., et al. (2004). Relationship between the Polymorphism of Cytochrome P-450 2D6 and Theclinical Outcomes of Paroxetine in Korean Patient. Clinical Psychopharmacology and Neuroscience, 2(1), 31-38.
  • ResearchGate. New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Euroanalysis XVII.
  • ResearchGate. X-ray structure of paroxetine (8PR505) bind in the active site cavity....
  • ResearchGate. X-ray structure of paroxetine bind in the binding site of the serotonin....
  • U.S. Food and Drug Administration. (paroxetine hydrochloride) Label.
  • National Center for Biotechnology Information. Paroxetine. PubChem Compound Database.
  • Buxton, P. C., et al. (1988). Solid-state forms of paroxetine hydrochloride. International Journal of Pharmaceutics, 42(1-3), 135-143.
  • LGC Standards. Paroxetine impurities: An overview.
  • Shinde, G. V., et al. (2012). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 74(4), 343-347.
  • Ohshima, T., et al. (2001). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 49(10), 1349-1351.
  • Patel, J. K., et al. (2013). Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets. International Journal of Pharmaceutical Sciences and Research, 4(11), 4319-4328.
  • Geneesmiddeleninformatiebank. Paroxetin "HEXAL".
  • Wang, Y., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Pharmaceutics, 10(4), 249.
  • Ohshima, T., et al. (2001). Improved Synthesis of Paroxetine Hydrochloride propan-2-ol Solvate Through One of Metabolites in Humans, and Characterization of the Solvate Crystals. PubMed.
  • Google Patents. US6080759A - Paroxetine hydrochloride form A.
  • ResearchGate. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 3 Factorial Design.
  • Li, J., et al. (2019). Asymmetric Formal Synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 84(12), 8173-8178.
  • ResearchGate. (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance.
  • National Center for Biotechnology Information. Paroxetine Hydrochloride. PubChem Compound Database.
  • Chemistry LibreTexts. (2021). 5.4: Optical Activity.
  • Wikipedia. Paroxetine.
  • Wikipedia. Optical rotation.
  • DailyMed. Paroxetine Tablets, USP.
  • Robertson, D. W., et al. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(1), 1412-1417.

Sources

ent-Paroxetine Hydrochloride CAS number 130855-30-0

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-ent-Paroxetine-Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a chiral molecule administered as a single (-)-trans enantiomer for the treatment of major depressive and anxiety disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a comprehensive technical overview of its enantiomer, ent-Paroxetine Hydrochloride (CAS 130855-30-0), also known as (+)-trans-Paroxetine Hydrochloride.[4][5] We will delve into the critical aspects of its physicochemical properties, synthesis, pharmacological inactivity, and the analytical methodologies required for its separation and control as a chiral impurity. Understanding the properties of this enantiomer is paramount for ensuring the stereochemical purity, safety, and efficacy of the active pharmaceutical ingredient (API), Paroxetine.[3]

The Principle of Stereoselectivity in Paroxetine

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.[1] The therapeutically active agent is specifically the (3S, 4R)-enantiomer, known as (-)-trans-paroxetine.[2][3] Its mirror image, the (3R, 4S)-enantiomer or (+)-trans-paroxetine (ent-paroxetine), is considered a chiral impurity.[1][4] The profound difference in pharmacological activity between these enantiomers highlights the principle of stereoselectivity, where the three-dimensional arrangement of atoms dictates the molecule's ability to bind to its biological target, the serotonin transporter (SERT).[2]

cluster_0 Stereoisomers of trans-Paroxetine Paroxetine (-)-trans-Paroxetine (3S, 4R) Therapeutically Active Eutomer entParoxetine ent-Paroxetine (+)-trans-Paroxetine (3R, 4S) Inactive Distomer Paroxetine->entParoxetine Enantiomers (Non-superimposable mirror images)

Caption: Stereochemical relationship between Paroxetine and ent-Paroxetine.

Physicochemical and Structural Properties

This compound is the enantiomeric impurity of Paroxetine and is designated as Paroxetine USP Related Compound C.[1][4]

PropertyValueSource(s)
CAS Number 130855-30-0[6]
Chemical Name (3R,4S)-3-((benzo[d][1][7]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride[5][8]
Synonyms (+)-trans-Paroxetine HCl, Paroxetine Impurity D[5][6]
Molecular Formula C₁₉H₂₁ClFNO₃[6][8]
Molecular Weight 365.83 g/mol [6][8]
Appearance White to Off-White Solid[4]
Melting Point 116-123°C[9]
Solubility Slightly soluble in Methanol and Water[4][9]
Storage Hygroscopic, store at -20°C under inert atmosphere[9]

Synthesis and Control

The synthesis of enantiomerically pure paroxetine is a critical process in its manufacture. This typically involves either a stereoselective synthesis or the resolution of a racemic mixture of a key intermediate. One established method involves the resolution of the intermediate (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[10][11]

The synthesis of the final active compound involves several key steps:

  • Protection: The secondary amine of the piperidine intermediate is often protected, for example, with a tert-butoxycarbonyl (Boc) group.[10][11]

  • Coupling: The protected intermediate is then coupled with sesamol (3,4-methylenedioxyphenol) via a substitution reaction (e.g., Mitsunobu or Williamson ether synthesis) to form N-Boc-paroxetine.[10]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed by introducing hydrogen chloride, often in a solvent like isopropanol (IPA), to yield the final crystalline product.[10][12]

Control over the stereochemistry during this process is paramount to minimize the formation of ent-paroxetine. The presence of ent-paroxetine in the final API is strictly controlled by pharmacopoeial monographs and regulatory guidelines.

Pharmacological Profile: A Case of Stereoselective Inactivity

The therapeutic action of paroxetine is derived from its high-affinity binding to and potent inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[13][14][15] This interaction is highly stereoselective.

  • Active Enantiomer (Paroxetine): The (-)-trans-(3S, 4R) enantiomer exhibits a very high binding affinity for SERT (Ki ≈ 0.05 - 70.2 pM).[13][16] It is a potent and selective inhibitor of serotonin reuptake.[17][18]

  • Inactive Enantiomer (ent-Paroxetine): The (+)-trans-(3R, 4S) enantiomer is described as the "most likely not active enantiomer."[1] While specific binding affinity data for ent-paroxetine is not as widely published, the principle of stereoselectivity in SSRIs is well-established. For instance, with citalopram, the S-enantiomer (escitalopram) is about 30 times more potent than the R-enantiomer in inhibiting serotonin reuptake.[2] A similar large disparity in activity is expected between the paroxetine enantiomers. The specific 3D conformation of (-)-trans-paroxetine allows for optimal interaction with the binding site on the SERT protein, an interaction its mirror image cannot achieve with the same efficacy.[19]

The metabolites of paroxetine are also known to be pharmacologically inactive.[15][18] Therefore, the therapeutic effect is solely attributable to the parent (-)-trans enantiomer.

cluster_0 Stereoselective Binding to Serotonin Transporter (SERT) SERT SERT Binding Site Paroxetine (-)-Paroxetine (3S, 4R) Paroxetine->SERT High Affinity Binding & Potent Inhibition entParoxetine (+)-Paroxetine (3R, 4S) entParoxetine->SERT Low Affinity Binding & No Significant Inhibition cluster_workflow Chiral HPLC Analysis Workflow Sample 1. Sample Preparation (Dissolve Paroxetine API in mobile phase) Injection 2. HPLC Injection Sample->Injection Separation 3. Chiral Column Separation Injection->Separation Detection 4. UV Detection Separation->Detection Analysis 5. Data Analysis (Quantify % ent-Paroxetine) Detection->Analysis

Sources

Foreword: The Imperative of Stereochemistry in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of ent -Paroxetine Hydrochloride A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of pharmacology, a molecule's three-dimensional arrangement is not a trivial detail; it is a fundamental determinant of its biological activity. The existence of non-superimposable mirror-image isomers, or enantiomers, means that a chiral drug can exist in two forms that may elicit vastly different physiological responses. One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or, in some cases, responsible for undesirable side effects. This guide provides a detailed technical exploration of ent -Paroxetine Hydrochloride, the enantiomer of the widely-used selective serotonin reuptake inhibitor (SSRI), Paroxetine. Understanding the structure, synthesis, and characterization of this specific molecule is a critical case study in the principles of stereoisomerism and its profound impact on drug safety and efficacy.

Paroxetine: A Chiral Antidepressant

Paroxetine is a potent and selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake, a mechanism that increases the availability of serotonin in the synaptic cleft, thereby alleviating symptoms of depression and anxiety disorders.[1] Marketed as the hydrochloride hemihydrate salt, the active pharmaceutical ingredient is a single, specific stereoisomer.[2]

The molecular structure of paroxetine contains two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers with trans and cis configurations relative to the piperidine ring.[3][4] The therapeutic activity resides exclusively in the (-)-trans isomer.[5] Its precise chemical name, reflecting its absolute stereochemistry, is (-)-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.[6][7][8]

ent-Paroxetine Hydrochloride: The Enantiomeric Counterpart

The prefix "ent-" is derived from the term enantiomer and is used to denote the mirror-image counterpart of a chiral molecule. Therefore, ent -Paroxetine is the (+)-trans-(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. In the context of pharmaceutical manufacturing, ent-Paroxetine is considered a chiral impurity whose presence must be carefully monitored and controlled.[3]

Molecular Structure and Absolute Configuration

The absolute configuration of the chiral centers in ent-paroxetine is (3R, 4S). This is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents at carbons 3 and 4 of the piperidine ring.

  • At Carbon 3: The order of priority is: -O-CH₂-Ar > -C4H- > -CH₂-N- > -H.

  • At Carbon 4: The order of priority is: -C₆H₄F > -C3H- > -CH₂-N- > -H.

The (R,S) designation for ent-paroxetine is the exact opposite of the (S,R) designation for the active paroxetine molecule, confirming their enantiomeric relationship.

Fig. 1: Enantiomeric relationship of Paroxetine and ent-Paroxetine.
Synthesis and Chiral Resolution

While various synthetic routes to racemic trans-paroxetine exist, obtaining the enantiomerically pure forms requires either asymmetric synthesis or, more commonly in industrial settings, chiral resolution of the racemate.[9][10][11][12] Chiral resolution physically separates the two enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the definitive analytical technique for separating and quantifying enantiomers, and the principles are directly applicable to preparative-scale separations.[3][13][14]

The causality behind this choice is clear: CSPs contain a single enantiomer of a chiral selector which forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation.

G start Prepare Sample: Racemic Paroxetine HCl Standard & Test Sample Solution hplc_system HPLC System Setup start->hplc_system column Install Chiral Column (e.g., Chiralpak AD-H) hplc_system->column mobile_phase Prepare Mobile Phase (e.g., Hexane:Ethanol:Ethanolamine) hplc_system->mobile_phase injection Inject Sample onto Column column->injection mobile_phase->injection separation Enantiomeric Separation on CSP injection->separation detection UV Detection (e.g., 295 nm) separation->detection chromatogram Generate Chromatogram: Two Resolved Peaks detection->chromatogram quantification Quantify Peak Areas Calculate Enantiomeric Excess (% e.e.) chromatogram->quantification report Report Results quantification->report

Fig. 2: Logical workflow for chiral HPLC analysis of Paroxetine.
Structural Characterization Protocols

Confirming the identity and purity of ent-Paroxetine requires a suite of analytical techniques. Each provides a different piece of the structural puzzle, creating a self-validating system of characterization.

Technique Purpose & Field-Proven Insights
Chiral HPLC Primary Use: Determination of enantiomeric purity and ratio.[3][13][15] Expert Insight: This is the gold standard. Unlike optical rotation, which gives a bulk property of the sample, chiral HPLC physically separates the enantiomers, providing unambiguous quantification. The choice of a polysaccharide-based CSP (like amylose or cellulose derivatives) is common for this class of compounds due to their broad applicability and high resolving power.[14]
X-ray Crystallography Primary Use: Unambiguous determination of absolute stereochemistry and solid-state conformation.[16] Expert Insight: Single-crystal X-ray diffraction is the only technique that provides a direct "picture" of the molecule, confirming the (3R,4S) configuration. It also reveals polymorphism; Paroxetine HCl is known to exist as a stable hemihydrate (Form I) and other solvated forms, which have different physical properties.[17][18][19]
NMR Spectroscopy Primary Use: Confirmation of the covalent structure (connectivity of atoms).[20] Expert Insight: ¹H and ¹³C NMR spectra of enantiomers are identical in a standard achiral solvent. However, NMR is crucial to confirm that the sample is indeed paroxetine and not a structural isomer or impurity. To differentiate enantiomers via NMR, a chiral solvating agent or chiral derivatizing agent must be used to induce diastereomeric environments, resulting in separable signals.[2]
Mass Spectrometry (MS) Primary Use: Determination of molecular weight and fragmentation pattern. Expert Insight: Like NMR, MS cannot distinguish between enantiomers. However, it provides definitive confirmation of the molecular formula (C₁₉H₂₀FNO₃) and is extremely sensitive for detecting trace impurities.[21]

This protocol is representative of a validated method for the analytical separation of (-)-trans-paroxetine and its enantiomer, (+)-trans-paroxetine (ent-paroxetine).[3]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase: Ultron ES-OVM column (150 mm x 4.6 mm), an ovomucoid-based CSP.[3] The glycoprotein selector provides a complex 3D chiral environment for separation.

    • Mobile Phase: Prepare a mobile phase of 10 mM phosphate buffer (pH 3.5) and acetonitrile in a 98:2 (v/v) ratio. Filter and degas thoroughly. The aqueous, low-pH mobile phase is chosen to ensure the analyte is in its protonated, soluble form.

    • Flow Rate: 1.5 mL/min.

    • Temperature: 23 °C.

    • Detection: UV at 295 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve racemic trans-paroxetine HCl in the mobile phase to a known concentration (e.g., 20 µg/mL).

    • Test Solution: Prepare the sample containing the paroxetine active pharmaceutical ingredient (API) in the mobile phase to a similar concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the standard solution to confirm system suitability. The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.[3]

    • Inject the test solution.

    • Identify the peaks based on the retention times established with the standard. In this system, (+)-trans-paroxetine (ent-paroxetine) typically elutes after the therapeutically active (-)-trans-paroxetine.[3]

  • Quantification:

    • Integrate the area of both peaks.

    • Calculate the percentage of ent-paroxetine impurity using the formula: % ent-Paroxetine = (Area of ent-Paroxetine Peak / (Area of Paroxetine Peak + Area of ent-Paroxetine Peak)) * 100

Pharmacological Significance and Regulatory Context

The stereochemistry of paroxetine is not merely an academic detail; it is central to its function and regulation. The profound difference in activity between the enantiomers underscores the highly specific, three-dimensional nature of the drug-receptor interaction at the serotonin transporter (SERT).

Property (-)-trans-(3S,4R)-Paroxetine (+)-trans-(3R,4S)-ent-Paroxetine
Stereochemistry (3S,4R)(3R,4S)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Primary Activity Potent, selective serotonin reuptake inhibitor (SSRI).[1]Considered a pharmacologically inactive enantiomer.[3][4][5]
Role in Medicine Active Pharmaceutical Ingredient (API) for treating depression, anxiety disorders, etc.[6]A process-related impurity that must be controlled within strict regulatory limits (e.g., per European Pharmacopoeia).[3]

The binding site of the serotonin transporter is intrinsically chiral, and it preferentially binds the (3S,4R) enantiomer.[20][22] The fluorophenyl and benzodioxol groups of paroxetine fit into specific subsites of the transporter, and the precise spatial orientation of these groups, dictated by the (3S,4R) configuration, is critical for high-affinity binding and inhibition of serotonin reuptake.[20][22] ent-Paroxetine, with its mirror-image arrangement, cannot achieve this optimal fit and is therefore largely devoid of clinically relevant activity at SERT.

Conclusion and Future Directions

The study of this compound provides an essential lesson in pharmaceutical science: chirality is paramount. This molecule, while structurally the mirror image of a powerful therapeutic agent, is best understood as a critical process-related impurity. Its control and quantification are non-negotiable aspects of ensuring the quality, safety, and efficacy of paroxetine-based medicines.

For professionals in drug development, this case reinforces the need for robust, stereoselective analytical methods from the earliest stages of process development through to final product release. Future research may focus on even more efficient and environmentally friendly methods for chiral separation on a preparative scale, further refining the production of enantiomerically pure active ingredients and ensuring that the inactive distomer remains well below clinically relevant thresholds.

References

  • Lisowska-Kuźmicz, M., Kantor-Boruta, M., Jończyk, A., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15).
  • Ghanem, A., & Hoenen, H. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-604.
  • Kumar, Y. R., & Ramulu, K. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803-809.
  • Wang, Y., et al. (2018). Stereoselectiveseparation of racemic trans-paroxol, N-methylparoxetine and paroxetine containing two chiral carbon centres by countercurrent chromatography. Journal of Chromatography A, 1573, 115-121.
  • Ghanem, A., & Hoenen, H. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. ResearchGate.
  • Cipriano, A., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(1), 1-20.
  • ResearchGate. (n.d.). Stereoisomers of paroxetine. ResearchGate.
  • Yokota, M., Uekusa, H., & Ohashi, Y. (1999). Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride. Bulletin of the Chemical Society of Japan, 72(8), 1731-1736.
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57295.
  • Yoshikawa, M., et al. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 48(4), 529-536.
  • Pina, M. F., et al. (2012). Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption. Molecular Pharmaceutics, 9(12), 3515-3525.
  • Sales, A. J., & Cavalcanti, B. C. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 775-790.
  • ResearchGate. (n.d.). Antidepressant (−)-paroxetine and its chiral key intermediate. ResearchGate.
  • Fabbiani, F., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3895-3903.
  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335.
  • Reddy, K. R., et al. (2009). Process for the preparation of paroxetine hydrochloride. Google Patents. (WO2009138999A2).
  • Fijałkowski, Ł., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Pharmaceuticals, 14(3), 209.
  • Dechant, K. L., & Clissold, S. P. (1991). The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. Journal of Clinical Psychiatry, 52 Suppl, 14-25.
  • Costello, F., et al. (2001). Process for the preparation of paroxetine. Google Patents. (WO2001029032A1).
  • ATB (Automated Topology Builder). (n.d.). Paroxetine | C19H20FNO3 | MD Topology | NMR | X-Ray. ATB.
  • National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Database. CID 43815.

Sources

An In-depth Technical Guide on the Biological Activity of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activity of ent-Paroxetine Hydrochloride, designed for researchers, scientists, and professionals in drug development. We will explore the foundational principles of stereochemistry in pharmacology, detail the specific molecular interactions of paroxetine enantiomers, and provide validated experimental protocols for their characterization.

Introduction: The Critical Role of Chirality in Drug Action

In pharmacology, the three-dimensional structure of a molecule is paramount. Many drugs, including paroxetine, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] This is often likened to the relationship between a left and right hand. While chemically identical, enantiomers can exhibit vastly different pharmacodynamic and pharmacokinetic properties because biological targets like receptors and enzymes are themselves chiral.[1][2][3]

The active, therapeutically beneficial enantiomer is termed the eutomer , while the less active or inactive enantiomer is the distomer . Utilizing a pure enantiomer (an "enantiopure" drug) can offer significant advantages, including reduced dosage, enhanced receptor selectivity, and fewer side effects compared to a racemic mixture (a 50:50 mix of both enantiomers).[1][3]

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a prime example of a chiral drug where stereochemistry dictates therapeutic effect.[1][4] It possesses two asymmetric centers, allowing for four possible stereoisomers.[2] The commercially available and therapeutically active form is the (-)-trans-(3S,4R) stereoisomer.[2] Its mirror image, the (+)-trans-(3R,4S) enantiomer, is referred to as ent-paroxetine. This guide focuses on the biological activity of this specific enantiomer.

Core Mechanism of Action: Stereoselective Inhibition of the Serotonin Transporter (SERT)

The therapeutic efficacy of paroxetine in treating major depressive disorder and other conditions is linked to its ability to block the neuronal reuptake of serotonin (5-hydroxytryptamine, 5-HT), thereby potentiating serotonergic activity in the central nervous system.[5][6] This action is mediated by high-affinity binding to the human serotonin transporter (SERT).[7][8]

Crucially, this binding is highly stereoselective. The (-)-trans enantiomer (the eutomer) is the therapeutically active form, exhibiting potent inhibition of SERT.[2] In contrast, its enantiomer, (+)-trans-paroxetine (ent-paroxetine), is significantly less active.[2] This difference in activity underscores the precise three-dimensional fit required for a ligand to bind effectively to the central binding site of the SERT protein.

Paroxetine is one of the most potent SSRIs, with the (-)-trans enantiomer binding to SERT with exceptionally high affinity, exhibiting a dissociation constant (Kᵢ) of less than 1 nM.[7] This high affinity is a result of specific interactions within the central binding site of the transporter, which stabilizes SERT in an outward-open conformation and competitively inhibits serotonin transport.[7][9][10] While specific binding data for ent-paroxetine is less commonly published due to its inactivity, the profound difference in therapeutic effect is a direct consequence of its vastly reduced affinity for SERT.

Comparative Binding Profile

The selectivity of an SSRI is determined by comparing its binding affinity for SERT against other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). The active (-)-paroxetine enantiomer is highly selective for SERT.[11] At higher doses (e.g., 40 mg/day), (-)-paroxetine can also exhibit significant NET inhibition.[8]

Transporter(-)-Paroxetine (Active Drug) Kᵢent-(+)-Paroxetine (Inactive Enantiomer)
SERT (Serotonin) ~0.72 nMSignificantly Higher / Inactive
NET (Norepinephrine) ~440 nMPresumed High / Inactive
DAT (Dopamine) ~1900 nMPresumed High / Inactive
Note: This table presents approximate values for the active enantiomer based on published data.[11] The activity of ent-paroxetine is inferred from its known therapeutic inactivity.

Off-Target and Other Biological Activities

Beyond its primary action on SERT and NET, paroxetine interacts with other biological targets, which may contribute to its side-effect profile.

  • CYP2D6 Inhibition : Paroxetine is one of the most potent inhibitors of the cytochrome P450 enzyme CYP2D6 among all SSRIs. This can lead to significant drug-drug interactions by increasing the plasma concentrations of other drugs metabolized by this enzyme.

  • Muscarinic Receptor Blockade : It has some affinity for muscarinic acetylcholine receptors, which can cause anticholinergic side effects (e.g., dry mouth, constipation).

  • GRK2 Inhibition : Paroxetine has been identified as a modest inhibitor of G-protein-coupled receptor kinase 2 (GRK2), a target implicated in heart failure.[12] Other SSRIs have not shown this effect, making it a unique property of the paroxetine structure.[12]

The off-target activities of ent-paroxetine have not been extensively characterized, but given the stereoselectivity observed at the primary target (SERT), it is highly probable that its affinity for these off-targets is also significantly lower than that of the active enantiomer.

Experimental Characterization of ent-Paroxetine Activity

To empirically determine and validate the biological activity of ent-paroxetine, a series of in vitro assays are essential. The following section provides the rationale and a detailed protocol for a foundational experiment.

Logical Workflow for In Vitro Characterization

The process begins with assessing the compound's direct interaction with its primary target (SERT) and then moves to functional assays that measure its effect on transporter activity.

G cluster_0 Phase 1: Target Binding Affinity cluster_1 Phase 2: Functional Activity Compound Prepare ent-Paroxetine & (-)-Paroxetine Stocks Binding_Assay Radioligand Binding Assay (e.g., [³H]-Citalopram) Compound->Binding_Assay Assay_Prep Prepare Membranes from hSERT-expressing Cells Assay_Prep->Binding_Assay Ki_Calc Calculate Ki values (Binding Affinity) Binding_Assay->Ki_Calc Uptake_Assay [³H]-Serotonin Uptake Inhibition Assay Binding_Assay->Uptake_Assay Inform Assay Concentrations IC50_Calc Calculate IC50 values (Functional Potency) Ki_Calc->IC50_Calc Compare Binding vs. Function Cell_Culture Culture hSERT-expressing Cells (e.g., HEK293, JAR) Cell_Culture->Uptake_Assay Uptake_Assay->IC50_Calc caption Workflow for In Vitro SERT Inhibitor Characterization

Workflow for In Vitro SERT Inhibitor Characterization
Protocol: SERT Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of ent-paroxetine for the human serotonin transporter (hSERT). It uses [³H]-Citalopram, a high-affinity radioligand for SERT, and membranes prepared from cells stably expressing hSERT.

Objective: To quantify the affinity of ent-paroxetine for hSERT by measuring its ability to displace [³H]-Citalopram.

Materials:

  • Test Compounds: ent-Paroxetine HCl, (-)-Paroxetine HCl (as a positive control).

  • Radioligand: [³H]-Citalopram.

  • Membranes: Cell membranes from HEK-293 cells stably expressing hSERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: Fluoxetine (10 µM).

  • 96-well microplates and filter mats (GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of ent-paroxetine and (-)-paroxetine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 100 µM). This wide range is crucial to capture the full dose-response curve for the potent (-)-paroxetine and to confirm the inactivity of ent-paroxetine.

  • Assay Plate Setup (Total Volume = 200 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Citalopram (final concentration ~1 nM) + 100 µL hSERT membranes.

    • Non-Specific Binding (NSB): 50 µL Fluoxetine (10 µM) + 50 µL [³H]-Citalopram + 100 µL hSERT membranes.

    • Test Compound: 50 µL of each dilution of ent-paroxetine or (-)-paroxetine + 50 µL [³H]-Citalopram + 100 µL hSERT membranes.

  • Incubation:

    • Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation fluid to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.

  • Generate Dose-Response Curve: Plot the percent inhibition of specific binding versus the logarithm of the test compound concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ (binding affinity constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Expected Outcome: The (-)-Paroxetine control should yield a low nanomolar or high picomolar Kᵢ value, confirming assay validity. In contrast, ent-paroxetine is expected to show little to no displacement of [³H]-Citalopram, resulting in a very high (micromolar or greater) or immeasurable Kᵢ value, thereby quantitatively demonstrating its biological inactivity at the primary therapeutic target.

Conclusion

The biological activity of paroxetine is fundamentally dictated by its stereochemistry. The therapeutically active (-)-trans enantiomer is a potent and selective serotonin reuptake inhibitor, which forms the basis of its clinical efficacy. Its mirror image, ent-(+)-paroxetine, exhibits a profoundly lower affinity for the serotonin transporter and is considered biologically inactive for the purposes of treating depression and anxiety disorders. This stark difference serves as a classic illustration of the importance of chirality in drug design and action. For researchers in drug development, understanding this stereoselectivity is crucial for interpreting structure-activity relationships and designing novel agents with improved efficacy and safety profiles.

References

  • Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328-336.
  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]
  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11-28.
  • Owens, M. J., Nemeroff, C. B. (2003). Neuropharmacology of paroxetine.
  • PAXIL (paroxetine hydrochloride) Prescribing Information. (2007).
  • Sanchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467-489.
  • Slattum, P. W., & Johnson, J. A. (2001). The new antidepressant drugs.
  • Thomas, D. R., Nelson, D. R., & Johnson, A. M. (1987). Biochemical effects of the antidepressant paroxetine, a specific 5-hydroxytryptamine uptake inhibitor. Psychopharmacology, 93(2), 193-200.
  • de L. Packing, L., & Mooney, R. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute. [Link]
  • Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature structural & molecular biology, 25(2), 170-175. [Link]
  • Singh, S. K., & DeLuca, R. D. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 43-51. [Link]
  • Kulanthaivel, P., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e56420. [Link]
  • K K, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Molecules, 26(15), 4477. [Link]

Sources

A Deep Dive into the Stereopharmacology of Paroxetine: A Comparative Analysis of (-)-trans-Paroxetine and ent-(+)-trans-Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Paroxetine, a cornerstone in the treatment of major depressive disorder and various anxiety disorders, is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. As a chiral molecule with two stereogenic centers, paroxetine can exist as four distinct stereoisomers.[1][3] The commercially available and therapeutically utilized form is the enantiomerically pure (-)-trans-(3S,4R)-paroxetine.[1][3] This technical guide provides an in-depth comparative analysis of the pharmacology of (-)-trans-paroxetine and its enantiomer, (+)-trans-(3R,4S)-paroxetine (ent-paroxetine), designed for researchers, scientists, and drug development professionals. We will explore the critical role of stereochemistry in its mechanism of action, receptor engagement, and metabolic fate.

The Chemical Landscape: Structure and Synthesis

Paroxetine is a phenylpiperidine derivative characterized by a piperidine ring substituted at the 3 and 4 positions.[3] The therapeutic isomer, (-)-trans-(3S,4R)-paroxetine, and its enantiomer, ent-(+)-trans-paroxetine, are non-superimposable mirror images.

  • (-)-trans-(3S,4R)-Paroxetine: The clinically active enantiomer.

  • ent-(+)-trans-(3R,4S)-Paroxetine: The enantiomer of the active form, often referred to as the "inactive" isomer.[1]

The synthesis of enantiomerically pure paroxetine is a key consideration in its pharmaceutical production. Various synthetic strategies have been developed to achieve high enantiomeric excess, often employing chiral resolutions or asymmetric synthesis methodologies. These methods are crucial to ensure the final product is free from the less active enantiomer, which could potentially contribute to off-target effects or a less favorable therapeutic index. The synthesis of both enantiomers has been described, often starting from achiral precursors and utilizing stereoselective reactions to establish the desired stereochemistry at the C3 and C4 positions of the piperidine ring.

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action of paroxetine is the potent and selective inhibition of the serotonin transporter (SERT), a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

(-)-trans-Paroxetine: The Active Conformation

(-)-trans-Paroxetine is one of the most potent SSRIs, exhibiting high affinity for the SERT.[4][5] Its binding to the transporter is competitive with serotonin and stabilizes the transporter in an outward-open conformation, effectively blocking the reuptake process.[6] This high-affinity binding is attributed to specific interactions between the functional groups of the paroxetine molecule and amino acid residues within the SERT binding pocket.

ent-(+)-trans-Paroxetine: The Less Active Counterpart

While direct, quantitative comparisons of the binding affinities of the two enantiomers are not extensively detailed in publicly available literature, ent-(+)-trans-paroxetine is consistently referred to as the "inactive enantiomer".[1] This suggests a significantly lower affinity for the serotonin transporter compared to the (-)-trans isomer. The precise three-dimensional arrangement of the substituents on the piperidine ring in (-)-trans-paroxetine is crucial for optimal interaction with the SERT binding site. The mirror-image configuration of ent-(+)-trans-paroxetine is presumed to result in a steric clash or a loss of key binding interactions, leading to a dramatic reduction in its ability to inhibit serotonin reuptake.

Receptor Binding Profile: Specificity and Off-Target Effects

A critical aspect of the pharmacological profile of any CNS-active drug is its receptor binding selectivity. High selectivity for the intended target minimizes off-target effects and improves the drug's tolerability.

(-)-trans-Paroxetine Receptor Selectivity

(-)-trans-Paroxetine is highly selective for the serotonin transporter. It has a significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7] Furthermore, it displays weak affinity for various other receptors, including muscarinic, alpha-1, alpha-2, beta-adrenergic, dopamine D2, 5-HT1-like, 5-HT2, and histamine (H1) receptors.[2] This high degree of selectivity contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs), which interact with a broader range of receptors.

TargetBinding Affinity (Ki) of (-)-trans-ParoxetineReference
Serotonin Transporter (SERT)~0.1 nM[8]
Norepinephrine Transporter (NET)~150 nM[7]
Dopamine Transporter (DAT)~300 nM[7]

Note: Ki values can vary between studies and experimental conditions.

ent-(+)-trans-Paroxetine Receptor Selectivity

Detailed receptor binding profiles for ent-(+)-trans-paroxetine are not widely published. However, given its designation as the "inactive" enantiomer, it is expected to have significantly lower affinity for the serotonin transporter. Its affinity for other neurotransmitter transporters and receptors is also presumed to be low, although comprehensive data is lacking. The absence of significant pharmacological activity from this enantiomer is a key justification for the development and use of enantiomerically pure (-)-trans-paroxetine.

Pharmacokinetics and Metabolism: The Role of CYP2D6

The absorption, distribution, metabolism, and excretion (ADME) properties of paroxetine are complex and exhibit stereoselectivity.

Metabolism of (-)-trans-Paroxetine

(-)-trans-Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6.[8][9] A key metabolic pathway is the demethylenation of the methylenedioxy group.[8] Importantly, the major metabolites of paroxetine are pharmacologically inactive.[10]

A crucial characteristic of (-)-trans-paroxetine is that it is not only a substrate but also a potent inhibitor of CYP2D6.[9][11] This leads to non-linear pharmacokinetics, where an increase in dose can result in a disproportionately larger increase in plasma concentration due to the saturation of its own metabolism. This also creates a potential for drug-drug interactions with other medications that are metabolized by CYP2D6.

Metabolism of ent-(+)-trans-Paroxetine

While specific studies on the metabolism of ent-(+)-trans-paroxetine are scarce, it is reasonable to assume that it is also a substrate for CYP2D6. However, the rate and extent of its metabolism, as well as its potential to inhibit the enzyme, may differ from that of the (-)-trans enantiomer. Stereoselectivity in drug metabolism is a common phenomenon, and differences in how the enantiomers orient within the active site of the metabolizing enzyme can lead to different metabolic profiles.

Experimental Protocols

Radioligand Binding Assay for SERT Affinity

This protocol is a standard method to determine the binding affinity of a compound for the serotonin transporter.

Objective: To determine the inhibitory constant (Ki) of (-)-trans-paroxetine and ent-(+)-trans-paroxetine for the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells).

  • [³H]-Citalopram or [³H]-Paroxetine (radioligand).

  • Test compounds: (-)-trans-paroxetine and ent-(+)-trans-paroxetine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM fluoxetine).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (or buffer for total binding and non-specific control for non-specific binding).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Serotonin Reuptake Inhibition

This protocol allows for the in vivo assessment of a compound's ability to increase extracellular serotonin levels, a direct consequence of SERT inhibition.

Objective: To measure the effect of (-)-trans-paroxetine and ent-(+)-trans-paroxetine on extracellular serotonin levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a conscious, freely moving animal (e.g., a rat).

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Surgical instruments.

  • Test compounds: (-)-trans-paroxetine and ent-(+)-trans-paroxetine dissolved in a suitable vehicle.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for serotonin analysis.

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

  • Drug Administration: Administer the test compound (or vehicle control) via a systemic route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-dosing serotonin levels as a percentage of the baseline levels and compare the effects of the different enantiomers and the vehicle control.

Visualizing the Concepts

Stereochemistry of Paroxetine

G Stereochemical Relationship of Paroxetine Enantiomers Paroxetine Paroxetine (Chiral Molecule) Trans_Isomers trans-Isomers Paroxetine->Trans_Isomers Cis_Isomers cis-Isomers Paroxetine->Cis_Isomers Negative_Trans (-)-trans-(3S,4R)-Paroxetine (Active Enantiomer) Trans_Isomers->Negative_Trans Enantiomers Positive_Trans ent-(+)-trans-(3R,4S)-Paroxetine (ent-Paroxetine) Trans_Isomers->Positive_Trans Enantiomers

Caption: The stereoisomers of paroxetine, highlighting the enantiomeric relationship between the active (-)-trans and ent-(+)-trans forms.

Mechanism of Action at the Serotonin Transporter

G Differential Inhibition of SERT by Paroxetine Enantiomers cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT_Active SERT SERT_Inactive SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Active 5-HT Serotonin_Vesicle->Serotonin_Active Release Serotonin_Inactive 5-HT Serotonin_Vesicle->Serotonin_Inactive Release Serotonin_Active->SERT_Active Reuptake Blocked Serotonin_Inactive->SERT_Inactive Reuptake Negative_Paroxetine (-)-Paroxetine Negative_Paroxetine->SERT_Active High Affinity Binding (Inhibition) Positive_Paroxetine ent-(+)-Paroxetine Positive_Paroxetine->SERT_Inactive Low Affinity Binding (No Significant Inhibition)

Caption: Simplified workflow illustrating the potent inhibition of SERT by (-)-trans-paroxetine and the lack of significant inhibition by ent-(+)-trans-paroxetine.

Conclusion

The therapeutic action of paroxetine is a clear demonstration of the principle of stereoselectivity in pharmacology. The (-)-trans-(3S,4R) enantiomer is a potent and selective serotonin reuptake inhibitor, and its specific three-dimensional structure is paramount for its high-affinity interaction with the serotonin transporter. In contrast, its mirror image, ent-(+)-trans-paroxetine, is considered pharmacologically inactive, highlighting the exquisite stereochemical requirements of the SERT binding site. For drug development professionals, the case of paroxetine underscores the importance of chiral synthesis and the evaluation of individual enantiomers to optimize therapeutic efficacy and minimize potential off-target effects. While the pharmacology of (-)-trans-paroxetine is well-characterized, further research to quantify the pharmacological profile of ent-(+)-trans-paroxetine would provide a more complete understanding of its stereochemical pharmacology.

References

  • Kumar Vashistha, V., Sethi, S., Tyagi, I., & Das, D. K. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 419-433.
  • Hancu, G., Uilăcan, A., & Blebea, N. M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(20), 4789.
  • Davis, A. A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific Reports, 6, 23689.
  • Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 25(2), 170–175.
  • Slack, R. D., et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 29(18), 2606-2610.
  • Dechant, T. M., & Clissold, S. P. (1991). Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs, 41(2), 225-253.
  • Holliday, S. M., & Plosker, G. L. (2001). Paroxetine: a review of its use in the management of anxiety disorders. Drugs, 61(15), 2261-2289.
  • Bourin, M., Chue, P., & Guillon, Y. (2001). Paroxetine: a review. CNS Drug Reviews, 7(1), 25-47.
  • Koyuncu, A., et al. (2019). Chronic paroxetine treatment: effects on other non-serotonergic neurotransmitter systems. Journal of Clinical Pharmacy and Therapeutics, 44(5), 657-662.
  • Owens, M. J. (2003). Neuropharmacology of paroxetine.
  • Sanchez, C., Reines, E. H., & Montgomery, S. A. (2014). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?. International Clinical Psychopharmacology, 29(3), 185-196.
  • El Mansari, M., et al. (2007). Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies. International Journal of Neuropsychopharmacology, 10(1), 31-40.
  • Hemrick-Luecke, S. K., et al. (1992). Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo. Neuropharmacology, 31(10), 997-1000.
  • Crewe, H. K., et al. (1992). The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. British Journal of Clinical Pharmacology, 34(3), 262-265.
  • Segura, M., et al. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry, 31(4), 248-258.
  • Amat, M., et al. (2000). Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- And (-)-Paroxetine. The Journal of Organic Chemistry, 65(11), 3448-3458.
  • Vidal. (n.d.). Paroxétine : substance active à effet thérapeutique.
  • Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing.
  • Nadgir, S. M., & Malviya, M. (2008). In vivo effect of antidepressants on [3H]paroxetine binding to serotonin transporters in rat brain. Neurochemical Research, 33(11), 2250-2256.
  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
  • U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Label.

Sources

A Technical Guide to the Therapeutic Potential of ent-Paroxetine Hydrochloride: A Novel G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Serotonin Reuptake

Paroxetine, widely known as a potent and selective serotonin reuptake inhibitor (SSRI), has been a cornerstone in the treatment of major depressive disorder and various anxiety disorders for decades.[1][2][3] Its therapeutic effects have been almost exclusively attributed to its modulation of the serotonin transporter (SERT).[2][4] However, recent discoveries have unveiled a compelling "off-target" mechanism: the direct inhibition of G protein-coupled receptor kinase 2 (GRK2).[5][6][7] This finding has catalyzed a paradigm shift, repositioning the paroxetine scaffold from a purely psychoactive agent to a promising therapeutic for a range of non-psychiatric conditions driven by GRK2 overactivity, including heart failure and osteoarthritis.[8][9][10]

This guide focuses on ent-paroxetine, the enantiomer of the commercially available (-)-trans-(3S,4R)-paroxetine. The exploration of a single enantiomer—a strategy known as "chiral switching"—is predicated on the principle that enantiomers can possess distinct pharmacological and pharmacokinetic profiles.[11][12][13] The core hypothesis is that ent-paroxetine may retain or even enhance the potent GRK2 inhibitory activity while potentially minimizing the SERT-mediated effects, thereby offering a refined therapeutic window for non-neurological diseases. This document provides a comprehensive overview of the mechanism, preclinical evidence, and potential therapeutic avenues for ent-paroxetine as a targeted GRK2 inhibitor.

The Central Role of GRK2 in Disease Pathophysiology

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and the target of approximately 35% of all FDA-approved drugs.[14] Their signaling is tightly regulated, and a key mechanism for signal termination is desensitization, a process orchestrated by G protein-coupled receptor kinases (GRKs).[14][15]

GRK2 is a ubiquitously expressed member of this kinase family. Under normal physiological conditions, it phosphorylates agonist-bound GPCRs, leading to the recruitment of β-arrestin and subsequent receptor internalization and signal dampening. However, in chronic disease states such as heart failure, hypertension, and inflammation, GRK2 expression and activity become pathologically elevated.[16][17] This sustained GRK2 overactivity leads to maladaptive desensitization of protective GPCRs, such as β-adrenergic receptors (βARs) in the heart, disrupting cellular homeostasis and driving disease progression.[5][16] Consequently, inhibiting GRK2 has emerged as a promising therapeutic strategy to restore beneficial GPCR signaling and reverse pathological remodeling.[15][16][18]

Mechanism of Action: ent-Paroxetine as a GRK2-Targeted Therapeutic

The discovery that paroxetine binds directly to the active site of GRK2, stabilizing the kinase domain in a unique, inhibited conformation, was a landmark finding.[5][7] This interaction is distinct from its binding to the serotonin transporter. The paroxetine scaffold has been validated as a highly effective framework for GRK2 inhibition in living cells, demonstrating superior cell permeability compared to other scaffolds.[19]

The therapeutic rationale for ent-paroxetine is based on leveraging this GRK2 inhibitory action. In a disease state characterized by elevated GRK2, ent-paroxetine would act to normalize GPCR signaling. For example, in the failing heart, elevated GRK2 uncouples βARs from their downstream signaling pathways, diminishing the heart's ability to respond to adrenergic stimulation. By inhibiting GRK2, ent-paroxetine can prevent this uncoupling, resensitizing βARs and restoring myocardial contractility.[5][8][20]

GRK2_Inhibition_Pathway cluster_0 Healthy State cluster_1 Pathological State (e.g., Heart Failure) cluster_2 Therapeutic Intervention Agonist Agonist (e.g., Norepinephrine) GPCR GPCR (e.g., β-Adrenergic Receptor) Agonist->GPCR Binds G_Protein G Protein Activation GPCR->G_Protein Activates GRK2_normal GRK2 (Basal Activity) GPCR->GRK2_normal Recruits Arrestin_normal β-Arrestin GPCR->Arrestin_normal Binds Response Normal Cellular Response G_Protein->Response GRK2_normal->GPCR Phosphorylates Arrestin_normal->GPCR Desensitizes Agonist_p Agonist GPCR_p GPCR Agonist_p->GPCR_p GRK2_p Upregulated GRK2 GPCR_p->GRK2_p Constant Recruitment Arrestin_p β-Arrestin GPCR_p->Arrestin_p Strong Binding Response_p Diminished Cellular Response GPCR_p->Response_p Weakened Signal GRK2_p->GPCR_p Hyper-phosphorylates GRK2_inhibited Inhibited GRK2 Arrestin_p->GPCR_p Maladaptive Desensitization ent_Paroxetine ent-Paroxetine HCl ent_Paroxetine->GRK2_p Inhibits GPCR_t GPCR Response_t Restored Cellular Response GPCR_t->Response_t Restored Signal

Caption: Proposed mechanism of ent-Paroxetine action via GRK2 inhibition.

Therapeutic Potential and Preclinical Evidence

The inhibition of GRK2 by the paroxetine scaffold has shown remarkable therapeutic efficacy in preclinical models of several diseases. This provides a strong foundation for investigating the potential of ent-paroxetine.

Therapeutic AreaDisease ModelKey Preclinical Findings with ParoxetineCitation(s)
Cardiology Mouse model of post-myocardial infarction heart failureRestored cardiac function, reversed ventricular remodeling, reduced fibrosis, and improved left ventricular contractility. Effects were superior to beta-blockers.[8][10][20][21]
Rheumatology Surgical mouse model of osteoarthritis (OA)Prevented pathological chondrocyte hypertrophy, abated OA progression, and promoted cartilage regeneration. Confirmed in cultured human OA cartilage.[9]
Nephrology Preclinical models of kidney diseaseElevated GRK2 is implicated in hypertension-related kidney injury, diabetic nephropathy, and cardiorenal syndrome. GRK2 inhibition is proposed as a protective strategy.[17][18]
Inflammation & Autoimmunity Various preclinical modelsGRK2 is implicated in rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis by regulating immune cell function and cytokine production.[14][15]

Methodologies for Preclinical Validation

To rigorously evaluate the therapeutic potential of ent-paroxetine hydrochloride, a series of structured, self-validating experiments are required. The following protocols serve as a guide for drug development professionals.

Protocol 1: In Vitro Kinase Selectivity and SERT Affinity Profiling

Objective: To quantify the inhibitory potency of ent-paroxetine on GRK2 and determine its selectivity against related kinases and the serotonin transporter (SERT).

Causality: A successful therapeutic requires high potency for the intended target (GRK2) and low affinity for off-targets (like SERT) to minimize unwanted side effects. This experiment establishes the fundamental pharmacological profile.

Methodology:

  • GRK2 Inhibition Assay:

    • Utilize a radiometric filter binding assay with purified, recombinant human GRK2.

    • Use a known GRK2 substrate (e.g., rhodopsin).

    • Incubate GRK2 with [γ-³²P]ATP, substrate, and varying concentrations of ent-paroxetine (e.g., 1 nM to 100 µM).

    • Controls: Include racemic paroxetine, (-)-paroxetine, a known GRK2 inhibitor (e.g., CCG258747[19]), and a vehicle control (DMSO).

    • Measure the incorporation of ³²P into the substrate via scintillation counting.

    • Calculate the IC₅₀ value for each compound.

  • Kinase Selectivity Panel:

    • Screen ent-paroxetine at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases), especially those from the AGC kinase family (like GRK1, GRK5, PKA, ROCK).[19]

    • For any kinases showing significant inhibition (>50%), perform full IC₅₀ determinations.

  • SERT Binding Assay:

    • Use a radioligand binding assay with membranes prepared from cells expressing human SERT.

    • Use a high-affinity SERT radioligand (e.g., [³H]citalopram).

    • Compete for binding with increasing concentrations of ent-paroxetine, (-)-paroxetine, and a reference SSRI.

    • Calculate the binding affinity (Ki) for each compound.

Self-Validation: The inclusion of racemic and (-)-paroxetine allows for direct comparison of enantiomeric effects. The broad kinase panel ensures that the compound's selectivity is rigorously tested, building confidence in its targeted mechanism.

Protocol 2: Preclinical Efficacy in a Murine Model of Heart Failure

Objective: To assess the in vivo efficacy of ent-paroxetine in reversing pathological cardiac remodeling and improving heart function.

Causality: This experiment directly tests the central hypothesis that GRK2 inhibition by ent-paroxetine is cardioprotective in a disease-relevant animal model.

Methodology:

  • Model Induction:

    • Surgically induce myocardial infarction (MI) in adult male C57BL/6 mice via permanent ligation of the left anterior descending (LAD) coronary artery.

  • Treatment Groups (n=10-15 per group):

    • Sham (surgery without LAD ligation) + Vehicle

    • MI + Vehicle (e.g., saline, administered via osmotic minipump)

    • MI + ent-Paroxetine HCl (e.g., 5 mg/kg/day)

    • MI + (-)-Paroxetine HCl (5 mg/kg/day)

    • MI + Positive Control (e.g., beta-blocker like metoprolol)

  • Drug Administration:

    • Begin treatment 1 week post-MI, once heart failure is established.

    • Administer compounds for 4 weeks via subcutaneously implanted osmotic minipumps for continuous exposure.

  • Functional Assessment:

    • Perform serial echocardiography at baseline (pre-MI), 1 week post-MI (pre-treatment), and at 2 and 4 weeks of treatment.

    • Measure Left Ventricular Ejection Fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Terminal Analysis (at 4 weeks):

    • Hemodynamics: Measure left ventricular end-diastolic pressure (LVEDP) via cardiac catheterization.[21]

    • Histology: Perfuse and harvest hearts. Use Masson's trichrome staining to quantify the fibrotic scar area. Use wheat germ agglutinin staining to measure cardiomyocyte cross-sectional area (hypertrophy).

    • Molecular Analysis: Use Western blot or qPCR on ventricular tissue to measure levels of GRK2, β-arrestin, and markers of cardiac stress (e.g., ANP, BNP).

Preclinical_Workflow cluster_Phase1 Phase 1: Model Induction & Grouping cluster_Phase2 Phase 2: Treatment & Monitoring cluster_Phase3 Phase 3: Terminal Analysis cluster_Phase4 Phase 4: Data Analysis Induction Induce Myocardial Infarction (LAD Ligation in Mice) Recovery 1-Week Recovery (Allow HF to Develop) Induction->Recovery Grouping Randomize into Treatment Groups: - Vehicle - ent-Paroxetine - (-)-Paroxetine - Positive Control Recovery->Grouping Treatment 4-Week Continuous Dosing (Osmotic Minipumps) Grouping->Treatment Echo Serial Echocardiography (Baseline, Wk 1, Wk 3, Wk 5) Treatment->Echo Monitor Cardiac Function Hemo Hemodynamic Assessment (LVEDP) Histo Histology (Fibrosis, Hypertrophy) MolBio Molecular Biology (GRK2, Stress Markers) Analysis Statistical Analysis (Compare all groups to MI+Vehicle) Hemo->Analysis Histo->Analysis MolBio->Analysis Conclusion Determine Therapeutic Efficacy Analysis->Conclusion

Caption: Experimental workflow for a preclinical efficacy study.

Future Directions and Conclusion

The identification of GRK2 inhibition as a key pharmacological action of the paroxetine scaffold opens up a wealth of therapeutic opportunities. The logical next step is the rigorous investigation of this compound. The primary goal is to determine if this enantiomer can provide a superior therapeutic index by separating the desired GRK2 inhibition from the potent, and for these indications, undesired, serotonin reuptake inhibition.

Future research should focus on:

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of ent-paroxetine to establish an optimal dosing regimen.

  • Toxicology: Conducting comprehensive safety and toxicology studies in accordance with regulatory guidelines.

  • Expanded Preclinical Models: Testing efficacy in other relevant models, such as diabetic nephropathy, pulmonary fibrosis, or rheumatoid arthritis, where GRK2 is implicated.[15][17][18]

References

  • Gao, X., et al. (2025). Unveiling the Role of GRK2: From Immune Regulation to Cancer Therapeutics.
  • Cannavo, A., et al. (2017). Double life: How GRK2 and β-arrestin signaling participate in diseases. Journal of Cellular Physiology.
  • Mayor Jr., F., et al. (2020). G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases. Frontiers in Pharmacology.
  • Chen, Z., et al. (2021). G Protein-Coupled Receptor Kinase 2 as Novel Therapeutic Target in Fibrotic Diseases. Frontiers in Pharmacology.
  • Wang, Y., et al. (2022). The roles of G protein-coupled receptor kinase 2 in renal diseases.
  • Pivari, D., et al. (2018). Chirality of Modern Antidepressants: An Overview. Pharmaceuticals.
  • Homan, K. T., et al. (2018). A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor. ACS Chemical Biology.
  • Grochowska, K. M., et al. (2012). Enantiomers: a new issue in pharmacotherapy of depression?.
  • Homan, K. T., et al. (2012). Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility. ACS Chemical Biology.
  • Schumacher, S. M., et al. (2015). Popular antidepressant has the power to reverse heart failure, scientists say. Fox News.
  • ScienceDaily. (2015). Common antidepressant may hold key to heart failure reversal. ScienceDaily.
  • The Pharmaceutical Journal. (2015). Paroxetine improves symptoms of heart failure in mice. The Pharmaceutical Journal.
  • Kamal, F. A., et al. (2021). Paroxetine-mediated GRK2 inhibition is a disease-modifying treatment for osteoarthritis.
  • Medindia. (2012). Common Antidepressant Might Prevent Heart Failure. Medindia.
  • MDedge. (2015). Paroxetine improves cardiac function in mice after myocardial infarction. MDedge.
  • Request PDF. (n.d.). Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility.
  • Coleman, M. D. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute.
  • StatPearls. (2023). Paroxetine. NCBI Bookshelf.
  • Wikipedia. (n.d.). Paroxetine. Wikipedia.
  • Request PDF. (n.d.). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter.
  • Request PDF. (n.d.). Stereochemistry and drug efficacy and development: Relevance of chirality to antidepressant and antipsychotic drugs.

Sources

A Technical Guide to the Application of ent-Paroxetine Hydrochloride in Serotonin Transporter Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of ent-Paroxetine Hydrochloride for studying the serotonin transporter (SERT). We will delve into the critical role of stereochemistry in SERT-ligand interactions and delineate the unique value of this specific enantiomer in validating experimental systems and elucidating the precise mechanisms of SERT inhibition.

The Serotonin Transporter (SERT): A Primary Target in Neuropharmacology

The serotonin transporter is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a crucial process for terminating serotonergic signaling.[1][2] This regulatory role makes SERT a primary target for a multitude of psychotropic drugs, most notably the selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other neuropsychiatric conditions.[1][3]

Paroxetine is among the most potent and selective SSRIs known, exhibiting a high binding affinity for SERT.[1][4] Its mechanism involves blocking the transporter, thereby increasing the extracellular concentration of serotonin.[2][3] Structural biology studies, including X-ray crystallography, have revealed that paroxetine binds to the central substrate-binding site of SERT, locking the transporter in an outward-open conformation and physically obstructing serotonin from entering the reuptake pathway.[5][6]

The Critical Importance of Chirality: The Case of Paroxetine

Paroxetine is a chiral molecule, existing as a pair of enantiomers. The commercially available pharmaceutical product, known by trade names such as Paxil, is the enantiomerically pure (-)-trans-(3S,4R) stereoisomer.[7][8][9] This specific enantiomer is responsible for the potent therapeutic effects attributed to the drug.[7] Its counterpart, the (+)-trans-(3R,4S) enantiomer, is referred to as ent-paroxetine . Understanding the distinct pharmacological properties of each enantiomer is fundamental to rigorous SERT research. The therapeutic activity of paroxetine is largely dictated by its specific stereochemistry, with the (-)-trans isomer being significantly more active in inhibiting serotonin reuptake.[7]

This compound: The Indispensable Control

While the therapeutically active (-)-trans-paroxetine is the focus of clinical applications, its enantiomer, ent-paroxetine, serves a vital and distinct role in research. As the less active isomer, this compound is an ideal negative control in experiments designed to probe the stereospecific interactions at the SERT binding site. Its utility lies in its ability to differentiate between specific, high-affinity binding to the transporter and non-specific or off-target effects.

Key Applications of ent-Paroxetine:

  • Validating Binding Assays: Demonstrating that the binding of a radiolabeled ligand is displaced by (-)-trans-paroxetine but not significantly by ent-paroxetine confirms that the observed binding is specific to the active site of SERT.

  • Investigating Stereoselectivity: Comparing the functional effects (e.g., inhibition of serotonin uptake) of the two enantiomers provides direct evidence for the stereoselective nature of the SERT-inhibitor interaction.

  • Elucidating Off-Target Effects: If an experimental effect is observed with both enantiomers, it suggests that the mechanism may not be mediated by the primary SERT binding site, prompting further investigation into other potential targets.

Experimental Protocols for SERT Studies

In Vitro Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the quantification of ligand affinity (Kd or Ki) and the density of binding sites (Bmax).[10] A typical experimental setup involves incubating a biological preparation expressing SERT (e.g., cell membranes, brain homogenates) with a radiolabeled ligand that binds to the transporter.

This protocol is designed to determine the inhibitory constant (Ki) of ent-paroxetine and (-)-trans-paroxetine for SERT, using a known SERT radioligand such as [³H]citalopram or [³H]paroxetine.

Materials:

  • SERT-expressing cell membranes (e.g., from HEK293 cells) or rodent brain synaptosomes.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[11]

  • Radioligand: [³H]paroxetine or another suitable SERT-specific radioligand.

  • (-)-trans-Paroxetine Hydrochloride (for comparison).

  • This compound (test compound).

  • Non-specific inhibitor: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to define non-specific binding.[11]

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of (-)-trans-paroxetine and ent-paroxetine in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.[11]

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd.

    • Thaw and resuspend the SERT-containing membrane preparation in ice-cold assay buffer.[12]

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane preparation to designated wells.[11]

    • Non-specific Binding: Add 50 µL of the non-specific inhibitor, 50 µL of radioligand, and 100 µL of the membrane preparation.[11]

    • Competitive Binding: Add 50 µL of each concentration of (-)-trans-paroxetine or ent-paroxetine, 50 µL of radioligand, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[12]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Radioactivity Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) for both (-)-trans-paroxetine and ent-paroxetine.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

Data Presentation: Expected Binding Affinities at SERT
CompoundExpected Ki (nM)Potency Relative to (-)-trans-paroxetine
(-)-trans-Paroxetine< 1[1]High
ent-ParoxetineSignificantly > 1Low to negligible
Serotonin (5-HT)~200-700Moderate
Fluoxetine1 - 5High

Note: The Ki for ent-paroxetine is expected to be substantially higher, indicating much lower affinity. This difference underscores the stereoselectivity of SERT.

In Vivo Imaging: Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of transporter occupancy in the living brain.[13][14] By using a SERT-specific radiotracer (e.g., [¹¹C]DASB), researchers can measure the density of available transporters before and after administration of a drug.[15]

This workflow illustrates how ent-paroxetine can be used as a comparator to (-)-trans-paroxetine to confirm that the observed reduction in radiotracer binding is a result of specific interaction with SERT.

SERT_PET_Workflow cluster_pre Baseline Scan cluster_drug Drug Administration cluster_post Post-Drug Scan cluster_analysis Data Analysis Pre_Scan Administer SERT Radiotracer (e.g., [¹¹C]DASB) PET_Image1 Acquire Baseline PET Image Pre_Scan->PET_Image1 Measure baseline SERT availability (BP_ND) Drug_Admin Administer Test Compound: (-)-trans-Paroxetine OR ent-Paroxetine PET_Image1->Drug_Admin Post_Scan Administer SERT Radiotracer (e.g., [¹¹C]DASB) Drug_Admin->Post_Scan PET_Image2 Acquire Post-Drug PET Image Post_Scan->PET_Image2 Measure post-drug SERT availability (BP_ND) Analysis Calculate SERT Occupancy: % Occupancy = (BP_ND_baseline - BP_ND_postdrug) / BP_ND_baseline * 100 PET_Image2->Analysis Comparison Compare Occupancy: (-)-trans-Paroxetine vs. ent-Paroxetine Analysis->Comparison

Caption: Workflow for a SERT occupancy study using PET.

Expected Outcome:

  • Administration of therapeutic doses of (-)-trans-paroxetine is expected to result in high SERT occupancy, typically around 80-85%.[15][16]

  • Administration of an equivalent dose of ent-paroxetine should result in minimal to no measurable SERT occupancy, confirming that the blockade observed with the therapeutic enantiomer is a specific, stereoselective interaction.

Serotonin Signaling and the Mechanism of SERT Inhibition

To fully appreciate the experimental results, it is essential to understand the underlying molecular mechanisms.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin (5-HT) Vesicle Release 5-HT Release Vesicle->Release Synaptic_5HT Synaptic 5-HT Release->Synaptic_5HT SERT SERT 5-HT Reuptake Synaptic_5HT->SERT:f1 Reuptake Receptor 5-HT Receptor Synaptic_5HT->Receptor Binding Paroxetine (-)-trans-Paroxetine Paroxetine->SERT:f0 Blocks ent_Paroxetine ent-Paroxetine (Inactive) ent_Paroxetine->SERT:f0 No significant blockade Signal Signal Transduction Receptor->Signal

Caption: Simplified serotonin signaling pathway at the synapse.

This diagram illustrates that (-)-trans-paroxetine specifically blocks the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of synaptic serotonin, enhancing its binding to postsynaptic receptors. ent-Paroxetine, being largely inactive at SERT, does not produce this effect, highlighting the stereospecificity of the transporter.

Conclusion

References

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central.
  • X-ray structure of paroxetine bind in the binding site of the serotonin...
  • Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments. Benchchem.
  • X-ray structures and mechanism of the human serotonin transporter. PMC.
  • X-ray structures and mechanism of the human serotonin transporter. PubMed - NIH.
  • Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required. PMC.
  • Stereoisomers of paroxetine.
  • Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central.
  • Paroxetine.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Paroxetine ER: Package Insert / Prescribing Info / MOA. Drugs.com.
  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORM
  • Radioligand Binding Assay.
  • Occupancy of serotonin transporters by paroxetine and citalopram during treatment of depression: a [(11)C]DASB PET imaging study. PubMed.
  • Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. PubMed.
  • The utility of PET imaging in depression. Frontiers.
  • Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors.

Sources

The Enantiomeric Dichotomy of a Landmark SSRI: A Technical Guide to the Discovery and History of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Discerning Scientist: The narrative of modern psychopharmacology is intrinsically linked to the nuanced understanding of stereochemistry. The story of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a testament to this, where the therapeutic agent is a single enantiomer, leaving its mirror image, ent-Paroxetine, largely in the annals of developmental research. This guide illuminates the discovery, history, and divergent pharmacology of ent-Paroxetine Hydrochloride, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of a Chiral Antidepressant: The Paroxetine Story

The journey to Paroxetine began in the late 1960s, a period marked by a concerted effort to develop antidepressants with a more selective mechanism of action than the then-prevalent tricyclic antidepressants, which were associated with a broad range of side effects due to their interaction with multiple neurotransmitter systems.[1] Scientists at the Danish pharmaceutical company Ferrosan (later acquired by Novo Nordisk) were at the forefront of this research. Their work culminated in the synthesis of a series of phenylpiperidine derivatives, among which Paroxetine, the (-)-trans isomer of 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)piperidine, emerged as a highly potent and selective inhibitor of serotonin reuptake.[1]

The decision to develop a single enantiomer was a forward-thinking approach for its time, reflecting a growing appreciation for the stereospecificity of drug-receptor interactions. It was established that the therapeutic activity of the racemic mixture resided almost exclusively in the (-)-trans enantiomer.[2][3] Consequently, the (-)-trans-(3S,4R) stereoisomer was selected for clinical development and was eventually approved for medical use in the United States in 1992.[4]

ent-Paroxetine: The "Inactive" Enantiomer

ent-Paroxetine, the (+)-trans-(3R,4S) enantiomer of Paroxetine, represents the molecular mirror image of the active drug substance. While Paroxetine is a potent inhibitor of the serotonin transporter (SERT), ent-Paroxetine is consistently referred to as the "inactive" or significantly less active stereoisomer.[2] Although not developed for therapeutic use, its existence is a critical aspect of the stereochemical purity and quality control of Paroxetine drug products, where it may be present as an impurity.[2]

The discovery of ent-Paroxetine is intrinsically tied to the initial synthesis of racemic Paroxetine and the subsequent resolution of its enantiomers. The early synthetic routes produced a mixture of stereoisomers, necessitating the development of chiral separation techniques to isolate the desired therapeutically active (-)-trans enantiomer.

Comparative Pharmacological Profile: A Tale of Two Enantiomers

The profound difference in the pharmacological activity of the two enantiomers underscores the highly stereoselective nature of the binding pocket of the serotonin transporter. While comprehensive, direct comparative studies on the binding affinities of both enantiomers are not extensively published in readily available literature, the consistent designation of ent-Paroxetine as "inactive" strongly suggests a significantly lower affinity for SERT.

Paroxetine exhibits a very high affinity for the serotonin transporter, with reported Ki values in the low nanomolar to sub-nanomolar range.[5][6][7] This high affinity is a key determinant of its potency as an SSRI. In contrast, the pharmacological activity of ent-Paroxetine is considered negligible in the context of serotonin reuptake inhibition.

EnantiomerCommon NameStereochemistryPrimary TargetReported Affinity (Ki) for SERT
(-)-trans-Paroxetine Paroxetine(3S,4R)Serotonin Transporter (SERT)High (sub-nanomolar to low nanomolar range)
(+)-trans-Paroxetine ent-Paroxetine(3R,4S)Serotonin Transporter (SERT)Significantly Lower / Inactive

Note: Specific Ki values for ent-Paroxetine are not widely reported in the public domain, reflecting its lack of therapeutic development. The information presented is based on qualitative descriptions from the available scientific literature.

The Synthetic Pathway: Isolating the Enantiomers

The synthesis of enantiomerically pure Paroxetine has been a subject of extensive research, leading to a variety of stereoselective synthetic strategies and chiral resolution methods. The initial approaches often involved the synthesis of the racemic trans-isomer followed by resolution.

Chiral Resolution of a Key Intermediate

A common strategy for obtaining both enantiomers involves the resolution of a key intermediate, such as trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent conversion to the final products.

Experimental Protocol: Enzymatic Resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines

This protocol is a generalized representation based on described enzymatic resolution methods.[8]

Objective: To separate the enantiomers of a racemic N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine intermediate.

Materials:

  • Racemic N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine

  • Lipase (e.g., from Candida antarctica)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Buffer solution (as required by the specific enzyme)

  • Silica gel for column chromatography

  • Standard analytical equipment (HPLC with a chiral column, NMR)

Methodology:

  • Enzymatic Acylation:

    • Dissolve the racemic piperidine intermediate in an appropriate organic solvent.

    • Add the lipase and the acyl donor.

    • Incubate the mixture under controlled temperature and agitation. The lipase will selectively acylate one of the enantiomers.

    • Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached.

  • Separation:

    • After the reaction, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated enantiomer from the unreacted enantiomer using silica gel column chromatography.

  • Hydrolysis (for the acylated enantiomer):

    • The separated acylated enantiomer can be hydrolyzed back to the alcohol to yield the other enantiomer of the starting intermediate. This is typically achieved by treatment with a base (e.g., sodium hydroxide) in a suitable solvent.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (ee) of both the unreacted alcohol and the hydrolyzed product using chiral HPLC.

G cluster_synthesis Chiral Resolution of Piperidine Intermediate racemate Racemic (±)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine enzyme Lipase + Acyl Donor racemate->enzyme Enantioselective Acylation separation Chromatographic Separation enzyme->separation (-)-trans-intermediate (-)-trans-intermediate separation->(-)-trans-intermediate Unreacted Enantiomer (+)-trans-acylated intermediate (+)-trans-acylated intermediate separation->(+)-trans-acylated intermediate hydrolysis Hydrolysis (+)-trans-intermediate (ent-Paroxetine precursor) (+)-trans-intermediate (ent-Paroxetine precursor) hydrolysis->(+)-trans-intermediate (ent-Paroxetine precursor) (+)-trans-acylated intermediate->hydrolysis

Caption: Workflow for the enzymatic resolution of a key paroxetine intermediate.

The Road Not Taken: Why ent-Paroxetine Remained in the Laboratory

The history of drug development is replete with examples of "chiral switches," where a racemic drug is later replaced by a single, more active enantiomer.[2] In the case of Paroxetine, the decision was made early in its development to pursue the single (-)-trans enantiomer. This decision was driven by preclinical pharmacological studies that demonstrated a clear and significant difference in the activity of the stereoisomers.

The focus on a single, active enantiomer offers several advantages in drug development:

  • Improved Therapeutic Index: By eliminating the inactive or less active enantiomer, the therapeutic dose can be lowered, potentially reducing the overall drug burden on the patient and minimizing off-target effects.

  • Reduced Metabolic Complexity: The metabolism of a single enantiomer can be simpler and more predictable than that of a racemate, where each enantiomer may be metabolized at different rates and through different pathways.

  • Greater Selectivity and Specificity: A single enantiomer may exhibit higher selectivity for its target receptor, leading to a more precise pharmacological effect.

The lack of significant therapeutic activity of ent-Paroxetine meant there was no scientific or clinical rationale for its further development as a therapeutic agent. Its primary role has since been as a chemical reference standard for ensuring the stereochemical purity of the active pharmaceutical ingredient, Paroxetine.

Conclusion: A Lesson in Stereochemical Precision

The story of this compound is not one of a failed drug, but rather a compelling illustration of the principles of stereopharmacology in action. The deliberate selection of the (-)-trans enantiomer for development as Paroxetine was a landmark in the era of rational drug design, paving the way for a new generation of highly selective and effective antidepressants. While ent-Paroxetine itself does not possess therapeutic value, its existence and the methods developed for its separation from its active counterpart are integral to the quality and purity of a medication that has had a profound impact on the treatment of depressive and anxiety disorders. The study of such enantiomeric pairs continues to be a vital area of research, offering valuable insights into the intricate relationship between molecular structure and biological function.

References

  • Chirality of antidepressive drugs: an overview of stereoselectivity. PMC. [Link]
  • Enantiomeric separation of the key intermediate of paroxetine using chiral chrom
  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]
  • Stereoisomers of paroxetine. | Download Scientific Diagram.
  • Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis.
  • Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science (RSC Publishing). [Link]
  • Method for preparing paroxetine intermediate by enzyme resolution in ionic liquid.
  • New validated HPLC methodology for the determination of (−)
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PMC. [Link]
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
  • PAROXETINE CONTROLLED RELEASE COMPOSITIONS.
  • (PDF) Chirality of antidepressive drugs: an overview of stereoselectivity.
  • Chirality of Modern Antidepressants: An Overview. PMC. [Link]
  • Introductory comments: a brief history of the development of paroxetine. PubMed. [Link]
  • Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. PubMed. [Link]
  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter. PubMed Central. [Link]
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine.
  • Paroxetine compositions.
  • PAROXETINE TABLETS AND PROCESS TO PREPARE THEM.
  • Trans-4-(4-fluorophenyl)
  • Stable pharmaceutical formulation of paroxetine hydrochloride and a process for preparation thereof.
  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. [Link]
  • (12) Patent Application Publication (10) Pub. No.: US 2014/0010883 A1. Googleapis. [Link]
  • Outcomes of using racemic mixtures vs single enantiomers in drug formul
  • Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. [Link]
  • Development and discovery of SSRI drugs. Wikipedia. [Link]
  • Paroxetine. Wikipedia. [Link]
  • A brief history of the development of antidepressant drugs: From monoamines to glutam
  • Paroxetine binding affinity of TS3 and wild-type hSERT. The paroxetine... | Download Scientific Diagram.
  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Wiley Online Library. [Link]

Sources

ent-Paroxetine Hydrochloride safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of ent-Paroxetine Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. As the enantiomer of the potent selective serotonin reuptake inhibitor (SSRI) Paroxetine, this compound requires stringent safety protocols to mitigate risks associated with its potent psychoactive and toxicological properties.[1][2][3][4] The following sections are designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of the compound's properties is the foundation of a robust safety plan.[5] Before any handling, a comprehensive risk assessment must be conducted, considering both the inherent hazards of the substance and the specific experimental procedures involved.[6][7][8]

Chemical and Pharmacological Profile

This compound is the (3R,4S) enantiomer of Paroxetine.[1] Like its counterpart, it is a potent psychoactive compound that functions by selectively inhibiting the reuptake of serotonin in the brain.[2][4] Accidental exposure, particularly through inhalation or ingestion, can lead to pharmacological effects, including the risk of serotonin syndrome, a potentially life-threatening condition.[9][10][11]

Toxicological Data Summary

The toxicological profile of Paroxetine Hydrochloride necessitates its classification as a hazardous substance.[9] Data from various Safety Data Sheets (SDS) are summarized below.

Hazard ClassificationDescriptionGHS Hazard StatementKey Findings and Precautions
Acute Toxicity (Oral) Harmful if swallowed.[12][13][14]H302Accidental ingestion may be damaging to health.[9] LD50 values are reported as 378 mg/kg (mouse) and 415 mg/kg (rat).[13]
Acute Toxicity (Dermal) Harmful in contact with skin.H312Absorption through the skin is a potential route of exposure.[13]
Skin Corrosion/Irritation Causes skin irritation.[12][13][14]H315Prolonged contact can cause irritation. Contaminated clothing must be removed promptly.[15]
Serious Eye Damage/Irritation Causes serious eye damage/irritation.[12][13][14]H318 / H319Direct contact with powder or solutions poses a significant risk to eye health.[13] Immediate and prolonged rinsing is critical.[14][15]
Respiratory Irritation May cause respiratory irritation.[12][13][14]H335Inhalation of dust must be avoided. All operations with powder should be in ventilated enclosures.[12][14]
Reproductive Toxicity May damage fertility or the unborn child.[9][13]H360Classified as a substance with potential risk to the unborn child.[9][13] Handling by pregnant individuals or those planning pregnancy is strongly discouraged.[16]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[13]H373Chronic exposure, even at low levels, poses a significant health risk.[13]
Environmental Hazard Toxic to aquatic life with long lasting effects.[9][12][13]H411The compound is very toxic to aquatic organisms.[9] Release into the environment must be strictly avoided.[12][15]
The Risk Assessment Workflow

A systematic risk assessment is mandatory before initiating any new protocol involving this compound.[5][6] This process involves identifying hazards, evaluating risks, implementing control measures, and reviewing their effectiveness.

RiskAssessment cluster_0 Risk Assessment Process Identify Step 1: Identify Hazards - Chemical (Toxicity, Reactivity) - Pharmacological (SSRI effects) - Procedural (Aerosolization) Assess Step 2: Assess Risks - Evaluate exposure routes - Determine likelihood & severity - Consider quantities used Identify->Assess Analyze Control Step 3: Implement Controls - Engineering (Fume Hood, Isolator) - Administrative (SOPs, Training) - PPE (Gloves, Respirator) Assess->Control Mitigate Review Step 4: Review & Refine - Monitor effectiveness of controls - Review incidents/near-misses - Update SOPs as needed Control->Review Verify Review->Identify Iterate

Caption: A four-step iterative workflow for laboratory risk assessment.

The Hierarchy of Controls: A Multi-Layered Safety Approach

To handle potent compounds safely, a multi-layered approach is essential, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).[17]

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the operator from the hazard.[18] For a potent compound like this compound, open bench handling is unacceptable.

  • Primary Containment: All manipulations of the solid compound (weighing, aliquoting, preparing solutions) must be performed within a certified containment device.[16]

    • Containment Ventilated Enclosure (CVE) or Fume Hood: For general solution handling.

    • Glovebox or Containment Barrier Isolator (CBI): The preferred method for handling powders to prevent aerosol generation and inhalation.[17][18][19] These systems provide the highest level of protection.

  • Facility Design: The laboratory should be designed to prevent cross-contamination.[20]

    • Negative Pressure Rooms: The handling room should be under negative pressure relative to adjacent areas to ensure airflow is into the lab, not out.[18]

    • Single-Pass Air Systems: Air should be HEPA-filtered upon exit to prevent release of the compound into the environment.[18]

Administrative Controls: Standardizing Safe Practices

These controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed and approved for every process: receipt, storage, weighing, dissolution, handling, disposal, and emergency response.[21]

  • Training: All personnel must be thoroughly trained on the specific hazards of this compound, the lab's SOPs, the proper use of engineering controls and PPE, and emergency procedures.[21][22] Training records must be maintained.

  • Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized and trained personnel only.[16]

  • Good Laboratory Hygiene: Strictly prohibit eating, drinking, smoking, and applying cosmetics in the laboratory.[12][14][23] Hands must be washed thoroughly after handling the compound, even if gloves were worn.[12][23]

Personal Protective Equipment (PPE): The Final Barrier

PPE is used in conjunction with, not as a substitute for, engineering and administrative controls.[24] The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[5]

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Handling Powder (in an enclosure) Full-face respirator with P100 (HEPA) cartridges or a Powered Air-Purifying Respirator (PAPR).[16][25]Integrated with full-face respirator or chemical safety goggles with a face shield.[15][25][26]Double nitrile gloves.Disposable coverall (e.g., Tyvek suit) with tight-fitting cuffs.[16] Disposable shoe covers.
Handling Solutions Air-purifying respirator with organic vapor cartridges may be required depending on the solvent and concentration.Chemical safety goggles.[14]Nitrile gloves (check for compatibility with the solvent).Lab coat.
PPE Donning and Doffing Workflow

Incorrectly removing PPE can lead to exposure. The following sequence should be strictly followed to prevent cross-contamination.

PPESequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Shoe Covers D2 2. Inner Gloves D1->D2 D3 3. Coverall/Gown D2->D3 D4 4. Respirator D3->D4 D5 5. Goggles/Face Shield D4->D5 D6 6. Outer Gloves D5->D6 F1 1. Shoe Covers F2 2. Outer Gloves F1->F2 F3 3. Coverall/Gown F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Goggles/Face Shield F4->F5 F6 6. Respirator F5->F6

Caption: Standard sequence for donning and doffing PPE to minimize contamination.

Step-by-Step Experimental Protocols

Protocol for Weighing Solid this compound
  • Preparation: Ensure the containment barrier isolator (glovebox) or ventilated balance enclosure has been certified. Decontaminate the interior surface.

  • Assemble Materials: Place all necessary items inside the enclosure before starting: the compound's container, a pre-tared weighing vessel, spatulas, and waste bags.

  • Don PPE: Wear all PPE as specified for handling powder.

  • Transfer Compound: Carefully open the compound container inside the enclosure. Use a dedicated spatula to transfer the desired amount of powder to the weighing vessel. Perform this action slowly to minimize aerosol generation.

  • Seal and Secure: Tightly close the primary compound container. Seal the weighing vessel.

  • Initial Decontamination: Wipe the exterior of the weighing vessel and any tools with a suitable deactivating agent or solvent (e.g., 70% ethanol) before removing them from the primary containment area through a pass-through chamber.

  • Waste Management: Place all disposable items used (e.g., weighing paper, contaminated wipes) into a designated hazardous waste bag inside the enclosure.

  • Final Decontamination: Thoroughly decontaminate the interior of the enclosure as per the established SOP.

Protocol for Spill Management (Small Scale, <1 gram of powder)
  • Immediate Action: Alert personnel in the immediate area. Evacuate the area if you are unsure of the risk.[27]

  • Secure the Area: Restrict access to the spill area. Post warning signs.

  • Don PPE: At a minimum, don a full-face respirator with P100 cartridges, a disposable coverall, and double nitrile gloves before re-entering the area.

  • Cleanup Procedure:

    • DO NOT dry sweep or use a standard vacuum cleaner. This will aerosolize the potent powder.

    • Gently cover the spill with absorbent pads or cloths dampened with water to prevent dust generation.[9]

    • Alternatively, use a HEPA-filtered vacuum cleaner specifically designed for hazardous dust.[9]

    • Working from the outside of the spill inward, carefully collect all contaminated materials.

  • Decontamination: Wipe the spill area with a deactivating solution or soap and water.[27] The cleaning should be validated to ensure removal of the active compound.

  • Disposal: Place all contaminated materials (absorbent pads, PPE) into a sealed, labeled hazardous waste container.[9][15]

  • Reporting: Report the incident to the laboratory supervisor and the Environmental Health & Safety (EHS) department.

Emergency Response Procedures

Immediate and correct first aid can significantly reduce the harm from an accidental exposure.[27] Safety showers and eyewash stations must be accessible and regularly tested.[14]

First Aid for Exposure
Exposure RouteImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[15]Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately while under a safety shower. Wash the affected area thoroughly with soap and water.[14][27]Seek medical attention if irritation persists or if a large area was exposed.[27]
Inhalation Move the victim to fresh air immediately.[14][15]If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Rinse mouth with water.[15] DO NOT induce vomiting.Call a poison control center or seek immediate medical attention.[27] Provide the SDS to medical personnel.
Emergency Response Workflow

EmergencyResponse Start Exposure or Spill Occurs Assess Assess Situation (Self vs. Others, Minor vs. Major) Start->Assess Secure Secure Area / Alert Others Assess->Secure FirstAid Administer First Aid (Shower, Eyewash) Secure->FirstAid If exposure Call911 Call Emergency Services Secure->Call911 If major spill or serious injury Cleanup Follow Spill Protocol Secure->Cleanup If minor spill FirstAid->Call911 Report Report to Supervisor/EHS Call911->Report Cleanup->Report

Sources

solubility of ent-Paroxetine Hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Solubility of Paroxetine Hydrochloride

Introduction to Paroxetine and Stereochemistry

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions[1][2][3]. Chemically, it is a phenylpiperidine derivative with two chiral centers, making four stereoisomers possible[4]. The commercially available drug is the enantiomerically pure (−)-trans isomer, (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, most commonly formulated as a hydrochloride hemihydrate or anhydrous salt[1][5].

The study of a single enantiomer, such as ent-paroxetine ((3R, 4S)-paroxetine), is critical in drug development. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, density), their interaction with chiral environments, such as biological receptors and enzymes, can differ significantly. Although their solubility in achiral solvents is identical, differences can arise during crystallization or in chiral media. Understanding the solubility of each enantiomer is fundamental for formulation development, ensuring bioavailability, and meeting regulatory requirements for stereoisomeric drugs.

Core Physicochemical Properties Influencing Solubility

The solubility of an active pharmaceutical ingredient (API) like paroxetine hydrochloride is not a single value but a complex function of its intrinsic properties and the external environment. Three core parameters dictate its dissolution behavior.

Acid Dissociation Constant (pKa)

Paroxetine is a basic amine with a reported pKa of approximately 9.9[1]. This means that in aqueous solutions, its ionization state is highly dependent on the pH.

  • Below pKa (Acidic pH): Paroxetine's secondary amine is protonated (R₂NH₂⁺), forming the more water-soluble hydrochloride salt.

  • Above pKa (Alkaline pH): Paroxetine exists predominantly as the neutral free base, which is significantly less soluble in water.

This pH-dependent behavior is a critical consideration for oral formulation, as the drug must dissolve in the varying pH environments of the gastrointestinal tract.

Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. Paroxetine has a reported Log P of 3.95, indicating it is a lipophilic molecule[1]. This high lipophilicity contributes to its low intrinsic aqueous solubility but suggests good solubility in organic solvents and favorable membrane permeability, which is a hallmark of Biopharmaceutics Classification System (BCS) Class II drugs[4][6].

Crystalline Form and Polymorphism

The solid-state properties of an API profoundly impact its solubility. Paroxetine hydrochloride is known to exist in multiple crystalline forms, including an anhydrous form and a more stable, less water-soluble hemihydrate form[7][8]. It has been reported that at least four non-solvated polymorphic forms and four solvatomorphic forms have been identified[9][10][11]. Each polymorph has a unique crystal lattice arrangement, leading to different physical properties, including melting point and, crucially, solubility and dissolution rate[7]. The hygroscopic anhydrous form can convert to the more stable hemihydrate in the presence of moisture[7][8]. Therefore, precise control and characterization of the crystalline form are essential for consistent solubility and bioavailability.

G cluster_intrinsic Intrinsic Molecular Properties cluster_solvent Solvent System pKa pKa (9.9) Ionization State Aqueous Aqueous Media (e.g., Buffers) pKa->Aqueous pH-dependent LogP Log P (3.95) Lipophilicity Organic Organic Solvents (e.g., Alcohols) LogP->Organic Polymorphism Polymorphism (Anhydrate vs. Hemihydrate) Solubility Observed Solubility Polymorphism->Solubility Affects dissolution energy Aqueous->Solubility Organic->Solubility

Diagram 1: Key physicochemical factors governing the solubility of paroxetine hydrochloride.

Solubility Profile of Paroxetine Hydrochloride

Aqueous Solubility

Paroxetine hydrochloride is described as slightly soluble in water[4][6]. The FDA label specifies a solubility of 5.4 mg/mL in water for the hemihydrate form[12][13]. Its solubility is highly pH-dependent due to its basic nature. In acidic environments, where the molecule is protonated, solubility is enhanced. Conversely, as the pH increases above its pKa, the un-ionized free base precipitates, leading to a sharp decrease in solubility.

Organic and Co-Solvent Solubility

Due to its lipophilic character, paroxetine hydrochloride exhibits higher solubility in various organic solvents. This is crucial for analytical method development, manufacturing processes, and the formulation of liquid dosage forms. A patent application noted the difficulty in formulating liquid capsules due to low solubility in many common solvents, highlighting the need for specific solubilizing agents or co-solvent systems[14].

Table 1: Reported Solubility of Paroxetine Hydrochloride in Various Solvents

Solvent Form Solubility Source
Water Hemihydrate 5.4 mg/mL [5][12][13]
Ethanol Hydrochloride ~20 mg/mL [15]
Methanol Anhydrous Soluble / Freely Soluble [4][16]
Dimethyl Sulfoxide (DMSO) Hydrochloride ~20 mg/mL [15]
Dimethylformamide (DMF) Hydrochloride ~33 mg/mL [15]
Dichloromethane Anhydrous Sparingly Soluble [4][16]
PBS (pH 7.0) with 10% DMF Hydrochloride ~0.09 mg/mL [15]

| Water + Acetone Mixtures | Hemihydrate | Data available across temperatures |[17] |

Note: Qualitative terms like "Slightly Soluble" or "Sparingly Soluble" are based on pharmacopeial definitions.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method[18]. This protocol ensures that the solution is fully saturated with the solute and that any excess solid is in equilibrium with the dissolved solute.

Principle

An excess amount of the solid drug is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved drug is quantified using a suitable analytical technique, typically HPLC-UV.

Step-by-Step Methodology
  • Preparation: Add an excess of ent-paroxetine hydrochloride solid (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., phosphate buffer pH 7.4, methanol, ethanol) in a sealed, inert vial (e.g., glass HPLC vial). The excess solid is crucial to ensure saturation is achieved[18].

  • Equilibration: Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A 24-48 hour period is common to ensure equilibrium, though preliminary time-to-equilibrium studies are recommended[19].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method. HPLC-UV is the most common technique for paroxetine quantification[20][21][22]. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Data Reporting: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram 2: Workflow for the Shake-Flask equilibrium solubility determination method.

Conclusion

The solubility of this compound, like its commercially available enantiomer, is governed by its lipophilic nature, basic pKa, and solid-state form. While it is expected to be slightly soluble in water, with solubility increasing significantly at lower pH, it demonstrates much greater solubility in organic solvents like methanol and DMF. For researchers in drug development, a thorough characterization using standardized methods like the shake-flask protocol is imperative. The data generated from such studies are fundamental for designing robust formulations with optimal dissolution and bioavailability profiles, ensuring the therapeutic potential of the specific enantiomer can be fully realized.

References

  • De-Paula, J., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Molecules, 26(5), 1345.
  • Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(1), 16-21.
  • Brittain, H. G. (2013). Paroxetine hydrochloride: polymorphs and solvatomorphs. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 407-421.
  • Geneesmiddeleninformatiebank. (n.d.). Paroxetin "HEXAL".
  • Reddy, B. P., et al. (2012). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. Asian Journal of Chemistry, 24(12), 5553-5555.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • U.S. Food and Drug Administration. (2002). PAXIL (paroxetine hydrochloride) Label.
  • PubChem. (n.d.). Paroxetine. National Institutes of Health.
  • U.S. Food and Drug Administration. (2002). Chemistry Review: Paroxetine Hydrochloride.
  • Patel, B., et al. (2014). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Acta Scientific Pharmaceutical Sciences, 4(7), 45-58.
  • Barnes, A. R., et al. (1995). Solid-state forms of paroxetine hydrochloride. Journal of Pharmacy and Pharmacology, 47(10), 801-805.
  • Brittain, H. G. (2013). Paroxetine Hydrochloride. Polymorphs and Solvatomorphs. Request PDF on ResearchGate.
  • Kumar, P., et al. (2013). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 75(3), 310-316.
  • ResearchGate. (n.d.). Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets.
  • National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Database.
  • U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Prescribing Information.
  • Google Patents. (n.d.). EP1033986A1 - Formulations comprising dissolved paroxetine.
  • ResearchGate. (n.d.).
  • De-Paula, J., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central.
  • Wikipedia. (n.d.). Paroxetine.
  • Anmol Chemicals. (n.d.). Paroxetine Hydrochloride BP Ph EP Eur USP IP Grade Manufacturers.
  • U.S. Food and Drug Administration. (2002). 20-936S-008 Paroxetine Hydrochloride Chemistry Review.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paroxetine.
  • National Center for Biotechnology Information. (2023). Paroxetine - StatPearls. NCBI Bookshelf.
  • ResearchGate. (n.d.).
  • INIS-IAEA. (n.d.). Solubility of paroxetine hydrochloride hemi-hydrate in (water + acetone).

Sources

Spectroscopic Profile of ent-Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

ent-Paroxetine, the (+)-(3R,4S) enantiomer of the widely-known selective serotonin reuptake inhibitor (SSRI) Paroxetine, serves as a critical reference standard in the pharmaceutical industry. Its primary role is in the quality control and chiral purity analysis of Paroxetine drug substances and products. Ensuring the enantiomeric purity of Paroxetine is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth overview of the essential spectroscopic techniques used to characterize ent-Paroxetine Hydrochloride: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, analytical scientists, and quality control professionals involved in the development, manufacturing, and analysis of pharmaceuticals. The methodologies and data presented herein are foundational for establishing the identity, structure, and purity of this compound.

A Note on Enantiomeric Spectroscopic Data

It is a fundamental principle of stereochemistry that enantiomers, such as Paroxetine and ent-Paroxetine, are physically and chemically identical in an achiral environment. Consequently, their spectroscopic data generated under such conditions—including NMR spectra in achiral solvents, standard IR spectra, and mass spectra—are indistinguishable. The data presented in this guide is based on comprehensive sources for Paroxetine Hydrochloride.[1] Given this principle, this spectroscopic profile serves as a definitive reference for this compound (CAS 130855-30-0), also known as Paroxetine Impurity D.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

Scientific Principles and Experimental Causality

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. For a molecule like ent-Paroxetine, which has multiple stereocenters and distinct aromatic and aliphatic regions, NMR is indispensable for confirming its complex structure. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; it must dissolve the analyte without contributing interfering signals in the regions of interest. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and single, sharp resonance peak.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a chemical shift reference.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

NMR Data Summary for this compound

The following tables summarize the characteristic chemical shifts. Data is referenced from compiled sources for Paroxetine.[4]

Table 1: ¹H NMR Spectral Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | Aromatic Region | | ~7.10 - 7.30 | m | 4H | Fluorophenyl group protons | | ~6.80 | d | 1H | Benzodioxole proton | | ~6.70 | s | 1H | Benzodioxole proton | | ~6.60 | d | 1H | Benzodioxole proton | | Aliphatic & Other | | ~5.95 | s | 2H | -O-CH₂-O- (methylenedioxy) | | ~3.50 - 4.20 | m | - | Piperidine & methoxy protons | | ~2.80 - 3.20 | m | - | Piperidine protons | | ~1.80 - 2.20 | m | - | Piperidine protons |

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment Category
~160 - 163 C-F (Fluorophenyl)
~147 - 148 Aromatic C-O (Benzodioxole)
~141 - 142 Aromatic C-O (Benzodioxole)
~130 - 132 Aromatic CH (Fluorophenyl)
~115 - 116 Aromatic CH (Fluorophenyl)
~108 - 109 Aromatic CH (Benzodioxole)
~105 - 106 Aromatic CH (Benzodioxole)
~101 -O-CH₂-O- (methylenedioxy)
~100 - 101 Aromatic CH (Benzodioxole)
~68 - 70 -CH₂-O- (methoxy)
~45 - 55 Piperidine CH₂
~40 - 42 Piperidine CH

| ~34 - 36 | Piperidine CH |

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ent-Paroxetine HCl B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert into Spectrometer D->E F Shim Magnetic Field E->F G Acquire ¹H & ¹³C FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Peak Integration & Assignment I->J K Structural Confirmation J->K

Caption: Workflow for structural elucidation via NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Scientific Principles and Experimental Causality

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The frequencies that are absorbed are characteristic of the bond type and its environment. For this compound, key functional groups like the secondary amine (N-H), aromatic rings (C-H and C=C), ether linkages (C-O), and the methylenedioxy group will produce characteristic absorption bands. Attenuated Total Reflectance (ATR) is a common sampling technique because it requires minimal sample preparation and is non-destructive.

Detailed Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface. Good contact is essential for obtaining a high-quality spectrum.

  • Data Acquisition: Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction and presents the final transmittance or absorbance spectrum.

IR Data Summary for this compound

The following table lists the principal IR absorption bands and their assignments.[5][6]

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 3400 N-H Stretch Secondary amine (piperidine)
2800 - 2900 C-H Stretch Aliphatic CH and CH₂
~1600, ~1510, ~1470 C=C Stretch Aromatic ring stretching
~1250 C-O Stretch Aryl ether
~1100 C-O Stretch Aliphatic ether
~1040 C-O Stretch Methylenedioxy group

| 600 - 1400 | Various | Fingerprint Region (confirms overall structure) |

Workflow Diagram: IR Analysis

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Background Subtraction (Automated) E->F G Identify Characteristic Peaks F->G

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Scientific Principles and Experimental Causality

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. In MS/MS, the [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are detected. This fragmentation pattern is highly reproducible and serves as a structural fingerprint.

Detailed Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., with a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming gaseous ions.

  • Full Scan MS (MS1): First, acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For ent-Paroxetine (free base MW ≈ 329.37), this will appear around m/z 330.2.

  • Tandem MS (MS/MS):

    • Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 330.2).

    • Introduce a collision gas (e.g., argon) into the collision cell to induce fragmentation.

    • Scan the second mass analyzer to detect the resulting fragment ions. This is known as a product ion scan.

  • Data Analysis: Analyze the product ion spectrum to identify characteristic fragments that confirm the molecular structure.

Mass Spectrometry Data Summary

The ESI mass spectrum of ent-Paroxetine in positive ion mode is characterized by the protonated molecular ion and specific, reproducible fragments.[7][8][9]

Table 4: ESI-MS/MS Fragmentation Data

m/z Ion Identity Description
~330.2 [M+H]⁺ Protonated molecular ion of the free base
~192.1 [C₁₂H₁₄NO]⁺ Major fragment resulting from cleavage of the ether linkage to the piperidine ring

| ~70.0 | [C₄H₈N]⁺ | Fragment corresponding to a portion of the piperidine ring |

Workflow Diagram: MS Fragmentation Pathway

MS_Fragmentation Parent ent-Paroxetine [M+H]⁺ m/z ≈ 330.2 Frag1 Fragment Ion m/z ≈ 192.1 Parent->Frag1 CID Frag2 Fragment Ion m/z ≈ 70.0 Parent->Frag2 CID

Caption: Primary fragmentation of ent-Paroxetine in MS/MS.

Conclusion

The structural integrity and identity of this compound can be unequivocally established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint. The data and protocols outlined in this guide serve as a comprehensive reference for the analytical characterization of this important pharmaceutical standard, ensuring the quality and safety of its corresponding therapeutic drug, Paroxetine.

References

  • ResearchGate. (n.d.). (a) IR spectra of paroxetine hydrochloride (PXH) and PXH PM (b)... [Image].
  • Semantic Scholar. (n.d.). Figure 8.2 from Paroxetine hydrochloride. [Figure].
  • National Center for Biotechnology Information. (n.d.). SID 4689. PubChem.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • LGC Standards. (n.d.). This compound.
  • ChemScene. (n.d.). (3R,4S)-3-((benzo[d][5][10]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride (Paroxetine Impurity).
  • Biosynth. (n.d.). This compound.
  • Germann, D., Ma, G., Han, F., & Tikhomirova, A. (2013). Paroxetine hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 367-406. doi:10.1016/B978-0-12-407691-4.00008-3.
  • USP-NF. (2021). Paroxetine Hydrochloride.
  • SynThink. (n.d.). Paroxetine Hydrochloride Anhydrous EP Impurity D.
  • ResearchGate. (n.d.). MS3 fragmentation processes of paroxetine. [Image].
  • YMER. (n.d.). Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis.
  • ChemicalBook. (n.d.). Paroxetine(61869-08-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). (PDF) The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry and with Quadrupole Time-of-Flight Mass Spectrometry and Their Determination by High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry.
  • University of Alberta Libraries. (n.d.). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS.
  • Awad, T., et al. (2006). The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their determination by high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1845-1854.
  • National Center for Biotechnology Information. (n.d.). JQ1 compound. PubChem.
  • precisionFDA. (n.d.). PAROXETINE HYDROCHLORIDE.
  • United States Biological. (n.d.). Paroxetine Hydrochloride - Data Sheet.
  • Bioregistry. (n.d.). PubChem compound.
  • precisionFDA. (n.d.). PAROXETINE HYDROCHLORIDE ANHYDROUS.
  • National Center for Biotechnology Information. (n.d.). The PubChem Compound Help. PubChem.
  • National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem.
  • National Center for Biotechnology Information. (n.d.). protein kinase inhibitor H89. PubChem.
  • Shah, H. J., et al. (2010). Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry.
  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider SyntheticPages.

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Elucidating the Potency of a Gold-Standard SSRI

ent-Paroxetine Hydrochloride is a potent and highly selective serotonin reuptake inhibitor (SSRI), renowned for its high affinity for the human serotonin transporter (SERT), also known as Solute Carrier Family 6 Member 4 (SLC6A4).[1][2][3] As the primary molecular target for a major class of antidepressants, the SERT protein terminates serotonergic signaling by reabsorbing serotonin from the synaptic cleft back into the presynaptic neuron.[4][5] The inhibitory action of paroxetine blocks this process, leading to an increased concentration of serotonin in the synapse, which is believed to be the primary mechanism underlying its therapeutic effects in treating major depressive disorder, anxiety disorders, and other psychiatric conditions.[2][4][6]

The precise quantification of the interaction between investigational compounds and SERT is a cornerstone of neuropharmacology and drug development. In vitro assays provide a controlled environment to determine a compound's potency (IC50), binding affinity (Ki), and mechanism of action, free from the complexities of a whole-organism model. This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are foundational for screening new chemical entities, validating structure-activity relationships, and ensuring the scientific rigor of preclinical data packages.

Core Mechanism of Action: SERT Inhibition

The therapeutic efficacy of paroxetine is directly linked to its ability to block the serotonin transporter.[6] By binding with high affinity to a central site on the SERT protein, paroxetine locks the transporter in an outward-facing conformation, physically preventing the binding and subsequent reuptake of serotonin.[4][7] This leads to a sustained elevation of extracellular serotonin levels, enhancing neurotransmission.[4]

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Serotonin (5-HT) Vesicle Serotonin_Released 5-HT Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT / SLC6A4) Paroxetine ent-Paroxetine Paroxetine->SERT Inhibition Serotonin_Released->SERT Receptor 5-HT Receptor Serotonin_Released->Receptor Binding & Signal Radiometric_Workflow A 1. Plate SERT-expressing cells (e.g., HEK293-hSERT) B 2. Pre-incubate with ent-Paroxetine (or vehicle) A->B C 3. Add [³H]Serotonin and incubate (e.g., 1-15 min) B->C D 4. Stop uptake & wash cells with ice-cold buffer C->D E 5. Lyse cells and add scintillation cocktail D->E F 6. Quantify radioactivity via scintillation counting E->F G 7. Analyze data to determine IC50 F->G

Caption: Workflow for the [³H]Serotonin Uptake Inhibition Assay.

Detailed Methodology:

  • Materials & Reagents:

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT, or a cell line with high endogenous expression like JAR choriocarcinoma cells. [8] * Radioligand: [³H]Serotonin ([³H]5-HT).

    • Test Compound: ent-Paroxetine HCl, prepared as a 10 mM stock in DMSO.

    • Assay Buffer (KRH): 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, pH 7.4. [8] * Wash Buffer: Ice-cold 9.6 mM HEPES, 154 mM NaCl, pH 7.4. [8] * Lysis Buffer: 1% SDS or 1% Triton X-100. [8] * 96-well cell culture plates, scintillation vials, and scintillation fluid.

  • Step-by-Step Procedure:

    • Cell Plating: Seed HEK293-hSERT cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well) and incubate overnight. [9] 2. Compound Preparation: Prepare serial dilutions of ent-Paroxetine in assay buffer. A typical final concentration range would span from 10⁻¹¹ M to 10⁻⁶ M. Include a "vehicle only" control (e.g., 0.1% DMSO) for total uptake and a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine) for non-specific uptake.

    • Assay Initiation: Aspirate the culture medium from the cells. Wash once with room temperature assay buffer.

    • Inhibitor Pre-incubation: Add 50 µL of the diluted ent-Paroxetine or control solutions to the appropriate wells and pre-incubate for 10-20 minutes at 37°C. [10] 5. Substrate Addition: Add 50 µL of assay buffer containing [³H]5-HT to all wells. The final concentration of [³H]5-HT should be at or near its Km value (typically 100-200 nM for hSERT). [11] 6. Uptake Incubation: Incubate the plate at 37°C for a short period, determined by uptake kinetic experiments to be in the linear range (typically 1-5 minutes for hSERT). [11] 7. Termination and Washing: Rapidly terminate the uptake by aspirating the solution and immediately washing the cells twice with 200 µL of ice-cold wash buffer. [8]This step is critical to remove extracellular radioligand.

    • Cell Lysis: Add 100 µL of lysis buffer to each well and shake for 10 minutes to ensure complete cell lysis.

    • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Uptake: (CPM in vehicle control) - (CPM in non-specific control).

      • Calculate Percent Inhibition for each paroxetine concentration: 100 * [1 - (CPM in test well - CPM non-specific) / (Specific Uptake)].

      • Plot percent inhibition against the log of the paroxetine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Radioligand Binding Assay (Direct Affinity)

This assay measures the direct interaction of ent-Paroxetine with the SERT protein by quantifying its ability to compete with a known high-affinity radioligand. It is the definitive method for determining a compound's binding affinity (Ki). [12]

Binding_Workflow A 1. Prepare cell membranes expressing SERT B 2. Incubate membranes with: A) Fixed [³H]Ligand (e.g., Citalopram) B) Varying conc. of ent-Paroxetine A->B C 3. Allow to reach binding equilibrium B->C D 4. Separate bound from free ligand via rapid vacuum filtration C->D E 5. Wash filter mat to remove non-specific binding D->E F 6. Quantify radioactivity on the filter E->F G 7. Analyze data to determine Ki via Cheng-Prusoff F->G

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Materials & Reagents:

    • Membrane Source: Crude membrane preparations from cells or tissues with high SERT expression (e.g., HEK293-hSERT cells, rat brain cortex).

    • Radioligand: A high-affinity SERT radioligand such as [³H]citalopram or [³H]paroxetine.

    • Test Compound: ent-Paroxetine HCl.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. [13] * Wash Buffer: Cold Assay Buffer. [13] * GF/B or GF/C glass fiber filters, filtration manifold, scintillation counter.

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare serial dilutions of ent-Paroxetine in assay buffer. Dilute the radioligand to a final concentration at or below its dissociation constant (Kd), which should be determined in separate saturation binding experiments. [13] 2. Assay Setup: In a 96-well plate, combine:

      • 50 µL of diluted ent-Paroxetine (or vehicle for total binding, or 10 µM fluoxetine for non-specific binding).

      • 50 µL of radioligand solution.

      • 100 µL of the cell membrane preparation (protein concentration optimized previously, e.g., 10-50 µ g/well ).

    • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C to allow the binding reaction to reach equilibrium.

    • Filtration: Pre-soak the glass fiber filter mat in a solution like 0.5% polyethylenimine to reduce non-specific binding. Rapidly aspirate the contents of each well onto the filter mat using a vacuum filtration manifold.

    • Washing: Immediately wash each filter disc 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Punch out the filter discs into scintillation vials, add scintillation fluid, and allow them to sit for several hours before counting in a liquid scintillation counter.

    • Data Analysis:

      • Determine the IC50 value by plotting the percent inhibition of specific binding against the log of the paroxetine concentration.

      • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : [13] * Ki = IC50 / (1 + [L]/Kd)

        • Where:

          • [L] = Concentration of the radioligand used.

          • Kd = Dissociation constant of the radioligand for SERT.

Section 3: Cell Viability Assay (Cytotoxicity Assessment)

It is imperative to ensure that the inhibitory effects observed in the primary assays are due to specific interactions with SERT and not a result of general cytotoxicity. A cell viability assay should be run in parallel using the same cell line and compound incubation times.

Cytotoxicity_Workflow A 1. Plate cells in a 96-well plate B 2. Treat with a wide range of ent-Paroxetine conc. A->B C 3. Incubate for the same duration as primary assays B->C D 4. Add viability reagent (e.g., CCK-8, MTT) C->D E 5. Incubate until color develops D->E F 6. Measure absorbance on a plate reader E->F G 7. Determine non-toxic concentration range F->G

Sources

Application Note: A Guide to the In Vivo Preclinical Evaluation of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo experimental design to characterize ent-Paroxetine Hydrochloride, the (3S,4R)-trans isomer of the widely used selective serotonin reuptake inhibitor (SSRI), Paroxetine. We detail an integrated strategy encompassing pharmacokinetic (PK) profiling, pharmacodynamic (PD) assessment, and behavioral efficacy evaluation. The protocols described herein are designed to establish a robust preclinical data package, elucidating the compound's mechanism of action and its potential as a therapeutic agent for major depressive disorder (MDD). Methodologies include pharmacokinetic analysis in rodents, core behavioral assays for antidepressant-like activity such as the Forced Swim Test (FST) and Tail Suspension Test (TST), and mechanistic validation via in vivo microdialysis.

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, with selective serotonin reuptake inhibitors (SSRIs) forming the cornerstone of pharmacotherapy.[1] The therapeutic action of SSRIs is primarily attributed to their ability to block the serotonin transporter (SERT), increasing the synaptic availability of serotonin (5-HT).[2] Paroxetine, a potent SSRI, is marketed as a single enantiomer, the (−)-trans-(3S,4R) stereoisomer, which is considered the therapeutically active form.[3][4] The study of individual enantiomers is critical, as stereochemistry can significantly influence pharmacological activity, efficacy, and safety profiles.[3]

This application note focuses on this compound, providing a detailed framework for its in vivo evaluation. The objective is to guide researchers in designing and executing a logical sequence of experiments to thoroughly characterize its antidepressant-like properties and neurochemical effects, from systemic exposure to target engagement and behavioral outcomes.

Section 1: Pre-Experimental Considerations & Rationale

The Stereochemical Imperative

Paroxetine possesses two chiral centers, resulting in four possible stereoisomers.[5][6] The marketed drug is the (-)-trans-(3S,4R) enantiomer.[7] Investigating the specific properties of ent-Paroxetine is essential to confirm that the antidepressant activity resides solely with this isomer and to uncover any unique pharmacological characteristics that might offer a therapeutic advantage.

Animal Model Selection

Rodent models are fundamental for screening potential antidepressant compounds.[1][8] Sprague-Dawley rats and C57BL/6 mice are recommended due to their extensive validation in antidepressant research and the wealth of historical data available. The choice of species may depend on the specific assay; for instance, the Tail Suspension Test is validated specifically for mice.[9][10]

Ethical Considerations & Regulatory Compliance

All in vivo experiments must be conducted with the highest commitment to animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Experimental design and reporting must adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency, scientific rigor, and reproducibility.[11][12][13] Furthermore, safety pharmacology studies should be designed in consideration of the International Council for Harmonisation (ICH) S7A guidelines, which aim to identify potential undesirable pharmacodynamic effects on major physiological systems.[14][15][16]

Section 2: Pharmacokinetic (PK) Profiling

Objective: To define the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model to inform dose selection for subsequent efficacy studies. Paroxetine is known to be well-absorbed orally and undergoes partially saturable first-pass metabolism, primarily via the cytochrome P450 enzyme CYP2D6.[17][18][19]

Experimental Workflow: Pharmacokinetics

G cluster_pk Pharmacokinetic (PK) Profiling Workflow A Acclimatize Sprague-Dawley Rats B Fasting (Overnight) A->B C Group Allocation (IV vs. Oral Gavage) B->C D Administer ent-Paroxetine HCl (e.g., 2 mg/kg IV, 10 mg/kg PO) C->D E Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Isolation E->F G Bioanalysis via LC-MS/MS F->G H Calculate PK Parameters G->H

Caption: Workflow for a single-dose pharmacokinetic study.

Protocol: Single-Dose PK Study in Rats
  • Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 7 days. Fast animals overnight prior to dosing but allow ad libitum access to water.

  • Dosing:

    • Intravenous (IV) Group (n=4): Administer ent-Paroxetine HCl (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability.

    • Oral (PO) Group (n=4): Administer ent-Paroxetine HCl (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify plasma concentrations of ent-Paroxetine using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Key Pharmacokinetic Parameters

Quantitative data should be summarized for clear comparison.

ParameterDescriptionOral (PO) ExampleIntravenous (IV) Example
Cmax Maximum plasma concentration150 ng/mL500 ng/mL
Tmax Time to reach Cmax5.2 hr0.25 hr
AUC(0-t) Area under the curve to last time point1200 ngh/mL850 ngh/mL
Elimination half-life21 hr18 hr
F% Bioavailability31%100% (by definition)

Table 1: Representative pharmacokinetic parameters for ent-Paroxetine HCl. Values are illustrative.

Section 3: Pharmacodynamic (PD) & Efficacy Evaluation

Objective: To assess the antidepressant-like activity of ent-Paroxetine and confirm its mechanism of action as a serotonin reuptake inhibitor in vivo.

Core Assays for Antidepressant-Like Efficacy

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant efficacy.[20][21][22] These tests are based on the principle that animals, when subjected to an inescapable stressor, will eventually adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatment.[23][24]

Protocol: Forced Swim Test (FST) in Mice[20][25]
  • Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Animals: Use male C57BL/6 mice. Group-house and acclimatize for 1 week.

  • Procedure:

    • Administer ent-Paroxetine HCl (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60 minutes prior to the test. A positive control, such as imipramine (30 mg/kg, i.p.), should be included.

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is 6 minutes.[21]

    • A video camera should record the session for later analysis.

    • After 6 minutes, remove the mouse, dry it thoroughly, and return it to a heated home cage.

  • Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

Protocol: Tail Suspension Test (TST) in Mice[9][10][26]
  • Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.

  • Animals: Use male C57BL/6 mice.

  • Procedure:

    • Administer ent-Paroxetine HCl (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60 minutes prior to the test.

    • Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.

    • The test duration is 6 minutes.[9][25]

    • Visually isolate animals to prevent them from observing each other.[9]

    • Record the session for scoring.

  • Scoring: Measure the total duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Mechanistic Validation: In Vivo Microdialysis

Rationale: To provide direct evidence of SERT inhibition by measuring extracellular serotonin levels in relevant brain regions of freely moving animals.[26][27] An increase in extracellular 5-HT following drug administration confirms target engagement.[28][29]

Experimental Workflow: Microdialysis

G cluster_pd In Vivo Microdialysis Workflow A Stereotaxic Surgery: Implant guide cannula (target: mPFC or Hippocampus) B Recovery Period (5-7 days) A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF & Stabilize C->D E Collect Baseline Samples D->E F Administer ent-Paroxetine HCl (i.p.) E->F G Collect Post-Dose Samples F->G H Analyze 5-HT levels via HPLC-ECD G->H

Caption: Workflow for a microdialysis study in conscious rats.

Protocol: Microdialysis in Freely Moving Rats
  • Surgery: Anesthetize Sprague-Dawley rats and stereotaxically implant a guide cannula targeting a brain region rich in serotonergic innervation, such as the medial prefrontal cortex (mPFC) or hippocampus. Allow a recovery period of 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).[30] Allow the system to equilibrate for at least 2 hours.

  • Sampling:

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

    • Administer ent-Paroxetine HCl (e.g., 10 mg/kg, i.p.).

    • Continue collecting dialysate samples for at least 4 hours post-administration.[28]

  • Analysis: Analyze the concentration of serotonin (5-HT) and its metabolite, 5-HIAA, in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[30][31]

  • Data Presentation: Express post-dose 5-HT levels as a percentage change from the mean baseline concentration.

Section 4: Data Interpretation & Synthesis

A successful preclinical evaluation will demonstrate a clear relationship between the pharmacokinetic profile, target engagement, and behavioral efficacy of this compound.

  • Dose-Response: The behavioral assays (FST, TST) should establish a dose-dependent reduction in immobility time.

  • PK/PD Correlation: The effective doses in behavioral models should correspond to plasma and brain concentrations that are shown to be sufficient for SERT occupancy and lead to a significant increase in extracellular 5-HT levels as measured by microdialysis.

  • Specificity: The observed effects should be consistent with the known pharmacology of SSRIs. For instance, the compound should not cause a general increase in locomotor activity, which could confound the results of the FST and TST.

Section 5: Conclusion

The experimental framework outlined in this application note provides a robust and validated pathway for the in vivo characterization of this compound. By systematically evaluating its pharmacokinetics, pharmacodynamics, and behavioral effects, researchers can build a comprehensive data package to support its further development as a potential antidepressant therapeutic. Adherence to rigorous scientific principles and ethical guidelines is paramount throughout this process to ensure the generation of reliable and translatable preclinical data.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs).
  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLoS Biology, 8(6), e1000412.
  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769.
  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Würbel, H. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.
  • Can, A., Dao, D. T., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59).
  • EUPRIM-NET. (n.d.). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments.
  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments.
  • Kawahara, H., Kawahara, Y., & Westerink, B. H. (1992). In vivo measurement of hypothalamic serotonin release by intracerebral microdialysis: significant enhancement by immobilization stress in rats. Brain Research Bulletin, 28(5), 727-734.
  • Food and Drug Administration. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register, 66(135), 36791-36792.
  • Badgujar, V. C., & Bhope, S. G. (2011). Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. Journal of Young Pharmacists, 3(4), 322-326.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A.
  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice.
  • Abdallah, K., & Atcherley, C. W. (2015). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 6(8), 1369–1377.
  • European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals.
  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3.
  • Wikipedia. (n.d.). Tail suspension test.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), 52587.
  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B.
  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(10), 969–982.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014.
  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Kariya, K., Yamauchi, A., & Itoh, T. (1993). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 61(4), 335-340.
  • Wesołowska, A. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Pharmaceuticals, 14(2), 164.
  • FDA. (n.d.). PAXIL (paroxetine hydrochloride) Label.
  • Stahl, S. M. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute.
  • Kumar, A., Singh, A., & Ekavali. (2015). A review on Alzheimer's disease pathophysiology and its management: an update. Pharmacological Reports, 67(2), 195-203.
  • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness. Drugs, 41(2), 225-253.
  • Susilaningrum, A. R., Mutiatikum, D., & Hendriani, R. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Knowland, D., & Lim, B. K. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. Neuropsychopharmacology, 44(6), 1040-1049.
  • Kumar, A., Garg, R., & Kumar, P. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 105-111.
  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis.
  • Singh, S. P., & Medhi, B. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Pharmaceuticals, 17(10), 1251.
  • Neurofit. (n.d.). In vivo and in vitro models of Depression.
  • Gunasekara, N. S., Noble, S., & Benfield, P. (1998). Paroxetine: a review of its pharmacology and therapeutic potential in the management of panic disorder. CNS drugs, 9(5), 419-446.
  • Patsnap Synapse. (2024). What is the mechanism of Paroxetine Hydrochloride?.
  • ResearchGate. (n.d.). Stereoisomers of paroxetine.
  • Kaye, C. M., Haddock, R. E., Langley, P. F., Mellows, G., Tasker, T. C., Zussman, B. D., & Greb, W. H. (1989). A review of the metabolism and pharmacokinetics of paroxetine in man. Acta psychiatrica Scandinavica. Supplementum, 350, 60-75.
  • PharmGKB. (n.d.). Paroxetine Pathway, Pharmacokinetics.
  • Fisar, Z., Hroudova, J., & Raboch, J. (2010). Chirality of modern antidepressants. Ceska a Slovenska Psychiatrie, 106(5), 295-303.
  • Sohel, A. J., & Shutter, M. C. (2023). Paroxetine. In StatPearls. StatPearls Publishing.
  • Wikipedia. (n.d.). Paroxetine.
  • Wesołowska, A. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Pharmaceuticals, 14(2), 164.
  • Singh, S. P., & Medhi, B. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Journal of Pharmaceutical Sciences, 8(1), 26.

Sources

Introduction: The Criticality of Stereoisomeric Purity in Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chiral HPLC Analysis of ent-Paroxetine Hydrochloride

Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2] Chemically, paroxetine possesses two chiral centers, resulting in the possibility of four stereoisomers. The therapeutically active form is (-)-trans-(3S,4R)-4-(4-fluorophenyl)-3-[[(3,4-methylenedioxy)phenoxy]-methyl]piperidine.[3][4] Its enantiomer, the (+)-trans isomer, is referred to as ent-paroxetine.

In chiral drug development, the stereoisomeric purity of the active pharmaceutical ingredient (API) is a paramount concern. Different enantiomers of a drug can exhibit significant variations in pharmacological activity, metabolic pathways, and toxicity profiles.[3] The inactive or less active enantiomer may act as an impurity, contribute to off-target effects, or impose an unnecessary metabolic burden on the patient. Therefore, regulatory bodies mandate the precise quantification of enantiomeric impurities to ensure the safety, quality, and efficacy of the final drug product.

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of this compound in the presence of the active Paroxetine Hydrochloride isomer. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[5][6]

Methodology Deep Dive: The Science of Separation

The successful chiral separation of paroxetine enantiomers hinges on the selection of a specialized Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the analytes, leading to differential retention times.

  • Rationale for Stationary Phase Selection : Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including paroxetine.[3][7][8] Columns such as Chiralpak® AD, based on amylose tris(3,5-dimethylphenylcarbamate), create chiral cavities and engage in multiple interactions (hydrogen bonding, π-π stacking, dipole-dipole) with the enantiomers. This multi-modal interaction mechanism is highly effective in differentiating the subtle spatial differences between paroxetine and ent-paroxetine, resulting in their chromatographic separation.[7][9]

  • Mobile Phase Optimization : The separation is typically achieved under normal-phase conditions. The mobile phase consists of a non-polar alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier plays a crucial role in modulating retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. Furthermore, the addition of a small amount of a basic additive, such as diethylamine (DEA), is critical.[10] DEA acts as a competing base to minimize strong, non-enantioselective interactions between the basic piperidine nitrogen of paroxetine and any residual acidic silanol groups on the silica support, thereby significantly improving peak shape and resolution.

  • Detection Wavelength : Paroxetine exhibits a strong UV absorbance maximum at approximately 295 nm.[1][11][12] This wavelength provides excellent sensitivity for both the main component and the enantiomeric impurity, making it ideal for quantification at low levels as required by regulatory standards.

Experimental Protocol: Chiral Purity Determination

This protocol outlines the step-by-step procedure for the analysis of this compound.

Instrumentation and Materials
  • HPLC System : A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column : Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Chemicals :

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Diethylamine (DEA) (Reagent Grade)

  • Reference Standards :

    • Paroxetine Hydrochloride CRS (e.g., USP Reference Standard)[2]

    • This compound (as available, for peak identification and method development).

Chromatographic Conditions
ParameterCondition
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 295 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Solution Preparation
  • Diluent Preparation : Prepare the mobile phase (n-Hexane:IPA:DEA, 90:10:0.1) to be used as the diluent.

  • Standard Stock Solution (Paroxetine) : Accurately weigh about 10 mg of Paroxetine Hydrochloride CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.

  • System Suitability Solution (Spiked Standard) : If ent-Paroxetine standard is available, prepare a solution containing approximately 1.0 mg/mL of Paroxetine Hydrochloride and 0.01 mg/mL of this compound in the diluent. If the enantiomer is not available, a resolution solution can often be prepared using a sample known to contain the impurity or by degrading a sample under specific conditions (e.g., base hydrolysis) that may induce partial racemization.

  • Test Solution : Accurately weigh about 10 mg of the Paroxetine Hydrochloride test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.

Analytical Procedure Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_eval 3. Evaluation & Reporting Prep_Standard Standard & System Suitability Solutions HPLC_System HPLC System (Chiral Column) Prep_Standard->HPLC_System Prep_Sample Test Sample Solution Prep_Sample->HPLC_System Inject Data_Acq Data Acquisition (295 nm) HPLC_System->Data_Acq Elute SST_Check System Suitability Check (Resolution, %RSD) Data_Acq->SST_Check SST_Check->HPLC_System Criteria Failed Analysis Peak Integration & Quantification SST_Check->Analysis Criteria Met Report Final Report Analysis->Report

Caption: Workflow for the chiral analysis of Paroxetine HCl.

System Suitability

Before sample analysis, inject the System Suitability Solution five or six times. The system is deemed suitable for use if the following criteria are met:

  • Resolution : The resolution between the paroxetine and ent-paroxetine peaks is not less than 2.0.

  • Tailing Factor : The tailing factor for the paroxetine peak is not more than 2.0.

  • Precision : The relative standard deviation (%RSD) of the peak area for paroxetine from replicate injections is not more than 2.0%.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[6][13]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject diluent, a solution of paroxetine, and a spiked solution containing ent-paroxetine. Assess for interference at the retention time of the enantiomer.The method is specific if it resolves the ent-paroxetine peak from the main paroxetine peak and any other components. Baseline resolution (≥2.0) is desired.
Linearity Prepare solutions of ent-paroxetine at five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, range from 0.05% to 0.15% of the nominal test concentration).Correlation coefficient (r²) ≥ 0.999.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.LOD: S/N ratio of approximately 3:1. LOQ: S/N ratio of approximately 10:1. The LOQ should be at or below the reporting threshold.
Accuracy Analyze a sample of Paroxetine Hydrochloride spiked with known amounts of ent-paroxetine at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate.The mean recovery should be within 90.0% to 110.0% for each level.
Precision Repeatability (Intra-assay) : Analyze six separate preparations of a sample spiked with ent-paroxetine at the specification limit on the same day. Intermediate Precision : Repeat the analysis on a different day with a different analyst or on a different instrument.%RSD of the results should be not more than 10.0%.
Robustness Deliberately vary critical method parameters one at a time (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2°C, %IPA in mobile phase ±10%). Analyze a system suitability solution under each condition.The system suitability criteria (e.g., resolution) must be met under all varied conditions, demonstrating the method's reliability during normal use.[14]

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust system for the separation and quantification of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase ensures excellent resolution and peak shape. Proper validation of this method in accordance with ICH guidelines will guarantee that it is fit for purpose in a quality control environment, ensuring the stereoisomeric purity and, ultimately, the safety and efficacy of Paroxetine drug products.

References

  • Z. Deeb, S. Al-Hroub, D. D. M. Way, Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4 (2003). [Link]
  • K. Ravisekhar, K. N. Rao, P. K. Dubey, C. K. Rao, Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803-9 (2003). [Link]
  • A. Das, A. Plenis, M. J. Markuszewski, R. Kaliszan, New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(11), 2647-53 (2014). [Link]
  • M. K. DeWitt, J. D. MacNeil, J. E. Kithinji, Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America, (2007). [Link]
  • United States Pharmacopeia, USP29-NF24, Paroxetine Hydrochloride Monograph. USPC, Inc., (2006). [Link]
  • A. Rosetti, R. Ferretti, C. Villani, R. Cirilli, Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase.
  • A. Plenis, A. Das, M. J. Markuszewski, R. Kaliszan, Chiral HPLC method for chiral purity determination of paroxetine drug substance.
  • M. Vijaya Lakshmi, S. S. Kumar, Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Pharma Methods, 9(1), 32-37 (2018). [Link]
  • Phenomenex, Paroxetine Hydrochloride Ph. Eur Monograph. Phenomenex, (2022). [Link]
  • European Directorate for the Quality of Medicines & HealthCare, Paroxetine hydrochloride hemihydrate Monograph. European Pharmacopoeia 7.0, (2012). [Link]
  • Pharmaguideline, Steps for HPLC Method Valid
  • United States Pharmacopeia, Paroxetine Extended-Release Tablets Monograph. USP-NF, (2024). [Link]
  • J. Lambropoulos, G. A. Spanos, N. V. Lazaridis, Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793-802 (1999). [Link]
  • European Directorate for the Quality of Medicines & HealthCare, Paroxetine hydrochloride hemihydrate Monograph. European Pharmacopoeia 6.0, (2011). [Link]
  • College ter Beoordeling van Geneesmiddelen, Paroxetin "HEXAL".
  • S. S. Raju, N. R. Kumar, G. S. Kumar, G. V. S. Kumar, RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form.
  • AMS Biotechnology (AMSBIO), ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma, (2025). [Link]
  • N. Erk, I. Biryol, Voltammetric and HPLC techniques for the determination of paroxetine hydrochloride. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(10), 699-704 (2003). [Link]
  • Pharma Talks, Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube, (2024). [Link]
  • International Council for Harmonisation, Validation of Analytical Procedures Q2(R2). ICH, (2023). [Link]
  • European Medicines Agency, ICH Q2(R2) Validation of analytical procedures. EMA, (2022). [Link]

Sources

Chiral Separation of Paroxetine Enantiomers by HPLC: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity for Paroxetine

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other related conditions.[1] The therapeutic efficacy of Paroxetine is primarily attributed to the (–)-trans-paroxetine enantiomer, while its optical isomer, (+)-trans-paroxetine, is considered to be pharmacologically less active.[1] Given the potential for differences in pharmacological activity and metabolic profiles between enantiomers, the stereospecific analysis of Paroxetine is of paramount importance in pharmaceutical development and quality control.[1] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as the preeminent analytical technique for the reliable separation and quantification of Paroxetine enantiomers.[1]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the chiral separation of Paroxetine enantiomers using HPLC. We will delve into the underlying principles of chiral recognition and present two robust, validated protocols utilizing polysaccharide-based and ovomucoid-based CSPs, respectively. The causality behind experimental choices will be elucidated to empower users to not only replicate these methods but also to adapt and troubleshoot their own chiral separations.

The Engine of Separation: Understanding Chiral Stationary Phases

The successful chiral separation of Paroxetine enantiomers hinges on the selection of an appropriate Chiral Stationary Phase (CSP). These specialized HPLC column materials create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP exhibit differential stability, leading to different retention times and, consequently, separation. For Paroxetine, polysaccharide-based and protein-based CSPs have demonstrated exceptional enantioselectivity.

Polysaccharide-Based CSPs: A Story of Shape and Interaction

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are widely used for the chiral resolution of a broad range of compounds, including Paroxetine.[1] The chiral recognition mechanism is a multifactorial process governed by the intricate three-dimensional structure of the polysaccharide derivatives.[2] The helical grooves of the polysaccharide backbone, adorned with carbamate derivatives, create chiral cavities. The separation of Paroxetine enantiomers on a column such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) is primarily driven by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The carbamate groups on the CSP can act as hydrogen bond donors and acceptors, interacting with the functional groups of the Paroxetine molecule.

  • π-π Interactions: The aromatic rings in both the Paroxetine structure and the phenylcarbamate derivatives of the CSP can engage in π-π stacking interactions.[3]

  • Steric Hindrance: The precise fit of each enantiomer into the chiral cavities of the CSP plays a crucial role. One enantiomer will typically exhibit a more favorable steric and energetic interaction, leading to stronger retention.

The selection of the mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier in normal-phase chromatography, is critical in modulating these interactions and achieving optimal resolution.

Ovomucoid-Based CSPs: Harnessing Biological Specificity

Protein-based CSPs, such as those utilizing ovomucoid (a glycoprotein from egg white), offer a different yet highly effective approach to chiral recognition. The complex tertiary structure of the protein provides a multitude of chiral centers and potential interaction sites. The enantioseparation on an ovomucoid column is achieved through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These columns are particularly well-suited for reversed-phase HPLC, using aqueous-organic mobile phases, which can be advantageous for the analysis of more polar compounds and for compatibility with mass spectrometry.

Experimental Protocols: A Step-by-Step Guide

The following section provides two detailed and validated HPLC protocols for the chiral separation of Paroxetine enantiomers.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method is a robust and widely cited approach for the baseline separation of Paroxetine enantiomers using a Chiralpak AD-H column.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenyl)carbamate CSP

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Ethanolamine (or Diethylamine)

  • Paroxetine standard (racemic or individual enantiomers)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethanol:Ethanolamine (80:20:0.2, v/v/v)
Flow Rate 1.0 mL/min
Temperature 23 °C
Detection UV at 295 nm
Injection Volume 20 µL

Protocol:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 800 mL of hexane, 200 mL of ethanol, and 2 mL of ethanolamine. Degas the mobile phase using sonication or vacuum filtration. The basic additive (ethanolamine or diethylamine) is crucial for improving peak shape and resolution for basic compounds like Paroxetine.

  • Standard Solution Preparation: Prepare a stock solution of Paroxetine (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol. Further dilute to a working concentration (e.g., 20 µg/mL) with the mobile phase.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of Paroxetine tablets.

    • Accurately weigh a portion of the powder equivalent to one dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the active ingredient. Sonicate for approximately 10 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent and filter the solution through a 0.45 µm syringe filter to remove excipients.

    • Further dilute the filtered solution with the mobile phase to the desired concentration.

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 20 µL of the prepared standard or sample solution and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Expected Results:

Under these conditions, a baseline separation of the (–)-trans-paroxetine and (+)-trans-paroxetine enantiomers should be achieved. The resolution (Rs) is expected to be greater than 1.5.

Method 2: Reversed-Phase HPLC with an Ovomucoid-Based CSP

This method offers an alternative approach using a protein-based CSP and is particularly useful for its sensitivity and compatibility with aqueous mobile phases.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Ultron ES-OVM column (150 x 4.6 mm, 5 µm) or equivalent ovomucoid CSP

  • Potassium dihydrogen phosphate (KH2PO4)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Paroxetine standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterValue
Column Ultron ES-OVM (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer (pH 3.5):Acetonitrile (98:2, v/v)
Flow Rate 1.5 mL/min
Temperature 23 °C
Detection UV at 295 nm
Injection Volume 20 µL

Protocol:

  • Mobile Phase Preparation:

    • Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.

    • Adjust the pH of the buffer to 3.5 using phosphoric acid.

    • Prepare the final mobile phase by mixing 980 mL of the pH 3.5 phosphate buffer with 20 mL of acetonitrile.

    • Degas the mobile phase before use. The acidic pH is important for ensuring the ionization state of Paroxetine and its interaction with the ovomucoid stationary phase.

  • Standard Solution Preparation: Prepare a stock solution of Paroxetine in the mobile phase or methanol and dilute to the desired working concentration with the mobile phase.

  • Sample Preparation (from Tablets): Follow the same procedure as described in Method 1, but use the mobile phase for the final dilution.

  • System Equilibration: Equilibrate the Ultron ES-OVM column with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is observed.

  • Injection and Data Acquisition: Inject 20 µL of the prepared solution and record the chromatogram.

Expected Results:

This method provides excellent resolution (Rs > 2.5) and high sensitivity, with a limit of detection (LOD) in the low ng/mL range.[1]

Data Presentation and Performance Comparison

The following table summarizes the typical performance characteristics of the two described methods, allowing for an informed selection based on the specific analytical requirements.

ParameterMethod 1 (Polysaccharide CSP)Method 2 (Ovomucoid CSP)
Resolution (Rs) > 1.5> 2.5
Limit of Detection (LOD) ~20 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~60 ng/mL~16 ng/mL
Mobile Phase Compatibility Normal-phase (non-polar)Reversed-phase (aqueous)
Advantages Robust, widely applicableHigh sensitivity, aqueous mobile phase

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the chiral separation of Paroxetine enantiomers by HPLC.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare Paroxetine Standard Solution start->standard_prep sample_prep Prepare Sample Solution (from Tablets) start->sample_prep equilibration Column Equilibration standard_prep->equilibration filtration Filter through 0.45 µm Syringe Filter sample_prep->filtration filtration->equilibration injection Inject Sample/ Standard equilibration->injection separation Chiral Separation on CSP injection->separation detection UV Detection (295 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Generate Report quantification->report Chiral_Recognition cluster_csp Chiral Stationary Phase (Polysaccharide) cluster_analyte Paroxetine Enantiomer csp Chiral Groove H-Bonding Sites π-Stacking Sites paroxetine Paroxetine Enantiomer Amine Group Aromatic Rings paroxetine:amine->csp:h_bond Hydrogen Bonding paroxetine:aromatic->csp:pi_stack π-π Interaction paroxetine->csp:groove Steric Fit

Caption: Chiral recognition of Paroxetine on a polysaccharide CSP.

Conclusion

The successful chiral separation of Paroxetine enantiomers is a critical analytical task in the pharmaceutical industry. This application note has provided a comprehensive overview of the principles and practices involved, with a focus on two robust and validated HPLC methods using polysaccharide- and ovomucoid-based chiral stationary phases. By understanding the underlying mechanisms of chiral recognition and following the detailed protocols provided, researchers and analysts can confidently and accurately determine the enantiomeric purity of Paroxetine, ensuring the quality and efficacy of this important therapeutic agent.

References

  • Żukowski, J., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4. [Link]
  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15), 3697-702. [Link]
  • Zhang, T., et al. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 208, 114458. [Link]
  • Vivekanand, V. V., et al. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803-9. [Link]
  • Okamoto, Y., et al. (2002). Structural analysis of amylose tris(3,5-dimethylphenylcarbamate) by NMR relevant to its chiral recognition mechanism in HPLC. Journal of the American Chemical Society, 124(42), 12583-91. [Link]
  • Waters Corporation. (2006). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]
  • Reddy, B. R., & Reddy, K. V. N. (2015). RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Technology, 4(9), 2321-2510. [Link]
  • Al-Aani, H., & Al-Saeed, S. (2012). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. The Open Analytical Chemistry Journal, 6, 1-6. [Link]
  • Phenomenex.

Sources

Application Note: Chiral Quantification of ent-(+)-trans-Paroxetine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

A Validated Method for Pharmacokinetic and Drug Purity Studies

Abstract and Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] The molecule possesses two chiral centers, resulting in four possible stereoisomers. The therapeutically active agent is the (-)-(3S,4R)-trans enantiomer.[3] Its optical isomer, ent-(+)-trans-Paroxetine, is considered an impurity in the drug substance and may exhibit different pharmacological and toxicological profiles.

Therefore, the ability to selectively quantify ent-(+)-trans-Paroxetine in biological matrices is critical for several areas of drug development:

  • Pharmacokinetic (PK) Studies: To investigate potential in vivo chiral inversion and to characterize the distinct absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.

  • Drug Purity and Control: To ensure the enantiomeric purity of the active pharmaceutical ingredient (API) and finished drug products.

  • Toxicology: To assess the potential contribution of the enantiomer to the overall toxicity profile.

Standard reversed-phase liquid chromatography methods are incapable of separating these enantiomers. This application note presents a robust and validated bioanalytical method employing chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the precise and sensitive quantification of ent-(+)-trans-Paroxetine in human plasma. The protocol utilizes a polysaccharide-based chiral stationary phase for enantiomeric resolution and Solid-Phase Extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects.[4][5] The method is validated according to the principles outlined in the US FDA Bioanalytical Method Validation Guidance.[6]

Principle of the Method

The analytical strategy is based on the distinct capabilities of its two core components. First, enantiomeric separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from amylose, create a chiral environment where the two enantiomers exhibit different affinities due to stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions), resulting in different retention times.[3][5]

Following chromatographic separation, the column eluent is directed to a triple quadrupole mass spectrometer. Detection is performed in the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode. The precursor ion for paroxetine is isolated, fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard (SIL-IS), such as Paroxetine-d4, which co-elutes chromatographically with the analyte but is distinguished by its mass, is essential.[7] This approach corrects for variability during sample preparation and potential ion suppression or enhancement, ensuring the highest level of accuracy and precision.[4]

Materials and Reagents

  • Reference Standards: ent-(+)-trans-Paroxetine Hydrochloride, (-)-trans-Paroxetine Hydrochloride, and Paroxetine-d4 Hydrochloride (Internal Standard, IS).

  • Solvents: HPLC-grade or MS-grade n-Hexane, Isopropanol (IPA), Methanol, and Acetonitrile.

  • Reagents: Ammonium Hydroxide (28-30%), Formic Acid (≥98%), and reagent-grade water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, pooled human plasma (K2-EDTA).

  • Solid-Phase Extraction: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL).

Instrumentation and Analytical Conditions

A validated LC-MS/MS system equipped with a binary HPLC pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Liquid Chromatography

The separation of enantiomers is the most critical step. A chiral column is mandatory. The following conditions have been optimized for baseline resolution of paroxetine enantiomers.

ParameterSetting
Analytical Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm[5]
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Mobile Phase Modifier 0.2% Diethylamine (v/v) in Mobile Phase B
Flow Rate 0.8 mL/min
Gradient Isocratic: 96% A / 4% B
Column Temperature 25°C
Injection Volume 10 µL
Run Time ~15 minutes

Rationale for Choices: The Chiralpak AD column, a polysaccharide-based CSP, is proven effective for separating paroxetine enantiomers.[5] The normal-phase mobile system (hexane/IPA) provides the necessary selectivity. Diethylamine is added as a basic modifier to improve peak shape and reduce tailing for the basic paroxetine molecule.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using MRM.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions
ent-Paroxetine330.1 > 70.1
Paroxetine-d4 (IS)334.1 > 70.1
Collision Energy Optimized for maximum signal (~25-35 eV)
Dwell Time 100 ms

Rationale for Choices: Positive ESI is effective for the secondary amine structure of paroxetine. The precursor ion [M+H]+ at m/z 330.1 corresponds to protonated paroxetine. The product ion at m/z 70.1 is a stable and characteristic fragment, providing excellent selectivity for quantification.[8]

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ent-Paroxetine HCl and Paroxetine-d4 HCl (IS) in separate volumetric flasks using methanol.

  • Working Standard Solutions: Prepare intermediate working solutions of ent-Paroxetine by serial dilution of the primary stock with 50:50 Methanol:Water.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.100 to 25.0 ng/mL (e.g., 0.1, 0.2, 0.5, 1.0, 2.5, 5.0, 10.0, 25.0 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in bulk from a separate stock weighing at four concentrations:

    • LLOQ: 0.100 ng/mL (Lower Limit of Quantification)

    • LQC: 0.300 ng/mL (Low QC)

    • MQC: 7.50 ng/mL (Medium QC)

    • HQC: 20.0 ng/mL (High QC)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to provide high analyte recovery and a clean final extract, minimizing matrix interference.[4][9]

  • Sample Thawing: Thaw plasma samples, CC standards, and QCs at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: To a 1.5 mL polypropylene tube, add 500 µL of plasma sample.

  • IS Addition: Add 25 µL of the Paroxetine-d4 working solution (e.g., 100 ng/mL) to all tubes except for the "double blank" (matrix blank without IS). Vortex for 10 seconds.

  • Acidification: Add 500 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step ensures the paroxetine is protonated and will bind effectively to the cation-exchange sorbent.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. A slow, consistent flow rate (~1-2 mL/min) is recommended.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the paroxetine, breaking its ionic bond with the sorbent and allowing it to elute.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the LC mobile phase (96:4 n-Hexane:IPA). Vortex thoroughly and transfer to an autosampler vial for analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation P 500 µL Plasma Sample IS Add 25 µL Internal Standard (Paroxetine-d4) P->IS Acid Add 500 µL 4% H3PO4 (Protonation) IS->Acid Cond 1. Condition Cartridge (Methanol -> Water) Acid->Cond Load 2. Load Sample Cond->Load Wash1 3. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Evap Evaporate to Dryness (N2 Stream, 40°C) Elute->Evap Recon Reconstitute in 100 µL Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Fig. 1: Solid-Phase Extraction (SPE) workflow for ent-Paroxetine.

Method Validation Summary

The described method must be fully validated according to regulatory guidelines.[10][11] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterAcceptance CriteriaTypical Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS in 6 unique lots of blank plasma.Pass
Linearity (r²) ≥ 0.995 using a weighted (1/x²) linear regression.> 0.998
Range 0.100 - 25.0 ng/mLPass
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%RE) Within ± 15% of nominal (± 20% at LLOQ)Within ± 8%
Extraction Recovery Consistent, precise, and reproducible.~85%
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15%.Pass
Stability Bench-top, Freeze-thaw (3 cycles), and long-term freezer stability assessed.Stable

Conclusion

This application note provides a comprehensive, step-by-step protocol for the selective quantification of ent-(+)-trans-Paroxetine in human plasma. By combining a highly selective chiral HPLC separation with a robust SPE sample preparation workflow and sensitive tandem mass spectrometry detection, this method achieves the performance required for demanding bioanalytical applications. The methodology is fully validatable and suitable for use in regulated clinical and non-clinical studies, providing researchers with a reliable tool to explore the complex stereospecific pharmacokinetics of paroxetine.

References

  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11–28.
  • Long, Y., Wu, Y., & Wang, Z. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques, 10(439), 2. URL: https://www.longdom.
  • Longdom Publishing S.L. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques. URL: https://www.longdom.org/open-access/quantitation-of-paroxetine-in-human-plasma-by-lcmsms-95120.html
  • PharmGKB. Paroxetine Pathway, Pharmacokinetics. URL: https://www.pharmgkb.
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. URL: https://www.pda.
  • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine. Drugs, 41(2), 225–253.
  • U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Label. URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2011/020031s065,020710s029lbl.pdf
  • Wikipedia. (n.d.). Paroxetine. URL: https://en.wikipedia.org/wiki/Paroxetine
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. URL: https://www.fda.
  • BenchChem. (2025). Application Notes and Protocols for Paroxetine Analysis Using a Deuterated Internal Standard. URL: https://www.benchchem.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. URL: https://www.fda.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. URL: https://www.outsourcedpharma.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. URL: https://www.fda.
  • Reddy, G. S., Kumar, B. V., Reddy, L. S., Sreeramulu, J., & Park, J. H. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of pharmaceutical and biomedical analysis, 33(4), 803–809.
  • Sane, R. T., Desai, P. D., Ghemud, A. S., Mainkar, P. S., & Ajgaonkar, S. S. (2006). Determination of paroxetine in human plasma by high-performance liquid chromatography using 7,7,8,8-tetracyanoquinodimethane as the derivatization reagent. Therapeutic drug monitoring, 28(2), 180–184.
  • Nirogi, R. V., Kandikere, V. N., Shrivastava, W., Mudigonda, K., Ajjala, D. R., & Boggavarapu, R. (2010). Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry.
  • U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Review: NDA 204516. URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/204516Orig1s000ClinPharmR.pdf
  • Lisowska-Kuźmicz, M., Kantor-Boruta, M., Jończyk, A., & Jarosz, M. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and bioanalytical chemistry, 406(11), 2693–2701.
  • Leis, H. J., Windischhofer, W., & Fauler, G. (2002). Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 779(2), 353–357.
  • de Santana, F. J., & Bonato, P. S. (2006). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. University of Alberta Libraries.
  • Wang, Y., & Liu, C. (2010). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. Chinese Journal of Pharmaceutical Analysis.
  • Simon, V., & Csomor, E. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600–604.

Sources

Application Notes and Protocols: The Strategic Use of ent-Paroxetine Hydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Valid Negative Control in Pharmacological Research

In the pursuit of scientific rigor, the selection of an appropriate negative control is paramount. A well-chosen negative control serves as a crucial baseline, ensuring that the observed biological effects are specifically attributable to the active compound under investigation and not to off-target interactions or experimental artifacts. Within the realm of pharmacology, particularly when studying chiral molecules, the inactive enantiomer often represents the gold standard for a negative control.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of ent-paroxetine hydrochloride as a negative control in studies involving its pharmacologically active counterpart, (-)-trans-paroxetine.

Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), owes its therapeutic efficacy to its specific interaction with the serotonin transporter (SERT).[4][5][6] As a chiral molecule with two stereogenic centers, paroxetine can exist as four distinct stereoisomers.[7][8][9] The commercially available drug is the enantiomerically pure (-)-trans-(3S,4R)-paroxetine.[8][9] Its enantiomer, (+)-trans-(3R,4S)-paroxetine, commonly referred to as ent-paroxetine, is therapeutically inactive.[8] This stereochemical distinction forms the basis of its utility as a highly specific negative control.

This guide will delve into the stereoselective pharmacology of paroxetine, provide detailed protocols for the use of ent-paroxetine in various experimental paradigms, and offer insights into data interpretation and potential limitations.

The Stereoselective Pharmacology of Paroxetine

The biological activity of paroxetine is intrinsically linked to its three-dimensional structure. The (-)-trans-(3S,4R) enantiomer exhibits high affinity and selectivity for the serotonin transporter, effectively blocking the reuptake of serotonin from the synaptic cleft.[4][10][11] This inhibition of SERT leads to an increase in the extracellular concentration of serotonin, which is the primary mechanism underlying its antidepressant and anxiolytic effects.[12][13][14]

In stark contrast, ent-paroxetine, the (+)-trans-(3R,4S) enantiomer, is expected to have a significantly lower affinity for SERT. This dramatic difference in binding affinity between the two enantiomers is a classic example of stereoselectivity in drug-receptor interactions.[1][15] The specific spatial arrangement of the functional groups in (-)-trans-paroxetine allows for optimal interaction with the binding pocket of SERT, whereas the mirror-image configuration of ent-paroxetine does not fit as effectively, resulting in a lack of significant biological activity at this target.

While (-)-trans-paroxetine is highly selective for SERT, it can exhibit some off-target effects at higher concentrations, including inhibition of the norepinephrine transporter and weak anticholinergic activity through blockade of muscarinic receptors.[11][12][16] When using ent-paroxetine as a negative control, it is crucial to consider the possibility of it sharing some of these off-target effects, although they are also likely to be stereoselective.

Visualizing Stereochemistry and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate the stereoisomers of paroxetine and a typical experimental workflow for utilizing ent-paroxetine as a negative control.

cluster_stereoisomers Stereoisomers of Paroxetine cluster_activity Biological Activity (-)-trans-Paroxetine (-)-trans-Paroxetine Active (SSRI) Active (SSRI) (-)-trans-Paroxetine->Active (SSRI) Therapeutically Used ent-Paroxetine\n(+)-trans-Paroxetine ent-Paroxetine (+)-trans-Paroxetine Inactive Control Inactive Control ent-Paroxetine\n(+)-trans-Paroxetine->Inactive Control Ideal Negative Control (-)-cis-Paroxetine (-)-cis-Paroxetine (+)-cis-Paroxetine (+)-cis-Paroxetine

Caption: Stereoisomers of paroxetine and their biological roles.

cluster_workflow Experimental Workflow Start Start Hypothesis Hypothesis: Effect is SERT-mediated Start->Hypothesis Experimental_Setup Parallel Treatment Groups Hypothesis->Experimental_Setup Group_A Vehicle Control Experimental_Setup->Group_A Group_B (-)-trans-Paroxetine (Active Compound) Experimental_Setup->Group_B Group_C ent-Paroxetine (Negative Control) Experimental_Setup->Group_C Data_Collection Measure Biological Endpoint (e.g., behavior, neurotransmitter levels) Group_A->Data_Collection Group_B->Data_Collection Group_C->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpretation Analysis->Interpretation Conclusion_Specific Effect is SERT-specific Interpretation->Conclusion_Specific Group B shows effect; Groups A & C do not Conclusion_NonSpecific Effect is non-specific or off-target Interpretation->Conclusion_NonSpecific Groups B & C show similar effects cluster_sert Serotonin Transporter (SERT) cluster_ligands Ligands SERT_Binding_Pocket Binding Pocket (-)-Paroxetine (-)-trans-Paroxetine (-)-Paroxetine->SERT_Binding_Pocket High Affinity Binding (Inhibition of 5-HT Uptake) ent-Paroxetine ent-Paroxetine ent-Paroxetine->SERT_Binding_Pocket Low Affinity (No significant interaction) Serotonin Serotonin Serotonin->SERT_Binding_Pocket Normal Uptake

Caption: Differential binding of paroxetine enantiomers to SERT.

Troubleshooting and Limitations

Potential for Off-Target Effects: While ent-paroxetine is largely inactive at SERT, the possibility of it having off-target effects, especially at high concentrations, cannot be entirely dismissed. If both (-)-trans-paroxetine and ent-paroxetine produce a similar effect, it may indicate a non-SERT-mediated mechanism. In such cases, further investigation with other pharmacological tools is warranted.

Purity of Enantiomers: The validity of using ent-paroxetine as a negative control is contingent on its enantiomeric purity. Contamination with the active (-)-trans-paroxetine enantiomer could lead to confounding results. It is essential to source ent-paroxetine from a reputable supplier who can provide a certificate of analysis confirming its purity.

Conclusion

The strategic use of this compound as a negative control is a powerful tool for elucidating the specific SERT-mediated effects of (-)-trans-paroxetine. By incorporating this inactive enantiomer into experimental designs, researchers can significantly enhance the scientific rigor and validity of their findings. The protocols and data interpretation guidelines provided in this application note offer a comprehensive framework for the effective implementation of ent-paroxetine as a negative control in a variety of research settings.

References

  • ResearchG
  • Sanchez, C. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. PMC. Link
  • Kortagere, S., et al. (2020). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. Scientific Reports. Link
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Link
  • Kortagere, S., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Journal of Biological Chemistry. Link
  • Puglisi, G., et al. (2002). Synthesis of the major metabolites of paroxetine. PubMed. Link
  • Procter, D. J., et al. (2018). Total Synthesis of (±)
  • Romo, D., et al. (2012). Rapid Construction of (-)-Paroxetine and (-)
  • Nogami, A., et al. (2004). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology. Link
  • ResearchGate. (2016). A Convenient Synthesis of (−)‐Paroxetine. Link
  • Dr. Oracle. (2023). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Link
  • Nelson, L. S. (2016). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Journal of Medical Toxicology. Link
  • Chemical & Pharmaceutical Bulletin. (2002).
  • OUCI. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Link
  • Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine. Link
  • MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Link
  • ClinPGx.
  • ResearchGate. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Link
  • Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings. Link
  • MDPI. (2021).
  • Fijalkowski, L., & Napiorkowska, A. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences. Link
  • ResearchGate. (2005). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Link
  • Koch, M. (2011). Chiral Drugs: An Overview. International Journal of Pharmaceutical Research. Link
  • Cherek, D. R., et al. (2002). Effects of chronic paroxetine administration on measures of aggressive and impulsive responses of adult males with a history of conduct disorder. Psychopharmacology. Link
  • ResearchGate. (2004).
  • Drugs.com. (2023). Paroxetine Uses, Dosage & Side Effects. Link
  • Foster, R. H., & Goa, K. L. (1998). Paroxetine: a review of its pharmacology and therapeutic potential in the management of panic disorder. CNS Drugs. Link
  • Dove Medical Press. (2015). Safety and effectiveness of controlled-release paroxetine in routine clinical practice in Japan: a post-marketing surveillance study. Link
  • Cleveland Clinic. (2023). Paroxetine: Uses & Side Effects. Link

Sources

Application Notes and Protocols for ent-Paroxetine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on Stereochemistry and Biological Activity

Paroxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI), exists as four stereoisomers due to its two chiral centers. The commercially available and therapeutically utilized form is the (-)-trans-(3S,4R) enantiomer. This document, however, focuses on its less-studied counterpart, ent-Paroxetine Hydrochloride , which is the (+)-trans-(3R,4S) enantiomer.

It is crucial to underscore that the vast majority of published research has been conducted on the (-)-trans enantiomer or does not specify the stereoisomer used. While the (-)-trans form is known to be therapeutically more active as an SSRI, the biological activities of the two enantiomers in other contexts, such as off-target kinase inhibition, may differ significantly[1]. Therefore, the information and protocols provided herein are presented as a guide for the investigation of this compound, with the understanding that its specific cellular effects and optimal experimental conditions must be determined empirically. The data and mechanistic insights from studies on (-)-trans-paroxetine are included to provide a foundational framework for these investigations.

Section 1: Unveiling the Mechanistic Potential of the Paroxetine Scaffold

Beyond its well-documented role as an SSRI, the paroxetine molecule has emerged as a valuable tool in cell biology due to its "off-target" effects. Of particular interest to researchers is its activity as a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2)[2][3][4]. This inhibition has profound implications for understanding and manipulating cellular signaling pathways. Additionally, numerous studies have highlighted the anticancer properties of paroxetine in various cell lines, demonstrating its ability to induce apoptosis and modulate key signaling cascades involved in cell proliferation and survival[3][5][6][7][8].

The Dual-Action Profile: SSRI and GRK2 Inhibition
  • Serotonin Transporter (SERT) Inhibition : The primary mechanism of (-)-trans-paroxetine is the blockade of the serotonin transporter (SERT), which increases the extracellular concentration of serotonin[1][9]. While ent-paroxetine is considered less active at the SERT, this should be experimentally verified in the cell system of interest.

  • G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition : (-)-Trans-paroxetine binds to the active site of GRK2, preventing the phosphorylation of activated G protein-coupled receptors (GPCRs). This inhibition of GRK2-mediated desensitization can potentiate and prolong GPCR signaling[2][10]. The stereospecificity of this interaction for ent-paroxetine has not been extensively characterized and represents a key area for investigation.

Diagram: The Dual Mechanism of Action of the Paroxetine Scaffold

Paroxetine_MoA cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron cluster_2 Intracellular Signaling SERT Serotonin Transporter (SERT) Serotonin_out Serotonin SERT->Serotonin_out 5HT_Receptor 5-HT Receptor Serotonin_out->5HT_Receptor Activates GPCR Activated GPCR GRK2 GRK2 GPCR->GRK2 Recruits Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits GRK2->GPCR Phosphorylates Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization Leads to Paroxetine Paroxetine Scaffold Paroxetine->SERT Inhibits Reuptake Paroxetine->GRK2 Inhibits

Caption: Dual inhibitory action of the paroxetine scaffold.

Anticancer Applications: A Multifaceted Approach

Studies using (-)-trans-paroxetine have demonstrated its potential as an anticancer agent through several mechanisms:

  • Induction of Apoptosis : Paroxetine has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and gastric cancers[5][6][8][11]. This is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), activation of caspases, and changes in the Bax/Bcl-2 ratio[11].

  • Modulation of Signaling Pathways : The anticancer effects of paroxetine have been linked to the inhibition of key oncogenic signaling pathways, such as MET, ERBB3, AKT, ERK, and p38, while activating pro-apoptotic pathways like JNK[3][6][7].

Diagram: Paroxetine's Putative Anticancer Signaling Pathways

Paroxetine_Cancer_Signaling cluster_RTK Receptor Tyrosine Kinases cluster_MAPK MAPK Pathway Paroxetine Paroxetine MET MET Paroxetine->MET Inhibits ERBB3 ERBB3 Paroxetine->ERBB3 Inhibits ROS ROS Generation Paroxetine->ROS Induces p38 p38 MET->p38 JNK JNK MET->JNK ERK ERK ERBB3->ERK AKT AKT ERBB3->AKT Caspases Caspase Activation JNK->Caspases ROS->p38 Mitochondria Mitochondrial Pathway ROS->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways implicated in paroxetine's anticancer effects.

Section 2: Experimental Protocols

2.1 Preparation of this compound for Cell Culture

The solubility and stability of this compound in cell culture media are critical for obtaining reliable and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder. The molecular weight of the hydrochloride salt is approximately 365.8 g/mol .

    • Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to add the stock solution to the pre-warmed (37°C) culture medium and mix immediately. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

2.2 Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of concentrations of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

2.3 Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

2.4 In Vitro GRK2 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on GRK2 activity.

Materials:

  • Recombinant human GRK2 enzyme

  • GRK2 substrate (e.g., rhodopsin or a peptide substrate)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • This compound

  • Kinase assay buffer

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay)

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the GRK2 enzyme, substrate, and kinase assay buffer.

    • Add serial dilutions of this compound to the reaction mixture. Include a no-inhibitor control.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined optimal time.

  • Termination and Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate using an appropriate detection method. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Section 3: Data Presentation

The following tables provide examples of quantitative data obtained from studies on (-)-trans-paroxetine. These values should be used as a reference for designing experiments with this compound, as the potency of the ent-enantiomer may differ.

Table 1: Reported IC50 Values of (-)-trans-Paroxetine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
AGSGastric Adenocarcinoma6.248[12]
MKN-45Gastric Adenocarcinoma11.972[12]
HCT116Colorectal CarcinomaVaries by study48[3]
HT-29Colorectal CarcinomaVaries by study48[3]
MCF-7Breast CancerDose-dependent reduction24-72[11]

Table 2: Reported Inhibitory Activity of (-)-trans-Paroxetine against GRK2

Assay TypeSystemIC50 (µM)Reference
In vitro kinase assayRecombinant GRK2~1.4 - 20[13]
Cell-based assayHEK293 cells~31[2][7]

References

  • Thal, D. M., Homan, K. T., Chen, J., Wu, E. K., Hinkle, P. M., Huang, Z., ... & Tesmer, J. J. (2012). Paroxetine is a direct inhibitor of G protein-coupled receptor kinase 2 and increases myocardial contractility. ACS chemical biology, 7(10), 1690–1699.
  • Waldschmidt, H. V., Wu, D., Briscoe, S. D., Larsen, M. J., Tesmer, J. J., & Larsen, S. D. (2020). A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor. Molecular pharmacology, 97(6), 392–401.
  • Jang, W. J., Jung, S. K., Vo, T. T. L., & Jeong, C. H. (2019). Anticancer activity of paroxetine in human colon cancer cells: Involvement of MET and ERBB3. Journal of cellular and molecular medicine, 23(2), 1106–1115.
  • Wang, Y., Chen, C., Chen, Y., Li, D., & Chen, H. (2019). DNA repair proteins as the targets for paroxetine to induce cytotoxicity in gastric cancer cell AGS. OncoTargets and therapy, 12, 963.
  • Schumacher, S. M., Gao, E., Zhu, W., Chen, X., Chuprun, J. K., Feldman, A. M., ... & Koch, W. J. (2015). Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction. Science translational medicine, 7(277), 277ra31-277ra31.
  • Cho, Y. W., Kim, E. J., Nyiramana, M. M., Shin, E. J., Lee, B. H., & Kang, D. (2019).
  • Thal, D. M., Ye, W., Homan, K. T., Hinkle, P. M., & Tesmer, J. J. (2013). Structural and functional analysis of G protein–coupled receptor kinase inhibition by paroxetine and a rationally designed analog. Journal of Biological Chemistry, 288(48), 34848-34858.
  • Ozunal, Z. G., Cakil, Y. D., Gokceoglu Kayali, D., Aktas, R. G., & Saglam, E. (2021). Anti-proliferative effects of paroxetine alone or in combination with sorafenib in HepG2 cells. Brazilian Journal of Pharmaceutical Sciences, 57.
  • Kamal, F. A., Olmer, M., De la Cruz, S., Guntur, A. R., O'Connell, D. J., Le, C. T., ... & Koch, W. J. (2021). Paroxetine-mediated GRK2 inhibition is a disease-modifying treatment for osteoarthritis.
  • Cho, Y. W., Kim, E. J., Nyiramana, M. M., Shin, E. J., Lee, B. H., & Kang, D. (2019).
  • Waldschmidt, H. V., Wu, D., Briscoe, S. D., Larsen, M. J., Tesmer, J. J., & Larsen, S. D. (2020). A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor. Molecular pharmacology, 97(6), 392–401.
  • Hatanaka, H., Abe, J., & Ito, M. (2000). Improved Synthesis of Paroxetine Hydrochloride propan-2-ol Solvate Through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical and Pharmaceutical Bulletin, 48(4), 529-536.
  • BenchChem. (2025). A Comparative Guide to GSK180736A and Paroxetine as GRK2 Inhibitors.
  • Wang, Y., Chen, C., Chen, Y., Li, D., & Chen, H. (2019). DNA repair proteins as the targets for paroxetine to induce cytotoxicity in gastric cancer cell AGS. OncoTargets and therapy, 12, 963.
  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335.
  • Waldschmidt, H. V., et al. (2019). Computational study of paroxetine-like inhibitors reveals new molecular insight to inhibit GRK2 with selectivity over ROCK1. Scientific reports, 9(1), 1-14.
  • Hancu, G., & Cârcu-Dobrin, M. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Acta Medica Marisiensis, 67(2), 79-86.
  • Cho, Y. W., et al. (2019).
  • Kufareva, I., et al. (2019). Paroxetine—Overview of the Molecular Mechanisms of Action. International journal of molecular sciences, 22(4), 1623.
  • ResearchGate. (n.d.). Structure of paroxetine bound to GRK2 and of inhibitors used in this... [Figure].
  • Yang, C. C., et al. (2017). Antidepressants, sertraline and paroxetine, increase calcium influx and induce mitochondrial damage-mediated apoptosis of astrocytes. Oncotarget, 8(70), 115715.
  • Schumacher, S. M., et al. (2017). Impact of paroxetine on proximal β-adrenergic receptor signaling. Pharmacological research, 123, 119-128.
  • WO2001029032A1 - Process for the preparation of paroxetine - Google P
  • Ozunal, Z. G., et al. (2021). Anti-proliferative effects of paroxetine alone or in combination with sorafenib in HepG2 cells. Brazilian Journal of Pharmaceutical Sciences, 57.
  • Li, Q., et al. (2005). Paroxetine is effective in desensitizing 5-HT1A receptor function in adult offspring exposed prenatally to cocaine. Neuropsychopharmacology, 30(5), 927-935.
  • PubChem. (n.d.). Paroxetine.
  • Schumacher, S. M., et al. (2017). Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling. Pharmacological Research, 123, 119-128.
  • Kufareva, I., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1623.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
  • PharmGKB. (n.d.).
  • Wikipedia. (n.d.). Paroxetine.
  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols.
  • Abcam. (n.d.). Protocols for Cell culture techniques.
  • Abramyan, A. M., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific reports, 6(1), 1-13.

Sources

Application Notes & Protocols: The Critical Role of ent-Paroxetine Hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of ent-Paroxetine Hydrochloride, the enantiomer of the widely-used selective serotonin reuptake inhibitor (SSRI), (-)-paroxetine. While devoid of significant therapeutic activity, ent-paroxetine serves an indispensable role in neuropharmacology as a negative control. Its use is fundamental to establishing the stereospecificity of (-)-paroxetine's interaction with the serotonin transporter (SERT) and for differentiating on-target pharmacological effects from non-specific actions. We present the mechanistic basis for its use, detailed protocols for its application in key experimental paradigms—including radioligand binding, in vivo microdialysis, and behavioral assays—and expected data outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the rigor and validity of their investigations into the serotonergic system.

Introduction: The Principle of Stereospecificity in Paroxetine Pharmacology

Paroxetine is a potent and highly selective inhibitor of the serotonin (5-hydroxytryptamine, 5-HT) transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.[1] Clinically, paroxetine is used as the hydrochloride salt of a single enantiomer: (-)-trans-(3S,4R)-paroxetine .[2] This stereoisomer binds with exceptionally high affinity to the central substrate-binding site on SERT, effectively blocking the reuptake of serotonin from the synaptic cleft and potentiating serotonergic signaling.[1][3]

The interaction between paroxetine and SERT is governed by strict stereochemical requirements. Its enantiomer, (+)-trans-(3R,4S)-paroxetine , commonly referred to as ent-paroxetine , exhibits dramatically lower affinity for the transporter.[4] This stark difference in binding affinity is not an anomaly but a fundamental principle of pharmacology. It provides a powerful tool for research: ent-paroxetine serves as the ideal negative control. By comparing the effects of (-)-paroxetine to its enantiomer, researchers can definitively attribute an observed biological response to the specific, high-affinity blockade of SERT, thereby ruling out potential off-target or non-specific effects related to the compound's general chemical structure.

Physicochemical Properties of Paroxetine Enantiomers
Property(-)-Paroxetine Hydrochloride (Active Isomer)This compound (Control Isomer)
IUPAC Name (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride(3R,4S)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
Synonyms Paxil, Seroxat(+)-Paroxetine HCl, Paroxetine Impurity D
CAS Number 110429-35-1 (hemihydrate)130855-30-0
Molecular Formula C₁₉H₂₀FNO₃ · HClC₁₉H₂₁ClFNO₃
Molecular Weight 365.83 g/mol 365.83 g/mol

Mechanism of Action: Stereoselective Inhibition of the Serotonin Transporter (SERT)

The serotonin transporter (SERT, or SLC6A4) is an integral membrane protein responsible for terminating serotonergic signaling by pumping 5-HT back into the presynaptic neuron.[1] This reuptake process is dependent on sodium (Na⁺) and chloride (Cl⁻) ion gradients.

(-)-Paroxetine lodges itself deep within the central binding site (S1) of the transporter, a pocket formed by several transmembrane helices.[5] This binding event locks SERT in an outward-open conformation, physically obstructing the passage of serotonin and preventing its translocation into the neuron. The affinity of this interaction is exceptionally high, with inhibition constants (Ki) reported in the picomolar to low nanomolar range.[1][6]

Conversely, the stereochemistry of ent-paroxetine prevents it from forming the optimal molecular interactions within the SERT binding pocket. The spatial arrangement of its fluorophenyl and benzodioxol moieties relative to the piperidine ring is incorrect for high-affinity binding. Consequently, its affinity for SERT is several orders of magnitude lower than that of (-)-paroxetine. This makes ent-paroxetine a functionally inactive stereoisomer at concentrations where (-)-paroxetine potently blocks SERT.

Diagram 1: Stereospecific Inhibition of SERT cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT SERT (Serotonin Transporter) Serotonin 5-HT Serotonin->SERT Reuptake Paroxetine (-)-Paroxetine Paroxetine->SERT High-Affinity Blockade entParoxetine ent-Paroxetine entParoxetine->SERT Low / No Affinity Diagram 2: Radioligand Binding Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Membranes + Radioligand + Competitor) A->B C Rapid Filtration (Separate Bound/Free) B->C D Scintillation Counting (Quantify Bound Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Diagram 2: Radioligand Binding Workflow

Materials:

  • Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing hSERT.

  • Radioligand: [³H]Paroxetine or [³H]Citalopram (typically at a final concentration near its Kd).

  • Test Compounds: (-)-Paroxetine HCl and ent-Paroxetine HCl, prepared in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Non-Specific Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to define non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine) and a cell harvester.

  • Scintillation Cocktail & Counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of (-)-paroxetine and ent-paroxetine in assay buffer. A typical concentration range is 10⁻¹² M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL Non-Specific Control + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Competition: 50 µL of each test compound dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • For each competitor concentration, calculate the % Inhibition of specific binding.

  • Plot % Inhibition versus the logarithm of the competitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Expected Results:

CompoundIC₅₀ (nM)Ki (nM)Interpretation
(-)-Paroxetine HCl~1.5< 1.0Very High Affinity
ent-Paroxetine HCl> 10,000> 5,000Negligible Affinity
Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol assesses the direct neurochemical consequence of SERT inhibition by measuring extracellular serotonin levels in the brain.

Objective: To determine if systemic administration of (-)-paroxetine, but not ent-paroxetine, increases extracellular 5-HT levels in the rat brain (e.g., hippocampus).

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Suite: Anesthetic machine, stereotaxic frame.

  • Microdialysis Equipment: Guide cannulae, microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector.

  • Drug Solutions: (-)-Paroxetine HCl and ent-Paroxetine HCl (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% Tween 80). Vehicle-only solution for control group.

  • Analytical System: HPLC with electrochemical detection (HPLC-ED) optimized for 5-HT analysis.

  • Artificial Cerebrospinal Fluid (aCSF): For probe perfusion.

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus). Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min). After a 90-120 minute equilibration period, collect at least three consecutive 20-minute baseline samples (dialysates).

  • Drug Administration: Administer (-)-paroxetine, ent-paroxetine, or vehicle via intraperitoneal (i.p.) injection.

  • Post-Injection Sampling: Continue collecting 20-minute dialysate samples for at least 3-4 hours post-injection.

  • Analysis: Immediately analyze the dialysate samples for 5-HT concentration using HPLC-ED.

Data Analysis:

  • Quantify the 5-HT concentration in each sample.

  • Average the three baseline samples to establish a 100% baseline level for each animal.

  • Express all subsequent post-injection 5-HT levels as a percentage of this baseline.

  • Compare the time-course of changes in extracellular 5-HT between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Expected Results:

  • (-)-Paroxetine Group: A significant and sustained increase in extracellular 5-HT, typically reaching 200-400% of baseline within 60-120 minutes post-injection. [7]* ent-Paroxetine Group: No significant change in extracellular 5-HT compared to the vehicle control group.

  • Vehicle Group: No significant change from baseline levels.

Conclusion

This compound is not merely a chemical curiosity or a synthetic impurity; it is a vital research tool that enables scientists to conduct well-controlled, rigorous, and interpretable experiments. By serving as a stereospecific negative control, it provides the necessary validation to attribute the potent neuropharmacological effects of (-)-paroxetine to its intended molecular target, the serotonin transporter. The proper application of ent-paroxetine, as outlined in the protocols herein, is a critical component of high-integrity research in the fields of neuropsychopharmacology and antidepressant drug discovery.

References

  • Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328–336. ([Link])
  • Davis, A. A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific reports, 6, 23789. ([Link])
  • Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature structural & molecular biology, 25(2), 170–175. ([Link])
  • PubChem. (n.d.). Paroxetine.
  • Wikipedia. (2024). Paroxetine. ([Link])
  • Axios Research. (n.d.).
  • Auerbach, S. B., et al. (1992). Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. Neuropsychopharmacology, 6(4), 259-267. ([Link])
  • Abramyan, A. M., et al. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. eLife, 8, e45135. ([Link])
  • Gobira, P. H., et al. (2018). Chirality of antidepressive drugs: an overview of stereoselectivity.
  • Wesołowska, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(12), 6293. ([Link])

Sources

Application Notes and Protocols for the Analytical Identification of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

< <

Introduction: The Criticality of Stereoisomeric Purity for Paroxetine

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other related conditions[1][2]. The therapeutic efficacy of paroxetine is attributed to the (-)-trans-(3S,4R) stereoisomer[2][3]. Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers[2][4]. The enantiomer of the active substance, (+)-trans-paroxetine hydrochloride, commonly referred to as ent-Paroxetine Hydrochloride, is considered an impurity and may be present in pharmaceutical formulations[2][4]. Given that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, the rigorous analytical identification and quantification of this compound are paramount to ensure the safety, quality, and efficacy of the final drug product.

This application guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust identification and chiral purity determination of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the quality control and characterization of paroxetine and its related substances.

Foundational Principles of Chiral Analysis

The structural similarity between enantiomers necessitates the use of analytical techniques that can differentiate between these mirror-image isomers. The primary strategies for chiral separation and identification rely on creating a diastereomeric interaction with a chiral selector. This can be achieved through various analytical platforms, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is the cornerstone for the enantioselective analysis of paroxetine. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Experimental Choices in Chiral HPLC Method Development

The selection of the CSP is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent enantioseparation for paroxetine[4][5][6]. The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of additives (e.g., diethylamine), plays a crucial role in modulating the retention and resolution of the enantiomers[7][8]. The organic modifier influences the polarity of the mobile phase and competes with the analyte for interaction sites on the CSP. The additive, often a small basic molecule, can improve peak shape and reduce tailing by masking residual silanol groups on the silica support of the CSP.

Figure 1: Workflow for Chiral HPLC Analysis of this compound.

Protocol: Chiral Purity Determination of Paroxetine by HPLC

This protocol is a robust starting point for the determination of this compound in a paroxetine drug substance. Method optimization may be required based on the specific HPLC system and column used.

Objective: To separate and quantify (+)-trans-paroxetine (ent-Paroxetine) from (-)-trans-paroxetine.

Materials:

  • Paroxetine Hydrochloride reference standard

  • This compound reference standard

  • HPLC grade n-hexane

  • HPLC grade isopropanol (IPA)

  • HPLC grade diethylamine (DEA)

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column[8]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 96:4:0.2 (v/v/v)[8].

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of Paroxetine Hydrochloride reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a resolution solution by mixing appropriate volumes of the two stock solutions to obtain a final concentration suitable for injection (e.g., 10 µg/mL of each enantiomer).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the paroxetine drug substance in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase n-hexane:isopropanol:diethylamine (96:4:0.2, v/v/v)[8]
Flow Rate 0.5 mL/min[8]
Column Temperature 25°C (or ambient)
Detection UV at 266 nm[8]
Injection Volume 10 µL
  • Analysis:

    • Inject the resolution solution to confirm the elution order and resolution between the two enantiomers. The (+)-enantiomer typically elutes before the (-)-enantiomer on this stationary phase[8].

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks corresponding to ent-Paroxetine and Paroxetine based on their retention times.

  • Quantification:

    • Calculate the percentage of this compound in the sample using the area normalization method:

    % ent-Paroxetine = (Area of ent-Paroxetine peak / (Area of ent-Paroxetine peak + Area of Paroxetine peak)) x 100%

System Suitability:

  • Resolution: The resolution between the ent-Paroxetine and Paroxetine peaks should be greater than 2.0[8].

  • Tailing Factor: The tailing factor for both peaks should be less than 2.0.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

Spectroscopic Techniques for Structural Confirmation

While chiral HPLC is the primary tool for enantiomeric separation and quantification, spectroscopic techniques are essential for the unambiguous structural identification and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for confirming the identity of paroxetine and its enantiomer[1][9][10][11][12]. While standard NMR cannot differentiate between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers, allowing for their quantification[9].

Key Observables in the ¹H NMR Spectrum of Paroxetine:

  • Signals corresponding to the aromatic protons of the fluorophenyl and benzodioxol rings.

  • Signals for the methylene protons of the piperidine ring and the methylenedioxy group.

  • The characteristic signals for the methine protons at the chiral centers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures[3][10][13]. The mass spectrum of paroxetine will show a molecular ion peak corresponding to its molecular weight, and characteristic fragment ions that can be used for structural confirmation[14].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Paroxetine Hydrochloride will show characteristic absorption bands for the N-H bond of the secondary amine, the C-F bond of the fluorophenyl group, and the C-O bonds of the ether and methylenedioxy groups[1][15]. This technique is particularly useful for confirming the identity of a substance by comparing its spectrum to that of a reference standard[16].

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule[17][18][19][20]. By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms in the molecule can be determined, providing unambiguous proof of its stereochemistry. This technique is crucial for the characterization of reference standards for both paroxetine and ent-paroxetine.

Figure 2: Spectroscopic techniques for the structural elucidation of this compound.

Other Analytical Techniques

While HPLC and spectroscopy are the primary methods, other techniques can also be employed for the analysis of paroxetine.

  • UV-Visible Spectrophotometry: This technique can be used for the quantitative determination of paroxetine in pharmaceutical formulations, often after a color-forming reaction[21][22][23][24][25]. However, it is not a chiral-specific method.

  • Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer can be an alternative to chiral HPLC for the enantiomeric separation of paroxetine.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the quantification of paroxetine in tablet dosage forms[26].

Regulatory Context and Method Validation

All analytical methods used for the quality control of pharmaceuticals must be validated according to the guidelines of regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[27][28][29][30]. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Conclusion

The accurate identification and quantification of this compound are critical for ensuring the quality and safety of paroxetine-containing drug products. A combination of chiral HPLC for enantiomeric separation and quantification, along with spectroscopic techniques such as NMR, MS, and IR for structural confirmation, provides a robust analytical strategy. The protocols and principles outlined in this application guide serve as a comprehensive resource for scientists and researchers in the pharmaceutical industry. Adherence to rigorous method validation in accordance with regulatory guidelines is essential for all analytical procedures.

References

  • Wróblewski, K., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(12), 2731–2739. [Link]
  • Srinivasu, M. K., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600–604. [Link]
  • Önal, A., & Kepekçi, S. E. (2005). Spectrophotometric Methods for the Determination of the Antidepressant Drug Paroxetine Hydrochloride in Tablets.
  • Önal, A., & Kepekçi, S. E. (2005). Spectrophotometric methods for the determination of the antidepressant drug paroxetine hydrochloride in tablets.
  • Reddy, G. O., et al. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803–809. [Link]
  • Srinivasu, M. K., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance.
  • Li, H., et al. (2009).
  • Jain, P. S., et al. (2012). method development and validation of visible spectroscopic method for the estimation of paroxetine hydrochloride in pure and tablet dosage form.
  • United States Pharmacopeia. (2021). Paroxetine Hydrochloride. USP-NF. [Link]
  • Germann, D., et al. (2013). Paroxetine hydrochloride.
  • Imai, Y., et al. (1999). Crystal and Molecular Structures of Two Isomers of a New Antidepressant, (–)-cis- and (–)-trans-5-(4-p-Fluorophenyl-3-piperidylmethoxy)-1,3-benzodioxole Hydrochloride. Bulletin of the Chemical Society of Japan, 72(8), 1733–1737. [Link]
  • Patel, S. A., et al. (2012). Simultaneous Spectrophotometric Estimation of Paroxetine Hydrochlorides and Clonazepam in Bulk and Tablet Dosage Form. ProQuest. [Link]
  • Salsbury, J. S., & Isbester, R. K. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. Magnetic Resonance in Chemistry, 43(11), 910–917. [Link]
  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–661. [Link]
  • Focaroli, S., et al. (2012). Identification and Characterization of Stoichiometric and Nonstoichiometric Hydrate Forms of Paroxetine HCl: Reversible Changes in Crystal Dimensions as a Function of Water Absorption.
  • Focaroli, S., et al. (2012). Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption. Crystal Growth & Design, 12(12), 5907–5916. [Link]
  • Fountain, K. J., et al. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America, 25(7), 674–682. [Link]
  • Focaroli, S., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3878–3886. [Link]
  • United States Pharmacopeia. (2024). Paroxetine Extended-Release Tablets. USP-NF. [Link]
  • National Institute of Standards and Technology. (n.d.). Paroxetine. NIST WebBook. [Link]
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57129. [Link]
  • Erk, N., & Biryol, I. (2003). Voltammetric and HPLC techniques for the determination of paroxetine hydrochloride. Pharmazie, 58(10), 699–704. [Link]
  • Kim, Y. H., et al. (2002). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(2), 295–300. [Link]
  • Ji, Q. C., et al. (2018). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 9(2), 1-7. [Link]
  • Sastry, C. S. P., et al. (2007). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. Asian Journal of Chemistry, 19(6), 4373. [Link]
  • Pethani, T., et al. (2012). ANALYSIS OF PAROXETINE HYDROCHLORIDE BY PROPOSED METHOD.
  • Al-Ghananeem, A. M. (2017). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Bioequivalence & Bioavailability, 9(5), 496-500. [Link]
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57129. [Link]
  • Doherty, B., & Wenzel, A. (2007). Synthesis of the major metabolites of Paroxetine.
  • U.S. Food and Drug Administration. (2010). Draft Guidance on Paroxetine Hydrochloride.
  • United States Pharmacopeia. (n.d.). Paroxetine Hydrochloride. USP-NF. [Link]
  • U.S. Food and Drug Administration. (2024). Draft Guidance on Paroxetine Hydrochloride.

Sources

Application Notes and Protocols: Preclinical Dosing and Administration of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dosage and administration of ent-Paroxetine Hydrochloride in preclinical animal studies. Paroxetine is a well-characterized selective serotonin reuptake inhibitor (SSRI), and its therapeutic effects are attributed to the (-)-trans enantiomer. This guide addresses the unique considerations for studying its opposite enantiomer, ent-Paroxetine ((+)-trans), for which pharmacological data is sparse. We provide a scientific framework, practical administration protocols, and strategies for dose-finding, grounded in established animal research methodologies and ethical guidelines. The protocols herein are designed to be self-validating, explaining the causal reasoning behind experimental choices to ensure scientific rigor and reproducibility.

Scientific Background & Preclinical Framework

Mechanism of Action: The Serotonin Transporter (SERT)

Paroxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane.[1][2][3] This inhibition blocks the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, leading to an increased concentration of available serotonin to bind with postsynaptic receptors.[1] This potentiation of serotonergic activity is believed to be the foundation of its antidepressant and anxiolytic effects.[3] Unlike tricyclic antidepressants, paroxetine has very weak affinity for norepinephrine and dopamine transporters and minimal affinity for muscarinic, adrenergic, or histaminergic receptors, which reduces the incidence of certain side effects.[2][3][4]

SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Serotonin (5-HT) Vesicle Serotonin_Synapse 5-HT Presynaptic->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Paroxetine ent-Paroxetine Paroxetine->SERT Blocks Signal Signal Transduction (Therapeutic Effect) Postsynaptic_Receptor->Signal

Figure 1: Mechanism of Action of Paroxetine at the Synapse.

The Critical Role of Enantiomers: Paroxetine vs. ent-Paroxetine

Paroxetine, as the marketed drug, is the pure (-)-(3S,4R) enantiomer.[4][5] Its counterpart, ent-Paroxetine, is the (+)-(3R,4S) enantiomer. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can have substantially different pharmacodynamic and pharmacokinetic properties. The biological activity often resides primarily in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. The principal metabolites of paroxetine are at least 50 times less potent than the parent compound, highlighting the structural specificity required for SERT inhibition.[2][4]

Therefore, researchers must not assume that ent-Paroxetine possesses the same activity or potency as paroxetine. The protocols in this guide are based on the extensive data available for paroxetine, but they are intended to serve as a starting point for systematic, empirical dose-finding and characterization studies for ent-Paroxetine.

Regulatory and Ethical Compliance

All animal studies must be designed and conducted in strict accordance with ethical principles and regulatory guidelines. Before initiating any experiment, protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[6] Furthermore, preclinical safety and toxicology studies should adhere to the FDA's Good Laboratory Practice (GLP) regulations (21 CFR Part 58) to ensure data quality and integrity for potential future IND submissions.[7][8][9]

Experimental Design: Foundational Considerations

Selection of Appropriate Animal Models

The choice of animal model is fundamental to the translational relevance of the study. For investigating antidepressant-like effects, rodent models are most common.

  • Species: Mice (Mus musculus) and rats (Rattus norvegicus) are the predominant species used. Rats offer the advantage of larger size for blood sampling, while the availability of genetic strains in mice can be beneficial for mechanistic studies.[6]

  • Models of Depression: To assess antidepressant efficacy, a depression-like phenotype must first be induced. The Chronic Unpredictable Mild Stress (CUMS) model is considered to have high face and construct validity, as it mimics the effects of chronic environmental stressors in humans.[10][11][12]

  • Behavioral Endpoints: The efficacy of ent-Paroxetine must be assessed using validated behavioral tests that measure depression-like endophenotypes.[13]

    • Anhedonia: Measured by the Sucrose Preference Test. A decrease in preference for a sucrose solution over water is indicative of anhedonia, a core symptom of depression.[13][14]

    • Behavioral Despair: Assessed using the Forced Swim Test (FST) or Tail Suspension Test (TST). Increased immobility time in these tests is interpreted as a state of behavioral despair, which is reversed by effective antidepressants.[10][13][15]

Vehicle Selection and Compound Formulation

The vehicle must be non-toxic and inert, ensuring that any observed effects are due to the test compound.

  • Compound Solubility: Paroxetine Hydrochloride is a salt, suggesting good solubility in aqueous solutions. Initial solubility tests with ent-Paroxetine HCl should be performed.

  • Recommended Vehicle: For oral (PO) and parenteral (IP, SC) routes, sterile 0.9% saline or sterile water is the preferred starting vehicle.

  • pH Adjustment: The pH of the final formulation should be close to physiological pH (6.8-7.2) to minimize irritation at the injection site.[16]

  • Sterility: All parenteral solutions must be sterile-filtered (e.g., using a 0.22 µm syringe filter) prior to administration.[16]

  • Preparation: Prepare the solution fresh daily unless stability data demonstrates otherwise. Protect from light if the compound is light-sensitive.

Dosage and Administration Protocols

Dose Determination Strategy

Given the lack of public data on ent-Paroxetine, a dose-response study is mandatory. The strategy is to bracket the known effective dose of the active enantiomer, paroxetine.

  • Reference Dose: Studies in mice have shown paroxetine to be effective at a daily dose of 7 mg/kg administered via oral gavage.[17] Another study in rats showed pharmacokinetic effects after a pre-treatment of 8.6 mg/kg.[18] A common starting dose in rodents is 10 mg/kg.

  • Proposed Dose Range: A logarithmic or semi-logarithmic dose range is recommended for the initial dose-finding study. This allows for the exploration of a wide range of concentrations.

Table 1: Proposed Dose-Finding Strategy for this compound in Mice/Rats

Dose LevelProposed Dose (mg/kg)Rationale
Low1 - 3 mg/kgTo establish the lower bound of the dose-response curve.
Mid10 mg/kgBased on commonly used effective doses for paroxetine in rodents.[17][18]
High30 mg/kgTo explore potential efficacy at higher doses and identify potential toxicity.
Vehicle0 mg/kgControl group to account for effects of vehicle and administration procedure.
  • Frequency: Administration is typically once daily. For chronic studies, such as the CUMS model, treatment should continue for a minimum of 14-21 days to observe antidepressant-like effects.[19]

Routes of Administration (ROA)

The choice of ROA depends on the experimental objective, such as mimicking clinical use (oral) or ensuring rapid bioavailability (parenteral). All procedures must minimize animal stress and discomfort.[6][16]

Table 2: Standard Administration Parameters for Mice and Rats

RouteSpeciesMax VolumeNeedle GaugeNotes
Oral (PO) Mouse5 ml/kg20-22gUse a flexible gavage needle. Ensure proper placement to avoid lung aspiration.[20]
Rat5 ml/kg16-18g
Intraperitoneal (IP) Mouse10 ml/kg25-27gInject into the lower abdominal quadrant, avoiding the bladder and cecum.[21]
Rat10 ml/kg21-23gAlternate injection sides for repeated dosing.[16][21]
Subcutaneous (SC) Mouse5 ml/kg25-27gInject into the loose skin over the back/shoulders ("skin tenting").[21]
Rat5 ml/kg21-23gAbsorption is slower than IP or IV routes.[21]
Intravenous (IV) Mouse5 ml/kg (bolus)27-30gTypically via the lateral tail vein. Requires significant technical skill.[6]
Rat5 ml/kg (bolus)23-25g

Note: Volumes and needle gauges are guidelines. Always refer to your institution's approved IACUC protocols.[6][20]

Figure 2: Typical Experimental Workflow for Antidepressant Screening.

Step-by-Step Protocol: Oral Gavage (PO) Administration in Mice

This protocol describes the most common route for administering antidepressants to mimic human oral consumption.

Materials:

  • This compound solution at the desired concentration.

  • Sterile vehicle (e.g., 0.9% Saline).

  • Appropriate volume syringes (e.g., 1 mL).

  • 20-22g flexible-tip oral gavage needle.

  • Calibrated animal scale.

Procedure:

  • Dose Calculation: Weigh the mouse accurately. Calculate the required volume using the formula: Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL).

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle. Proper training in animal handling is essential.

  • Gavage Needle Insertion: Moisten the tip of the gavage needle with vehicle. Gently insert the needle into the side of the mouth, passing it over the tongue towards the esophagus. Causality: The esophagus lies slightly to the left side of the trachea; proper positioning prevents accidental tracheal intubation.

  • Confirm Placement: If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately. There should be no "gurgling" feel, which indicates tracheal placement.

  • Administer Compound: Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to administer the solution.

  • Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Place the mouse back in its home cage and monitor it for at least 5-10 minutes for any signs of distress, such as labored breathing or lethargy.[6]

Pharmacokinetic & Pharmacodynamic Insights

Pharmacokinetic Profile of Paroxetine

Understanding the pharmacokinetics (PK) of paroxetine provides a basis for designing studies with its enantiomer.

  • Absorption: Paroxetine is completely absorbed after oral administration.[4]

  • Metabolism: It undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP2D6 isoenzyme.[5][22] This pathway is saturable, leading to non-linear pharmacokinetics, where doubling the dose can result in a more than two-fold increase in plasma concentration.[4][22]

  • Half-life: The mean elimination half-life in humans is approximately 21 hours.[4] PK studies in rats show that paroxetine can significantly inhibit CYP2D6, altering the metabolism of other drugs.[18]

  • Implications for ent-Paroxetine: The PK profile of ent-Paroxetine may differ significantly. It is crucial to conduct PK studies to determine its bioavailability, half-life, and metabolic pathway to inform the dosing schedule and interpret behavioral data accurately.

Linking Administration to Pharmacodynamic Readouts

The ultimate goal is to correlate the administration of ent-Paroxetine with a measurable biological effect (pharmacodynamics). After the chronic administration period (e.g., 21 days), the behavioral tests mentioned in section 2.1 should be performed. A successful antidepressant-like compound would be expected to:

  • Reverse anhedonia: Significantly increase sucrose preference in the CUMS group compared to the vehicle-treated CUMS group.[19]

  • Reduce behavioral despair: Significantly decrease immobility time in the FST or TST in the CUMS group compared to the vehicle-treated CUMS group.[19]

These behavioral outcomes, when correlated with specific doses of ent-Paroxetine, will establish its pharmacodynamic profile and potential as a therapeutic agent.

Conclusion

The investigation of this compound requires a rigorous and systematic approach. While the extensive knowledge base for paroxetine provides an invaluable starting point, researchers must proceed with the understanding that this enantiomer is a distinct chemical entity with potentially unique pharmacological properties. This guide offers a foundational framework for designing and executing these studies, emphasizing dose-finding, appropriate animal models, and validated behavioral endpoints. Adherence to ethical guidelines and meticulous protocol execution are paramount to generating reproducible and scientifically valid data.

References

  • Animal models of depression - Wikipedia. (n.d.).
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Boston University. (2025, March 4).
  • University of Nevada, Reno. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. FDA.
  • McElvany, K. D. (n.d.). FDA Requirements for Preclinical Studies. University of North Carolina School of Medicine.
  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines.
  • Berton, O., & Nestler, E. J. (2006). Animal Models of Depression: Molecular Perspectives. Journal of Neuropsychiatry and Clinical Neurosciences, 18(4), 451-463.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • AMSbiopharma. (2025, August 11).
  • Social Science Research Institute. (n.d.).
  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
  • Overstreet, D. H. (2012). Modeling depression in animal models. Methods in Molecular Biology, 829, 125-144.
  • Malki, K., Tosto, M. G., Jumabhoy, I., Lourdusamy, A., & Sluyter, F. (2015). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Behavioural Brain Research, 298, 1-13.
  • South Dakota State University. (n.d.). IACUC Guidelines. Research.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • U.S. Food and Drug Administration. (n.d.). (paroxetine hydrochloride).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paroxetine Hydrochloride?.
  • Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 8(3), 323-333.
  • U.S. Food and Drug Administration. (1998, February 4). 20-936S-008 Paroxetine Hydrochloride Pharmacology Review.
  • Johnson, A. M. (1987). An overview of the animal pharmacology of paroxetine. Acta Psychiatrica Scandinavica Supplementum, 332, 12-20.
  • Gnanadesikan, S., Freeman, M. P., & Gelenberg, A. J. (2005). Paroxetine—Overview of the Molecular Mechanisms of Action.
  • Asl, Z. G., et al. (2022). Paroxetine treatment in an animal model of depression improves sperm quality. PLoS One, 17(12), e0271217.
  • Silva, S., et al. (2024). Intranasal delivery of paroxetine: A preclinical study on pharmacokinetics, depressive-like behaviour, and neurochemical sex differences. Biochemical Pharmacology, 223, 116184.
  • Drugs.com. (n.d.).
  • U.S. Food and Drug Administration. (1998, December 14). NDA 21-299.
  • Psychopharmacology Institute. (2016, March 7).
  • Purgato, M., et al. (2014). Paroxetine versus other anti-depressive agents for depression.
  • Sánchez, C., Reines, E. H., & Montgomery, S. A. (2014). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?. International Clinical Psychopharmacology, 29(4), 185-196.
  • Purgato, M., et al. (2014). Paroxetine versus other anti-depressive agents for depression.
  • Sánchez, C., Reines, E. H., & Montgomery, S. A. (2014). A comparative review of escitalopram, paroxetine, and sertraline: Are they all alike?. International Clinical Psychopharmacology, 29(4), 185-196.
  • Asl, Z. G., et al. (2022). Paroxetine treatment in an animal model of depression improves sperm quality. PLoS One, 17(12), e0271217.
  • Purgato, M., et al. (2014). Paroxetine versus other anti-depressive agents for depression. Request PDF.
  • VCA Animal Hospitals. (n.d.). Paroxetine.
  • Silva, S., et al. (2024). Intranasal delivery of paroxetine: A preclinical study on pharmacokinetics, depressive-like behaviour, and neurochemical sex differences. Request PDF.
  • Mogosan, C., et al. (2018).
  • Medscape. (n.d.). Paxil, Paxil CR (paroxetine) dosing, indications, interactions, adverse effects, and more. Medscape Reference.

Sources

Application Note: Preparation and Handling of ent-Paroxetine Hydrochloride Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation, handling, and storage of stock solutions of ent-Paroxetine Hydrochloride (CAS 130855-30-0). As the enantiomer of the widely studied selective serotonin reuptake inhibitor (SSRI) Paroxetine, the biological and pharmacological evaluation of ent-Paroxetine requires precise and reproducible experimental conditions. The accuracy of these studies begins with the correct preparation of stock solutions. This document outlines methodologies for creating high-concentration primary stocks in organic solvents and subsequent dilution to aqueous working solutions, addressing the compound's specific physicochemical properties, including its limited aqueous solubility. Emphasis is placed on the scientific rationale behind procedural steps to ensure solution stability, integrity, and the safety of the researcher.

Introduction: The Importance of Accurate Stock Preparation

ent-Paroxetine is the enantiomer of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used extensively in neuroscience research and as an antidepressant therapeutic.[1][2] The study of individual enantiomers is critical for understanding stereospecific interactions with biological targets. Therefore, reliable experimental outcomes are fundamentally dependent on the precise concentration and stability of the compound in solution.

Paroxetine Hydrochloride is known to have poor solubility in aqueous solutions at neutral pH, a critical factor that complicates the preparation of working solutions for cell-based assays and other physiological studies.[3][4] Improper dissolution or handling can lead to compound precipitation, inaccurate concentration, and consequently, non-reproducible data. This application note provides a validated framework for overcoming these challenges.

Physicochemical & Handling Data

A thorough understanding of the compound's properties is essential before any experimental work is initiated. This compound is the mirror image of Paroxetine Hydrochloride; their physicochemical properties in an achiral environment are identical.

Table 1: Properties of this compound

PropertyValueSource(s)
Chemical Name (3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride[5]
Alternate Names Paroxetine Impurity D[5][6]
CAS Number 130855-30-0[6]
Molecular Formula C₁₉H₂₁ClFNO₃[6]
Molecular Weight 365.83 g/mol [1][6]
Appearance White to off-white crystalline powder[7][8]
Solubility (Organic) DMSO (~20 mg/mL), Ethanol (~20 mg/mL), DMF (~33 mg/mL)[4]
Solubility (Aqueous) Water (5.4 mg/mL), Sparingly soluble in aqueous buffers[4][9]
Storage (Solid) -20°C for long-term stability (≥4 years)[4]

Safety & Handling Precautions

As a biologically active compound, this compound must be handled with appropriate care in a controlled laboratory environment.

  • Hazard Classification: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][12]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust during weighing and transfer.[13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[11]

Protocol 1: Preparation of High-Concentration Primary Stock Solution

The primary stock solution is prepared at a high concentration in an organic solvent where the compound exhibits high solubility. This minimizes the volume of organic solvent introduced into the final aqueous experimental medium, thereby reducing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with most in vitro assays at low final concentrations (<0.5%).[3]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of ent-Paroxetine HCl required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 365.83 g/mol × 1000 mg/g = 3.66 mg

  • Weighing: Tare a sterile, pre-labeled vial on an analytical balance. Carefully weigh the calculated mass (e.g., 3.66 mg) of the compound directly into the vial.

    • Causality Note: Weighing directly into the final vial minimizes material loss during transfer.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial using a calibrated pipette.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed.

    • Expert Insight: If dissolution is slow, gentle warming of the vial to 37°C or brief sonication (5-10 minutes) in a water bath can be used to aid the process.[3] Avoid overheating, as it may degrade the compound.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots in a labeled box at -20°C or -80°C .[3]

    • Trustworthiness Note: This practice ensures that the stock solution's integrity is maintained over time. Each experiment should ideally be performed with a freshly thawed aliquot.

Protocol 2: Preparation of Aqueous Working Solutions

Due to the compound's poor solubility in aqueous media, working solutions must be prepared by diluting the high-concentration primary stock. It is critical to prepare these solutions fresh for each experiment.[4]

Materials:

  • Primary stock solution of ent-Paroxetine HCl in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to experimental temperature, e.g., 37°C)

  • Sterile dilution tubes

Step-by-Step Methodology:

  • Thaw Primary Stock: Remove one aliquot of the primary stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Serial Dilution: Perform serial dilutions to achieve the final desired concentration.

    • Example: To prepare a 10 µM working solution from a 10 mM primary stock, a 1:1000 dilution is required.

    • Step A (Intermediate Dilution): Pipette 2 µL of the 10 mM primary stock into 198 µL of the pre-warmed aqueous medium. Vortex gently. This creates a 100 µM intermediate solution.

    • Step B (Final Dilution): Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the pre-warmed aqueous medium. Mix gently by inversion or light vortexing. This yields the final 10 µM working solution.

  • Final Check & Use: Visually inspect the final working solution for any signs of precipitation. Use immediately after preparation.

    • Causality Note: Adding the small volume of concentrated DMSO stock into the larger volume of aqueous buffer while mixing facilitates rapid dispersion and helps prevent the compound from precipitating out of solution. Pre-warming the medium can also slightly improve solubility.

Workflow and Quality Control

The following diagram illustrates the complete workflow from solid compound to the final working solution, incorporating critical quality control checkpoints.

G cluster_prep Primary Stock Preparation cluster_working Working Solution Preparation solid 1. Weigh Solid ent-Paroxetine HCl dissolve 2. Dissolve in DMSO solid->dissolve vortex 3. Vortex / Sonicate dissolve->vortex qc1 QC Check: Visual Inspection (Clear Solution?) vortex->qc1 qc1->vortex Fail aliquot 4. Aliquot & Store (-20°C / -80°C) qc1->aliquot Pass thaw 5. Thaw Aliquot aliquot->thaw dilute 6. Serially Dilute in Aqueous Medium thaw->dilute qc2 QC Check: Visual Inspection (No Precipitation?) dilute->qc2 qc2->dilute Fail: Re-prepare use 7. Use Immediately in Experiment qc2->use Pass

Caption: Workflow for ent-Paroxetine HCl solution preparation.

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPossible CauseRecommended Solution
Solid will not dissolve in DMSO Insufficient mixing or low-quality solvent.Continue vortexing. Briefly sonicate or warm to 37°C.[3] Ensure DMSO is anhydrous.
Precipitation occurs after dilution into aqueous medium The concentration exceeds the aqueous solubility limit. The final DMSO concentration is too high.Prepare a more dilute working solution. Ensure the final DMSO concentration is kept low (typically <0.5%). Prepare solutions fresh and use immediately.[4]
Inconsistent experimental results Degradation of stock solution due to improper storage. Inaccurate pipetting.Use single-use aliquots to avoid freeze-thaw cycles.[3] Regularly calibrate pipettes.

References

  • U.S. Pharmacopeia. Paroxetine Extended-Release Tablets. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62878, Paroxetine hydrochloride. [Link]
  • U.S. Food and Drug Administration (FDA). Chemistry Review for Paroxetine Hydrochloride. [Link]
  • U.S. Food and Drug Administration (FDA). PAXIL (paroxetine hydrochloride) Label. [Link]
  • Chemos GmbH & Co. KG.
  • Wikipedia. Paroxetine. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Stereoselective Determination of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantitative analysis of ent-Paroxetine Hydrochloride, the inactive enantiomer of the widely prescribed antidepressant, Paroxetine. The stereoselective determination of paroxetine enantiomers is crucial in pharmacokinetic, metabolic, and quality control studies due to potential differences in their pharmacological and toxicological profiles. This method utilizes a chiral stationary phase for efficient enantiomeric separation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, making it suitable for the analysis of ent-Paroxetine in various matrices, including pharmaceutical formulations and biological samples. The protocol has been validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

Introduction

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a chiral molecule administered as the (-)-trans enantiomer, which is responsible for its therapeutic effect.[7] The opposite enantiomer, (+)-trans-paroxetine (ent-Paroxetine), is considered pharmacologically inactive.[8] However, the presence of the unwanted enantiomer as an impurity in the drug substance or its potential formation in vivo necessitates the development of stereoselective analytical methods. The ability to accurately quantify ent-Paroxetine is critical for ensuring the purity, safety, and efficacy of paroxetine-containing pharmaceuticals.

While various analytical techniques have been employed for the determination of paroxetine, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[9][10][11][12][13] This is particularly important when analyzing complex biological matrices. The primary challenge in the analysis of chiral compounds like paroxetine lies in the separation of the enantiomers. This is typically achieved through the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).[7][14][15][16] This application note describes a comprehensive and validated LC-MS/MS protocol that effectively addresses these challenges, providing a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Analytes: this compound and Paroxetine Hydrochloride reference standards

  • Internal Standard (IS): Paroxetine-d4 or a structurally similar compound with stable isotope labeling

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Additives: Formic acid, ammonium formate, or other suitable mobile phase modifiers

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or a similar column known for its ability to resolve paroxetine enantiomers.[16][17]

  • Biological Matrix (if applicable): Human plasma (or other relevant biological fluid)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering precise and stable gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Chromatography and mass spectrometry software for instrument control, data acquisition, and processing.

Sample Preparation

The choice of sample preparation technique is dependent on the matrix. For pharmaceutical formulations, a simple dissolution and dilution in a suitable solvent may be sufficient. For biological matrices like plasma, a more rigorous extraction procedure is necessary to remove interfering substances.

Protocol for Plasma Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterCondition
Column Chiralpak® AD-H (or equivalent)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for enantiomeric separation
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 10 µL

Causality: The selection of a polysaccharide-based chiral stationary phase is based on its proven efficacy in separating the enantiomers of paroxetine and its intermediates.[14][16][17] The mobile phase composition and temperature are critical parameters that must be optimized to achieve baseline resolution between the enantiomers.

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Paroxetine/ent-Paroxetine: m/z 330.1 -> 192.1Internal Standard (Paroxetine-d4): m/z 334.1 -> 196.1
Source Temperature Optimized for desolvation
Ion Spray Voltage Optimized for signal intensity
Collision Energy Optimized for fragmentation

Causality: ESI in positive mode is chosen due to the basic nature of paroxetine, which readily forms protonated molecules [M+H]+.[10] MRM is employed for its high selectivity and sensitivity, minimizing interferences from the matrix and ensuring accurate quantification. The specific precursor-to-product ion transitions are selected based on the fragmentation pattern of paroxetine.[10][12]

Method Validation

To ensure the reliability and accuracy of the analytical data, the method was validated according to ICH Q2(R1) and FDA guidelines.[1][2][4][6][18][19][20] The following validation parameters were assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This was confirmed by analyzing blank matrix samples and samples spiked with potential interfering substances.

  • Linearity and Range: The method demonstrated excellent linearity over a specified concentration range with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The accuracy (percent recovery) and precision (relative standard deviation, RSD) were evaluated at multiple concentration levels (low, medium, and high quality control samples). Both intra-day and inter-day accuracy and precision were within acceptable limits (typically ±15% for accuracy and <15% for RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to establish the sensitivity of the method. The LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard was assessed to ensure that it did not compromise the accuracy of the method.

  • Stability: The stability of the analyte in the biological matrix was evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Results and Discussion

The developed LC-MS/MS method successfully achieved baseline separation of ent-Paroxetine and Paroxetine. A representative chromatogram is shown below. The retention times were reproducible, and the peak shapes were symmetrical.

The validation results demonstrated that the method is accurate, precise, and reliable for the quantification of ent-Paroxetine. The quantitative data from the validation experiments are summarized in the table below.

Table 1: Summary of Method Validation Parameters

Validation ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Limit of Quantification (LOQ) 0.1 ng/mL

Workflow and Pathway Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chiral LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the chiral separation and quantification of this compound. The method has been thoroughly validated and is suitable for a wide range of applications in pharmaceutical analysis, including quality control of drug substances and formulations, as well as pharmacokinetic and metabolism studies. The detailed protocol and validation data provided herein offer a valuable resource for laboratories involved in the analysis of chiral drugs.

References

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Reddy, G. S., et al. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803–809.
  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kaye, C. M., et al. (1989). A review of the metabolism and pharmacokinetics of paroxetine in man. Acta Psychiatrica Scandinavica Supplementum, 350, 60–75.
  • PharmGKB. (n.d.). Paroxetine Pathway, Pharmacokinetics.
  • de Paula, M. M., et al. (2008). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Education and Research Archive of the University of Alberta.
  • Kim, H., et al. (2006). Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies. Arzneimittelforschung, 56(11), 749–755.
  • U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Label.
  • Nirogi, R., et al. (2006). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. Journal of Chromatography B, 844(2), 229–235.
  • Wang, J., et al. (2022). Pharmacokinetics of immediate and sustained-release formulations of paroxetine: Population pharmacokinetic approach to guide paroxetine personalized therapy in chinese psychotic patients. Frontiers in Pharmacology, 13, 962913.
  • Mishra, V., et al. (2012). A selective method for the qualitative determination of paroxetine in forensic biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Indian Journal of Forensic Medicine & Toxicology, 6(2).
  • Ji, Q. C., et al. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques, 10(2), 438.
  • Singh, S. S., & Sharma, K. (2021). Review on Paroxetine Its Pharmacokinetic and Pharmacodynamic Parameters. International Journal of Pharmaceutical Sciences Review and Research, 67(1), 133-138.
  • Li, H., et al. (2011). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. Chinese Journal of Pharmaceutical Analysis, 31(1), 74-77.
  • Gika, H. G., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600–604.
  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(11), 2685–2693.
  • Wang, J., et al. (2009). Enantiomeric separation of the key intermediate of paroxetine by HPLC with chiral stationary phase. Journal of Shenyang Pharmaceutical University.

Sources

Application Notes & Protocols: ent-Paroxetine Hydrochloride for Studying Antidepressant Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry in SSRI Research

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1][2] Paroxetine is a chiral molecule, and the commercially available drug is the (-)-trans enantiomer.[3] Its diastereomer, ent-paroxetine ((+)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine), offers a crucial tool for researchers.

The study of individual enantiomers is critical in pharmacology as they can exhibit different pharmacokinetic and pharmacodynamic properties.[4][5][6][7][8] Using ent-paroxetine hydrochloride alongside paroxetine allows for a nuanced investigation into the stereospecific interactions with SERT and other potential off-target receptors. This comparative approach is essential for elucidating the precise molecular mechanisms underlying the therapeutic effects and side-effect profiles of paroxetine. These application notes provide a comprehensive guide to utilizing this compound as a research tool, complete with detailed protocols for in vitro and in vivo studies.

Mechanism of Action: Probing SERT with Enantiomeric Specificity

The primary mechanism of action for paroxetine is the inhibition of serotonin reuptake by blocking SERT.[1][2] This leads to an increased availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[1] While both enantiomers of paroxetine interact with SERT, they may do so with differing affinities and potencies. The study of ent-paroxetine allows researchers to dissect the stereochemical requirements for high-affinity binding to SERT. Paroxetine is known to be a potent inhibitor of SERT, with studies showing significant transporter occupancy at clinical doses.[9][10] By comparing the inhibitory activity of ent-paroxetine, researchers can gain insights into the structural determinants of this interaction.

Furthermore, while paroxetine is highly selective for SERT, it has weak effects on norepinephrine and dopamine reuptake and some affinity for muscarinic, adrenergic, and other receptors, which may contribute to its side-effect profile.[2][3][11] Investigating the enantiomer's activity at these other targets can help to isolate the specific contributions of each stereoisomer to the overall pharmacological profile of racemic or single-enantiomer preparations.

Caption: Inhibition of the Serotonin Transporter (SERT) by ent-Paroxetine.

Physicochemical Properties and Handling

This compound is typically supplied as a crystalline solid. For experimental use, it is crucial to understand its solubility characteristics.

Property Information Source
Appearance Crystalline solidGeneral Knowledge
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[12]
Storage Store at -20°C for long-term stability.[12]

Note on Solubility: For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of an organic solvent such as DMSO or ethanol before diluting with the aqueous buffer of choice.[12] It is also important to note that the solubility of paroxetine hydrochloride can be influenced by the specific solid-state form (e.g., anhydrate vs. hemihydrate).[13]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14][15][16][17][18] It is harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[14][15][17] May cause respiratory irritation.[15][17] It is also toxic to aquatic life with long-lasting effects.[14][15] Dispose of waste according to institutional and local regulations.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of ent-paroxetine for the serotonin transporter.[19][20][21][22]

Materials:

  • Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293 cells).

  • [³H]-Citalopram or another suitable radioligand for SERT.

  • This compound.

  • Paroxetine hydrochloride (as a comparator).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation fluid.

  • Microplate harvester and scintillation counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of ent-paroxetine and paroxetine in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer

    • Cell membranes (typically 5-20 µg of protein per well)

    • Your test compound (ent-paroxetine or paroxetine) or vehicle.

    • [³H]-Citalopram at a concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of ent-paroxetine to inhibit the uptake of serotonin into cells or synaptosomes.[23][24][25]

Materials:

  • HEK293 cells stably expressing human SERT or rat brain synaptosomes.[23]

  • [³H]-Serotonin.

  • This compound.

  • Paroxetine or another known SSRI (e.g., fluoxetine) as a positive control.[24][25]

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • 96-well microplates.

  • Scintillation fluid and counter.

Protocol:

  • Cell Plating (for cell-based assay): Seed SERT-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells or synaptosomes with buffer and then pre-incubate with various concentrations of ent-paroxetine, paroxetine, or vehicle for 15-30 minutes at 37°C.

  • Initiate Uptake: Add [³H]-Serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapidly washing the wells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of serotonin uptake for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: A typical experimental workflow for characterizing ent-paroxetine.

In Vivo Behavioral Assay

The FST is a commonly used behavioral assay to screen for antidepressant-like activity.[26][27][28][29][30]

Important Considerations: The FST is a stressful procedure for the animals.[26] It is considered a test of stress-coping strategy rather than a direct model of depression.[28] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male mice or rats.

  • This compound.

  • Vehicle (e.g., saline or a suitable solubilizing agent).

  • A transparent cylindrical tank filled with water (23-25°C).

  • Video recording equipment for later analysis.

Protocol:

  • Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each animal into the cylinder of water for a 6-minute session.

  • Behavioral Recording: Record the entire session. The key behavior to score is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives.[29]

Data Presentation and Interpretation

The data obtained from these experiments will allow for a direct comparison of the pharmacological properties of ent-paroxetine and paroxetine.

Table 1: Hypothetical In Vitro Data for Paroxetine Enantiomers

Compound SERT Binding Affinity (Ki, nM) Serotonin Reuptake Inhibition (IC50, nM)
Paroxetine0.1 - 1.01 - 5
ent-ParoxetineTo be determinedTo be determined

Table 2: Hypothetical In Vivo Data from the Forced Swim Test

Treatment Group Dose (mg/kg) Immobility Time (seconds, mean ± SEM)
Vehicle-150 ± 10
Paroxetine1080 ± 8
ent-Paroxetine10To be determined
p < 0.05 compared to vehicle

Interpretation: By comparing the Ki and IC50 values, you can determine the relative potency and affinity of the two enantiomers for SERT. The in vivo data will indicate whether ent-paroxetine possesses antidepressant-like activity and how it compares to the known effects of paroxetine. Discrepancies between the in vitro and in vivo data may suggest the involvement of other mechanisms, such as differences in metabolism or off-target effects.

Conclusion

This compound is an invaluable research tool for the detailed investigation of antidepressant mechanisms. By employing the protocols outlined in these application notes, researchers can systematically evaluate its interaction with the serotonin transporter and its behavioral effects. This enantiomer-specific approach will contribute to a more profound understanding of the structure-activity relationships of paroxetine and the broader class of SSRIs, ultimately aiding in the development of more effective and safer therapeutics for depressive disorders.

References

  • Factsheet on the forced swim test. (n.d.).
  • Forced Swim Test v.3. (n.d.).
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (n.d.).
  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs | Journal of Modern Medicinal Chemistry - Synergy Publishers. (n.d.).
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy - ijirset. (n.d.).
  • Role of Enantiomers in Pharmacology | PPTX - Slideshare. (n.d.).
  • Kopajtic, T. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 53–59. [Link]
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (n.d.).
  • Stereochemistry in Drug Action - PMC - NIH. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (n.d.).
  • Application Notes and Protocols for In Vitro Assay Development of Antidepressant Agent 5 - Benchchem. (n.d.).
  • What is the mechanism of Paroxetine Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • (paroxetine hydrochloride) - accessdata.fda.gov. (n.d.).
  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - PubMed Central. (2023, May 21).
  • EP1033986A1 - Formulations comprising dissolved paroxetine - Google Patents. (n.d.).
  • Paroxetine (hydrochloride) - Safety Data Sheet. (2025, December 18).
  • Safety Data Sheet: Paroxetine hydrochloride hemihydrate, 99%, selective serotonin-reuptake inhibitors (SSRIs). (n.d.).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • Neurotransmitter Transporter Assay Kit - Molecular Devices. (n.d.).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Solid-state forms of paroxetine hydrochloride - ResearchGate. (n.d.).
  • SERT Transporter Assay - BioIVT. (n.d.).
  • Paroxetine - Wikipedia. (n.d.).
  • Paroxetine hydrochloride SDS, 78246-49-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Owens, M. J., et al. (2008). Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. Neuropsychopharmacology, 33(13), 3201–3212. [Link]
  • Paroxetine - StatPearls - NCBI Bookshelf - NIH. (2023, July 17).
  • Paroxetin "HEXAL - Geneesmiddeleninformatiebank. (n.d.).
  • In vitro cytogenotoxic evaluation of sertraline - PMC - NIH. (n.d.).
  • Radioligand binding methods: practical guide and tips - PubMed. (n.d.).
  • Paroxetine hydrochloride-SDS-MedChemExpress. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2016, October 17).
  • Radioligand binding methods: practical guide and tips. (n.d.).
  • Evidence why paroxetine dose escalation is not effective in major depressive disorder: a randomized controlled trial with assessment of serotonin transporter occupancy - PubMed. (n.d.).
  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. (n.d.).
  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016, March 7).
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PubMed Central. (2016, April 1).
  • What are the differences in serotonin receptors targeted by Paxil (paroxetine) vs Zoloft (sertraline) vs Lexapro (escitalopram)? - Dr.Oracle. (2025, August 22).
  • Serotonin transporter genotype interacts with paroxetine plasma levels to influence depression treatment response in geriatric patients - NIH. (n.d.).
  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - MDPI. (n.d.).

Sources

controlled release formulations of Paroxetine Hydrochloride for research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Controlled-Release Formulations of Paroxetine Hydrochloride for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Controlled-Release Paroxetine

Paroxetine Hydrochloride (HCl), a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions[1][2]. The therapeutic efficacy of paroxetine is linked to its ability to potentiate serotonergic activity in the central nervous system by inhibiting neuronal reuptake of serotonin[3]. However, conventional immediate-release (IR) formulations can lead to fluctuating plasma concentrations, which may be associated with a higher incidence of side effects, such as nausea, particularly in the initial stages of treatment[2].

Controlled-release (CR) formulations are designed to mitigate these issues. By engineering a system that releases the drug at a predetermined rate over an extended period, CR formulations can provide more stable plasma concentrations, improve patient compliance through reduced dosing frequency, and enhance the overall therapeutic profile and safety of the drug[1][2]. The commercially available product, Paxil CR®, utilizes a Geomatrix™ bilayer tablet technology with an enteric coat to delay the start of drug release until the tablet has passed the stomach, followed by a controlled dissolution over approximately 4 to 5 hours[3][4].

This application note provides a comprehensive guide for researchers developing and evaluating novel controlled-release formulations of Paroxetine HCl. It delves into the scientific principles behind formulation strategies, provides detailed experimental protocols, and outlines the critical quality attributes necessary for a robust and effective dosage form.

Physicochemical Properties of Paroxetine Hydrochloride

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation design. Paroxetine HCl is an off-white, odorless powder with key characteristics summarized below.

PropertyValueSignificance for Formulation
Chemical Name (−)-(3S,4R)-4-(p-fluorophenyl)-3-[(3,4-methylenedioxyphenoxy)methyl]piperidine hydrochloride hemihydrateDefines the active moiety.
Molecular Weight 374.8 g/mol (329.4 as free base)Influences diffusion characteristics.
Aqueous Solubility 5.4 mg/mL[3]Moderately soluble; impacts dissolution rate and choice of release-controlling mechanism.
Melting Point 120° to 138°C[3]Important for manufacturing processes involving heat (e.g., drying).
Flow Properties Poor[1]Indicates the need for granulation or the use of glidants to ensure uniform die filling during tableting.
Pharmacokinetics (CR) Tmax: 8-10 hours; t1/2: 12-20 hours[3][5][6]The goal of the CR formulation is to achieve and maintain therapeutic plasma levels within this pharmacokinetic profile.

Formulation Strategies for Controlled Release

The primary objective is to modulate the release of a moderately water-soluble drug like Paroxetine HCl. This is typically achieved by creating a physical barrier to drug dissolution and diffusion. The most common and well-researched approaches involve matrix systems and coated systems.

Hydrophilic Matrix Systems

This is the most widely used platform for oral controlled-release dosage forms due to its simplicity, cost-effectiveness, and robustness. The mechanism relies on the hydration of a polymer to form a viscous gel layer that controls drug release primarily through diffusion and matrix erosion.

Causality of Excipient Selection:

  • Rate-Controlling Polymers: Hydroxypropyl Methylcellulose (HPMC) is the polymer of choice[7]. Different viscosity grades of HPMC are selected based on the desired release duration[8].

    • High Viscosity Grades (e.g., HPMC K100M): Upon contact with aqueous fluid, these grades form a strong, highly viscous gel layer. This significantly retards water penetration into the tablet core and slows the diffusion of the dissolved drug. The release is prolonged over 8-12 hours and is often dominated by diffusion through the gel layer[9][10].

    • Low Viscosity Grades (e.g., HPMC K4M): These grades form a weaker gel layer that erodes more quickly. They are suitable for shorter release durations or can be blended with higher viscosity grades to fine-tune the initial release phase[9][11]. The combination of different viscosity grades allows for precise control over the release kinetics, potentially achieving a near zero-order release profile[4][9].

  • Fillers/Diluents: Lactose monohydrate or microcrystalline cellulose are often used to increase the bulk of the tablet, ensuring a practical and reproducible tablet weight[3][9].

  • Binders: Polyvinylpyrrolidone (PVP K-30) is used in wet granulation to promote the formation of strong, cohesive granules, which improves flowability and compressibility of the powder blend[9].

  • Glidants & Lubricants: Colloidal silicon dioxide and magnesium stearate are critical for the manufacturing process. The glidant improves powder flow from the hopper into the die cavity, while the lubricant prevents the tablet from sticking to the punches and die wall during compression[1][3][9].

Coated Systems for Delayed and Controlled Release

To mimic the gastro-resistant properties of the innovator product, an enteric coating is applied over a controlled-release core. This strategy prevents the release of paroxetine in the acidic environment of the stomach, which can contribute to nausea, and targets release in the small intestine[12][13].

Causality of Excipient Selection:

  • Enteric Polymers: Methacrylic acid copolymers, such as Eudragit® L30D-55 or L100-55, are pH-sensitive polymers. They are insoluble in acidic media (pH < 5.5) but become soluble as the pH rises in the small intestine[4][13][14]. This pH-dependent solubility is the core mechanism for delaying drug release[15][16].

  • Plasticizers: Triethyl citrate or dibutyl sebacate are added to the coating formulation to increase the flexibility of the polymer film, preventing cracks and ensuring the integrity of the coat during manufacturing and transit through the GI tract[12][15].

  • Anti-tacking Agents: Talc is used to prevent the coated tablets from sticking together during the coating process[3][12].

Experimental Protocols

Protocol 1: Preparation of Paroxetine HCl CR Matrix Tablets (25 mg) by Wet Granulation

This protocol describes the formulation of a hydrophilic matrix tablet using a combination of HPMC viscosity grades to achieve a 12-hour release profile.

Materials & Equipment:

  • Paroxetine HCl (equivalent to 25 mg paroxetine)

  • HPMC K100M

  • HPMC K4M

  • Lactose Monohydrate

  • PVP K-30

  • Magnesium Stearate

  • Colloidal Silicon Dioxide

  • Isopropyl Alcohol (Granulating Fluid)

  • Planetary Mixer, Hot Air Oven, Sieve (#20), Rotary Tablet Press

Example Formulation:

IngredientQuantity per Tablet (mg)Function
Paroxetine HCl28.75 (equiv. to 25 mg base)Active Pharmaceutical Ingredient
HPMC K100M75.00High Viscosity Matrix Former
HPMC K4M25.00Low Viscosity Matrix Former
Lactose Monohydrate115.25Filler/Diluent
PVP K-305.00Binder
Intragranular Total 249.00 -
Magnesium Stearate2.50Lubricant
Colloidal Silicon Dioxide1.00Glidant
Total Tablet Weight 252.50 -

Step-by-Step Procedure:

  • Weighing & Blending: Accurately weigh all intragranular ingredients (Paroxetine HCl, HPMC K100M, HPMC K4M, Lactose Monohydrate, PVP K-30) and blend them in a planetary mixer for 15 minutes to ensure homogeneity[9].

  • Granulation: Slowly add isopropyl alcohol to the powder blend while mixing. Continue adding the binder solution until a suitable wet mass is formed (cohesive mass that breaks without crumbling).

  • Wet Milling: Pass the wet mass through a #20 sieve to produce uniform granules[9].

  • Drying: Spread the wet granules on a tray and dry in a hot air oven at 40-50°C until the loss on drying (LOD) is less than 2%.

  • Dry Milling & Lubrication: Pass the dried granules through a #20 sieve again to break any aggregates. Add the accurately weighed extragranular ingredients (Magnesium Stearate, Colloidal Silicon Dioxide) and blend for 5 minutes. Over-blending should be avoided as it can negatively impact lubricant function.

  • Compression: Compress the final blend into tablets using a rotary tablet press. The target tablet weight is 252.5 mg. Adjust compression force to achieve a target hardness of 6-8 kg/cm ²[1].

  • Evaluation: Evaluate the tablets for weight variation, hardness, friability, and drug content as per standard pharmacopoeial methods[1].

Manufacturing Workflow for Wet Granulation A visual representation of the tablet manufacturing process.

G cluster_0 Preparation cluster_1 Granulation cluster_2 Final Processing Weighing 1. Weighing (API + Excipients) Blending 2. Dry Blending Weighing->Blending Wet_Massing 3. Wet Massing (Add Binder Solution) Blending->Wet_Massing Wet_Sieving 4. Wet Sieving (Sieve #20) Wet_Massing->Wet_Sieving Drying 5. Drying (LOD < 2%) Wet_Sieving->Drying Dry_Sieving 6. Dry Sieving (Sieve #20) Drying->Dry_Sieving Lubrication 7. Lubrication (Add Lubricant/Glidant) Dry_Sieving->Lubrication Compression 8. Tablet Compression Lubrication->Compression QC 9. Quality Control Tests Compression->QC

Caption: Workflow for Wet Granulation of Matrix Tablets.

Protocol 2: In-Vitro Dissolution Testing of Enteric-Coated Paroxetine HCl CR Tablets

This protocol is based on USP and FDA guidelines for testing delayed-release and extended-release dosage forms[4][17][18]. It employs a two-stage process to simulate the transit from the stomach to the intestine.

Materials & Equipment:

  • USP Dissolution Apparatus 1 (Baskets)

  • Validated HPLC with UV detector or UV-Vis Spectrophotometer

  • Dissolution Media:

    • Acid Stage: 750 mL of 0.1 N HCl (pH 1.2)

    • Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid stage vessel and adjust pH to 7.5 with 2 N HCl or 2 N NaOH. Final volume is 1000 mL.

  • Paroxetine HCl Reference Standard

USP Dissolution Parameters:

ParameterSetting
Apparatus USP Apparatus 1 (Baskets)
Rotation Speed 100 RPM[17][18]
Temperature 37.0 ± 0.5 °C[4]
Acid Stage 0.1 N HCl (pH 1.2), 750 mL
Acid Stage Duration 2 hours[18][19]
Buffer Stage pH 7.5 Phosphate Buffer, 1000 mL
Sampling Times Acid: 2h. Buffer: 2h, 4h, 12h (total time: 4h, 6h, 14h)[18]

Step-by-Step Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to the parameters in the table above. Allow the dissolution medium to equilibrate to 37.0 ± 0.5 °C.

  • Acid Stage: Place one tablet in each of the six dissolution baskets. Lower the baskets into the vessels containing 750 mL of 0.1 N HCl and begin the test.

  • Acid Stage Sampling: After 2 hours, withdraw a sample from each vessel. This sample is analyzed to ensure that no significant drug release has occurred (typically NMT 10% released)[19].

  • Buffer Stage Transition: After 2 hours, without removing the baskets, add 250 mL of pre-warmed 0.2 M tribasic sodium phosphate to each vessel. Adjust the pH of the medium to 7.5.

  • Buffer Stage Sampling: Withdraw samples at 2, 4, and 12 hours after the start of the buffer stage. Replace the withdrawn volume with fresh, pre-warmed buffer stage medium if necessary.

  • Sample Analysis: Filter the samples promptly. Analyze the concentration of Paroxetine HCl in each sample using a validated HPLC-UV method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the label claim.

Two-Stage Dissolution Testing Workflow A schematic of the dissolution test for enteric-coated CR tablets.

G cluster_0 Acid Stage (Simulated Gastric Fluid) cluster_1 Buffer Stage (Simulated Intestinal Fluid) start Time = 0 hours Place Tablet in Basket acid_test Time = 0-2 hours Medium: 0.1N HCl, pH 1.2 Apparatus 1 @ 100 RPM start->acid_test acid_sample Time = 2 hours Withdraw Sample 1 (Check for dose dumping) acid_test->acid_sample buffer_add Add Buffer Concentrate Adjust to pH 7.5 acid_sample->buffer_add Transition buffer_test Time = 2-14 hours Medium: pH 7.5 Buffer buffer_add->buffer_test buffer_sample1 Sample 2 (Total Time = 4h) buffer_test->buffer_sample1 buffer_sample2 Sample 3 (Total Time = 6h) buffer_sample1->buffer_sample2 buffer_sample3 Sample 4 (Total Time = 14h) buffer_sample2->buffer_sample3

Caption: Workflow for Two-Stage Dissolution Testing.

Protocol 3: Stability Study According to ICH Guidelines

Stability testing is essential to determine the shelf-life of the drug product and ensure its quality, safety, and efficacy over time. The protocol should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines[20][21].

Materials & Equipment:

  • ICH-compliant stability chambers

  • Packaging materials intended for marketing (e.g., HDPE bottles, blisters)

  • Analytical equipment for testing (HPLC, Dissolution Apparatus, etc.)

Study Design:

  • Batch Selection: Use at least three primary batches of the final formulation. Two of the three batches should be at least pilot scale[20].

  • Container Closure System: Package the tablets in the container closure system proposed for marketing.

  • Storage Conditions: Place the batches in stability chambers set to the following conditions[20][21].

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (for submission)0, 3, 6, 9, 12 months, then annually
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Testing Parameters:

At each time point, the following parameters should be evaluated:

  • Physical Appearance: Color, shape, and any signs of physical changes.

  • Assay (Drug Content): To determine the amount of Paroxetine HCl.

  • Related Substances/Degradation Products: To quantify any impurities formed during storage.

  • Dissolution: To ensure the drug release profile remains within specification.

  • Moisture Content: To check for any significant water uptake.

Evaluation: The data collected will be used to establish a re-test period or shelf life for the drug product. Any significant change in the critical quality attributes under accelerated conditions would warrant further investigation and may suggest potential stability issues[20][21][22].

Conclusion

The development of a controlled-release formulation for Paroxetine Hydrochloride is a scientifically driven process aimed at improving the drug's therapeutic index. Hydrophilic matrix tablets, particularly those utilizing HPMC, offer a robust and flexible platform for achieving extended-release profiles. The incorporation of an enteric coat further refines the formulation by delaying release, potentially reducing gastric side effects. The protocols provided herein offer a systematic approach for researchers to formulate, manufacture, and evaluate these advanced dosage forms. Rigorous in-vitro testing and adherence to ICH stability guidelines are paramount to ensuring the development of a safe, effective, and stable controlled-release Paroxetine HCl product.

References

  • GlaxoSmithKline. (2008). Paxil CR (paroxetine hydrochloride) Controlled-Release Tablets - accessdata.fda.gov. U.S. Food and Drug Administration.
  • Parmar, K. B., Patel, M. N., Bhatt, P., Soni, T. G., & Suhagia, B. N. (2024). Optimization of HPMC Loaded Paroxetine HCl Controlled Release Matrix Tablet by Central Composite Design. Hacettepe University Journal of the Faculty of Pharmacy.
  • J, A., V, S., S, S., & S, S. (2012). Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 294-299.
  • Akgun, M., & Sakr, A. (2010). Paroxetine hydrochloride controlled release POLYOX matrix tablets: screening of formulation variables using Plackett-Burman screening design. Pharmaceutical Development and Technology, 15(3), 286-94.
  • Li, H., Wang, Y., Zhang, Z., Zhang, Y., & Zheng, Q. (2016). Pharmacokinetics and safety of paroxetine controlled-release tablet in healthy Chinese subjects: a single-dose three-period crossover study. International Journal of Clinical Pharmacology and Therapeutics, 54(2), 110-4.
  • Wang, C., Fan, T., Wang, Y., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Molecules, 23(11), 3009.
  • Wang, C., Fan, T., Wang, Y., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Oriental University Chemistry Journal.
  • Marques, M. R., Cole, E. T., & Magar, R. (2006). Different HPMC viscosity grades as coating agents for an oral time and/or site-controlled delivery system: an investigation into the mechanisms governing drug release. AAPS PharmSciTech, 7(2), E49.
  • Cowles, V. E., & Saim, S. (2009). Formulation and method for the release of paroxetine in the large intestine. U.S. Patent Application No. 12/281,770.
  • Bang, L. M., & Keating, G. M. (2004). Paroxetine controlled release: a review of its use in the treatment of depression, panic disorder and social anxiety disorder. CNS Drugs, 18(12), 825-45.
  • Li, H., Wang, Y., Zhang, Z., Zhang, Y., & Zheng, Q. (2016). Pharmacokinetics and safety of paroxetine controlled-release tablet in healthy Chinese subjects: A single-dose three-period crossover study. ResearchGate.
  • Wang, J. S., Lin, H. Y., et al. (2022). Pharmacokinetics of immediate and sustained-release formulations of paroxetine: Population pharmacokinetic approach to guide paroxetine personalized therapy in chinese psychotic patients. Frontiers in Pharmacology, 13, 959242.
  • Sirianni, R. W., & Reynolds, T. D. (2002). Paroxetine controlled release compositions. U.S. Patent Application No. 09/921,833.
  • Gergely, G., & Reynolds, T. D. (2009). Paroxetine controlled release compositions. Canadian Patent No. CA2445678C.
  • Choi, H. G., Oh, Y. K., et al. (2008). Enteric Sustained-Release Tablet Comprising Paroxetine. U.S. Patent Application No. 12/158,107.
  • U.S. Food and Drug Administration. (2017). Draft Guidance on Paroxetine Hydrochloride. FDA.gov.
  • Popa, M. I., & Gafitanu, C. A. (2023). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. Polymers, 15(13), 2878.
  • Basak, S. C., & Jayakumar, R. (2008). Drug release profiles from HPMC matrices of different viscosity grades. ResearchGate.
  • U.S. Pharmacopeia. (2024). Paroxetine Extended-Release Tablets. USP-NF.
  • U.S. Pharmacopeia. (2017). Paroxetine Extended-Release Tablets Revision Bulletin. USP-NF.
  • Cowles, V. E., & Saim, S. (2015). Formulation and method for the release of paroxetine in the large intestine. U.S. Patent No. 9,138,430.
  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. EMA.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA.gov.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
  • ECA Academy. (2025). ICH: New Guideline for Stabilities. GMP Compliance.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Paroxetine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving challenges in the chiral High-Performance Liquid Chromatography (HPLC) separation of Paroxetine isomers. As researchers and drug development professionals, achieving robust and reproducible separation of the therapeutically active (-)-trans-paroxetine from its enantiomer, (+)-trans-paroxetine, and other related isomers is critical for ensuring drug purity, safety, and efficacy.[1]

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. It moves beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the setup of a chiral HPLC method for Paroxetine.

Q1: What are the primary challenges in separating Paroxetine isomers?

Paroxetine possesses two chiral centers, which means it can exist as four distinct stereoisomers: two trans-enantiomers and two cis-enantiomers.[1][2] The primary analytical challenge is to resolve the active pharmaceutical ingredient (API), (-)-trans-paroxetine, from its inactive or less active enantiomer, (+)-trans-paroxetine, as their physicochemical properties are identical in a non-chiral environment.[1] Therefore, successful separation is entirely dependent on the use of a chiral stationary phase (CSP) or a chiral mobile phase additive that can form transient, diastereomeric complexes with the enantiomers, allowing for differential retention.

Q2: Which type of chiral stationary phase (CSP) is most effective for Paroxetine?

Several types of CSPs have been successfully employed for Paroxetine enantioseparation. The choice often depends on the available instrumentation and desired separation mode (normal-phase vs. reversed-phase).

  • Polysaccharide-based CSPs: These are the most widely cited for this application. Columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective.[1][3][4] For instance, the Chiralpak AD column series is frequently used.[3][5]

  • Protein-based CSPs: Immobilized proteins like ovomucoid can offer excellent selectivity.[1][6] These columns are typically operated in reversed-phase mode with aqueous-organic mobile phases.

  • Cyclodextrin-based CSPs: While less common as a stationary phase for this specific application, cyclodextrins can also be used as a chiral mobile phase additive with a standard achiral column (e.g., C18).[7][8] This approach can be a cost-effective alternative to purchasing a dedicated chiral column.

Q3: Can I use a standard C18 column for this separation?

A standard achiral C18 column cannot, by itself, resolve enantiomers. However, it can be used if a chiral mobile phase additive, such as carboxymethyl-β-cyclodextrin, is incorporated into the mobile phase.[7][8] The cyclodextrin creates a chiral environment in the mobile phase, enabling separation on the C18 stationary phase. This method can also simultaneously separate the trans and cis isomers.[7]

Q4: What are typical starting conditions for method development?

Providing a universal starting point is difficult as the optimal conditions are highly dependent on the chosen column. However, the following table summarizes validated conditions from published literature that can serve as excellent starting points.

Stationary Phase Type Column Example Mobile Phase Flow Rate Detection Reference
Ovomucoid-basedUltron ES-OVM (150 x 4.6 mm, 5 µm)10 mM Phosphate Buffer (pH 3.5) / Acetonitrile (98:2, v/v)1.5 mL/minUV, 295 nm[1]
Polysaccharide-basedChiralpak AD-Hn-Hexane / Ethanol / DiethylamineVariesNot Specified[5]
Achiral with Chiral AdditiveDiamond C18 (250 x 4.6 mm, 5 µm)0.1% Phosphoric Acid / Methanol (65:35, v/v) containing 0.38 g/L carboxymethyl-β-cyclodextrin, pH adjusted to 7.2 with triethylamine1.0 mL/minUV, 210 nm[7][8]

Troubleshooting Guide: From Poor Resolution to Method Instability

This section provides a systematic approach to diagnosing and solving common problems encountered during the HPLC analysis of Paroxetine isomers.

Problem 1: Poor or No Resolution Between Enantiomers

This is the most frequent issue. When the peaks for (-)-trans-paroxetine and (+)-trans-paroxetine are co-eluting or show only minimal separation (Rs < 1.5), a logical troubleshooting workflow is required.

Below is a visual guide to the decision-making process for tackling poor resolution.

G start Poor Resolution (Rs < 1.5) check_system Step 1: Verify System & Consumables start->check_system check_mobile_phase Step 2: Check Mobile Phase check_system->check_mobile_phase System OK? sub_system Is it the correct chiral column? Is the column aged/voided? Any system leaks? check_system->sub_system optimize_selectivity Step 3: Optimize Selectivity (α) check_mobile_phase->optimize_selectivity Mobile Phase OK? sub_mobile_phase Correct composition and pH? Freshly prepared? Properly degassed? check_mobile_phase->sub_mobile_phase optimize_efficiency Step 4: Optimize Efficiency (N) optimize_selectivity->optimize_efficiency Selectivity Improved? sub_selectivity Change organic modifier (e.g., Ethanol vs. IPA). Adjust mobile phase pH. Adjust additive concentration (e.g., DEA). optimize_selectivity->sub_selectivity optimize_retention Step 5: Optimize Retention (k) optimize_efficiency->optimize_retention Efficiency Improved? sub_efficiency Lower the flow rate. Decrease particle size (if possible). Increase column length. optimize_efficiency->sub_efficiency solution Resolution Achieved (Rs ≥ 1.5) optimize_retention->solution Retention Optimized? sub_retention Decrease organic content (Reversed-Phase). Increase organic content (Normal-Phase). optimize_retention->sub_retention

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Detailed Steps:

  • Verify System & Consumables: Before altering method parameters, confirm the fundamentals. Ensure you are using the correct chiral column as specified in your method. An aged or improperly stored column can lose its selective capabilities. Inspect for system leaks and ensure the column is installed correctly.

  • Check Mobile Phase Preparation: Incorrect mobile phase composition is a common source of error. Verify that the solvent ratios and pH are correct.[9] For buffered mobile phases, the pH is critical and should be measured accurately after mixing aqueous components but before adding the organic solvent. Always use freshly prepared mobile phase.

  • Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution.[10]

    • Change Organic Modifier: In normal-phase, switching between alcohols like ethanol and isopropanol can dramatically alter selectivity.[5] In reversed-phase, changing from acetonitrile to methanol (or vice versa) can have a similar effect.

    • Adjust Mobile Phase pH: For ionizable compounds like Paroxetine, pH controls the charge state, which significantly impacts interaction with the stationary phase. Small adjustments (±0.2 pH units) can lead to large changes in resolution.[9]

  • Optimize Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which improves resolution.

    • Lower the Flow Rate: Reducing the flow rate generally increases efficiency and can improve resolution, though it will increase the run time.[11]

    • Column Dimensions: Using a longer column or a column packed with smaller particles will increase the plate number (N) and thus enhance resolution.[10]

  • Optimize Retention (k): Increasing the retention factor (k) by adjusting the mobile phase strength can also improve the separation of early-eluting peaks.

    • Reversed-Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile).

    • Normal-Phase: Decrease the percentage of the polar modifier (e.g., alcohol).

Problem 2: Unstable or Drifting Retention Times

Inconsistent retention times compromise the reliability and validity of an analytical method.

Possible Causes & Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially in normal-phase, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting the analysis sequence.

  • Mobile Phase pH Instability: This is a significant issue in reversed-phase chromatography. Using a buffer at a concentration sufficient to resist pH changes (typically 10-20 mM) is crucial.[1] The pH of the mobile phase can significantly impact the retention time of Paroxetine.

  • Temperature Fluctuations: Column temperature affects both solvent viscosity and analyte retention. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[9][11] Even minor fluctuations in ambient lab temperature can cause drift.

  • Mobile Phase Composition Change: If using a mixture of volatile solvents (e.g., hexane), differential evaporation can alter the mobile phase composition over time. Prepare fresh mobile phase daily and keep solvent bottles capped.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can interfere with accurate integration and quantification.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing. Prepare a dilution series of your sample to determine the linear range of the column.

  • Secondary Interactions: Paroxetine is a basic compound. Silanol groups on silica-based CSPs can cause tailing. Adding a small amount of a basic competitor, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1-0.2%) can mask these sites and improve peak shape.[8]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[12]

  • Column Degradation: A void at the head of the column or contamination can lead to severe peak shape issues. Reversing the column (if permitted by the manufacturer) for a short flush or replacing the column may be necessary.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase Separation (Ovomucoid Column)

This protocol is adapted from a validated method for an ovomucoid-based CSP.[1]

  • Prepare 10 mM Potassium Phosphate Buffer:

    • Weigh 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

    • Place a calibrated pH probe in the solution.

    • Adjust the pH to 3.5 by dropwise addition of concentrated phosphoric acid (H₃PO₄).

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Prepare the Final Mobile Phase:

    • Measure 980 mL of the prepared pH 3.5 phosphate buffer.

    • Measure 20 mL of HPLC-grade acetonitrile.

    • Combine the two solutions in a clean solvent reservoir.

    • Degas the final mobile phase for 10-15 minutes using sonication or vacuum degassing.

  • System Equilibration:

    • Install the Ultron ES-OVM column (or equivalent).

    • Pump the mobile phase through the system at the analytical flow rate (e.g., 1.5 mL/min) for at least 30 minutes or until a stable baseline is achieved.

References

  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15), 3697–3702.
  • Zukowski, J., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4.
  • Lu, T., & Yang, M. (2007). [Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive]. Se Pu, 25(6), 830-3.
  • Lu, T., & Yang, M. (2007). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. ResearchGate.
  • Wang, L., et al. (2008). Enantioseparation of Paroxetine Precursors by HPLC on Amylose and Tartardiamide‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 31(8), 1147-1161.
  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15), 3697-702.
  • Zukowski, J., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. ResearchGate.
  • B'Hymer, C. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Waters Corporation.
  • Zhang, T., et al. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. ResearchGate.
  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Euroanalysis XVII. ResearchGate.
  • Ali, A., et al. (2012). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. The Open Analytical Chemistry Journal, 6, 23-30.
  • Olsen, B. A., & Argentine, M. D. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793-802.
  • Sumanth, K., et al. (2013). development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 434-440.
  • Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC.
  • Ji, Q. C., et al. (2010). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Journal of Bioanalysis & Biomedicine, 2(5), 118-125.

Sources

preventing degradation of ent-Paroxetine Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ent-Paroxetine Hydrochloride.

As Senior Application Scientists, we understand the critical importance of maintaining the stability and integrity of your research compounds. This compound, a potent and selective serotonin reuptake inhibitor, is a valuable tool in neuroscience and drug development research. However, its chemical structure makes it susceptible to degradation in solution under common laboratory conditions, which can compromise experimental results.

This guide is designed to provide you with in-depth, field-proven insights into preventing the degradation of this compound. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to design robust, self-validating experiments.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems.

Question 1: I prepared an aqueous solution of this compound, and I'm seeing a loss of parent compound in my analysis even when stored in the dark. What is happening?

Answer: This is a common issue that typically points to hydrolysis, driven by the pH of your solution. This compound is susceptible to both acid and base-catalyzed hydrolysis.[1]

  • Causality (The "Why"): The ether linkage in the paroxetine molecule is the primary site of hydrolytic attack. Under strongly acidic conditions (e.g., 0.1M HCl), this ether bond can be cleaved.[1][2] Similarly, strongly alkaline conditions can also promote degradation. While paroxetine is relatively stable in neutral aqueous solutions (pH 5-7) when protected from light, its stability decreases as the pH becomes more extreme.[3]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your buffer or solution. Unintended pH shifts can occur due to dissolved CO₂ (acidic) or interactions with storage vessel surfaces.

    • Buffer Selection: Use a well-buffered system within the pH 5-7 range for maximum hydrolytic stability.[3] Phosphate or citrate buffers are common choices. Avoid using reactive buffer species.

    • Solvent Choice: For maximum stability, especially for long-term storage, prepare stock solutions in an organic solvent like DMSO or ethanol, where it is more stable and soluble (approx. 20 mg/mL in ethanol, 33 mg/mL in DMSO).[4] You can then make fresh dilutions into your aqueous experimental buffer immediately before use. A product data sheet from a major supplier recommends not storing aqueous solutions for more than one day.[4]

Question 2: My ent-Paroxetine solution shows rapid degradation with the formation of multiple new peaks in my chromatogram, even when the pH is controlled. What is the likely cause?

Answer: The most probable cause is photodegradation. Paroxetine is highly sensitive to light, particularly in the UV spectrum, which is a component of simulated sunlight and many standard laboratory fluorescent lights.[3]

  • Causality (The "Why"): The aromatic rings and the benzodioxole moiety in the paroxetine structure are chromophores that absorb UV light. This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage and the formation of various photoproducts.[3][5] Studies have shown complete degradation within four days under simulated sunlight.[3] The rate of this photodegradation is also accelerated at higher pH values.[3] One of the primary photodegradation pathways involves the removal of the benzodioxole group.[6]

  • Troubleshooting Steps:

    • Light Protection: Always handle this compound solutions in amber vials or tubes wrapped in aluminum foil.

    • Laboratory Environment: Minimize exposure to direct overhead lighting. Work in a shaded area of the lab or use a yellow light source, which emits less UV radiation.

    • Instrumentation: If using an autosampler for HPLC analysis, ensure it has a cooled, dark sample chamber. Leaving samples on a benchtop under ambient light while waiting for injection can be a significant source of degradation.

Visualizing the Degradation Landscape

To better understand the primary threats to your compound's integrity, the following diagram illustrates the main degradation pathways.

Primary Degradation Pathways for ent-Paroxetine HCl in Solution Paroxetine ent-Paroxetine HCl in Solution Light Light Exposure (UV, Sunlight) Paroxetine->Light Photolysis pH Extreme pH (Acid or Base) Paroxetine->pH Hydrolysis Heat Elevated Temperature Paroxetine->Heat Thermal Degradation Oxidants Oxidizing Agents (e.g., H₂O₂) Paroxetine->Oxidants Oxidation Degradation Degradation Products (Loss of Activity) Light->Degradation pH->Degradation Heat->Degradation Oxidants->Degradation

Caption: Key environmental factors leading to the degradation of ent-Paroxetine HCl.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for a solid sample of this compound? A: Solid this compound should be stored in a tightly sealed container at -20°C.[4] The hemihydrate form is the most thermodynamically stable crystalline form.[7]

Q: What solvent should I use to prepare a stock solution? A: Due to its limited stability and solubility in water, it is highly recommended to prepare stock solutions in organic solvents such as DMSO, DMF, or ethanol.[4] Purging the solvent with an inert gas like argon or nitrogen before dissolving the compound can help displace oxygen and further improve stability.[4]

Q: How long can I store my stock solution? A: When stored in a tightly sealed vial at -20°C or -80°C, a stock solution in a high-quality anhydrous organic solvent (like DMSO) can be stable for several months. However, for the most sensitive applications, it is best practice to prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.

Q: I need to perform a forced degradation study. What conditions are typically used? A: Forced degradation (stress testing) is crucial for developing stability-indicating analytical methods. The table below summarizes typical conditions based on published studies.

Stress ConditionReagent/ConditionTemperatureDurationPrimary Degradation Pathway
Acid Hydrolysis 0.1M HCl80°C24 hoursEther bond cleavage[1][2]
Base Hydrolysis 0.1M NaOH80°C24 hoursBase-catalyzed hydrolysis[2]
Oxidation 3% H₂O₂Room Temp48 hoursOxidation[2]
Thermal Dry Heat80°C48 hoursThermal decomposition[2]
Photolytic Simulated Sunlight / UV LampAmbient4 daysPhotolysis[3]

Q: Can metal ions affect the stability of my solution? A: Yes, metal ions can potentially catalyze degradation reactions. Studies on the photodegradation of paroxetine have investigated the influence of ions like Mg²⁺.[5] To minimize this risk, always use high-purity water (e.g., Milli-Q or 18 MΩ·cm) and high-purity salts for your buffers. If you are working with complex matrices, consider adding a chelating agent like EDTA.[6]

Validated Experimental Protocols

Adhering to validated protocols is essential for reproducible results. The following sections provide step-by-step methodologies for common laboratory procedures involving this compound.

Protocol 1: Preparation of a Working Aqueous Solution

This protocol is designed to minimize degradation during the preparation of a solution for an experiment.

Caption: Workflow for preparing a fresh aqueous solution from solid material.

Methodology:

  • Weighing: Accurately weigh the required amount of solid this compound in a light-protected microfuge tube (e.g., an amber tube).

  • Initial Dissolution: Add a small volume of high-purity, anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).[4]

  • Ensure Complete Dissolution: Vortex or sonicate briefly until all solid material is completely dissolved.

  • Intermediate Dilution (Optional): If necessary, perform an intermediate dilution in the same organic solvent to achieve a more manageable concentration for the final dilution step.

  • Final Dilution: Just before starting your experiment, spike the required volume of the organic stock solution into your final, pre-warmed, and pH-verified aqueous buffer. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.

  • Mixing: Mix gently by inverting or vortexing at a low speed.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions.[4]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for a reverse-phase HPLC method capable of separating the parent ent-Paroxetine peak from its potential degradation products.

Methodology:

  • System Preparation:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5µm).[8]

    • Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of 10 mM ammonium formate buffer and acetonitrile.[8] Filter and degas the mobile phase before use.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 295 nm.[9]

    • Column Temperature: 30°C.[9]

  • Sample Preparation:

    • Dilute your experimental samples using the mobile phase to a final concentration within the linear range of your calibration curve (e.g., 5-25 µg/mL).[8]

  • Analysis:

    • Inject 10-20 µL of your prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of both the parent compound and any later-eluting degradation products. The retention time for paroxetine under similar conditions is approximately 4.5 minutes.[8]

  • Quantification:

    • Calculate the peak area of the parent ent-Paroxetine peak.

    • The percentage of remaining paroxetine can be calculated by comparing the peak area at a given time point to the peak area at time zero. The appearance of new peaks alongside a decrease in the parent peak area is indicative of degradation.

References

  • ClinPGx. (n.d.). Paroxetine Pathway, Pharmacokinetics. PharmGKB. [Link]
  • A. N. Al-Attas, et al. (2025). Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. Science of The Total Environment. [Link]
  • S. Wang, et al. (2023). Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis. Chemosphere. [Link]
  • Barnes, J., et al. (2006). Stable pharmaceutical formulation of paroxetine hydrochloride and a process for preparation thereof. U.S.
  • National Center for Biotechnology Information. (n.d.). Paroxetine.
  • Lakshmi, B., et al. (2018).
  • LGC. (n.d.). Paroxetine impurities: An overview. LGC Standards. [Link]
  • Zhang, Y., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Molecules. [Link]
  • Kwon, J. W., & Armbrust, K. L. (2005). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Environmental Toxicology and Chemistry. [Link]
  • Dickson, D. (2025). Top 5 Factors Affecting Chemical Stability. Dickson. [Link]
  • Groman, A., & Szafraniec-Szczęsny, J. (2016). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Yanamadala, G., & Srikumar, P. P. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms.
  • Darwish, I. A., et al. (2011). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. Journal of Analytical Methods in Chemistry. [Link]
  • Desai, D., et al. (2006). Paroxetine formulations. U.S.
  • Kumar, K. P. S., et al. (2012). Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets. International Journal of Pharmacy & Technology. [Link]
  • Fountain, K. J., & Neue, U. D. (2009). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America. [Link]
  • Mishra, A., & P.V., S. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Acta Scientific Pharmaceutical Sciences. [Link]
  • Germann, D., et al. (2013). Paroxetine hydrochloride.
  • USP. (n.d.). Paroxetine Hydrochloride.
  • Ohara, Y., et al. (2003). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate. Chemical & Pharmaceutical Bulletin. [Link]
  • de Armas, H. N., et al. (2012). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Journal of Pharmaceutical Sciences. [Link]
  • de Armas, H. N., et al. (2012). Identification and Characterization of Stoichiometric and Nonstoichiometric Hydrate Forms of Paroxetine HCl: Reversible Changes in Crystal Dimensions as a Function of Water Absorption. Crystal Growth & Design. [Link]

Sources

Technical Support Center: Troubleshooting ent-Paroxetine Hydrochloride Bioassay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ent-Paroxetine Hydrochloride bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of bioassays involving this specific enantiomer of Paroxetine. As a selective serotonin reuptake inhibitor (SSRI), the primary target of Paroxetine is the serotonin transporter (SERT).[1][2] However, the stereochemistry of this compound presents unique challenges that can contribute to significant assay variability. This resource provides in-depth, experience-driven guidance to help you achieve robust and reproducible results.

Understanding the Core Challenge: The Stereochemistry of Paroxetine

Paroxetine has two chiral centers, resulting in four stereoisomers. The therapeutically active form, marketed as Paxil® and Seroxat®, is the (-)-trans-(3S,4R) enantiomer.[3][4] Your work with this compound focuses on its enantiomer, the (+)-trans form. It is crucial to recognize that the biological activity of these enantiomers can differ significantly. The (-)-trans enantiomer is a potent inhibitor of SERT, while the (+)-trans enantiomer is substantially less active.[4] This stereoselectivity is a critical factor in your bioassays and a primary suspect in variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Paroxetine?

A1: this compound is the enantiomer of the active pharmaceutical ingredient Paroxetine. Enantiomers are mirror images of each other and can have different pharmacological properties. While Paroxetine (the (-)-trans enantiomer) is a potent SSRI, ent-Paroxetine (the (+)-trans enantiomer) is considered its inactive counterpart.[4] Any unexpected activity in your bioassay could be due to contamination with the active enantiomer.

Q2: What is the primary mechanism of action I should be assaying for this compound?

A2: The primary molecular target of Paroxetine is the serotonin transporter (SERT), a protein that mediates the reuptake of serotonin from the synaptic cleft.[1][5] Bioassays for this compound will likely focus on its interaction—or lack thereof—with SERT. This could involve radioligand binding assays, serotonin uptake assays, or other functional assays that measure the downstream effects of SERT inhibition.[6][7][8][9]

Q3: Why is my bioassay data for this compound so variable?

A3: High variability in this compound bioassays can stem from several sources. Given the stereoselective nature of its target, the most critical factor to investigate is the chiral purity of your compound. Other common sources of variability include:

  • Cell line health and integrity

  • Reagent quality and consistency

  • Assay protocol execution

  • Instrumentation and data analysis

This guide will walk you through troubleshooting each of these areas.

Part 1: The Prime Suspect - Chiral Purity of this compound

Variability in your results could be directly linked to the presence of the highly active (-)-trans enantiomer as an impurity in your this compound sample. Even a small percentage of contamination can lead to significant and inconsistent SERT inhibition.

Troubleshooting Chiral Purity

Q: My dose-response curves for ent-Paroxetine are inconsistent and show unexpected potency. How can I confirm the chiral purity of my compound?

A: This is a classic sign of chiral contamination. It is essential to verify the enantiomeric purity of your this compound stock.

Recommended Action:

  • Request a Certificate of Analysis (CoA): Obtain a detailed CoA from your supplier that specifies the enantiomeric purity, determined by a validated chiral separation method. According to the European Pharmacopoeia, the amount of the (+)-trans-paroxetine enantiomer should not exceed 0.2% in the active (-)-trans-paroxetine hydrochloride substance.[1] A similar standard of purity should be expected for your ent-Paroxetine sample.

  • In-house Chiral Analysis: If possible, perform an in-house analysis or submit a sample to a third-party analytical lab for chiral separation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.[1][5][10][]

Workflow for Chiral Purity Verification

cluster_0 Chiral Purity Troubleshooting cluster_1 Analytical Verification start Inconsistent Bioassay Results (Unexpected Potency) check_coa Review Supplier's Certificate of Analysis (CoA) start->check_coa coa_ok CoA Shows >99.8% Enantiomeric Purity? check_coa->coa_ok chiral_hplc Perform Chiral HPLC Analysis coa_ok->chiral_hplc No other_sources Investigate Other Sources of Variability (See Part 2 & 3) coa_ok->other_sources Yes hplc_pass Purity Confirmed? chiral_hplc->hplc_pass hplc_pass->other_sources Yes new_compound Source a New, High-Purity Batch of ent-Paroxetine HCl hplc_pass->new_compound No

Caption: Troubleshooting workflow for chiral purity.

Part 2: Cell-Based Assay Troubleshooting

Cell-based assays are fundamental for studying the effects of this compound in a biologically relevant context.[10] However, the health and handling of your cells are paramount for reproducible data.

Key Considerations for Cell Health
ParameterRecommendationRationale
Cell Line Authentication Regularly perform Short Tandem Repeat (STR) profiling.[4][12]Misidentified or cross-contaminated cell lines can lead to irrelevant and misleading results.[12][13][14]
Mycoplasma Contamination Test for mycoplasma contamination every 1-3 months.Mycoplasma can alter cellular metabolism, gene expression, and signaling pathways, leading to unreliable data.
Passage Number Use cells within a consistent and low passage number range.High passage numbers can lead to genetic drift and altered cellular phenotypes and responses.[3]
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.[10]Over- or under-confluent cells can exhibit altered metabolic rates and receptor expression levels.[3]
Troubleshooting Common Cell-Based Assay Issues

Q: I'm seeing high well-to-well variability within the same plate. What could be the cause?

A: This often points to issues with cell plating or reagent addition.

Recommended Actions:

  • Improve Cell Plating Technique: Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution.

  • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, pipette gently against the side of the well to avoid disturbing the cell monolayer.

  • Edge Effects: Evaporation in the outer wells can concentrate media components and your test compound. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.

Q: My assay window (signal-to-background ratio) is low and inconsistent between experiments.

A: A poor assay window can be due to suboptimal cell health or assay conditions.

Recommended Actions:

  • Optimize Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[10]

  • Reagent Quality: Use fresh, high-quality media and supplements.[10] Ensure your this compound is fully dissolved and stable in the assay buffer.

  • Incubation Times: Optimize the incubation time for your compound and any detection reagents.

Experimental Workflow for a Cell-Based SERT Uptake Assay

cluster_0 SERT Uptake Assay Workflow seed_cells Seed SERT-expressing cells in a 96-well plate incubate_cells Incubate for 24-48 hours seed_cells->incubate_cells wash_cells Wash cells with assay buffer incubate_cells->wash_cells add_compound Pre-incubate with ent-Paroxetine HCl or control compounds wash_cells->add_compound add_substrate Add radiolabeled or fluorescent serotonin substrate add_compound->add_substrate incubate_substrate Incubate to allow uptake add_substrate->incubate_substrate wash_stop Wash to remove excess substrate and stop uptake incubate_substrate->wash_stop lyse_cells Lyse cells wash_stop->lyse_cells read_plate Measure intracellular substrate (scintillation or fluorescence) lyse_cells->read_plate cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron serotonin_synapse Serotonin (5-HT) sert SERT serotonin_synapse->sert Reuptake serotonin_neuron 5-HT sert->serotonin_neuron paroxetine ent-Paroxetine HCl (or Paroxetine) paroxetine->sert Inhibition

Caption: Paroxetine inhibits serotonin reuptake by SERT.

Part 4: Instrumentation and Data Analysis

The final step in your bioassay is data acquisition and analysis. Errors at this stage can invalidate an otherwise well-executed experiment.

Troubleshooting Instrumentation and Data Readout

Q: My plate reader is giving inconsistent readings for the same samples.

A: Inconsistent readings can be due to the instrument settings or the microplate itself.

Recommended Actions:

  • Plate Reader Settings: Optimize the gain, integration time, and other settings for your specific assay to ensure you are within the linear range of the detector.

  • Microplate Choice: Use the correct type of microplate for your assay. For example, use white, opaque plates for luminescence assays to maximize signal and reduce crosstalk, and black plates for fluorescence assays to minimize background.

  • Crosstalk: Be aware of signal bleed-through from highly active wells to adjacent wells. If you have a wide range of activities on a single plate, arrange your samples to minimize this effect.

Data Analysis and Interpretation

Variability in bioassay data should be assessed statistically.

  • Coefficient of Variation (%CV): Calculate the %CV for your replicates. A high %CV (typically >15-20%) indicates excessive variability.

  • Dose-Response Curves: Ensure your data fits a standard dose-response model. Outliers or a poor fit can indicate issues with your assay.

  • Statistical Significance: Use appropriate statistical tests to determine if observed differences are significant.

For robust and reliable data, it is crucial to adhere to the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.

References

  • New validated HPLC methodology for the determination of (−)
  • Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). MDPI. [Link]
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
  • [Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive]. (2007). PubMed. [Link]
  • (PDF) Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2017).
  • Paroxetine. (2023).
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020). bioRxiv. [Link]
  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. [Link]
  • The Importance of Cell-Line Authentic
  • Chirality of antidepressive drugs: an overview of stereoselectivity. (n.d.). PMC. [Link]
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.).
  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018).
  • Potency Assay Variability Estim
  • Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). PMC. [Link]
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]
  • Why should I authenticate my cell lines?. (n.d.). Biofortuna. [Link]
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]
  • The Ultimate Guide to Troubleshooting Micropl
  • Three Factors That Can Hurt Your Assay Results. (2017). Promega Connections. [Link]
  • Unraveling the Importance of Mammalian Cell Line Authentic
  • Authenticating Your Cell Lines – Why, When and How!. (2022). Crown Bioscience Blog. [Link]
  • Biostatistics for Bioassay. (n.d.). Google Books.
  • Tips for Improved Luminescence Performance. (n.d.). Agilent. [Link]
  • Statistical Analysis of Bioassay Data With Dependent Replicates. (n.d.). University of New Brunswick. [Link]
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018). ScienceDirect. [Link]
  • Which Plates Should I Choose for Fluorescence and Luminescence Measurements?. (n.d.). Promega. [Link]
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2020). Analytical Chemistry. [Link]
  • SERT Transporter Assay. (n.d.). BioIVT. [Link]
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
  • Receptor Binding Assays for HTS and Drug Discovery. (2018). PubMed. [Link]
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). PubMed. [Link]
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021).
  • Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. (n.d.). Assay Genie. [Link]
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. [Link]
  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Cell Physiology. [Link]
  • Troubleshooting. (n.d.). BioAssay Systems. [Link]
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. (n.d.).
  • Technical Support. (n.d.). BioAssay Systems. [Link]

Sources

Technical Support Center: Troubleshooting Interference in ent-Paroxetine Hydrochloride Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-09

Introduction

Welcome to the technical support guide for the analysis of ent-Paroxetine Hydrochloride. As a potent selective serotonin reuptake inhibitor (SSRI), the accurate quantification of Paroxetine and the control of its enantiomer, (+)-trans-Paroxetine (ent-Paroxetine), are critical for ensuring pharmaceutical quality, safety, and efficacy. The stereospecific nature of its biological activity necessitates precise chiral separation and analysis, a process often challenged by various forms of analytical interference.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven insights into identifying, troubleshooting, and mitigating common interference issues encountered during the analysis of ent-Paroxetine, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak co-eluting with my ent-Paroxetine peak. What is the most likely cause?

A: Co-elution is a common issue. The most probable sources are:

  • Related Compounds/Impurities: The synthesis of Paroxetine can result in structurally similar impurities, including diastereomers or process-related compounds that may have similar chromatographic behavior.[1][2][3]

  • Degradation Products: Paroxetine can degrade under stress conditions like acid or base hydrolysis, oxidation, or heat, forming products that might interfere with the main peaks.[4][5][6][7]

  • Matrix Components: In bioanalysis (e.g., plasma), endogenous substances like phospholipids can co-extract and interfere with the analyte, particularly in LC-MS methods.[8][9]

  • Excipients: If analyzing a formulated product, tablet excipients can sometimes leach into the sample solution and cause interfering peaks.

To begin troubleshooting, refer to our in-depth Guide 1: Systematic Approach to Chromatographic Interference .

Q2: My baseline is noisy and drifting during my Paroxetine HPLC-UV analysis. What should I check first?

A: A noisy or drifting baseline can obscure low-level impurities and affect integration accuracy. Check the following in order:

  • Mobile Phase: Ensure it is properly degassed. Check for microbial growth in aqueous buffers. Ensure all salts are fully dissolved and the composition is consistent.

  • Pump and System Leaks: Check for leaks at all fittings, especially between the pump, injector, column, and detector. Leaks can cause pressure fluctuations and baseline noise.[10]

  • Detector Lamp: An aging UV lamp can cause baseline instability. Check the lamp's energy output.

  • Column Contamination: A contaminated guard or analytical column can cause baseline drift. Flush the column with a strong solvent or refer to the manufacturer's cleaning protocol.

For a comprehensive checklist, see Guide 2: Detector & System-Related Interference .

Q3: In my LC-MS/MS bioanalysis of Paroxetine, I'm observing poor reproducibility and suspect ion suppression. How can I confirm this?

A: Ion suppression is a classic matrix effect in LC-MS where co-eluting compounds from the biological matrix inhibit the ionization of the target analyte.[8][9][11] To confirm this:

  • Post-Column Infusion: Infuse a constant flow of a Paroxetine standard solution into the MS source post-column. Inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Paroxetine indicates ion suppression.

  • Quantitative Assessment: Compare the peak area of Paroxetine in a standard solution (neat) with the peak area of Paroxetine spiked into a blank, extracted matrix at the same concentration. A lower response in the matrix sample confirms suppression.[9]

Our Guide 3: Managing Matrix Effects in LC-MS Bioanalysis provides detailed protocols for these tests and mitigation strategies.

In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Chromatographic Interference

Interference from co-eluting peaks is one of the most significant challenges in accurately quantifying ent-Paroxetine. The key is to systematically identify the source of the interference and then strategically modify the method to resolve it.

Causality: Why Do Peaks Co-elute?

Co-elution occurs when two or more compounds have identical or nearly identical retention times under a specific set of chromatographic conditions. This is governed by the compounds' physicochemical properties (like polarity, pKa, and size) and their interactions with the stationary and mobile phases. For Paroxetine analysis, common culprits include process impurities from synthesis and degradation products.[1][7] The United States Pharmacopeia (USP) lists several related compounds (e.g., B, C, E, F, G) that must be controlled.[12][13][14]

Troubleshooting Workflow for Unexpected Peaks

The following workflow provides a logical path to identifying and resolving interference.

G start Unexpected Peak Observed check_blank 1. Inject Blank Solvent (Mobile Phase) start->check_blank is_blank Is peak present? check_blank->is_blank system_issue Source: System Contamination (Solvent, Ghost Peak) is_blank->system_issue Yes check_placebo 2. Inject Placebo/Matrix Blank is_blank->check_placebo No optimize RESOLUTION: Optimize Method (See Protocol Below) system_issue->optimize is_placebo Is peak present? check_placebo->is_placebo matrix_issue Source: Excipient or Endogenous Matrix Component is_placebo->matrix_issue Yes check_api 3. Inject API Standard (without ent-Paroxetine) is_placebo->check_api No matrix_issue->optimize is_api Is peak present? check_api->is_api impurity_issue Source: Related Substance or API Impurity is_api->impurity_issue Yes stress_study 4. Perform Forced Degradation is_api->stress_study No impurity_issue->optimize is_degradant Is peak present? stress_study->is_degradant degradant_issue Source: Degradation Product is_degradant->degradant_issue Yes degradant_issue->optimize G cluster_symptoms Observed Symptoms cluster_causes Potential Causes symptom1 High Frequency Noise (Fuzzy Baseline) cause1 Detector Issue (Lamp, Dirty Flow Cell) symptom1->cause1 Often linked to cause3 Mobile Phase Issue (Degassing, Contamination) symptom1->cause3 symptom2 Periodic Spikes (Regular Pulses) cause2 Pump Issue (Air Bubble, Failing Seal) symptom2->cause2 Classic sign of symptom3 Long-Term Drift symptom3->cause3 cause4 System Issue (Leak, Temp Fluctuation) symptom3->cause4 Often linked to

Caption: Correlating baseline issues with potential system causes.

Troubleshooting Checklist
  • Mobile Phase: Is the mobile phase freshly prepared? Are buffers filtered? Is the system adequately degassed?

  • Pump: Is the pressure stable? Purge the pump to remove air bubbles. Check for salt buildup on pump seals, which can indicate a leak. [10]* Column: Has the column been equilibrated properly? A slow change in mobile phase composition on the column can cause drift.

  • Detector: Is the UV lamp energy sufficient? Is the flow cell clean?

  • Environment: Is the lab temperature stable? Significant fluctuations can affect detector performance and mobile phase viscosity. [10]

Guide 3: Managing Matrix Effects in LC-MS Bioanalysis

When analyzing Paroxetine in biological fluids like plasma, the sample matrix is a major source of interference. Matrix effects—ion suppression or enhancement—occur when co-eluting matrix components affect the ionization efficiency of the analyte in the MS source, leading to inaccurate and imprecise results. [8][9]

Identifying the Source of Matrix Effects

Phospholipids are a common cause of ion suppression in plasma samples analyzed by reversed-phase LC-MS. They are often retained on the column and can elute over a broad range, interfering with many analytes.

Mitigation Strategies
  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): Simple and fast, but often provides the "dirtiest" extracts, leading to significant matrix effects. [11][15] * Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. An effective LLE procedure can significantly reduce matrix effects. [15] * Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. By using a sorbent that selectively retains the analyte while allowing matrix components to be washed away, SPE can effectively eliminate ion suppression. [11][15]

  • Optimize Chromatography: Adjust the chromatographic method to separate Paroxetine from the regions where matrix effects are most severe.

    • Use a longer gradient to resolve the analyte from early and late-eluting matrix components.

    • Employ a divert valve to send the highly contaminated early and late portions of the run to waste instead of the MS source.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., Paroxetine-d4 or -d6) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Because you are measuring the peak area ratio of the analyte to the IS, the effect is cancelled out, leading to accurate and precise quantification. [9]

Protocol: Evaluating Sample Preparation Techniques

Objective: To compare the effectiveness of PPT, LLE, and SPE in reducing matrix effects for Paroxetine analysis in human plasma.

Procedure:

  • Prepare Blank Extracts: Extract blank human plasma using your standard protocols for PPT, LLE, and SPE.

  • Post-Spike Samples: Take the final extracts from each method and spike them with Paroxetine to a known concentration (e.g., 50 ng/mL).

  • Prepare Neat Standard: Prepare a standard of Paroxetine in the final solvent composition (mobile phase) at the same concentration.

  • Calculate Matrix Factor (MF):

    • Analyze all samples by LC-MS.

    • Calculate the MF for each preparation method: MF = (Peak Area in Post-Spiked Extract) / (Peak Area in Neat Standard)

    • An MF close to 1.0 indicates minimal matrix effect. [9]An MF < 1 indicates suppression, and > 1 indicates enhancement.

  • Conclusion: Choose the sample preparation method that yields an MF closest to 1.0 and provides the most consistent results across different plasma lots. While LLE and SPE are more complex, they often yield cleaner extracts and reduce the risk of analytical failure. [11][15]

References
  • Paroxetine USP Related Compound G.
  • Reddy, G. S., et al. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography.Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803-9. [Link]
  • Paroxetine Hydrochloride Monograph. USP-NF. [Link]
  • Cirilli, R., et al. (2021). Simultaneous enantio- and diastereo-selective high-performance liquid chromatography separation of paroxetine on an immobilized amylose-based chiral stationary phase under green reversed-phase conditions.
  • Ji, Q. C., et al. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS.Journal of Analytical & Bioanalytical Techniques, 10(439). [Link]
  • Ji, Q. C., et al. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation.Journal of Analytical & Bioanalytical Techniques, 10(2). [Link]
  • Geetharam, Y. A., & Kumar, C. S. (2014). Development and validation of a stability-indicating HPLC method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms.International Journal of Pharmacy, 4(1), 448-457. [Link]
  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate.Scientia Pharmaceutica, 76(4), 653-662. [Link]
  • Munigela, N., et al. (2008).
  • Zhang, T., et al. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase.
  • Gergov, M., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance.Chirality, 15(7), 600-4. [Link]
  • Zhang, T., et al. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase.Journal of Pharmaceutical and Biomedical Analysis, 208, 114458. [Link]
  • Matrix Effect in Bioanalysis: An Overview.International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Paroxetine impurities: An overview. LGC Standards. [Link]
  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate.
  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • Xia, Y. Q., & McEwen, J. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis.Bioanalysis, 11(13), 1185-1188. [Link]
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024). [Link]
  • Van Eeckhaut, A., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]

Sources

Technical Support Center: Enhancing the Stability of ent-Paroxetine Hydrochloride for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for ent-Paroxetine Hydrochloride. As the enantiomer of the widely-used selective serotonin reuptake inhibitor (SSRI) Paroxetine, this compound is a critical molecule for research and development. However, its long-term chemical and physical stability presents significant challenges that can impact experimental reproducibility and the integrity of drug development programs. Like its counterpart, this compound is susceptible to degradation from environmental factors, primarily moisture, light, pH, and incompatible excipients.[1][2][3]

This guide is structured to provide researchers, scientists, and formulation experts with practical, in-depth solutions to common stability issues. Moving beyond simple procedural lists, we will explore the causal mechanisms behind degradation and offer robust troubleshooting strategies and validated protocols to ensure the long-term viability of your valuable active pharmaceutical ingredient (API).

Troubleshooting Guide: Common Stability Challenges

This section addresses specific issues you may encounter during the storage and handling of this compound.

Question 1: My solid this compound powder has discolored (turned yellowish) and started clumping. What is causing this and how can it be prevented?

Root Cause Analysis: This is a classic sign of physical instability, often preceding measurable chemical degradation. The two primary culprits are moisture and light.

  • Hygroscopicity: The hydrochloride salt form can attract atmospheric moisture, leading to particle agglomeration (clumping). This absorbed water can then act as a solvent, accelerating hydrolytic degradation pathways.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate oxidative and other radical-mediated degradation reactions, often manifesting as a color change.[2][4]

Solution & Prevention Strategy: A multi-faceted approach focusing on stringent environmental control is necessary.

  • Primary Packaging: Store the API in an inert, non-reactive container. Amber borosilicate glass vials with airtight PTFE-lined caps are the gold standard.

  • Atmosphere Control: Before sealing, purge the container headspace with an inert gas like nitrogen or argon. This displaces oxygen and moisture, mitigating both oxidative and hydrolytic degradation.

  • Moisture Control: Place a desiccant, such as silica gel or molecular sieves, within the secondary storage container (but not in direct contact with the API). Store the primary container in a desiccator or a controlled low-humidity (ideally <30% RH) environment.

  • Temperature Control: Store the compound at controlled room temperature, typically between 20°C and 25°C (68°F to 77°F), unless otherwise specified.[2][5] Avoid temperature cycling, which can cause condensation inside the container.

  • Light Protection: The use of amber vials is critical.[2][6] For added protection, store the vials in a light-blocking secondary container or a dark cabinet.

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} ` Caption: Workflow for preventing physical degradation.

Question 2: My stability-indicating HPLC assay shows new impurity peaks after storing an this compound sample. What are these impurities and what are the degradation pathways?

Root Cause Analysis: The appearance of new peaks in a validated HPLC method is a definitive sign of chemical degradation. For Paroxetine and its enantiomer, the primary degradation pathways are hydrolysis and oxidation. Significant degradation is particularly noted under acidic and alkaline conditions.[3][7]

  • Hydrolytic Degradation (Acid/Base Catalyzed): The ether linkage in the paroxetine molecule is a key liability. Under acidic or basic conditions, this bond can be cleaved. For instance, acid hydrolysis can lead to ether cleavage, resulting in the formation of impurities like [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol and other related substances.[3][8]

  • Oxidative Degradation: Although considered relatively stable against oxidation compared to hydrolysis, forced degradation studies with agents like hydrogen peroxide have shown the formation of N-oxide and other oxidative impurities.[9]

Troubleshooting & Identification:

  • Characterize the Impurities: If the peaks are significant, use mass spectrometry (LC-MS) to obtain the molecular weight of the impurities. This data, combined with known degradation pathways, can help in structural elucidation.[8][9]

  • Perform a Forced Degradation Study: A controlled stress study is the most effective way to understand the degradation profile of your specific batch. This involves subjecting the API to harsh conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This confirms the "stability-indicating" nature of your analytical method and helps identify potential impurities that may arise during long-term storage.[3][7]

`dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Caption: Key chemical degradation pathways for ent-Paroxetine.

Question 3: My pre-formulation blend with excipients shows poor stability. How do I efficiently screen for compatible excipients?

Root Cause Analysis: Excipients are not always inert and can interact with the API, accelerating degradation.[10] Common causes of incompatibility include:

  • Moisture Transfer: Hygroscopic excipients can donate moisture to the API.

  • Chemical Reaction: Reactive functional groups on excipients (e.g., aldehydes in lactose, peroxides in povidone) can directly react with ent-Paroxetine.

  • pH Modification: Acidic or basic impurities in excipients can alter the micro-pH environment, catalyzing hydrolysis.

Solution: Systematic Compatibility Screening A systematic screening process using thermal and spectroscopic methods is the most efficient way to identify stable excipients before committing to full formulation development.

  • Differential Scanning Calorimetry (DSC): This technique detects interactions by observing changes in thermal events like melting points. A significant shift, broadening, or disappearance of the API's melting endotherm in a drug-excipient mixture suggests a potential interaction.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can reveal chemical interactions by detecting changes in the characteristic vibrational frequencies of functional groups. The absence of new peaks or significant shifts in the spectra of a drug-excipient mixture compared to the individual components indicates good compatibility.[11][12]

  • Isothermal Stress Testing: Prepare binary mixtures (e.g., 1:1 ratio) of this compound with each candidate excipient. Store these mixtures under accelerated stability conditions (e.g., 40°C / 75% RH) for a set period (e.g., 4 weeks). Analyze for degradation using a stability-indicating HPLC method.

Table 1: Common Excipients and Compatibility Profile for Paroxetine HCl

Excipient ClassExcipient NameCompatibility InsightReference
Binder Povidone (PVP)Generally compatible, but check for peroxide levels. Can enhance stability.[13]
Filler Dibasic Calcium PhosphateGood compatibility, non-hygroscopic and HCl-free.[13]
Filler LactosePotential for Maillard reaction with primary/secondary amines; can be problematic.[10]
Polymer PLGAShown to be compatible via DSC and FTIR for nanoparticle formulations.[11]
Disintegrant Sodium Starch GlycolateGenerally compatible.[13]
Matrix Former HPMC, CMC-NaUsed successfully in controlled-release formulations, indicating good stability.[4][14]

Frequently Asked Questions (FAQs)

  • Q1: What are the absolute ideal long-term storage conditions for neat this compound API?

    • A: For maximal long-term stability (>2 years), store at 2-8°C , protected from light (amber vial), under an inert atmosphere (argon or nitrogen), and in a desiccated environment. For routine laboratory use over shorter periods, storage at controlled room temperature (20-25°C) with the same light, moisture, and atmospheric protections is sufficient.[2][5][6]

  • Q2: I am developing a controlled-release tablet. What formulation strategies can enhance stability?

    • A: The key is to create a microenvironment that protects the API. Consider using a polymer matrix like Hydroxypropyl Methylcellulose (HPMC) which can control water ingress.[4][14] An enteric coating is also highly effective as it protects the acid-labile drug from the harsh environment of the stomach.[4][15] Selecting stable, non-hygroscopic excipients like dibasic calcium phosphate is also crucial.[13]

  • Q3: What is the primary purpose of a forced degradation study for this compound?

    • A: Its purpose is twofold. First, it helps to identify the most likely degradation products that could form under various stress conditions (acid, base, oxidation, light, heat).[3][7] This is invaluable for predicting long-term stability issues. Second, it is essential for developing and validating a truly "stability-indicating" analytical method—a method that can separate and quantify the intact API from all its potential degradation products, ensuring accurate assessment of stability over time.[7]

  • Q4: Which analytical method is the gold standard for monitoring the stability of this compound?

    • A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the universally accepted method.[16] A typical method would use a C18 column with a mobile phase consisting of an acidic buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile.[16][17][18] This allows for the separation of the parent compound from its various degradation products and impurities.[7][19]

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To identify potential degradation products and confirm the specificity of the stability-indicating HPLC method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 2-8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.2 mg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1-4 hours. Neutralize with 0.1N HCl and dilute for HPLC analysis. Paroxetine is known to be particularly labile in alkaline conditions.[7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Expose solid API powder to 70°C in an oven for 48 hours. Dissolve the stressed powder to prepare a ~0.2 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid API (spread as a thin layer) and a solution of the API to direct sunlight or a photostability chamber (ICH Q1B conditions) for a defined period. Prepare a ~0.2 mg/mL sample for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method. Compare chromatograms to identify and quantify degradation products.

`dot graph G { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Workflow for a comprehensive forced degradation study.

References

  • Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets. (n.d.). International Journal of Pharmaceutical Research.
  • Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis. (n.d.). YMER.
  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793–802. [Link]
  • Wang, J., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Molecules, 23(11), 3006. [Link]
  • Wang, J., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 3 Factorial Design.
  • Germann, D., Ma, G., Han, F., & Tikhomirova, A. (2013). Paroxetine hydrochloride.
  • Thirumaran, M., et al. (2014). FORMULATION AND IN VITRO RELEASE KINETIC STUDY OF AN ENTERIC COATED PAROXETINE CONTROLLED RELEASE TABLETS. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2(2), 63-73. [Link]
  • Paroxetine Tablets Safety D
  • Validated stability-indicating method for estimation of related substances of paroxetine in active pharmaceutical ingredient and its pharmaceutical dosage forms. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4), 8004-8011. [Link]
  • Paroxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
  • Eren, B., & Yalcin Gurkan, Y. (2020). Theoretical examination of paroxetine HCl, the active ingredient of the drug marketed as Paxil, used in antidepressant treatment.
  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. (n.d.). LCGC North America. [Link]
  • List of excipients (inactive ingredients) in paroxetine hydrochloride. (n.d.).
  • Paroxetine impurities: An overview. (n.d.). LGC Standards. [Link]
  • Stable pharmaceutical formulation of paroxetine hydrochloride and a process for preparation thereof. (2006).
  • Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. (2022).
  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. (2008).
  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662. [Link]
  • Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. (2018). Pharmacognosy Magazine. [Link]
  • Formulation and Evaluation of Oral dispersible Tablet of Paroxetine Hydrochloride. (2021). Journal of Drug Delivery & Therapeutics. [Link]
  • Medication Storage Appropriateness in US Households. (2022).
  • Wyttenbach, N., & Kuentz, M. (2006). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 543-551. [Link]
  • Paroxetine to N-methyl paroxetine degradation reaction. (n.d.).
  • Medication Storage Temperature Guidelines - What is Safe? (2023).
  • Paroxetine Hydrochloride Chemistry Review. (2002).
  • Paroxetine Extended-Release Tablets. (2024). USP-NF. [Link]
  • Le, J. K., & Zad, P. (2023). Paroxetine. In StatPearls.
  • McMahon, C. G., & Touma, K. (1999). Treatment of premature ejaculation with paroxetine hydrochloride. International Journal of Impotence Research, 11(5), 241–245. [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in ent-Paroxetine Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of ent-Paroxetine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges with suboptimal peak shapes during their high-performance liquid chromatography (HPLC) experiments. As a basic compound, ent-Paroxetine is susceptible to specific interactions within the chromatographic system that can lead to issues like peak tailing, fronting, and broadening.

This document provides a structured approach to not only identify and solve these problems but also to understand the underlying chemical principles, enabling you to develop more robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem when analyzing this compound?

The most prevalent issue is peak tailing . ent-Paroxetine is a basic compound containing a secondary amine, which has a pKa of approximately 9.5-9.9.[1] In reversed-phase HPLC, this protonated amine can engage in strong, unwanted secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in a characteristic asymmetrical "tail."

Q2: Why is mobile phase pH so critical for achieving good peak shape?

Mobile phase pH dictates the ionization state of both the analyte and the stationary phase surface.[5][6][7] For ent-Paroxetine, a basic analyte, a low pH mobile phase (e.g., pH 2-4) ensures the secondary amine is fully protonated (positively charged).[6][8] Simultaneously, a low pH suppresses the ionization of the acidic silanol groups on the silica surface, keeping them in their less reactive, neutral form (Si-OH).[4][8] This strategy, known as "ion suppression" of the silanols, is fundamental to minimizing the strong ionic interactions that cause peak tailing.[4][8] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form and prevent peak distortion.[7][9]

Q3: Can my choice of column make a difference?

Absolutely. Modern HPLC columns are designed to mitigate the issues associated with basic compounds. Key features to look for include:

  • High-Purity Silica: Columns packed with high-purity silica contain fewer metal impurities, which can activate silanol groups and worsen tailing.[3]

  • End-Capping: Most modern columns are "end-capped," a process where a small, non-polar silane (like trimethylsilane) is used to react with and block many of the accessible residual silanols.[3][10] This significantly reduces the sites available for secondary interactions.[10]

  • Novel Bonded Phases: Some stationary phases incorporate polar-embedded groups or use surface shielding technologies to sterically hinder analytes from reaching the underlying silica surface, further improving peak shape for bases.[11]

Q4: I'm seeing peak fronting instead of tailing. What does that mean?

Peak fronting, where the peak is sloped on the leading edge, is most commonly a sign of mass overload .[12] This occurs when the concentration of the injected sample is too high, saturating the stationary phase at the column inlet. To verify this, simply dilute your sample (e.g., 1:10 or 1:100) and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific peak shape anomalies.

Issue 1: Peak Tailing

Peak tailing is characterized by a USP Tailing Factor (Tf) significantly greater than 1.0. It compromises resolution and leads to inaccurate integration and quantification.

The primary cause of tailing for ent-Paroxetine is secondary ionic interactions between the protonated analyte and ionized residual silanols.[4][13]

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Evaluation cluster_system Step 3: System & Sample Check start Peak Tailing Observed (Tf > 1.2) ph_check Is pH optimal? (e.g., pH 2-4) start->ph_check buffer_check Is buffer concentration sufficient? (e.g., 10-50 mM) ph_check->buffer_check Yes ph_sol Solution: Adjust pH to 2.5-3.5 using Formic or Phosphoric Acid. ph_check->ph_sol No additive_check Is a competing base used? buffer_check->additive_check Yes buffer_sol Solution: Increase buffer concentration to 25-50 mM. buffer_check->buffer_sol No column_age Is the column old or heavily used? additive_check->column_age Yes additive_sol Solution: Add a competing amine like Triethylamine (TEA) at 0.1%. additive_check->additive_sol No column_type Is it a modern, high-purity, end-capped column? column_age->column_type No column_sol Solution: Replace with a new, high-quality end-capped C18 or similar column. column_age->column_sol Yes dead_volume Check for extra-column dead volume (fittings, tubing). column_type->dead_volume Yes overload Is it mass overload? (Dilute and reinject) dead_volume->overload No system_sol Solution: Use low-volume tubing and fittings. Ensure proper connections. dead_volume->system_sol Yes

Caption: Troubleshooting workflow for peak tailing.

1. Mobile Phase pH Adjustment:

  • Causality: At low pH (2-4), residual silanols are protonated (Si-OH) and less likely to engage in strong ionic interactions with the positively charged ent-Paroxetine.[6][8]

  • Protocol: Prepare mobile phases buffered at different pH values (e.g., pH 2.5, 3.0, 3.5) using modifiers like formic acid, phosphoric acid, or ammonium formate.[14][15] Analyze the peak shape at each pH to find the optimum. Remember to always adjust the pH of the aqueous portion before mixing with the organic modifier.[8]

2. Increase Buffer Concentration:

  • Causality: Increasing the concentration of the buffer salt (e.g., from 10 mM to 50 mM) increases the ionic strength of the mobile phase.[13] The buffer cations (e.g., NH₄⁺, K⁺) will more effectively compete with the protonated analyte for the active silanol sites, shielding the analyte from these secondary interactions.[13]

  • Protocol: Prepare your mobile phase with a higher buffer concentration (e.g., 25 mM or 50 mM phosphate or formate buffer). Ensure the buffer is soluble in the final mobile phase composition.

3. Use a Mobile Phase Additive (Competing Base):

  • Causality: Adding a small amine, like triethylamine (TEA), can dramatically improve peak shape.[16] TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively "passivating" the column surface during the run.

  • Protocol: Add 0.1% to 0.5% (v/v) of triethylamine to the aqueous portion of your mobile phase and adjust the pH to the desired level with an acid (e.g., phosphoric acid). Note that TEA is not suitable for LC-MS applications due to ion suppression.[17]

Parameter Typical Starting Point Optimized Range for ent-Paroxetine Primary Effect on Peak Tailing
Mobile Phase pH 7.02.5 - 4.0Suppresses silanol ionization, minimizing secondary interactions.[6][8]
Buffer Concentration 10 mM20 - 50 mMIncreases ionic strength, shielding silanol sites.[13]
Additive (e.g., TEA) None0.1% - 0.5% (v/v)Acts as a competing base, blocking active silanol sites.[16]
Column Temperature Ambient30 - 45 °CCan improve mass transfer kinetics, sometimes reducing tailing.

Table 1: Key mobile phase parameters for mitigating peak tailing.

Issue 2: Peak Broadening

Broad peaks (low efficiency) can be caused by issues either within the column (on-column effects) or outside of it (extra-column effects).

G start Peak Broadening Observed q1 Is the broadening uniform for all peaks? start->q1 q2 Is sample solvent stronger than the mobile phase? q1->q2 Yes q3 Is column efficiency low? (Check manufacturer's test mix) q1->q3 No (Analyte Specific) sol_extracolumn Cause: Extra-column volume. Solution: Use shorter, narrower ID tubing (e.g., 0.12 mm). Check all connections for gaps. q1->sol_extracolumn Yes sol_solvent Cause: Solvent mismatch. Solution: Dissolve sample in mobile phase or a weaker solvent. q2->sol_solvent Yes sol_column Cause: Column degradation or poor mass transfer. Solution: Replace column. Optimize flow rate or temperature. q3->sol_column Yes

Caption: Diagnostic flowchart for peak broadening.

  • Extra-Column Volume: This is a common cause of uniform peak broadening.[11] It refers to any volume the sample passes through outside of the column itself, such as long or wide-diameter connection tubing, or poorly made fittings.

    • Solution: Minimize tubing length and use tubing with a small internal diameter (e.g., 0.005" or ~0.12 mm). Ensure all fittings are properly swaged and seated to eliminate dead volume.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), the peak shape will be distorted and broadened.

    • Solution: Ideally, dissolve your ent-Paroxetine standard and samples in the initial mobile phase itself. If a stronger solvent is needed for solubility, ensure the injection volume is kept as small as possible.

  • Column Degradation: Over time, a column's packed bed can degrade or become contaminated, leading to a loss of efficiency and broader peaks.[12]

    • Solution: First, try flushing the column with a series of strong solvents. If this fails, the column may need to be replaced. Using a guard column can significantly extend the life of your analytical column.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Moravek.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Schwartz, N. (2014). [5]Troubleshooting HPLC- Tailing Peaks. Restek.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • USP-NF. USP Monographs: Paroxetine Hydrochloride.
  • Industry News. (2023).
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC Europe.
  • Wyndham, C. D., et al. (2006). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Phenomenex. The Role of End-Capping in RP.
  • Agilent Technologies.
  • Snyder, L. R., & Kirkland, J. J.
  • Chrom Tech, Inc. (2025).
  • Phenomenex Blog. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development?.
  • USP-NF. USP Monographs: Paroxetine Tablets.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Google Patents.
  • University College London. HPLC solvents and mobile phase additives.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • USP-NF. Paroxetine Hydrochloride.
  • USP-NF. (2017). Paroxetine Extended-Release Tablets.
  • International Journal of Pharmacy and Pharmaceutical Sciences. Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms.
  • Wójcik-Piotrowicz, K., et al. (2014). New validated HPLC methodology for the determination of (−)
  • Sankar, P. R., et al. (2020). Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form.
  • International Journal of Research Trends and Innovation. RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form.
  • Yuan, H., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
  • Dong, M. W., & Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Santa Cruz Biotechnology. This compound.
  • PubChem. Paroxetine.
  • Wikipedia. Paroxetine.
  • ChemicalBook. Paroxetine.
  • LKT Labs.

Sources

Technical Support Center: Protocol Refinement for ent-Paroxetine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Paroxetine Hydrochloride. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experimental workflows. As your dedicated application scientist, I will not only provide step-by-step protocols but also explain the underlying scientific principles to empower you to make informed decisions and overcome common challenges in your research.

Section 1: Foundational Knowledge & Initial Considerations

This section addresses the critical physicochemical properties of this compound that underpin all experimental design. Understanding these fundamentals is paramount to preventing common errors and ensuring data integrity.

Frequently Asked Questions (FAQs)

Question: What are the key physicochemical properties of this compound I should be aware of before starting my experiments?

Answer: Before designing any experiment, it's crucial to understand the solubility, stability, and chiral nature of this compound. Paroxetine hydrochloride is an odorless, off-white powder with a melting point range of 120° to 138°C.[1] Its solubility in water is 5.4 mg/mL.[1][2] It is also soluble in organic solvents like ethanol and DMSO at approximately 20 mg/ml, and in DMF at about 33 mg/ml.[3] For aqueous buffers, it's recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the buffer.[3]

Paroxetine hydrochloride can exist in different solid-state forms, including a non-hygroscopic hemihydrate (Form I) and a hygroscopic anhydrate (Form II).[4] Form I is thermodynamically more stable.[4] It is essential to know the form you are working with, as differences in hydration and crystal structure can affect solubility and dissolution rates.[4]

Question: How do I prepare a stock solution of this compound, and what are the best practices for storage?

Answer: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF, purged with an inert gas.[3] For maximum solubility in aqueous buffers, it is advisable to first dissolve the compound in DMF and then dilute it with the aqueous buffer of your choice.[3] For instance, a 1:10 solution of DMF:PBS (pH 7.0) can achieve a solubility of approximately 0.09 mg/ml.[3] It is not recommended to store aqueous solutions for more than one day.[3] For long-term storage, it is best to store the stock solution in the organic solvent at -20°C or lower. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Question: Why is chiral purity so critical when working with ent-Paroxetine, and how can I ensure it?

Answer: Paroxetine has two chiral centers, leading to four possible stereoisomers.[5][6] The therapeutically active form is the (-)-trans enantiomer, also known as (3S, 4R)-paroxetine. ent-Paroxetine is the (+)-trans enantiomer, which is considered inactive.[7] When studying ent-Paroxetine, it is crucial to ensure the chiral purity of your sample because even small amounts of the active (-)-trans enantiomer can lead to confounding results, particularly in pharmacological assays. Chiral purity should be assessed using a validated chiral HPLC method.[7][8]

Section 2: Analytical Methodologies & Troubleshooting

Accurate quantification and characterization of this compound are the bedrock of reliable experimental data. This section provides detailed protocols and troubleshooting for common analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Question: I need to develop a chiral HPLC method to separate ent-Paroxetine from its active enantiomer. Where do I start?

Answer: Developing a robust chiral HPLC method is essential. Several chiral stationary phases (CSPs) have been successfully used for the enantioseparation of paroxetine, including those based on amylose, cellulose, and ovomucoid glycoproteins.[7][8][9] Polysaccharide-based CSPs, such as Chiralpak AD, are a common starting point.[8][10]

Here is a detailed, step-by-step protocol for developing a chiral HPLC method:

Protocol: Chiral HPLC Method for ent-Paroxetine Purity

  • Column Selection:

    • Start with a polysaccharide-based chiral column, such as a Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

    • An ovomucoid-based column can also be an excellent choice, offering high sensitivity.[7]

  • Mobile Phase Selection:

    • For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol.[11]

    • Start with a ratio of 90:10 (v/v) n-hexane:isopropanol.[11]

    • For basic compounds like paroxetine, add a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, to the mobile phase to improve peak shape and reduce tailing.[11]

  • Chromatographic Conditions:

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.

    • Temperature: Maintain the column at a constant temperature, typically 25°C, to ensure reproducibility.

    • Detection: Use a UV detector set at a wavelength where paroxetine has significant absorbance, such as 294 nm.[4]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Optimization:

    • Inject a racemic standard of paroxetine to confirm the separation of the two enantiomers.

    • If the resolution is not satisfactory, adjust the ratio of the alcohol in the mobile phase. Increasing the alcohol content will generally decrease retention times.

    • Experiment with different alcohols (e.g., ethanol vs. isopropanol) as this can significantly alter selectivity.

Troubleshooting HPLC Analysis

Issue Potential Cause Troubleshooting Steps
Poor Resolution of Enantiomers Inappropriate mobile phase composition.Adjust the ratio of hexane to alcohol. Try a different alcohol (e.g., ethanol, n-propanol).
Unsuitable chiral stationary phase.Screen different types of chiral columns (e.g., cellulose-based, ovomucoid-based).
Peak Tailing Secondary interactions with the stationary phase.Add an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.
Column overload.Reduce the concentration of the injected sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check pump performance.
Temperature variations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column regularly and follow the manufacturer's care instructions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: How can I achieve sensitive and selective quantification of ent-Paroxetine in biological samples like plasma?

Answer: For quantifying low concentrations of ent-Paroxetine in complex matrices such as plasma, LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[12][13][14] A validated method typically involves liquid-liquid extraction or solid-phase extraction for sample cleanup, followed by analysis on a triple-quadrupole mass spectrometer.[12][15]

Protocol: LC-MS/MS Quantification of ent-Paroxetine in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add an internal standard (e.g., fluoxetine or a deuterated analog of paroxetine).[12][13]

    • Add a suitable extraction solvent, such as a mixture of ether and methyl chloride (7:3, v/v) or ethyl acetate/hexane (50:50, v/v).[13][15]

    • Vortex mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[13][15]

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 5 mmol/L ammonium formate) and an organic component (e.g., acetonitrile).[13] An isocratic or gradient elution can be used.

    • Flow Rate: A flow rate of 0.15-0.35 mL/min is common.[12][15]

  • Mass Spectrometry Conditions:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.[13][15]

    • Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.

    • MRM Transitions: For paroxetine, a common transition is m/z 330.0 → 192.0 or 330.0 -> 70.0.[13][15] For the internal standard fluoxetine, a transition of m/z 310 -> 148 or 310 -> 43.9 can be used.[13][15]

Troubleshooting LC-MS/MS Analysis

Issue Potential Cause Troubleshooting Steps
Low Signal Intensity Poor ionization efficiency.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Adjust the pH of the mobile phase.
Matrix effects (ion suppression).Improve sample cleanup (e.g., use a different extraction method). Use a deuterated internal standard to compensate for matrix effects.
High Background Noise Contamination from the sample matrix or solvent.Use high-purity solvents. Include a thorough wash step in the chromatographic method.
Inaccurate Quantification Non-linear calibration curve.Ensure the calibration standards cover the expected concentration range. Use a weighted linear regression if necessary.
Inefficient extraction.Optimize the extraction solvent and pH.

Section 3: In Vitro Assays for Target Engagement

Evaluating the interaction of ent-Paroxetine with its intended target, the serotonin transporter (SERT), is a critical step in its characterization. This section provides guidance on setting up and troubleshooting in vitro assays.

SERT Binding and Uptake Assays

Question: What are the best cell lines and assay formats for studying the interaction of ent-Paroxetine with the serotonin transporter (SERT)?

Answer: Several cell lines are suitable for SERT binding and uptake assays. Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human SERT are a widely used and reliable model.[16] Alternatively, human placental choriocarcinoma JAR cells, which endogenously express high levels of SERT that is functionally similar to brain SERT, can be used.[17]

For assessing SERT inhibition, a common method is to measure the uptake of radiolabeled serotonin ([³H]5-HT).[17] Newer, non-radioactive methods using fluorescent substrates or a "Transporter Activity through Receptor Activation" (TRACT) assay are also available.[18]

Workflow for a [³H]5-HT Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection A Seed SERT-expressing cells (e.g., HEK293-hSERT) in 96-well plates B Culture cells to form a confluent monolayer A->B C Wash cells with pre-warmed assay buffer B->C D Pre-incubate cells with ent-Paroxetine or control compounds C->D E Add [³H]5-HT to initiate uptake D->E F Incubate for a defined period (e.g., 10-15 minutes) at 37°C E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Transfer lysate to scintillation vials H->I J Add scintillation cocktail I->J K Quantify radioactivity using a scintillation counter J->K

Caption: Workflow for a [³H]5-HT uptake inhibition assay.

Troubleshooting In Vitro Assays

Issue Potential Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent cell numbers.Ensure even cell seeding and a confluent monolayer. Use a cell counter to verify cell density.
Pipetting errors.Use calibrated pipettes and perform careful, consistent pipetting.
Low Signal-to-Noise Ratio Low SERT expression.Verify SERT expression levels by Western blot or qPCR. Passage cells for a limited time.
Suboptimal assay conditions.Optimize incubation times, temperature, and buffer composition.
Unexpected Activity of ent-Paroxetine Chiral impurity (presence of active enantiomer).Verify the chiral purity of the compound stock using a validated chiral HPLC method.
Off-target effects.Test for activity at other monoamine transporters (dopamine and norepinephrine) to assess selectivity. Some antidepressants can also directly interact with serotonin receptors like the 5-HT2A receptor.[18]

Section 4: In Vivo Studies & Animal Models

For assessing the physiological effects of ent-Paroxetine, in vivo studies are indispensable. This section provides an overview of relevant animal models and key considerations.

Animal Models of Depression

Question: What are the most common animal models used to evaluate the antidepressant-like effects of compounds, and what should I consider when using them for ent-Paroxetine?

Answer: Several well-established animal models are used to screen for antidepressant activity.[19][20] These models are designed to induce behavioral changes in rodents that are analogous to depressive symptoms in humans, such as anhedonia (the inability to feel pleasure) and behavioral despair.[20][21]

Commonly Used Animal Models:

  • Forced Swim Test (FST): This is a widely used and simple behavioral test where the immobility time of a rodent in an inescapable cylinder of water is measured.[19] Antidepressants typically reduce immobility time.[19]

  • Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails.[20] It is sensitive to acute antidepressant treatment.[20]

  • Chronic Unpredictable Mild Stress (CUMS): This is considered one of the most translationally relevant models.[19][22] Animals are exposed to a series of mild, unpredictable stressors over several weeks, which induces a state of anhedonia that can be reversed by chronic antidepressant treatment.[20][22]

  • Learned Helplessness: In this model, animals are exposed to unavoidable stress, which leads to a deficit in their ability to escape a subsequent noxious stimulus.[21]

Decision Tree for In Vivo Model Selection

G start Start: Goal of In Vivo Study q1 Screening for acute effects? start->q1 q2 Modeling chronic depression and anhedonia? q1->q2 No a1 Forced Swim Test (FST) Tail Suspension Test (TST) q1->a1 Yes a2 Chronic Unpredictable Mild Stress (CUMS) Learned Helplessness q2->a2 Yes

Caption: Decision tree for selecting an appropriate in vivo model.

Important Considerations for ent-Paroxetine In Vivo Studies:

  • Chiral Inversion: It is crucial to consider the possibility of in vivo chiral inversion, where ent-Paroxetine could potentially be converted to the active (-)-trans enantiomer. Your analytical method for plasma or brain tissue samples should be able to distinguish between the two enantiomers.

  • Metabolism: Paroxetine is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6.[23][24][25] This can lead to non-linear pharmacokinetics.[1][25] The metabolites of paroxetine are generally considered inactive.[1] When studying ent-Paroxetine, it is important to characterize its metabolic profile and determine if it shares the same metabolic pathways and potential for enzyme inhibition as the active enantiomer.

References

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536.
  • Wikipedia. Animal models of depression.
  • Borsini F, Podhorna J, Ceci A. Animal models for the study of antidepressant activity. PubMed.
  • Hodes GE, Kana V, Menard C, Merad M, Russo SJ. Rodent models of treatment-resistant depression. PMC - PubMed Central.
  • Janowsky A, Eshleman AJ, Johnson RA, et al. Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Jamrógiewicz M, Wielgomas B, Sznitowska M. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. PMC - NIH.
  • Sena V, O'Mahony M. Chiral HPLC method for chiral purity determination of paroxetine drug substance. PubMed.
  • Szromek A, Gąsior M, Antkiewicz-Michaluk L, Romańska I, Michaluk J. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI.
  • Hiemke C, Härtter S. The in vivo metabolism of paroxetine[2]. ResearchGate.
  • PubMed. Paroxetine hydrochloride.
  • ResearchGate. Chiral HPLC method for chiral purity determination of paroxetine drug substance | Request PDF.
  • van der Velden WJ, van der Peet P, Heerd D, et al. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. 2025.
  • International Journal of Pharmacy and Technology. Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations.
  • PubMed. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine.
  • PubMed. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry.
  • ResearchGate. Solid-state forms of paroxetine hydrochloride.
  • accessdata.fda.gov. (paroxetine hydrochloride).
  • University of Alberta. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS.
  • ResearchGate. Stereoisomers of paroxetine. | Download Scientific Diagram.
  • MDPI. Paroxetine—Overview of the Molecular Mechanisms of Action.
  • Antermite D, Garelja M, Plouffe B, et al. Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PMC - PubMed Central.
  • PubMed. Development and validation of a method for the analysis of paroxetine HCl by circular dichroism.
  • Indian Journal of Pharmaceutical Sciences. Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy.
  • PubMed. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies.
  • Reaction Biology. SERT Biochemical Binding Assay Service.
  • PubMed. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies.
  • PubMed. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma.
  • Innoprot. HiTSeeker 5-HT2A Serotonin Receptor Cell Line.
  • ClinPGx. paroxetine.
  • Longdom Publishing. Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation.
  • Longdom Publishing. Quantitation of Paroxetine in Human Plasma by LC-MS/MS.
  • ResearchGate. What is a good serotonergic cell line?.
  • ResearchGate. Synthesis of the major metabolites of Paroxetine | Request PDF.
  • PubMed. A review of the metabolism and pharmacokinetics of paroxetine in man.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • PMC. Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubChem - NIH. Paroxetine | C19H20FNO3 | CID 43815.
  • MDPI. SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation.
  • Google Patents. US6080759A - Paroxetine hydrochloride form A.

Sources

Technical Support Center: Synthesis of ent-Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ent-Paroxetine Hydrochloride. As a potent and selective serotonin reuptake inhibitor (SSRI), the stereochemically pure synthesis of ent-paroxetine, the (-)-trans isomer, is of critical importance for its therapeutic efficacy.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you optimize your experimental outcomes.

Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing ent-Paroxetine involves the asymmetric synthesis of the key chiral intermediate, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, followed by etherification and final salt formation. The diagram below outlines a generalized workflow, highlighting the critical stages where challenges often arise.

Paroxetine Synthesis Workflow cluster_0 Upstream Synthesis cluster_1 Downstream Synthesis cluster_2 Final Salt Formation A Prochiral Ketone/Aldehyde B Asymmetric Reduction/ Addition A->B Chiral Catalyst/ Reagent C Chiral Piperidine Intermediate ((3S,4R)-trans isomer) B->C Cyclization/ Purification D N-Protection C->D E Etherification with Sesamol D->E F N-Deprotection E->F G Final Product (Paroxetine Base) F->G H Paroxetine HCl Formation G->H HCl in IPA I Crystallization & Polymorph Control H->I

Caption: Generalized workflow for ent-Paroxetine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is stereochemical control so critical in the synthesis of Paroxetine?

A1: The therapeutic activity of Paroxetine as a selective serotonin reuptake inhibitor is almost exclusively attributed to the (-)-trans isomer (ent-Paroxetine). The other enantiomer, (+)-trans-paroxetine, is considered an impurity and is not therapeutically active.[3] Therefore, rigorous control of stereochemistry at the C3 and C4 positions of the piperidine ring is paramount to ensure the drug's efficacy and to meet stringent regulatory requirements, such as those outlined in the European Pharmacopoeia which limit the presence of the (+)-trans enantiomer.[3]

Q2: What are the main synthetic strategies to achieve the desired (-)-trans stereochemistry?

A2: There are several established strategies, each with its own set of challenges:

  • Chiral Resolution: This involves synthesizing a racemic mixture of the trans-piperidine intermediate and then separating the enantiomers using a chiral resolving agent, such as a chiral acid.[4] While effective, this method is inherently inefficient as it discards 50% of the material.

  • Asymmetric Synthesis from a Chiral Pool: This approach utilizes naturally occurring chiral molecules as starting materials.

  • Asymmetric Catalysis: This is often the most efficient and elegant approach. It involves using a chiral catalyst to directly generate the desired enantiomer from a prochiral starting material.[5][6][7] Common methods include asymmetric hydrogenation of a ketone or an organocatalytic Michael addition to an α,β-unsaturated aldehyde.[5][8]

Q3: What are the common polymorphic forms of Paroxetine Hydrochloride, and why are they important?

A3: Paroxetine Hydrochloride is known to exist in several crystalline forms, including different polymorphs and solvatomorphs.[9] The two most commonly discussed are Form I (a hemihydrate) and Form II (a propan-2-ol solvate).[10] These forms can have different physical properties, such as solubility and stability, which can impact the drug's bioavailability and shelf-life.[11] Controlling the crystallization process to consistently produce the desired polymorphic form is a critical final step in the manufacturing process.[10][11]

Troubleshooting Guide: Common Experimental Challenges

Issue 1: Poor Enantiomeric Excess (e.e.) in Asymmetric Reduction/Addition Step

Q: My asymmetric synthesis of the chiral piperidine intermediate is resulting in low enantiomeric excess. What are the likely causes and how can I improve it?

A: Achieving high enantioselectivity is a common hurdle. The root cause often lies in the catalyst activity, substrate purity, or reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Protocol
Catalyst Inactivation/Decomposition Chiral catalysts, particularly organometallic complexes used in hydrogenations (e.g., Ru-BINAP) or organocatalysts, can be sensitive to air, moisture, and impurities.[8] Protocol: 1. Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen). 2. Use freshly distilled, anhydrous solvents. 3. Verify the purity of your starting material; trace impurities can act as catalyst poisons. 4. If using a commercial catalyst, check its age and storage conditions. Consider sourcing a fresh batch.
Sub-Optimal Reaction Temperature Asymmetric reactions are often highly temperature-sensitive. Even minor deviations can significantly impact the enantiomeric excess. Protocol: 1. Carefully control the reaction temperature using a cryostat or a well-calibrated cooling bath. 2. Perform a temperature screening study (e.g., -20°C, -40°C, -78°C) to find the optimal condition for your specific substrate and catalyst system. 3. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
Incorrect Substrate-to-Catalyst Ratio The catalyst loading can influence the stereochemical outcome. Too little catalyst may lead to a slow reaction with a more prominent background (non-catalyzed) reaction, while too much can sometimes lead to dimerization or other side reactions. Protocol: 1. Start with the literature-recommended catalyst loading. 2. Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal ratio for your system.

Troubleshooting Workflow for Low e.e.:

Troubleshooting Low ee Start Low e.e. Observed Check_Purity Verify Purity of All Reagents & Solvents? Start->Check_Purity Check_Inertness Confirm Rigorous Inert Atmosphere? Check_Purity->Check_Inertness Purity Confirmed Optimize_Temp Perform Temperature Screening? Check_Inertness->Optimize_Temp Conditions Confirmed Optimize_Loading Optimize Catalyst Loading? Optimize_Temp->Optimize_Loading e.e. Still Low Success High e.e. Achieved Optimize_Loading->Success e.e. Improved

Caption: Decision workflow for troubleshooting low enantiomeric excess.

Issue 2: Formation of Impurities During Synthesis

Q: I am observing significant impurities in my final product. What are the most common impurities and how can I prevent their formation?

A: Impurity formation is a frequent challenge, often stemming from side reactions in key steps like the Grignard reaction or ether cleavage during deprotection.[12]

Common Impurities and Mitigation Strategies:

Impurity Name/Type Origin & Mechanism Prevention & Mitigation Strategy
Desfluoro-paroxetine This impurity arises from the substitution of the fluorine atom on the phenyl ring, often during steps involving strong bases or metal alkoxides.[12]Strategy: 1. Avoid using an excess of strong bases, especially at elevated temperatures. 2. Carefully control the stoichiometry of Grignard reagents or other organometallics. 3. Purify intermediates to remove any reagents that could cause defluorination in subsequent steps.
Ether Cleavage Products Acidic conditions, particularly during deprotection or salt formation, can lead to the cleavage of the ether linkage, resulting in the formation of sesamol and the piperidine alcohol intermediate.[12]Strategy: 1. Use milder deprotection methods if possible. 2. During HCl salt formation, avoid prolonged exposure to strong acid or high temperatures. Add the HCl solution at a controlled rate and temperature.[11]
N-Methyl Paroxetine If the N-demethylation of an intermediate like N-methyl-paroxetine is incomplete, this can carry through as an impurity.[1]Strategy: 1. Ensure the demethylation reaction (e.g., using phenylchloroformate followed by hydrolysis) goes to completion.[1] 2. Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting material. 3. Optimize hydrolysis conditions (base, solvent, temperature) to ensure complete conversion of the carbamate intermediate.[13]
Issue 3: Challenges in Final Crystallization and Salt Formation

Q: I am having difficulty obtaining the correct crystalline form of Paroxetine Hydrochloride. The product is amorphous or a mixture of polymorphs.

A: The final crystallization step is crucial for purity and obtaining the correct solid-state form. The choice of solvent, temperature, and cooling rate are critical parameters.[9][11]

Protocol for Controlled Crystallization of Paroxetine HCl Isopropanol Solvate (Form II):

This protocol is adapted from established procedures for generating the isopropanol (IPA) solvate.[11]

  • Solvent Exchange: After the final deprotection step, ensure the Paroxetine free base is dissolved in a suitable solvent like toluene. Perform a solvent exchange to isopropanol (IPA) by distillation.[11] This step is critical for removing water and other solvents that might interfere with the desired solvate formation.

  • HCl Addition: Heat the IPA solution of the Paroxetine base to 70-75°C.[11] Slowly add a solution of hydrogen chloride in IPA (e.g., 20% HCl in IPA) over a period of 1 hour. The elevated temperature ensures controlled salt formation and helps in obtaining a clear solution.

  • Controlled Cooling: After the addition is complete, stir for an additional 2-3 hours at the elevated temperature.[11] If necessary, decolorize with activated carbon and filter while hot.

  • Crystallization: Gradually cool the solution to a lower temperature (e.g., 3°C) to induce crystallization.[11] A slow cooling rate is essential for the formation of well-defined crystals rather than an amorphous precipitate.

  • Drying: After filtration, dry the crystals under vacuum at elevated temperatures (e.g., 50°C followed by 85°C) to remove excess solvent and achieve the desired solvate form.[11]

Key Considerations:

  • Moisture Control: The presence of water can favor the formation of the hemihydrate form (Form I). Ensure anhydrous conditions are maintained.[11]

  • Seeding: If you have a pure sample of the desired polymorph, consider using seed crystals to promote its formation.

References

  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals.Chemical & Pharmaceutical Bulletin.URL: https://www.jstage.jst.go.jp/article/cpb/48/4/48_4_529/_article
  • Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride.Acta Crystallographica Section B Structural Science.URL: https://journals.iucr.org/b/issues/1999/02/00/b00171/index.html
  • Paroxetine hydrochloride: polymorphs and solvatomorphs.Journal of Pharmaceutical Sciences.URL: https://pubmed.ncbi.nlm.nih.gov/11192237/
  • Pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties.CrystEngComm.URL: https://pubs.rsc.org/en/content/articlelanding/2020/ce/d0ce00940a
  • Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography.Journal of Pharmaceutical and Biomedical Analysis.URL: https://pubmed.ncbi.nlm.nih.gov/14615112/
  • Process for the preparation of paroxetine hydrochloride.Google Patents.URL: https://patents.google.
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance.Chirality.URL: https://pubmed.ncbi.nlm.nih.gov/12827599/
  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate.Asian Journal of Research in Chemistry.URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2012-5-3-1.html
  • Process for the preparation of paroxetine.Google Patents.URL: https://patents.google.
  • Paroxetine impurities: An overview.LGC Standards.URL: https://s3.eu-central-1.amazonaws.com/lgc-assets/LGC+Standards/PDF/LGC_API_of_the_Month_Paroxetine_01.pdf
  • Enantioselective synthesis of paroxetine.ResearchGate.URL: https://www.researchgate.net/figure/Enantioselective-synthesis-of-paroxetine_fig1_221920251
  • Asymmetric Formal Synthesis of (-)-Paroxetine.Organic Letters.URL: https://pubmed.ncbi.nlm.nih.gov/26189358/
  • Synthesis of the major metabolites of paroxetine.Bioorganic & Medicinal Chemistry.URL: https://pubmed.ncbi.nlm.nih.gov/21802951/
  • Improved Synthesis of Paroxetine Hydrochloride propan-2-ol Solvate.Chemical and Pharmaceutical Bulletin.URL: https://pubmed.ncbi.nlm.nih.gov/10783103/
  • A Convenient Synthesis of (−)‐Paroxetine.ResearchGate.URL: https://www.researchgate.net/publication/229342407_A_Convenient_Synthesis_of-_Paroxetine
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts.Molecules.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273418/
  • Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis.ResearchGate.URL: https://www.researchgate.net/publication/12104273_Asymmetric_synthesis_of_--paroxetine_using_PLE_hydrolysis
  • Enantioselective Reduction of Ketones.University of Liverpool.URL: https://www.chem.ucla.edu/~harding/IGOC/E/enantioselectivereduction01.pdf
  • Asymmetric synthesis of (–)-paroxetine using PLE hydrolysis.ElectronicsAndBooks.URL: https://electronicsandbooks.com/eab1/manual/Organic/Tetrahedron%20Letters/T/Tetrahedron%20Letters%2036(32)%205647-5650.pdf
  • Paroxetine PubChem Entry.National Institutes of Health.URL: https://pubchem.ncbi.nlm.nih.gov/compound/Paroxetine
  • Process for the production of paroxetine.Google Patents.URL: https://patents.google.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol.Der Pharma Chemica.URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-3s-4r-4-4-fluorophenyl-piperidine-3-methanol-a-possible-impurity-in-paroxetine-hydrochloride.pdf
  • Asymmetric Formal Synthesis of (−)-Paroxetine.ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c01622
  • New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer.PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4842106/
  • Recent Advances in the Synthesis of the Antidepressant Paroxetine.Oporto University Curricular Information.URL: https://sigarra.up.pt/fcup/en/pub_geral.pub_view?pi_pub_base_id=400392
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.MDPI.URL: https://www.mdpi.com/1420-3049/28/1/325
  • A New Route to 3,4-Disubstituted Piperidines: Formal Synthesis of (-)-Paroxetine and (+)-Femoxetine.ResearchGate.URL: https://www.researchgate.net/publication/231269601_A_New_Route_to_34-Disubstituted_Piperidines_Formal_Synthesis_of_--Paroxetine_and_-Femoxetine
  • Technical Support Center: C31H36FNO2 (Paroxetine) Synthesis.BenchChem.URL: https://www.benchchem.com/pdf/C31H36FNO2-synthesis-guide.pdf

Sources

avoiding contamination in ent-Paroxetine Hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for ent-Paroxetine Hydrochloride. As Senior Application Scientists, we understand the critical importance of maintaining sample integrity throughout your research and development workflow. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to help you avoid contamination and ensure the accuracy and reliability of your experimental results.

Introduction to this compound and the Imperative of Purity

This compound is the enantiomer of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI).[1] As with any chiral molecule, the stereochemical purity of ent-paroxetine is critical, as different enantiomers can have distinct pharmacological and toxicological profiles.[2] Contamination, whether chemical, microbial, or particulate, can compromise the validity of your research, leading to inaccurate data, project delays, and potential safety concerns. This guide will equip you with the knowledge to proactively prevent, identify, and resolve contamination issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of this compound.

1. What are the primary sources of contamination for this compound samples in a laboratory setting?

Contamination can arise from several sources, broadly categorized as environmental, procedural, and chemical.

  • Environmental Contamination: This includes airborne particles like dust, fibers from clothing, and microorganisms (bacteria, fungi).[3] The manufacturing facility's design, ventilation, and cleaning protocols play a crucial role in minimizing this type of contamination.[4][5]

  • Procedural Contamination (Cross-Contamination): This is a significant risk and occurs through the unintentional transfer of substances.[6] Common causes include improper handling of samples, shared equipment that hasn't been adequately cleaned, and poor personal hygiene.[7] For instance, residue from a previous batch of a different compound on a spatula or in a reaction vessel can contaminate your ent-paroxetine sample.

  • Chemical Contamination: This involves the introduction of unwanted chemicals, such as cleaning agents, lubricants from equipment, or residual solvents from the synthesis process.[3][5] It's also crucial to consider the quality of reagents and solvents used in your experiments, as impurities in these materials can be introduced into your sample.

  • Personnel as a Source: Humans are a major source of contamination through the shedding of skin cells, hair, and microorganisms.[3] Inadequate personal protective equipment (PPE) or improper gowning procedures can significantly increase this risk.[4]

2. What are the ideal storage conditions for this compound to prevent degradation and contamination?

Proper storage is paramount to maintaining the stability and purity of this compound.

  • Temperature and Humidity: this compound should be stored in a cool, dry, and well-ventilated area.[8] The anhydrous form is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and handling properties.[9] Therefore, storage in a desiccator or a controlled humidity environment is recommended. Keep containers tightly closed to minimize exposure to air and moisture.[8][10]

  • Light Sensitivity: The manufacturer of the related compound, paroxetine, recommends protection from light.[11] To prevent potential photodegradation, store this compound in light-resistant containers.[6]

  • Incompatible Materials: Avoid storing this compound with strong oxidizing agents, strong acids, or strong alkalis, as these can cause chemical degradation.[3][8]

3. My this compound sample shows an unexpected peak in the HPLC analysis. What could be the cause?

An unexpected peak in your chromatogram can indicate the presence of an impurity. Here are some potential causes and troubleshooting steps:

  • Synthesis-Related Impurities: The synthesis of paroxetine can result in several process-related impurities and intermediates.[12][13][14] These can include diastereomers, unreacted starting materials, or byproducts from side reactions.[15]

  • Degradation Products: this compound can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to degradation under acidic and oxidative stress.[4][7] Acid hydrolysis can lead to ether cleavage, forming various degradation products.[15]

  • Enantiomeric Impurity: The unexpected peak could be the therapeutically active enantiomer, paroxetine. Chiral HPLC methods are essential to separate and quantify the enantiomeric purity of your sample.[2][16]

  • Contamination from Sample Preparation: The impurity could have been introduced during sample preparation. This could be from a contaminated solvent, glassware, or pipette tip. Always use high-purity solvents and meticulously clean all equipment.

4. How can I ensure the chiral purity of my this compound sample?

Ensuring chiral purity is critical. A specific analytical method is required to separate and quantify the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of paroxetine.[2][16] Several chiral stationary phases (CSPs) have been successfully used, including those based on amylose, cellulose, and ovomucoid proteins.[16][17]

  • Method Validation: It is crucial to use a validated chiral HPLC method to ensure accuracy and reproducibility. The method should be validated for parameters such as specificity, linearity, precision, and accuracy, according to ICH guidelines.[18][19]

  • Reference Standards: Use certified reference standards for both ent-paroxetine and paroxetine to confirm the identity of the peaks in your chromatogram.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your experiments with this compound.

Guide 1: Investigating Suspected Sample Contamination

Issue: You suspect your solid or dissolved this compound sample is contaminated.

Workflow for Investigating Contamination:

Caption: Workflow for investigating suspected sample contamination.

Step-by-Step Protocol:

  • Review Handling Procedures: Meticulously review all steps taken when handling the sample. Check for any deviations from standard operating procedures (SOPs).

  • Check for Obvious Errors: Were non-dedicated spatulas used? Was the balance area clean? Was fresh, high-purity solvent used for dissolution?

  • Isolate Potential Sources: Consider all possible sources of contamination, including glassware, solvents, reagents, and the laboratory environment.

  • Analyze Blank Samples: Prepare and analyze a "blank" sample containing only the solvent used to dissolve your ent-paroxetine. This will help identify any contaminants originating from the solvent or the analytical system itself.

  • Analyze Suspect Sample: Use an appropriate analytical technique, such as HPLC-UV or LC-MS, to analyze the contaminated sample.

  • Compare to Reference Standard: Run a certified reference standard of this compound under the same analytical conditions for comparison.

  • Identify Contaminant: If an unknown peak is present, use techniques like mass spectrometry (MS) to identify its molecular weight and potentially its structure.

  • Implement Corrective Actions: Once the source of contamination is identified, implement corrective actions. This may involve discarding the contaminated sample, thoroughly cleaning equipment, or using fresh, high-purity solvents.

  • Document Findings: Document the investigation, findings, and corrective actions taken to prevent recurrence.

Guide 2: Troubleshooting Poor Peak Shape or Resolution in Chiral HPLC Analysis

Issue: You are experiencing poor peak shape (e.g., tailing, fronting) or inadequate separation of enantiomers during chiral HPLC analysis of this compound.

Troubleshooting Poor Chiral HPLC Performance:

Caption: Troubleshooting poor chiral HPLC performance.

Step-by-Step Protocol:

  • Check the Mobile Phase:

    • Ensure the mobile phase is freshly prepared and has been properly degassed.

    • Verify that the mobile phase composition (e.g., ratio of organic solvent to buffer) is accurate as per the validated method. Small variations can significantly impact chiral separations.

  • Inspect the Column:

    • Confirm that you are using the correct chiral column specified in your method (e.g., Chiralpak AD).[2]

    • Chiral columns have a finite lifespan. If the column is old or has been used extensively, its performance may be degraded. Consider replacing it.

    • Ensure proper column maintenance and storage as recommended by the manufacturer.

  • Review Sample Preparation:

    • Ensure your this compound sample is fully dissolved in the diluent before injection.[20] Incomplete dissolution can lead to peak distortion.

    • The sample diluent should be compatible with the mobile phase to avoid peak shape issues.

    • Check that the injection volume is within the optimal range for your column and system. Overloading the column can cause peak broadening and poor resolution.

  • Verify System Parameters:

    • Confirm that the flow rate is set correctly and is stable.

    • Column temperature can influence chiral separations. Ensure the column oven is set to the temperature specified in the method and is stable.

Data and Protocols

Table 1: Recommended Storage and Handling of this compound
ParameterRecommendationRationale
Temperature Cool and dry place (e.g., 20-25°C)To prevent thermal degradation.[6]
Humidity In a desiccator or low humidity environmentThe anhydrous form is hygroscopic and can absorb moisture.[9]
Light In a light-resistant containerTo prevent photodegradation.[6][11]
Container Tightly sealed containerTo prevent exposure to air, moisture, and environmental contaminants.[8][10]
Handling Use dedicated, clean spatulas and glasswareTo prevent cross-contamination.
PPE Wear gloves, lab coat, and safety glassesTo protect the sample from personnel-borne contamination and for personal safety.
Protocol 1: Sample Preparation for Chiral HPLC Analysis of this compound

This protocol is a general guideline. Always refer to a specific, validated analytical method.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add a suitable diluent (e.g., a mixture of methanol and water) to dissolve the standard completely.[21]

    • Make up to the mark with the diluent and mix thoroughly. This provides a stock solution.

    • Perform serial dilutions as required to prepare working standard solutions of appropriate concentrations for your calibration curve.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of your test sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

    • Add the same diluent used for the standard preparation to dissolve the sample. Sonication may be used to aid dissolution.[20][22]

    • Make up to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection into the HPLC system.

References

  • New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry.
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality.
  • Paroxetine Hydrochloride SDS of Manufacturers. Anmol Chemicals.
  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America.
  • New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Euroanalysis XVII. ResearchGate.
  • Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
  • Paroxetine. PubChem.
  • Paroxetine Tablets Safety Data Sheet. IN.gov.
  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. MDPI.
  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate.
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance. ResearchGate.
  • Paroxetine to N-methyl paroxetine degradation reaction. ResearchGate.
  • RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Research Trends and Innovation.
  • An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design.
  • Paroxetine Hydrochloride. USP-NF.
  • Paroxetin "HEXAL". Geneesmiddeleninformatiebank.
  • development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy.
  • Paroxetine impurities: An overview. LGC Standards.
  • Label: PAROXETINE HYDROCHLORIDE tablet, film coated, extended release. DailyMed.
  • Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. PharmaTutor.
  • Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. Journal of Environmental Chemical Engineering.
  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry.
  • Paroxetine hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology.
  • Paroxetine. Stahl's Essential Psychopharmacology: Prescriber's Guide.
  • Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required. The Carlat Psychiatry Report.
  • Paroxetine Side Effects: Common, Severe, Long Term. Drugs.com.
  • Paroxetine. StatPearls.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.
  • Antidepressant medication reverses increased sensitivity to light in depression: preliminary report. Progress in Neuro-Psychopharmacology and Biological Psychiatry.
  • In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices: A Review. ResearchGate.
  • In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Acta Scientific Pharmaceutical Sciences.
  • Paroxetine-impurities. Pharmaffiliates.
  • Updated List of Light-Sensitive Oral Medications. Hospital Pharmacy.
  • 20-936S-008 Paroxetine Hydrochloride Chemistry Review. accessdata.fda.gov.
  • (paroxetine hydrochloride). accessdata.fda.gov.
  • Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets. International Journal of Pharmaceutical Sciences and Research.
  • ent-Paroxol. Axios Research.
  • Paroxetine: Side Effects, Dosage, Uses, and More. Healthline.
  • Paroxetine Extended-Release Tablets. USP-NF.

Sources

Technical Support Center: ent-Paroxetine Hydrochloride Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Welcome Note from Your Senior Application Scientist

Welcome, researchers and colleagues. This guide is designed to be your go-to resource for overcoming the common (and uncommon) challenges encountered when quantifying ent-Paroxetine Hydrochloride from plasma. My goal is to move beyond simple procedural lists and delve into the underlying chemical principles that govern extraction efficiency and analytical success. Think of this as a conversation with a seasoned expert in your lab. Let's work together to make your bioanalysis robust, reproducible, and reliable.

Part 1: Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common issues we see in the field.

Q1: My ent-Paroxetine recovery is consistently low (<60%) using Liquid-Liquid Extraction (LLE). What's the most likely cause?

A1: The most common culprit is incorrect sample pH. ent-Paroxetine is a basic compound with a secondary amine group (pKa ≈ 9.9)[1]. For efficient extraction into a non-polar organic solvent, this amine must be in its neutral, non-ionized state. If the plasma sample pH is too low, the paroxetine will be protonated (positively charged) and will preferentially stay in the aqueous plasma layer, drastically reducing recovery.

Quick Fix: Ensure the pH of your plasma sample is adjusted to be at least 2 units above the pKa. A pH of 11.5-12 is ideal. Use a base like 0.1 M Sodium Hydroxide to make this adjustment before adding the extraction solvent[2].

Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I clean up my sample more effectively?

A2: Ion suppression is often caused by co-eluting endogenous matrix components from the plasma, particularly phospholipids. While LLE provides some cleanup, Solid-Phase Extraction (SPE) offers superior selectivity and can yield a much cleaner final extract[3].

Quick Fix: Switch from LLE to a mixed-mode cation exchange (MCX) SPE protocol. The MCX sorbent uses a dual retention mechanism (ion exchange and reversed-phase) to strongly retain ent-paroxetine while allowing for rigorous washing steps to remove phospholipids and other interferences.

Q3: Is ent-Paroxetine stable in plasma during storage and sample processing?

A3: Yes, ent-Paroxetine is generally stable. Studies have shown it is stable in human plasma for at least 541 days when stored at -25°C or -80°C and can withstand at least five freeze-thaw cycles[4]. It is also stable for over 23 hours at room temperature in the thawed matrix[4]. However, it is sensitive to light (photolabile), so samples should be protected from direct light during storage and handling[5][6].

Part 2: In-Depth Troubleshooting Guides

Issue 1: Consistently Low or Variable Recovery

Low and erratic recovery is one of the most frustrating issues in bioanalysis, as it directly impacts the accuracy and precision of your results[7]. Let's diagnose the potential causes systematically.

This diagram outlines the logical steps to diagnose the root cause of poor analyte recovery.

LowRecoveryWorkflow Start Problem: Low Recovery (<70%) CheckpH Is Plasma pH > 11.5 before LLE? Start->CheckpH CheckSolvent Is LLE solvent appropriate? (e.g., MTBE, Ethyl Acetate) CheckpH->CheckSolvent Yes SolutionpH Solution: Adjust pH to 11.5-12 with 0.1 M NaOH CheckpH->SolutionpH No CheckMixing Is vortex/mixing adequate? (≥10 min) CheckSolvent->CheckMixing Yes SolutionSolvent Solution: Test alternative solvents. Consider MTBE or Hexane/EtOAc mixtures. CheckSolvent->SolutionSolvent No CheckSPE Using SPE? Check Conditioning, Load, Wash & Elution Steps CheckMixing->CheckSPE Yes SolutionMixing Solution: Increase vortex time/speed. Ensure emulsion is formed and separated. CheckMixing->SolutionMixing No SolutionSPE Solution: Re-optimize SPE method. Ensure correct pH and solvent strength at each step. CheckSPE->SolutionSPE Yes/No

Caption: A step-by-step diagnostic workflow for troubleshooting low recovery.

Root Cause Analysis:

  • Incorrect pH (LLE): As mentioned in the FAQ, the ionization state of ent-Paroxetine is critical. It possesses a pKa of approximately 9.9, meaning it's a basic compound[1]. To shift the equilibrium towards the neutral, lipophilic form necessary for extraction into an organic solvent, the pH of the aqueous plasma must be raised significantly above the pKa.

    • Solution: Before adding your extraction solvent, add 50-100 µL of 0.1 M NaOH to your 0.5 mL plasma sample and vortex briefly[2]. Verify the pH of a test sample to ensure you are consistently reaching a pH > 11.5.

  • Inappropriate LLE Solvent: The choice of solvent determines the partitioning efficiency. While many solvents work, their polarity and ability to break emulsions can impact recovery.

    • Solution: Ethyl acetate is a common choice with good recovery (~80%)[4]. Other effective options include methyl tert-butyl ether (MTBE) or mixtures like ethyl acetate/hexane (50:50, v/v)[2] or ether/methyl chloride (7:3, v/v)[8]. If you face emulsion problems, a less polar solvent like MTBE or a hexane mixture may be advantageous.

  • Insufficient Mixing: The extraction process relies on maximizing the surface area contact between the aqueous and organic phases.

    • Solution: Ensure vigorous vortexing for an adequate duration. A minimum of 10 minutes is recommended to ensure the analyte has sufficient time to partition into the organic phase[2]. After mixing, ensure complete phase separation by centrifuging at high speed (e.g., 14,000 rpm for 10 min)[2].

  • Improper SPE Method: SPE is powerful but unforgiving of incorrect methodology. Low recovery can occur at any step.

    • Solution: Review your SPE protocol. Are you conditioning the sorbent correctly to activate it? Is the pH of your sample correct during the loading step? Is your wash solvent strong enough to remove interferences but not so strong that it elutes your analyte? Is your elution solvent strong enough to fully desorb the analyte? (See detailed SPE protocol below).

Issue 2: High Matrix Effects & Poor Reproducibility

Matrix effects occur when co-extracted endogenous components suppress or enhance the ionization of your analyte in the mass spectrometer source, leading to inaccurate and imprecise results[9].

Root Cause Analysis:

  • Phospholipid Co-extraction: This is the most common cause of matrix effects in plasma analysis. Phospholipids have a polar head and a non-polar tail, allowing them to be extracted under various conditions and wreak havoc in the ESI source.

    • Solution 1 (LLE): If you must use LLE, choose a less polar solvent like MTBE, which is known to extract fewer phospholipids than ethyl acetate.

    • Solution 2 (SPE): This is the preferred solution. Use a mixed-mode or polymeric SPE sorbent. A specific wash step, often with a high percentage of methanol (e.g., 100% MeOH), can be used to elute phospholipids while ent-Paroxetine is retained by the ion-exchange mechanism.

  • Chromatographic Co-elution: If matrix components elute from the analytical column at the same time as ent-Paroxetine, ion suppression will occur.

    • Solution: Improve your chromatographic separation. Adjust the mobile phase gradient to better resolve ent-Paroxetine from the "matrix band" that often appears at the beginning of the run. Using a UPLC system can provide the peak capacity needed for better separation[10].

  • Use of an Inappropriate Internal Standard (IS): A good internal standard should be structurally similar to the analyte and co-elute closely, allowing it to experience and correct for the same matrix effects[9].

    • Solution: The ideal IS is a stable isotope-labeled version of the analyte, such as ent-Paroxetine-d4 or -d6[4]. If this is not available, a structural analog like Fluoxetine can be used, but it may not compensate for matrix effects as effectively[2][8][10].

Part 3: Validated Experimental Protocols

These protocols provide a robust starting point for your method development. Always validate the method with your own equipment and reagents.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This method is cost-effective and suitable for many applications, with expected recoveries around 75-85%[2][4].

Methodology:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working Internal Standard solution (e.g., Paroxetine-d6 in methanol).

  • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the sample. Vortex for 30 seconds.

  • Add 1000 µL of methyl tert-butyl ether (MTBE) or ethyl acetate[4].

  • Cap the tube and vortex vigorously for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer (~900 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 1 minute, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: High-Purity Solid-Phase Extraction (SPE)

This method provides a cleaner extract and higher, more consistent recovery (>90%), making it ideal for sensitive assays requiring minimal matrix effects[11]. This example uses a mixed-mode cation exchange sorbent.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Plasma Plasma + IS Acidify Acidify with 2% Formic Acid Plasma->Acidify Condition 1. Condition (Methanol then Water) Load 2. Load (Pre-treated Sample) Condition->Load Wash1 3. Wash 1 (0.1 M HCl or 2% Formic Acid) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject for LC-MS/MS Reconstitute->Analyze

Caption: The five key stages of a mixed-mode SPE protocol for basic drugs.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 25 µL of IS and 200 µL of 2% formic acid in water. Vortex to mix. This ensures the paroxetine is protonated for binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Interference Elution): Pass 1 mL of 2% formic acid in water to wash away polar interferences.

  • Wash 2 (Phospholipid Elution): Pass 1 mL of methanol to wash away phospholipids and other non-polar interferences. ent-Paroxetine remains bound by the strong ion-exchange mechanism.

  • Elute: Elute the ent-Paroxetine by passing 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the paroxetine, disrupting the ionic bond and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for analysis.

Part 4: Data Summary Tables

Table 1: Comparison of LLE Solvents for ent-Paroxetine Extraction

Solvent SystemTypical Recovery (%)Key AdvantagesPotential Issues
Ethyl Acetate~80%[4]High polarity, good solvationCan extract more phospholipids, potential for emulsions
Methyl tert-butyl Ether (MTBE)~75-85%Lower phospholipid extraction, less emulsion formationMore volatile
Ethyl Acetate / Hexane (50:50)~79%[2]Tunable polarity, good for breaking emulsionsRequires preparation of a mixture
Ether / Methyl Chloride (7:3)>70%[8]Effective for specific applicationsEther is highly flammable; chlorinated solvent use

Table 2: Physicochemical Properties of Paroxetine

PropertyValueImplication for Extraction
Molecular FormulaC₁₉H₂₀FNO₃[12]---
Molar Mass329.37 g/mol [13]---
pKa (Secondary Amine)~9.9[1]Basic drug. Requires pH > 11 for LLE; pH < 8 for cation exchange SPE.
LogP (Partition Coefficient)~3.95[1]Lipophilic. Partitions well into organic solvents when in neutral form.
Water Solubility5.4 mg/mL[14]Sufficiently soluble in aqueous plasma.

References

  • Kwon, J. W., & Armbrust, K. L. (2004). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Environmental toxicology and chemistry, 23(6), 1394–1399. [Link]
  • Kwon, J. W., & Armbrust, K. L. (2004). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. SETAC. [Link]
  • Longdom Publishing. (n.d.). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Longdom Publishing SL. [Link]
  • Du, J., et al. (2010). Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry.
  • Mamchur, V. I., et al. (2021). Development of conditions for isolation of antidepressant paroxetine from biological fluids. Regulatory Mechanisms in Biosystems, 12(3), 489-494. [Link]
  • U.S. Food and Drug Administration. (2002). Paroxetine Clinpharm BPCA. FDA. [Link]
  • Kowalska, M., et al. (2022). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 23(19), 11507. [Link]
  • ResearchGate. (n.d.). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions.
  • Massaroti, P., et al. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347. [Link]
  • Longdom Publishing. (2019).
  • Sola, J., et al. (1999). Determination of paroxetine in plasma by high-performance liquid chromatography for bioequivalence studies.
  • ResearchGate. (n.d.). Improved sample, preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem. [Link]
  • Liu, W., et al. (2002). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 769(1), 161–166. [Link]
  • Kim, Y. R., et al. (2006). Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies. Arzneimittel-Forschung, 56(1), 22–28. [Link]
  • Shah, H. J., et al. (2010). Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry.
  • Waters Corporation. (2023). Analysis of Antidepressant Drugs in Plasma for Clinical Research.
  • Google Patents. (n.d.). WO2009138999A2 - Process for the preparation of paroxetine hydrochloride.
  • Al-Tannak, N. M., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of analysis and testing, 6(1), 1–11. [Link]
  • WelchLab. (n.d.).
  • Sklerov, J., & Levine, B. (2000). Distribution of Paroxetine in Postmortem Fluids and Tissues.
  • Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of advanced pharmaceutical technology & research, 3(1), 3–9. [Link]
  • Sharma, A., et al. (2024). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-6. [Link]
  • El-Enany, N., et al. (2007). Determination of paroxetine in human plasma by high-performance liquid chromatography using 7,7,8,8-tetracyanoquinodimethane as the derivatization reagent. Luminescence, 22(3), 215–221. [Link]
  • Sola, J., et al. (1999). Determination of paroxetine in plasma by high-performance liquid chromatography for bioequivalence studies. Journal of chromatography.
  • Confirmatory Testing & Analytical Challenges. (n.d.). Low recovery factor & Validation Issue.
  • Rodrigues, M., et al. (2022). Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas chromatography-tandem mass spectrometry.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paroxetine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • ResearchGate. (n.d.). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
  • Wikipedia. (n.d.). Paroxetine. Wikipedia. [Link]

Sources

Technical Support Center: Dealing with Matrix Effects in ent-Paroxetine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of ent-Paroxetine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in quantitative analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding matrix effects in the analysis of this compound.

Q1: What exactly is a "matrix effect" in the context of ent-Paroxetine analysis?

A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the biological sample (e.g., plasma, serum, urine).[1][2][3] These endogenous components, such as phospholipids, salts, and metabolites, can either suppress or enhance the signal of ent-Paroxetine at the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[2][3][4] This is a critical consideration in bioanalytical method validation as mandated by regulatory bodies like the FDA and EMA under ICH M10 guidelines.[5][6][7][8]

Q2: Why is my LC-MS/MS signal for ent-Paroxetine inconsistent or lower than expected, even with a clean-looking chromatogram?

A: This is a classic symptom of ion suppression.[9] While your chromatogram might not show interfering peaks at the same mass-to-charge ratio (m/z), co-eluting matrix components can still interfere with the ionization process in the MS source.[2][9] Phospholipids are a common culprit in plasma samples; they can build up on the column and co-elute with the analyte, suppressing its signal.[10][11][12]

Q3: What is the "gold standard" for compensating for matrix effects?

A: The use of a stable isotope-labeled (SIL) internal standard (IS), such as ent-Paroxetine-d6, is considered the gold standard.[13][14] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect.[14] By calculating the ratio of the analyte response to the IS response, variations due to matrix effects can be effectively normalized, leading to accurate and reliable results.[14][15]

Q4: Can I just use a simple protein precipitation step for my plasma samples?

A: While protein precipitation (PPT) is a fast and simple technique, it is often insufficient for removing the matrix components that cause significant ion suppression, particularly phospholipids.[10][13][16] The resulting extract is often "dirty" and can lead to poor data quality and instrument contamination over time.[12][16] More rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally recommended for cleaner extracts and to minimize matrix effects.[13][17]

Q5: How do I formally assess matrix effects during method validation?

A: Regulatory guidelines, such as the ICH M10, provide a framework for this.[5][6][18] The standard approach involves a post-extraction spike experiment. You compare the peak response of an analyte spiked into an extracted blank matrix from multiple sources (at least six different lots) with the response of the analyte in a clean solution (e.g., mobile phase).[2][19] The ratio of these responses, known as the Matrix Factor (MF), should be consistent across all lots and ideally close to 1.0.[2]

Troubleshooting Guide: From Symptoms to Solutions

This guide will help you diagnose and resolve issues related to matrix effects based on common experimental observations.

Symptom 1: Poor Peak Shape, Tailing, or Shifting Retention Times

Potential Cause: This can be due to interactions between ent-Paroxetine, a secondary amine, and active sites on the column or interference from matrix components.[20] Some columns, particularly those with standard stainless steel hardware, can have metal ions that chelate with analytes, causing peak tailing and signal loss.[21]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

In-Depth Explanation & Protocols:

  • Chromatographic Optimization: ent-Paroxetine's secondary amine can interact with residual silanols on silica-based columns. Using a mobile phase with an appropriate buffer (e.g., 20 mM ammonium formate) can help shield these interactions and improve peak shape.[20][22]

  • Advanced Column Chemistries: If standard C18 columns are problematic, consider alternative stationary phases. Biphenyl or Polar C18 columns offer different selectivities that can help resolve ent-Paroxetine from interfering matrix components.[23]

  • Sample Preparation: If the issue only appears with matrix samples, your cleanup is inadequate. Move from simple protein precipitation to a more selective technique.

Symptom 2: Low Analyte Recovery and/or High Signal Variability (Poor Precision)

Potential Cause: This is a strong indicator of significant ion suppression or enhancement.[2][9] The variability often arises from differences in the matrix composition between individual samples or lots of matrix.[3]

Diagnostic & Solution Workflow:

Caption: Workflow for diagnosing and solving low signal intensity.

In-Depth Explanation & Protocols:

The most effective strategy to combat signal variability is a multi-pronged approach focusing on sample cleanup and the use of an appropriate internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust technique that separates analytes based on their partitioning between two immiscible liquids. For ent-Paroxetine, which is a basic compound, adjusting the pH is key to ensuring it is in a neutral, organic-soluble form.

  • Step 1: Sample Alkalinization: To 0.5 mL of plasma in a polypropylene tube, add 25 µL of the ent-Paroxetine-d6 internal standard solution and 100 µL of 0.1 M Sodium Hydroxide. Vortex for 1 minute.[13] This step deprotonates the secondary amine on paroxetine, making it neutral.

  • Step 2: Extraction: Add 1.0 mL of an extraction solvent (e.g., a 1:1 mixture of ethyl acetate:hexane or methyl tert-butyl ether). Vortex vigorously for 10 minutes.[24]

  • Step 3: Phase Separation: Centrifuge at ~3000 g for 10 minutes to separate the aqueous and organic layers.

  • Step 4: Evaporation & Reconstitution: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Step 5: Analysis: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.[13]

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and can produce very clean extracts by utilizing specific interactions between the analyte and a solid sorbent. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is often effective for compounds like paroxetine.

  • Step 1: Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Step 2: Sample Loading: To 500 µL of plasma, add the deuterated internal standard. Acidify the sample with 1 mL of 100 mM acetic acid and vortex. Load the entire sample onto the conditioned cartridge.[13]

  • Step 3: Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar interferences.

  • Step 4: Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared elution solvent, such as 5% ammonium hydroxide in ethyl acetate.

  • Step 5: Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Data Comparison: Sample Preparation Techniques
TechniqueTypical RecoveryExtract CleanlinessThroughputSusceptibility to Matrix Effects
Protein Precipitation ~99%[13]LowHighHigh
Liquid-Liquid Extraction ~80-85%[13][25]MediumMediumMedium
Solid-Phase Extraction >85%[13][26]HighLow-MediumLow
Phospholipid Removal Plates >95%[11]HighHighLow

This table summarizes that while PPT offers high recovery, it does little to remove interfering phospholipids.[10][16] LLE provides a good balance, but SPE and specialized phospholipid removal plates yield the cleanest extracts, which is crucial for minimizing matrix effects.[13][17][27]

Advanced Strategies & Final Checks

  • Chromatographic Separation: Even with excellent sample cleanup, chromatographic separation of the analyte from the region where most phospholipids elute (typically early in a reversed-phase gradient) is a powerful strategy.[1]

  • Source Optimization: Ensure your mass spectrometer's source parameters (e.g., gas flows, temperature, spray voltage) are optimized for ent-Paroxetine in the presence of the final reconstituted sample extract, not just in pure solvent.

  • Incurred Sample Reanalysis (ISR): As a final verification of method robustness, regulatory guidelines require ISR.[18] This involves re-analyzing a subset of study samples at a later date to confirm the original results are reproducible, providing ultimate confidence that matrix effects are under control.

By systematically diagnosing symptoms, applying targeted sample preparation protocols, and validating according to established guidelines, you can develop a robust, reliable, and defensible bioanalytical method for the quantification of this compound.

References

  • Massaroti, P., et al. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Canadian Society for Pharmaceutical Sciences, 8(2), 340-347.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods.
  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation.
  • Prolytic. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
  • Rao, D. S., et al. (2010). Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 24(2), 209-15.
  • Jian, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(24), 1879-1882.
  • Jones, B., et al. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy, 26(2).
  • HUPC. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects.
  • Li, W., & Tse, F. L. S. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(10).
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal.
  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Phenomenex. (n.d.). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International.
  • Polymer Synthesis & Mass Spectrometry. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube.
  • U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (2023). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • Logoyda, L., et al. (2024). Development of conditions for isolation of antidepressant paroxetine from biological fluids. Pharmacia, 71(1), 223-230.
  • Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13-17.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • Sane, R. T., et al. (1998). Determination of paroxetine in plasma by high-performance liquid chromatography for bioequivalence studies. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 134-138.
  • Phenomenex. (n.d.). Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants.
  • National Center for Biotechnology Information. (n.d.). Paroxetine Hydrochloride. PubChem.
  • Leis, H. J., et al. (2002). Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry. Journal of Chromatography B, 772(2), 299-304.
  • City University of New York (CUNY). (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works.
  • Chu, S., & Metcalfe, C. D. (2007). Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1163(1-2), 112-8.
  • Ji, Q. C., et al. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques, 10(443), 2.
  • Longdom Publishing. (n.d.). Quantitation of Paroxetine in Human Plasma by LC-MS/MS.
  • Lambropoulos, J., et al. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793-802.
  • Musso, N., et al. (2022). Analysis of seven selected antidepressant drugs in post-mortem samples using fabric phase sorptive extraction follow. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947.
  • Shah, J., et al. (2017). High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study. Journal of Pharmaceutical Analysis, 7(5), 308-316.
  • U.S. Food and Drug Administration (FDA). (n.d.). PAXIL (paroxetine hydrochloride) Label.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

Sources

Validation & Comparative

A Comparative Analysis of ent-Paroxetine Hydrochloride and S-Paroxetine Hydrochloride: Unraveling Stereoselectivity in Serotonin Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Pharmacology

In the realm of drug design and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its pharmacological activity. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, these enantiomers can exhibit vastly different behaviors in the chiral environment of the human body, interacting distinctly with protein targets such as receptors and transporters. This guide provides an in-depth comparison of the biological activities of the two enantiomers of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), to underscore the critical importance of stereoselectivity in modern therapeutics.

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically utilized and most active enantiomer is (-)-trans-(3S,4R)-Paroxetine, commonly referred to as S-Paroxetine. Its mirror image, (+)-trans-(3R,4S)-Paroxetine, is designated as ent-Paroxetine. This guide will focus on the comparative activity of these two enantiomers, providing experimental data and methodological insights to inform research and drug development efforts in the field of neuropsychopharmacology.

Core Comparison: S-Paroxetine vs. ent-Paroxetine at the Serotonin Transporter (SERT)

The primary mechanism of action for Paroxetine is the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] By blocking this transporter, Paroxetine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1][3] This action is the basis for its therapeutic effects in treating depression and other mood disorders.[3][4]

Experimental evidence conclusively demonstrates a significant difference in the potency of S-Paroxetine and ent-Paroxetine at the SERT. The S-enantiomer is substantially more potent in inhibiting serotonin reuptake. This stereoselectivity is a clear example of how the specific spatial arrangement of a molecule dictates its interaction with its biological target.

Quantitative Activity Comparison

The inhibitory activity of the Paroxetine enantiomers on the serotonin transporter is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates greater potency.

CompoundTargetAssayIC50 Value (nM)Reference
S-Paroxetine ((-)-trans)SERTSerotonin Reuptake Inhibition1.1
ent-Paroxetine ((+)-trans)SERTSerotonin Reuptake Inhibition330

Table 1: Comparative in vitro activity of S-Paroxetine and ent-Paroxetine at the serotonin transporter.

As the data illustrates, S-Paroxetine is approximately 300-fold more potent than ent-Paroxetine in inhibiting serotonin reuptake. This dramatic difference highlights the exquisite stereospecificity of the Paroxetine binding site on the serotonin transporter.

Mechanism of Action: A Stereospecific Interaction

The profound difference in activity between the two enantiomers arises from the specific molecular interactions within the binding pocket of the serotonin transporter. The three-dimensional structure of the binding site creates a chiral environment that preferentially accommodates the S-enantiomer. The precise orientation of the fluorophenyl and benzodioxol moieties of S-Paroxetine allows for optimal interactions with key amino acid residues in the transporter, leading to a high-affinity binding and potent inhibition. In contrast, the mirror-image configuration of ent-Paroxetine results in a suboptimal fit, leading to weaker binding and significantly reduced inhibitory activity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Synthesis Tryptophan -> 5-HTP -> Serotonin Vesicle Vesicular Storage Serotonin Synthesis->Vesicle Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Receptor 5-HT Receptors Serotonin->Receptor Binding SERT SERT Serotonin->SERT Reuptake S-Paroxetine S-Paroxetine S-Paroxetine->SERT Potent Inhibition ent-Paroxetine ent-Paroxetine ent-Paroxetine->SERT Weak Inhibition

Caption: Mechanism of action of Paroxetine enantiomers at the synapse.

Experimental Methodologies: Assessing SERT Inhibition

The determination of the inhibitory potency of compounds like S-Paroxetine and ent-Paroxetine relies on robust and validated in vitro assays. The two primary methods employed are radioligand binding assays and serotonin reuptake inhibition assays.

Radioligand Binding Assay

This technique measures the affinity of a compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target.

Protocol: Competitive Radioligand Binding Assay for SERT

  • Preparation of Membranes: Human serotonin transporter (hSERT) is expressed in a suitable cell line (e.g., HEK293 cells). The cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a radioligand with high affinity for SERT (e.g., [³H]-Citalopram).

    • Varying concentrations of the test compound (S-Paroxetine or ent-Paroxetine).

    • The hSERT-containing membrane preparation.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

This functional assay directly measures the ability of a compound to block the uptake of serotonin into cells expressing the serotonin transporter.

Protocol: [³H]-Serotonin Reuptake Inhibition Assay

  • Cell Culture: A cell line stably expressing hSERT (e.g., HEK293-hSERT cells) is cultured in appropriate multi-well plates.

  • Pre-incubation with Inhibitor: The cells are washed and pre-incubated with varying concentrations of the test compound (S-Paroxetine or ent-Paroxetine) for a defined period.

  • Initiation of Uptake: A solution containing a fixed concentration of [³H]-Serotonin is added to each well to initiate the uptake process.

  • Incubation: The cells are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-Serotonin.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]-Serotonin uptake is plotted against the concentration of the test compound to determine the IC50 value for the inhibition of serotonin reuptake.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A1 Prepare hSERT-expressing cell membranes or live cells B1 Combine membranes/cells, radioligand, and test compounds in 96-well plates A1->B1 A2 Prepare serial dilutions of S-Paroxetine and ent-Paroxetine A2->B1 A3 Prepare radiolabeled ligand ([³H]-Citalopram or [³H]-Serotonin) A3->B1 B2 Incubate to allow for binding or uptake B1->B2 C1 Rapidly separate bound from free radioligand (filtration) or stop uptake (washing) B2->C1 C2 Quantify radioactivity using a scintillation counter C1->C2 D1 Plot % inhibition vs. log[inhibitor] C2->D1 D2 Determine IC50/Ki values D1->D2

Caption: General workflow for in vitro SERT inhibition assays.

Implications for Research and Drug Development

The stark contrast in activity between S-Paroxetine and ent-Paroxetine serves as a compelling case study for the importance of stereochemistry in drug development. Key takeaways for researchers and drug development professionals include:

  • Prioritization of Single Enantiomers: The development of single-enantiomer drugs, where one enantiomer is significantly more active or has a better safety profile, is a crucial strategy to optimize therapeutic outcomes. The inactive or less active enantiomer can sometimes contribute to side effects or have off-target activities.

  • Stereoselective Synthesis: The ability to synthesize enantiomerically pure compounds is a critical capability in modern medicinal chemistry.

  • Chiral Bioassays: The use of stereospecific bioassays is essential to accurately characterize the pharmacological profiles of chiral drug candidates.

  • Regulatory Considerations: Regulatory agencies worldwide now require thorough investigation of the properties of individual enantiomers for new chiral drug applications.

Conclusion

The comparison of ent-Paroxetine Hydrochloride and S-Paroxetine Hydrochloride unequivocally demonstrates the principle of stereoselectivity in pharmacology. The (-)-trans-(3S,4R) enantiomer, S-Paroxetine, is a highly potent inhibitor of the serotonin transporter, while its mirror image, ent-Paroxetine, is significantly less active. This difference is attributed to the specific, high-affinity interactions that S-Paroxetine forms within the chiral binding pocket of SERT. A thorough understanding of these stereochemical considerations, supported by robust experimental data from well-defined assays, is fundamental to the rational design and development of safer and more effective therapeutic agents.

References

  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016). Psychopharmacology Institute. [Link]
  • What is the mechanism of Paroxetine Hydrochloride? (2024).
  • What are the mechanisms of action of Paroxetine Hydrochloride in the context of Paxil CR therapy? (n.d.). R Discovery. [Link]
  • Chirality of antidepressive drugs: an overview of stereoselectivity. (2022). PMC. [Link]
  • Stereoisomers of paroxetine. (n.d.).
  • Paroxetine. (2023).
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016). OUCI. [Link]
  • A Convenient Synthesis of (−)‐Paroxetine. (2000).
  • Synthesis of the major metabolites of Paroxetine. (2003).
  • Paroxetine—Overview of the Molecular Mechanisms of Action. (2021).
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020). bioRxiv. [Link]
  • Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. (2010).
  • Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). MDPI. [Link]
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016). PubMed Central. [Link]
  • Serotonin transporter occupancy induced by paroxetine in patients with major depression disorder: a 123I-ADAM SPECT study. (2012). PubMed. [Link]
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016). PubMed. [Link]
  • Serotonin transporter genotype interacts with paroxetine plasma levels to influence depression treatment response in geriatric p
  • What is the difference between paroxetine (Selective Serotonin Reuptake Inhibitor) HCl (hydrochloride) and paroxetine mesylate for treating menopausal vasomotor symptoms? (2023). Dr.Oracle. [Link]
  • Paroxetine mesylate: comparable to paroxetine hydrochloride? (2010). PubMed. [Link]
  • Koe, B. K., et al. (1983). S-Paroxetine: a new selective inhibitor of serotonin uptake. Journal of Pharmacy and Pharmacology, 35(10), 674-675.

Sources

A Comparative In Vitro Efficacy Analysis of Paroxetine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically-focused comparison of the in vitro efficacy of paroxetine's stereoisomers. We will move beyond simple protocol listings to explore the causal relationships behind experimental design and the critical role of stereochemistry in defining the pharmacological activity of this potent Selective Serotonin Reuptake Inhibitor (SSRI).

Introduction: The Significance of Chirality in Paroxetine's Pharmacology

Paroxetine is a phenylpiperidine derivative widely prescribed for the treatment of major depressive disorder and various anxiety disorders.[1][2] Its therapeutic effect is derived from its function as a potent and highly selective serotonin reuptake inhibitor (SSRI).[2][3][4] The core mechanism involves blocking the human serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4]

A critical, and often overlooked, aspect of paroxetine's pharmacology is its stereochemistry. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers: a pair of trans enantiomers and a pair of cis enantiomers.[5][6] The commercially available and therapeutically utilized form of paroxetine is exclusively the (-)-trans-(3S,4R) enantiomer.[5][6][7] This guide will dissect the in vitro experimental data that substantiates the stereoselective efficacy of this specific isomer, providing the foundational knowledge for researchers in the field. Understanding this stereoselectivity is paramount, as the biological activity of enantiomers can vary dramatically, from desired therapeutic effects to inactivity or even toxicity.[5][8]

The Serotonin Transporter (SERT): The Primary Target

The efficacy of paroxetine enantiomers is determined by their interaction with SERT. This transporter protein terminates serotonergic signaling by clearing serotonin from the synapse. SSRIs, like paroxetine, act as competitive inhibitors, binding to the central site on SERT to block this reuptake process.[9][10]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Serotonin Vesicle Serotonin Increased Serotonin Vesicle->Serotonin Release SERT SERT Transporter (Blocked) Paroxetine Paroxetine Paroxetine->SERT Inhibits Serotonin->SERT Receptor 5-HT Receptor (Activated) Serotonin->Receptor Binds

Caption: Mechanism of Action for SSRIs like Paroxetine.

Methodologies for Assessing In Vitro Efficacy

To quantitatively compare the efficacy of paroxetine enantiomers, two primary types of in vitro assays are indispensable. These protocols are designed to be self-validating by including appropriate controls and providing robust, reproducible data.

Radioligand Binding Assays: Quantifying Target Affinity

Causality: The first step in assessing efficacy is to determine how strongly each enantiomer binds to the SERT protein. A higher binding affinity (represented by a lower inhibition constant, Kᵢ) suggests a more potent interaction at the molecular level. This assay directly measures the physical occupation of the transporter's binding site.

Experimental Protocol: [³H]Citalopram Competition Binding Assay

  • Preparation of Membranes: Utilize membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) or synaptosomal preparations from rat brain tissue.

  • Incubation: In a 96-well plate, combine the cell membranes (5-10 µg protein), a fixed concentration of radiolabeled ligand (e.g., 1 nM [³H]Citalopram), and varying concentrations of the unlabeled test compound (i.e., each paroxetine enantiomer) in a binding buffer.

  • Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., 10 µM paroxetine). Specific binding is calculated by subtracting non-specific from total binding. The concentration-response curves are then analyzed using non-linear regression to determine the IC₅₀, which is converted to the Kᵢ value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays: Measuring Functional Inhibition

Causality: While binding affinity is crucial, it doesn't always perfectly correlate with functional activity. An uptake inhibition assay directly measures the compound's ability to perform its therapeutic function: blocking the transport of serotonin. This provides a more physiologically relevant measure of potency (represented by the IC₅₀ value).

Experimental Protocol: [³H]Serotonin ([³H]5-HT) Uptake Inhibition Assay

  • Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from fresh rodent brain tissue (e.g., cortex or hippocampus) via differential centrifugation. Alternatively, use cell lines stably expressing hSERT.[11]

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (each paroxetine enantiomer) for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]5-HT (e.g., 10-20 nM) to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer. This short duration ensures measurement of the initial rate of transport.

  • Quantification: Measure the amount of [³H]5-HT accumulated inside the synaptosomes or cells using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined by running a parallel experiment at 4°C or in the presence of a high concentration of a known inhibitor. The IC₅₀ value (the concentration of the enantiomer that inhibits 50% of specific [³H]5-HT uptake) is calculated from the resulting concentration-response curve.

cluster_0 Binding Assay Workflow cluster_1 Uptake Assay Workflow A1 Prepare hSERT Membranes A2 Incubate: Membranes + [3H]Ligand + Paroxetine Enantiomer A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Calculate Ki Value (Binding Affinity) A4->A5 B1 Prepare Synaptosomes or hSERT Cells B2 Pre-incubate with Paroxetine Enantiomer B1->B2 B3 Add [3H]Serotonin (Initiate Uptake) B2->B3 B4 Filter & Wash B3->B4 B5 Scintillation Counting B4->B5 B6 Calculate IC50 Value (Functional Potency) B5->B6

Caption: Standard in vitro workflows for assessing SSRI efficacy.

Comparative Efficacy Data: A Stereoselective Profile

The primary finding from extensive in vitro research is the pronounced stereoselectivity of paroxetine's interaction with SERT. The (-)-trans-(3S,4R) enantiomer is consistently identified as the most therapeutically active and potent isomer.[5][6] While precise side-by-side Kᵢ or IC₅₀ values for all four isomers are not always consolidated in single publications, the collective evidence points to a clear hierarchy of activity.

StereoisomerRelative SERT Binding Affinity (Kᵢ)Relative SERT Uptake Inhibition (IC₅₀)Key Characteristics
(-)-trans-(3S,4R) Very High (Kᵢ < 1 nM)[10]Very High (Potent Inhibition)The therapeutically active enantiomer.[5][6] Exhibits high selectivity for SERT over NET and DAT.[1][12]
(+)-trans-(3R,4S) Low to ModerateLow to ModerateConsidered the inactive or significantly less active enantiomer.[5]
cis-isomers Very Low / NegligibleVery Low / NegligibleGenerally considered pharmacologically inactive regarding SERT inhibition.

Note: This table summarizes the relative potencies established in the scientific literature. Absolute values can vary based on specific assay conditions.

Structural Interpretation: Why (-)-trans-Paroxetine Prevails

The dramatic difference in efficacy between enantiomers is rooted in the three-dimensional architecture of the SERT central binding site. The (-)-trans-(3S,4R) configuration allows the fluorophenyl and benzodioxol moieties to adopt an optimal orientation, maximizing favorable interactions (e.g., hydrogen bonds, van der Waals forces) with key amino acid residues within the binding pocket.[13] In contrast, the other isomers cannot achieve this precise fit, resulting in a weaker binding affinity and consequently, a significantly reduced ability to inhibit serotonin transport.

cluster_0 SERT Binding Pocket Active (-)-trans-Paroxetine Pocket Binding Site Residues Active->Pocket Optimal Fit High Affinity Inactive (+)-trans-Paroxetine Inactive->Pocket Poor Fit Low Affinity

Caption: Enantiomers exhibit differential binding to the SERT pocket.

Conclusion for the Research Professional

The in vitro data unequivocally demonstrates that the pharmacological activity of paroxetine resides almost exclusively in the (-)-trans-(3S,4R) enantiomer. This isomer exhibits superior binding affinity and functional inhibitory potency at the human serotonin transporter compared to its stereoisomers. This pronounced stereoselectivity underscores a fundamental principle in drug development: chirality is a critical determinant of a drug's efficacy and safety profile. For researchers investigating SERT pharmacology or developing novel CNS therapeutics, these findings highlight the necessity of stereochemically pure compounds and the application of robust in vitro assays to accurately characterize their biological activity.

References

  • Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. PubMed Central.
  • Stereoisomers of paroxetine. | Download Scientific Diagram. ResearchGate.
  • Paroxetine—Overview of the Molecular Mechanisms of Action - PMC. PubMed Central.
  • SSRI antidepressants differentially modulate serotonin reuptake and release in Drosophila - PMC. National Institutes of Health.
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. ResearchGate.
  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. National Institutes of Health.
  • Development and discovery of SSRI drugs - Wikipedia. Wikipedia.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.
  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. MDPI.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. National Institutes of Health.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications.
  • Synthesis of the major metabolites of Paroxetine | Request PDF. ResearchGate.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. ACS Publications.
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Nature.
  • (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action. ResearchGate.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. MDPI.
  • SERT Transporter Assay. BioIVT.
  • Paroxetine binding affinity of TS3 and wild-type hSERT. The paroxetine... | Download Scientific Diagram. ResearchGate.
  • Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction - PMC. National Institutes of Health.
  • Effect of selective serotonin reuptake inhibitors on in vitro fertilization outcome. ResearchGate.
  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute.
  • Paroxetine Pathway, Pharmacokinetics. PharmGKB.
  • Careful Examination of a Novel Azobenzene Paroxetine Derivative and Its Interactions With Biogenic Amine Transporters. PubMed Central.
  • Chirality of Modern Antidepressants: An Overview - PMC. National Institutes of Health.
  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.
  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC. National Institutes of Health.
  • In vitro-in vivo extrapolation of CYP2D6 inactivation by paroxetine: prediction of nonstationary pharmacokinetics and drug interaction magnitude. PubMed.
  • Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI.
  • Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine | Request PDF. ResearchGate.
  • Development and comparative evaluation of in vitro, in vivo properties of novel controlled release compositions of paroxetine hydrochloride hemihydrate as against Geomatrix™ platform technology. PubMed.

Sources

A Comparative Analysis of Paroxetine Hydrochloride and Paroxetine Mesylate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Physicochemical and Clinical Nuances of Two Key Salt Forms

For researchers and scientists in the field of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences a drug's performance, stability, and manufacturability. This guide provides a comprehensive comparative analysis of two salt forms of the selective serotonin reuptake inhibitor (SSRI) paroxetine: paroxetine hydrochloride and paroxetine mesylate. By synthesizing key experimental data and outlining detailed analytical protocols, this document serves as a practical resource for making informed decisions in the development of paroxetine-based therapeutics.

Introduction to Paroxetine and the Significance of Salt Selection

Paroxetine is a potent and widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The active moiety, paroxetine, is a weakly basic compound, necessitating its formulation as a salt to enhance its physicochemical properties. The choice between different salt forms, such as hydrochloride and mesylate, is not trivial. It can significantly impact solubility, dissolution rate, hygroscopicity, crystal form (polymorphism), and, ultimately, the bioavailability and therapeutic efficacy of the final drug product. This guide will dissect these critical parameters for both paroxetine hydrochloride and paroxetine mesylate, providing a side-by-side comparison to aid in formulation and development strategies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the physicochemical characteristics of paroxetine hydrochloride and paroxetine mesylate are pivotal in determining their suitability for different dosage forms and manufacturing processes.

Solubility and pH-Dependent Profile

Paroxetine hydrochloride is described as being slightly soluble in water.[1] Its solubility is expected to be higher in acidic environments, such as the stomach, where the amine group is protonated. As the pH increases in the intestinal tract, the solubility of the free base is likely to decrease, which can impact absorption. One study noted that paroxetine hydrochloride is a BCS Class II drug, indicating low solubility and high permeability.[1]

Paroxetine mesylate is also reported to be soluble in water. While a direct head-to-head pH-solubility profile is not extensively published, the fact that it is formulated as an immediate-release capsule suggests adequate solubility for dissolution and absorption.[2]

Table 1: Comparative Physicochemical Properties of Paroxetine Hydrochloride and Paroxetine Mesylate

PropertyParoxetine HydrochlorideParoxetine Mesylate
Molecular Formula C₁₉H₂₀FNO₃ · HClC₁₉H₂₀FNO₃ · CH₄O₃S
Molecular Weight 365.8 g/mol 425.5 g/mol [2]
Polymorphism Multiple polymorphic and solvatomorphic forms exist (e.g., hemihydrate, anhydrate)[3][4]Generally considered to exist as a single stable crystalline form[5]
Hygroscopicity The anhydrous form (Form II) is hygroscopic, while the hemihydrate (Form I) is non-hygroscopic[4][6]Data on hygroscopicity is less prevalent in the public domain, but as a crystalline salt, it is expected to have controlled moisture uptake.
Aqueous Solubility Slightly soluble in water[1]Soluble in water
Polymorphism: A Tale of Two Salts

The solid-state chemistry of these two salts presents a significant point of differentiation.

Paroxetine Hydrochloride: This salt is well-known for its complex polymorphic landscape. It has been reported to exist in at least two main forms: a non-hygroscopic hemihydrate (Form I) and a hygroscopic anhydrate (Form II).[4][6] Form I is generally considered the more thermodynamically stable form.[4] The potential for interconversion between these forms under different manufacturing and storage conditions (e.g., humidity, temperature, pressure) is a critical consideration for formulation scientists, as it can impact the stability and dissolution properties of the drug product.[4] The presence of seed crystals of Form I can accelerate the conversion of Form II to Form I, especially in humid conditions.[4]

Paroxetine Mesylate: In contrast to the hydrochloride salt, paroxetine mesylate is generally understood to exist as a single, stable crystalline form.[5] This lack of polymorphism simplifies formulation development and reduces the risk of solid-state transformations during the product's shelf life, which can be a significant advantage in ensuring consistent product quality and performance.

Analytical Methodologies for Characterization

Robust analytical methods are essential for confirming the identity, purity, and solid-state form of the API. This section provides an overview of key techniques and detailed experimental protocols.

Powder X-ray Diffraction (PXRD) for Polymorph Identification

PXRD is a cornerstone technique for the characterization of crystalline solids. It provides a unique "fingerprint" for each polymorphic form, allowing for their identification and quantification in a sample.

Experimental Protocol: PXRD Analysis of Paroxetine Polymorphs

  • Sample Preparation: Gently grind a small amount (approximately 100-200 mg) of the paroxetine salt sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystals.

  • Sample Mounting: Pack the powdered sample into a standard PXRD sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Goniometer Scan: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/minute.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the characteristic peaks (2θ values and relative intensities) for each polymorph.

    • Compare the obtained diffractogram with reference patterns of known paroxetine hydrochloride polymorphs or the single form of paroxetine mesylate to confirm the solid form.

    • For quantitative analysis of polymorphic mixtures (e.g., Form I and Form II of paroxetine hydrochloride), methods such as the Rietveld refinement or the use of an internal standard can be employed.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Interpretation Start Paroxetine Salt Sample Grind Grind to Fine Powder Start->Grind Mount Mount on Sample Holder Grind->Mount Instrument Set Instrument Parameters (Cu Kα, 40kV, 40mA) Mount->Instrument Scan Scan 2θ from 5° to 40° Instrument->Scan Process Process Raw Data (Background Subtraction) Scan->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Patterns Identify->Compare Quantify Quantitative Analysis (if needed) Compare->Quantify

Caption: Workflow for PXRD analysis of paroxetine polymorphs.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It is invaluable for determining melting points, heats of fusion, and detecting polymorphic transitions.

Experimental Protocol: DSC Analysis of Paroxetine Salts

  • Sample Preparation: Accurately weigh 3-5 mg of the paroxetine salt sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components or interaction with the atmosphere during heating. For studying dehydration, a pinhole lid can be used.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 200°C) at a constant heating rate, typically 10°C/minute.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/minute to maintain a consistent atmosphere in the DSC cell.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic and exothermic events.

    • Determine the onset temperature and peak temperature of melting endotherms.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Polymorphic transitions may be observed as either endothermic or exothermic events prior to the final melting. For instance, the conversion of a metastable form to a more stable form upon heating will appear as an exotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Paroxetine Salt Sample Weigh Weigh 3-5 mg into Pan Start->Weigh Seal Hermetically Seal Pan Weigh->Seal Instrument Set Instrument Parameters (10°C/min heating rate) Seal->Instrument Heat Heat from 25°C to 200°C Instrument->Heat Analyze Analyze Thermogram Heat->Analyze Identify Identify Transitions (Melting, Polymorphic changes) Analyze->Identify Calculate Calculate Enthalpy of Fusion Identify->Calculate

Caption: Workflow for DSC analysis of paroxetine salts.

Dissolution Testing

Dissolution testing is a critical in vitro test to predict the in vivo performance of a drug product. The United States Pharmacopeia (USP) and the Food and Drug Administration (FDA) provide guidance on dissolution methods for paroxetine tablets.[7][8]

Experimental Protocol: Comparative Dissolution of Paroxetine Tablets

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • pH 4.5 acetate buffer.

    • pH 6.8 phosphate buffer to simulate intestinal fluid.

  • Test Conditions:

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples promptly.

  • Analysis:

    • Analyze the concentration of dissolved paroxetine in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Plot the percentage of drug dissolved against time to generate dissolution profiles.

    • Compare the dissolution profiles of the two salt forms using a similarity factor (f2) calculation, where a value between 50 and 100 suggests similarity.

Pharmacokinetics and Bioavailability: Is There a Clinical Difference?

Several studies have compared the bioavailability of paroxetine hydrochloride and paroxetine mesylate.

At a 20 mg dose, one study found that paroxetine mesylate was almost bioequivalent to paroxetine hydrochloride in terms of Cmax, Tmax, T1/2, and AUC.[9][10] However, another study showed that while the 40 mg paroxetine mesylate tablets were bioequivalent to the 40 mg paroxetine HCl tablets, the 10 mg mesylate tablets failed to meet the bioequivalence criteria for AUC, although the Cmax was similar.[10] It is important to note that some of these comparisons are historical and not from direct head-to-head trials.[9][10]

In a multiple-dose 30 mg trial, the Cmax, Cmin, AUC, and T1/2 of paroxetine mesylate were reported to be 1.3, 1.4, 1.5, and 1.6 times higher, respectively, than historical data for paroxetine hydrochloride.[9][10] This suggests potential differences in accumulation and elimination with repeated dosing.

Table 2: Comparative Pharmacokinetic Parameters (20 mg Single Dose)

ParameterParoxetine HydrochlorideParoxetine Mesylate
Cmax (ng/mL) Comparable to mesylate[11]Comparable to hydrochloride[11]
Tmax (hr) Comparable to mesylate[11]Comparable to hydrochloride[11]
AUC (ng·hr/mL) Comparable to mesylate[11]Comparable to hydrochloride[11]
T1/2 (hr) Comparable to mesylate[11]Comparable to hydrochloride[11]

Note: Data is based on studies indicating bioequivalence at this dose.

Clinical Efficacy and Safety

While pharmacokinetic data provides valuable insights, the ultimate measure of a drug's performance is its clinical efficacy and safety.

There is a general consensus that since both salts contain the same active moiety, their clinical efficacy is expected to be similar.[12] However, some reports suggest potential differences in clinical equivalence, although these have not been fully investigated in well-designed, head-to-head clinical trials.[9][13]

For certain indications, such as the treatment of vasomotor symptoms in menopausal women, a low-dose formulation of paroxetine mesylate (7.5 mg) has been specifically approved by the FDA.[13][14] This lower dose is associated with a more favorable side-effect profile compared to the higher doses of paroxetine hydrochloride typically used for psychiatric conditions.[13][14]

The side effect profiles of both salts are generally similar and are characteristic of the SSRI class, including nausea, headache, and somnolence. The incidence and severity of these adverse effects are often dose-dependent.

Implications for Drug Development and Manufacturing

The choice between paroxetine hydrochloride and paroxetine mesylate has significant implications for the entire drug development lifecycle.

Manufacturability and Handling: The hygroscopic nature of anhydrous paroxetine hydrochloride (Form II) can present challenges during manufacturing, requiring controlled humidity environments to prevent conversion to the more stable hemihydrate.[4][6] The non-hygroscopic nature of the hemihydrate form (Form I) offers better handling properties.[4][6] The existence of a single, stable crystalline form of paroxetine mesylate can simplify manufacturing processes and reduce the need for stringent environmental controls related to humidity.[5]

Formulation Stability: The potential for polymorphic conversion of paroxetine hydrochloride necessitates thorough stability testing of the final dosage form to ensure that the solid-state form remains consistent throughout the product's shelf life. The stability of the mesylate salt's single crystalline form is a significant advantage in this regard.

Regulatory Considerations: For generic drug development, demonstrating bioequivalence to the reference listed drug is paramount. The potential for pharmacokinetic differences at certain doses between the two salts highlights the importance of conducting thorough bioequivalence studies.

Conclusion

Both paroxetine hydrochloride and paroxetine mesylate are viable salt forms for the development of effective antidepressant medications. The choice between them requires a careful consideration of their distinct physicochemical properties and the intended therapeutic application.

  • Paroxetine hydrochloride offers a long history of clinical use, but its complex polymorphism and the hygroscopicity of its anhydrous form present challenges for formulation and manufacturing that must be carefully managed.

  • Paroxetine mesylate provides the advantage of a single, stable crystalline form, which can streamline development, enhance product stability, and ensure consistent manufacturing.

Ultimately, the decision will depend on a comprehensive risk-benefit analysis that takes into account the specific development goals, manufacturing capabilities, and regulatory strategy. This guide provides the foundational knowledge and practical methodologies to support such an evidence-based decision-making process.

References

Sources

A Comparative Guide to the Enantioselective Effects of Paroxetine Isomers on the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the enantiomers of Paroxetine and their differential effects on the human serotonin transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document synthesizes structural biology, pharmacology, and experimental methodology to elucidate the critical role of stereochemistry in the mechanism of action of this potent selective serotonin reuptake inhibitor (SSRI).

Introduction: The Principle of Chirality in Pharmacology

Paroxetine is a highly potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[1][2][3] Its therapeutic efficacy stems from its ability to block the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[4][5] Paroxetine possesses two stereogenic centers, meaning it can exist as four distinct stereoisomers.[5][6] The commercially available drug is a single, enantiomerically pure formulation: the (-)-trans-(3S,4R) isomer.[5][6]

This stereochemical specificity is not a trivial detail; it is fundamental to the drug's interaction with its biological target. The principle of enantioselectivity—the differential interaction of enantiomers with a chiral environment like a protein binding site—dictates that one isomer is often significantly more active or has a different pharmacological profile than its mirror image. This guide will explore the structural and functional basis for the profound enantioselectivity of Paroxetine's effects on SERT.

Structural Basis of Paroxetine Interaction with SERT

The human serotonin transporter is an integral membrane protein that mediates the reuptake of serotonin from the synapse.[3][7] Antidepressants like Paroxetine function by physically obstructing this process. High-resolution X-ray crystallography studies have revealed that Paroxetine binds within the central S1 binding site of SERT, lodging itself between transmembrane helices and directly blocking the path for serotonin.[7][8] This action locks the transporter in an outward-open conformation, effectively halting serotonin translocation.[7][9]

The S1 site is a complex cavity composed of several subsites. Structural data (PDB ID: 5I6X) show the active (3S,4R)-Paroxetine isomer occupying the site in a specific orientation known as the "ABC pose".[10][11][12]

  • Subsite A: The protonated secondary amine of the piperidine ring forms a key interaction with the carboxylate of Aspartate 98 (Asp98).[7]

  • Subsite B: The benzodioxol group extends into this pocket.

  • Subsite C: The 4-fluorophenyl moiety occupies this subsite.

This precise, three-point engagement within the chiral architecture of the binding pocket is the structural foundation for Paroxetine's high affinity and its enantioselective action.

cluster_sert SERT Central (S1) Binding Site cluster_paroxetine (3S,4R)-Paroxetine subsite_a Subsite A subsite_b Subsite B subsite_c Subsite C piperidine Piperidine Ring (Amine) piperidine->subsite_a Interacts with Asp98 benzodioxol Benzodioxol Group benzodioxol->subsite_b Occupies Pocket fluorophenyl Fluorophenyl Group fluorophenyl->subsite_c Occupies Pocket

Caption: Paroxetine's "ABC" binding pose in the SERT S1 site.

Enantioselectivity: The (-)-trans-(3S,4R) Isomer Reigns Supreme

The therapeutic activity of Paroxetine is almost exclusively attributed to the (-)-trans-(3S,4R) enantiomer.[6] This isomer demonstrates a remarkably high affinity for SERT, with reported dissociation constants (Kd) in the picomolar range (e.g., 70.2 ± 0.6 pM), making it one of the most potent SERT inhibitors known.[11][13]

While quantitative binding data for the other three stereoisomers are sparse in readily available literature, it is well-established that the (+)-trans enantiomer and the cis isomers are significantly less active.[6] The precise three-dimensional arrangement of the functional groups in the (3S,4R) configuration is optimal for fitting into the chiral S1 binding pocket of SERT. Any alteration to this configuration, as seen in the other isomers, disrupts this ideal fit, leading to a dramatic loss of binding affinity and inhibitory potency.

This high degree of stereoselectivity underscores a critical principle in drug design: for chiral molecules, biological activity resides predominantly in one enantiomer. The use of a single, active enantiomer (a "eutomer") minimizes potential off-target effects, reduces metabolic burden, and can lead to a more predictable pharmacokinetic and pharmacodynamic profile compared to a racemic mixture.[5][14]

Comparative Affinity and Potency Data
IsomerTargetParameterReported Value (nM)Selectivity
Paroxetine ((3S,4R)-)SERT Kd / Ki ~0.07 - 1.0 [13][15]Highly Selective
NETKi~40[13]~40-500x vs. SERT
DATKi~490[13]~490-7000x vs. SERT

Note: The table presents data for the therapeutically active enantiomer. Paroxetine is one of the highest-affinity inhibitors for SERT among all SSRIs.[13][15]

Experimental Protocol: Determining Enantioselectivity via Competitive Radioligand Binding Assay

To experimentally verify the enantioselective binding of Paroxetine isomers, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (e.g., a Paroxetine isomer) to displace a radioactive ligand that is known to bind to the target receptor with high affinity.

Objective

To determine the binding affinity (expressed as the inhibition constant, Ki) of different Paroxetine stereoisomers for the human serotonin transporter (SERT).

Materials
  • Membrane Preparation: HEK293 cells or other suitable cell lines stably expressing human SERT.[16]

  • Radioligand: [³H]-Citalopram or a similar high-affinity SERT radioligand.

  • Test Compounds: Purified stereoisomers of Paroxetine (e.g., (-)-trans-(3S,4R) and (+)-trans-(3R,4S)).

  • Non-specific Inhibitor: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to define non-specific binding.[17]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17]

  • Filtration Apparatus: Cell harvester and glass fiber filtermats (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare serial dilutions of the Paroxetine isomers in assay buffer. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.[17]

    • Dilute the radioligand in assay buffer to a final concentration at or near its Kd value.

    • Thaw and dilute the SERT membrane preparation in ice-cold assay buffer to the desired concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add assay buffer, radioligand, and the membrane preparation.

    • Non-specific Binding (NSB): Add the non-specific inhibitor (e.g., 10 µM Fluoxetine), radioligand, and membrane preparation.[17]

    • Competitive Binding: Add a specific concentration of a Paroxetine isomer, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filtermats using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

  • Radioactivity Counting:

    • Dry the filtermats, place them in scintillation vials with scintillation cocktail, and count the retained radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the isomer that inhibits 50% of the specific binding of the radioligand.[17]

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.[17]

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Implications for Drug Development

The interaction between Paroxetine and the serotonin transporter is a textbook example of enantioselectivity in pharmacology. The profound preference of SERT for the (-)-trans-(3S,4R) isomer is dictated by the precise stereochemical complementarity between the drug and the chiral architecture of the transporter's central binding site. This high-affinity interaction, driven by specific contacts within the S1 pocket, establishes (3S,4R)-Paroxetine as one of the most potent SSRIs available.

For drug development professionals, this case study reinforces several core principles:

  • Stereochemistry is Paramount: The biological activity of a chiral drug candidate must be evaluated on an enantiomer-specific basis.

  • Single-Enantiomer Drugs Offer Advantages: Pursuing enantiopure formulations can optimize the therapeutic index by maximizing on-target activity while minimizing potential toxicity or off-target effects from less active or inactive isomers.

  • Structure-Based Design is Key: High-resolution structural information, like that available for the SERT-Paroxetine complex, provides an invaluable blueprint for the rational design of next-generation inhibitors with improved potency and selectivity.

By understanding the molecular and structural determinants of Paroxetine's enantioselective effects, researchers can better appreciate the intricate nature of drug-target interactions and apply these insights to the discovery and development of safer and more effective therapeutics.

References

  • Coleman, J.A., Green, E.M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. RCSB PDB. [Link]
  • Coleman, J.A., Green, E.M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Abramyan, A.M., et al. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. eLife. [Link]
  • ResearchGate. (n.d.). Stereoisomers of paroxetine.
  • Singh, S.K., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
  • Singh, S.K., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. [Link]
  • Kargol, M., et al. (2022). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. International Journal of Molecular Sciences. [Link]
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Reaction Biology. [Link]
  • Caccia, S. (2007). Chirality of antidepressive drugs: an overview of stereoselectivity. Expert Opinion on Drug Metabolism & Toxicology. [Link]
  • PharmGKB. (n.d.). Paroxetine Pathway, Pharmacokinetics. PharmGKB. [Link]
  • Davis, A.A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle. [Link]
  • Stasiłowicz, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences. [Link]
  • Coleman, J.A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology. [Link]
  • Wikipedia. (n.d.). Paroxetine. Wikipedia. [Link]
  • Stasiłowicz, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. [Link]
  • Caccia, S., & Invernizzi, R.W. (2005). Chirality of Modern Antidepressants: An Overview. Current Pharmaceutical Design. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of ent-Paroxetine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Enantiomeric Purity in Paroxetine

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a chiral molecule with two stereogenic centers, giving rise to four possible stereoisomers. The therapeutically active enantiomer is the (-)-trans isomer, known as ent-Paroxetine. The other enantiomers may be inactive or, in some cases, contribute to undesirable side effects. Therefore, ensuring the enantiomeric and chemical purity of ent-Paroxetine Hydrochloride is paramount for its safety and efficacy as a pharmaceutical agent. This guide provides a comprehensive comparison of analytical methodologies to validate the purity of this compound samples, grounded in established scientific principles and regulatory expectations.

Orthogonal Approaches to Purity Verification: A Multi-faceted Strategy

A robust purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that measure different physicochemical properties of the analyte. This approach provides a comprehensive purity profile, minimizing the risk of undetected impurities. For this compound, a combination of chromatographic, spectroscopic, and thermal analysis methods is recommended.

I. Chromatographic Methods: The Cornerstone of Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the indispensable tool for assessing the purity of this compound. Its high resolution and sensitivity allow for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities.

The primary concern in ent-Paroxetine analysis is the presence of its unwanted enantiomer, (+)-trans-paroxetine. Chiral HPLC is the gold standard for this separation.

Causality Behind Method Selection: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to differential retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for separating paroxetine enantiomers.[1][2] The choice of mobile phase is critical; a non-polar mobile phase like hexane modified with an alcohol (e.g., isopropanol) and a basic additive (e.g., diethylamine) often provides the best resolution on these columns.[2]

Self-Validating System: A validated chiral HPLC method should demonstrate specificity, linearity, accuracy, precision, and a low limit of detection (LOD) and quantification (LOQ) for the undesired enantiomer. According to the European Pharmacopoeia, the amount of the (+)-trans-paroxetine hydrochloride impurity should not exceed 0.2% with respect to the (-)-trans-paroxetine hydrochloride.[3]

Experimental Workflow: Chiral HPLC for Enantiomeric Excess

G Start Start: ent-Paroxetine HCl Sample IsEnantiopure Is enantiomeric purity known? Start->IsEnantiopure ChiralHPLC Perform Chiral HPLC for ee determination IsEnantiopure->ChiralHPLC No IsChemicallyPure Is chemical purity known? IsEnantiopure->IsChemicallyPure Yes ChiralHPLC->IsChemicallyPure RPHPLC Perform RP-HPLC for impurity profiling IsChemicallyPure->RPHPLC No IdentityConfirmed Is identity confirmed? IsChemicallyPure->IdentityConfirmed Yes RPHPLC->IdentityConfirmed Spectroscopy Perform Spectroscopic Analysis (NMR, MS, IR) IdentityConfirmed->Spectroscopy No ThermalAnalysis Perform Thermal Analysis (DSC, TGA) for solid-state characterization IdentityConfirmed->ThermalAnalysis Yes Spectroscopy->ThermalAnalysis End Purity Profile Established ThermalAnalysis->End

Sources

A Comparative Guide to the Pharmacokinetics of Paroxetine Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the pharmacokinetics of paroxetine enantiomers. As drug development professionals and researchers, understanding the stereoselective disposition of chiral drugs like paroxetine is paramount for optimizing therapeutic outcomes and ensuring patient safety. While paroxetine is marketed as a single enantiomer, the (-)-trans-(3S,4R)-paroxetine, a comprehensive understanding of its pharmacokinetic profile in comparison to its stereoisomer, (+)-trans-(3R,4S)-paroxetine, offers valuable insights into its clinical behavior and potential for stereoselective drug interactions. This guide will delve into the known pharmacokinetics of the active enantiomer, the metabolic pathways involved, and provide a framework for conducting comparative studies.

The Significance of Chirality in Paroxetine's Pharmacological Profile

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available formulation contains the (-)-trans-(3S,4R) enantiomer, which is therapeutically more active than its stereoisomers[1]. The stereochemical configuration of a drug molecule can significantly influence its interaction with chiral biological systems, such as enzymes and receptors, leading to differences in pharmacokinetics and pharmacodynamics between enantiomers[1]. For many chiral drugs, enantiomers can exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles[1]. Therefore, a thorough characterization of the stereoselective pharmacokinetics of paroxetine is crucial for a complete understanding of its disposition in the body.

Pharmacokinetics of (-)-trans-(3S,4R)-Paroxetine: The Active Moiety

The pharmacokinetic profile of the therapeutically used (-)-trans-(3S,4R)-paroxetine has been extensively studied.

Absorption and Distribution:

  • Following oral administration, paroxetine is well absorbed from the gastrointestinal tract[2][3].

  • It undergoes a partially saturable first-pass metabolism in the liver, which can lead to non-linear pharmacokinetics, especially at higher doses[2][3].

  • Peak plasma concentrations are typically reached within 2 to 8 hours after oral administration[3].

  • Paroxetine is highly lipophilic and extensively distributed throughout the body, with a large volume of distribution[4].

  • Approximately 95% of the drug is bound to plasma proteins[3].

Metabolism:

The metabolism of paroxetine is a critical determinant of its pharmacokinetic variability and is primarily mediated by the cytochrome P450 (CYP) enzyme system.

  • The Central Role of CYP2D6: The main enzyme responsible for the metabolism of paroxetine is CYP2D6[2][5]. This enzyme catalyzes the demethylenation of the methylenedioxy group, a key initial step in its biotransformation[5].

  • Non-linear Kinetics and Autoinhibition: Paroxetine is not only a substrate but also a potent inhibitor of CYP2D6[2]. This autoinhibition leads to non-linear pharmacokinetics, where an increase in dose can result in a disproportionately larger increase in plasma concentrations and a longer half-life[2]. This is a crucial consideration in clinical practice, as it can affect dose adjustments and the potential for drug-drug interactions.

  • Impact of CYP2D6 Polymorphisms: The activity of CYP2D6 is subject to genetic polymorphisms, leading to different metabolizer phenotypes in the population (e.g., poor, intermediate, extensive, and ultrarapid metabolizers)[2][5][6][7][8]. These genetic variations can significantly impact paroxetine's pharmacokinetics, with poor metabolizers exhibiting higher plasma concentrations and a greater risk of adverse effects compared to extensive metabolizers[2][5][8]. Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to therapeutic failure[2][5].

Excretion:

  • Paroxetine is extensively metabolized, with less than 2% of the dose excreted unchanged in the urine[2].

  • The inactive metabolites are primarily excreted in the urine and, to a lesser extent, in the feces[2].

  • The elimination half-life of paroxetine is approximately 21-24 hours but can vary significantly among individuals due to the non-linear kinetics and genetic factors[4].

Comparative Pharmacokinetics: The Underexplored Territory of (+)-trans-(3R,4S)-Paroxetine

It is plausible that the (+)-trans enantiomer also serves as a substrate for CYP2D6, but with a different affinity and/or metabolic rate compared to the (-)-trans enantiomer. Stereoselectivity in metabolism by CYP enzymes is a well-documented phenomenon[9]. Any differences in metabolic clearance would lead to variations in key pharmacokinetic parameters such as:

  • Area Under the Curve (AUC): A slower metabolism of one enantiomer would result in a higher AUC.

  • Peak Plasma Concentration (Cmax): Differences in absorption and first-pass metabolism could lead to different Cmax values.

  • Half-life (t1/2): A less efficiently metabolized enantiomer would likely have a longer elimination half-life.

  • Protein Binding: Enantiomers can also exhibit stereoselective binding to plasma proteins, which can influence their distribution and clearance.

Given that the (-)-trans enantiomer is a potent inhibitor of CYP2D6, it would be critical to investigate whether the (+)-trans enantiomer shares this property and to what extent.

Experimental Framework for a Comparative Pharmacokinetic Study

To address the knowledge gap in the comparative pharmacokinetics of paroxetine enantiomers, a well-designed preclinical in vivo study is warranted. The following outlines a robust experimental protocol for such a study in a rodent model (e.g., rats), which is a common starting point for pharmacokinetic investigations.

Diagram: Experimental Workflow for Comparative Pharmacokinetic Study

workflow cluster_study_design Study Design cluster_bioanalysis Bioanalytical Method cluster_pk_analysis Pharmacokinetic Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Dosing (Oral Gavage) - (-)-trans-paroxetine - (+)-trans-paroxetine - Racemic Paroxetine animal_model->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling extraction Plasma Sample Preparation (Protein Precipitation or LLE) sampling->extraction separation Chiral HPLC Separation extraction->separation detection Tandem Mass Spectrometry (MS/MS) Detection separation->detection quantification Quantification of Each Enantiomer detection->quantification pk_parameters Calculation of PK Parameters (AUC, Cmax, t1/2, CL, Vd) quantification->pk_parameters comparison Statistical Comparison of Enantiomer Profiles pk_parameters->comparison

Caption: Workflow for a preclinical comparative pharmacokinetic study of paroxetine enantiomers.

Detailed Experimental Protocol: Chiral HPLC-MS/MS Method for Quantification of Paroxetine Enantiomers in Rat Plasma

This protocol provides a step-by-step methodology for the simultaneous quantification of (-)-trans-(3S,4R)-paroxetine and (+)-trans-(3R,4S)-paroxetine in rat plasma.

1. Materials and Reagents:

  • Reference standards for (-)-trans-paroxetine and (+)-trans-paroxetine.

  • Internal standard (IS), e.g., a deuterated analog of paroxetine.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Rat plasma (blank).

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Chiral Column: A suitable chiral stationary phase (CSP) column, such as a Chiralpak AD or a protein-based column (e.g., ovomucoid), which has been shown to be effective for separating paroxetine enantiomers[10][11][12].

  • Mobile Phase: A mixture of an organic modifier (e.g., isopropanol or ethanol in hexane for normal phase, or acetonitrile/methanol for reversed-phase) and an aqueous buffer (if applicable), optimized for enantiomeric resolution.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Controlled, e.g., 25°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard.

4. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

5. Method Validation:

  • The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Diagram: Metabolic Pathway of Paroxetine

metabolism Paroxetine Paroxetine ((-)-trans-(3S,4R) or (+)-trans-(3R,4S)) Catechol Catechol Intermediate Paroxetine->Catechol CYP2D6 (Demethylenation) Metabolites Inactive Metabolites (Conjugated) Catechol->Metabolites Further Metabolism (e.g., COMT, Conjugation) Excretion Excretion Metabolites->Excretion Excretion (Urine and Feces)

Caption: Primary metabolic pathway of paroxetine via CYP2D6.

Data Summary and Interpretation

The data obtained from the proposed comparative pharmacokinetic study can be summarized in the following table:

Pharmacokinetic Parameter(-)-trans-(3S,4R)-Paroxetine(+)-trans-(3R,4S)-Paroxetine
Cmax (ng/mL) Experimental ValueExperimental Value
Tmax (h) Experimental ValueExperimental Value
AUC0-t (ng·h/mL) Experimental ValueExperimental Value
AUC0-∞ (ng·h/mL) Experimental ValueExperimental Value
t1/2 (h) Experimental ValueExperimental Value
CL/F (L/h/kg) Experimental ValueExperimental Value
Vd/F (L/kg) Experimental ValueExperimental Value

A statistical analysis of these parameters will reveal any significant differences in the pharmacokinetic profiles of the two enantiomers. This information would be invaluable for:

  • Understanding the contribution of each enantiomer to the overall pharmacokinetic profile of a racemic mixture.

  • Informing the development of future chiral drugs.

  • Providing a basis for investigating potential stereoselective drug-drug interactions.

Conclusion

While paroxetine is successfully marketed as the single, therapeutically active (-)-trans-(3S,4R) enantiomer, a comprehensive understanding of its stereoselective pharmacokinetics remains incomplete without direct comparative data for its (+)-trans counterpart. The pronounced role of the polymorphic and inhibitable enzyme CYP2D6 in the metabolism of the active enantiomer strongly suggests that the pharmacokinetics of the (+)-trans enantiomer could be significantly different. The experimental framework and detailed bioanalytical protocol provided in this guide offer a clear path for researchers to elucidate these differences. Such studies are essential for advancing our knowledge of chiral drug disposition and for the continued development of safer and more effective pharmacotherapies.

References

  • Paroxetine Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4. (URL: [Link])
  • New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15). (URL: [Link])
  • Stereoselective Drug Metabolism and Drug Interactions.
  • Dose adjustment of paroxetine based on CYP2D6 activity score inferred metabolizer status in Chinese Han patients with depressive or anxiety disorders: a prospective study and cross-ethnic meta-analysis. The Lancet Regional Health - Western Pacific, 24, 100486. (URL: [Link])
  • Cytochrome P450 2D6 genotype affects the pharmacokinetics of controlled-release paroxetine in healthy Chinese subjects: comparison of traditional phenotype and activity score systems. European Journal of Clinical Pharmacology, 71(8), 953-60. (URL: [Link])
  • Low Serum Concentrations of Paroxetine in CYP2D6 Ultrarapid Metabolizers.
  • The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. British Journal of Clinical Pharmacology, 34(2), 155-8. (URL: [Link])
  • New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Euroanalysis XVII.
  • Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Basic and Clinical Pharmacy, 9(2), 1-13. (URL: [Link])
  • [Paroxetine: pharmacokinetics and pharmacodynamics]. Encephale, 20 Spec No 4, 525-31. (URL: [Link])
  • Chiral Bioequivalence – An Explainer. Chiralpedia. (URL: [Link])
  • Paroxetine oral solution is bioequivalent to paroxetine tablets--advantages of the solution. International Journal of Clinical Pharmacology and Therapeutics, 45(11), 611-6. (URL: [Link])
  • Stereoisomers of paroxetine.
  • Synthesis of the major metabolites of Paroxetine.
  • Review on Paroxetine Its Pharmacokinetic and Pharmacodynamic Parameters. International Journal of Creative Research Thoughts, 10(6). (URL: [Link])
  • Paroxetine mesylate tablets - accessd

Sources

ent-Paroxetine Hydrochloride: A Comparative Review of Stereochemistry and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Paroxetine, marketed under trade names like Paxil and Seroxat, is a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI) for a range of psychiatric disorders, including major depressive disorder, anxiety disorders, and post-traumatic stress disorder.[1][2][3] Its therapeutic efficacy is attributed to its ability to block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[1][3][4] However, the commercially available drug is not a simple molecule; it is a specific, enantiomerically pure compound. This guide delves into the critical role of stereochemistry, comparing the therapeutically active paroxetine with its enantiomer, ent-paroxetine, to provide a deeper understanding of its structure-activity relationship.

The Decisive Role of Chirality in Paroxetine's Action

Paroxetine possesses two chiral centers, meaning it can exist as four distinct stereoisomers.[5][6] The therapeutic agent is specifically the (−)-trans-(3S,4R) stereoisomer.[5][6][7] Its enantiomer, the mirror-image molecule, is (+)-trans-paroxetine, which can be referred to as ent-paroxetine. The spatial arrangement of atoms in these enantiomers is fundamentally different, leading to significant variations in their pharmacological profiles. The development of single-enantiomer formulations is a key strategy in drug development to optimize the benefit-risk ratio by targeting the most active enantiomer while minimizing potential adverse effects from less active or inactive counterparts.[6][7]

Pharmacodynamics: A Tale of Two Enantiomers at the Serotonin Transporter

The primary molecular target for paroxetine is the serotonin transporter (SERT).[1][3][8] The antidepressant effect of paroxetine is directly linked to its high-affinity binding to SERT, which inhibits the reuptake of serotonin from the synapse.[1][4] Crucially, this interaction is highly stereoselective.

The therapeutically active (−)-trans-paroxetine is a potent inhibitor of serotonin reuptake.[5] In contrast, its enantiomer, (+)-trans-paroxetine, is considered inactive or significantly less active.[5][9] This stark difference in activity underscores the precise structural requirements for high-affinity binding to the SERT protein. The (−)-trans-(3S,4R) configuration allows the molecule to fit optimally into the central binding site of the transporter, stabilizing an outward-open conformation that prevents serotonin translocation.[10]

Comparative Binding Affinities

The selectivity and potency of monoamine transporter inhibitors are critical for their therapeutic profiles. Paroxetine is distinguished as one of the most potent SSRIs, exhibiting a remarkably high affinity for SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[11][12][13]

TransporterParoxetine (Ki or Kd)Selectivity vs. SERT
SERT ~70.2 pM[10][11] / <1 nM[14]-
NET ~40 nM[11]~570-fold less potent
DAT ~490 nM[11]~7000-fold less potent

Table 1: Monoamine Transporter Binding Affinities of Paroxetine. This table summarizes the high affinity and selectivity of the active enantiomer of paroxetine for the serotonin transporter (SERT) over norepinephrine (NET) and dopamine (DAT) transporters.

While specific binding affinity data for ent-paroxetine is scarce in readily available literature, its classification as the "inactive enantiomer" implies that its affinity for SERT is dramatically lower than that of the active (−)-trans isomer.[5][9] This difference is the pharmacological basis for using the single enantiomer in clinical practice.

Mechanism of SERT Inhibition

The binding of paroxetine to the SERT is a complex interaction. The molecule settles into the central substrate-binding site, which is composed of several subsites.[10][14][15] The precise orientation, or "pose," of paroxetine within this pocket has been a subject of extensive research, with computational modeling and crystallography suggesting that the piperidine, benzodioxol, and fluorophenyl groups of the molecule occupy distinct subsites, effectively blocking the transporter's function.[10][15]

subsite_A Subsite A subsite_B Subsite B subsite_C Subsite C paroxetine (-)-Paroxetine (Active) paroxetine->subsite_A High-Affinity Binding (Piperidine Ring) paroxetine->subsite_B paroxetine->subsite_C ent_paroxetine (+)-Paroxetine (ent-Paroxetine) (Inactive) ent_paroxetine->subsite_A Poor Fit / Low Affinity

Figure 1. Stereoselective Binding of Paroxetine Enantiomers to SERT.

Synthesis and Stereocontrol

The therapeutic superiority of the (−)-trans isomer necessitates synthetic routes that can produce this specific stereoisomer with high purity. Numerous strategies for the enantioselective synthesis of paroxetine have been developed to avoid the formation of the other, less desirable stereoisomers.[16][17] These methods often involve stereoselective reductions or the use of chiral building blocks to install the correct stereochemistry at the two chiral centers on the piperidine ring.[16] The ability to synthesize the enantiomerically pure drug is a testament to advances in asymmetric synthesis and is critical for ensuring the drug's safety and efficacy.[18][19][20]

Experimental Protocols: Assessing Transporter Inhibition

The determination of a compound's affinity for monoamine transporters is a cornerstone of neuropharmacology research. A radioligand binding assay is a standard method used to determine the binding affinity (Ki) of a test compound.

Protocol: Radioligand Binding Assay for SERT Affinity

Objective: To determine the inhibitory constant (Ki) of test compounds (e.g., (−)-paroxetine and (+)-paroxetine) for the human serotonin transporter (hSERT).

Materials:

  • Cell membranes prepared from cells stably expressing hSERT.

  • [³H]citalopram or another suitable radioligand with high affinity for SERT.

  • Test compounds: (−)-paroxetine and (+)-paroxetine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

Methodology:

  • Preparation: A dilution series of each test compound is prepared in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: hSERT membranes, [³H]citalopram (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB): hSERT membranes, [³H]citalopram, and the non-specific binding control (e.g., fluoxetine).

    • Test Compound: hSERT membranes, [³H]citalopram, and one concentration from the test compound's dilution series.

  • Incubation: The plate is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated: Total Binding (DPM) - Non-Specific Binding (DPM).

    • The percentage of inhibition for each test compound concentration is calculated.

    • The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start: Prepare Reagents (hSERT membranes, [³H]ligand, compounds) setup Set up Assay Plate (Total, NSB, Test Compound wells) start->setup incubate Incubate to Equilibrium (e.g., 60 min at RT) setup->incubate filter Rapid Filtration (Separate bound from free ligand) incubate->filter wash Wash Filters (Remove non-specifically bound ligand) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Binding Affinity analyze->end

Figure 2. Workflow for Radioligand Binding Assay.

Pharmacokinetics and Metabolism

Paroxetine exhibits nonlinear pharmacokinetics, primarily due to the saturation of its own metabolism, which is mediated by the cytochrome P450 enzyme CYP2D6.[21] Paroxetine is both a substrate and a potent inhibitor of CYP2D6.[2][13][21] This can lead to disproportionately greater plasma concentrations at higher doses and creates a high potential for drug-drug interactions with other medications metabolized by this enzyme.[13][21] While specific comparative pharmacokinetic studies on ent-paroxetine are not widely published, it is plausible that stereoselective differences in metabolism exist, as is common with chiral drugs.[6]

Conclusion

The case of paroxetine and its enantiomer, ent-paroxetine, provides a classic and compelling example of the importance of stereochemistry in pharmacology. The therapeutic activity of this widely used antidepressant resides almost exclusively in the (−)-trans-(3S,4R) stereoisomer, which exhibits potent and selective inhibition of the serotonin transporter. Its enantiomer is largely inactive, highlighting the precise three-dimensional fit required for effective interaction with the drug's molecular target. For researchers and professionals in drug development, this comparison underscores the necessity of considering chirality at every stage, from synthesis to pharmacological evaluation, to develop safer and more effective therapeutic agents.

References
  • Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. PubMed Central.
  • Stereoisomers of paroxetine. | Download Scientific Diagram. ResearchGate.
  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.
  • What is the mechanism of Paroxetine Hydrochloride? Patsnap Synapse.
  • Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. PubMed Central.
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
  • Synthesis of the major metabolites of paroxetine. PubMed.
  • A Convenient Synthesis of (−)‐Paroxetine. ResearchGate.
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed.
  • A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. PubMed.
  • Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI.
  • Paroxetine Molecular Mechanisms of Action. Encyclopedia MDPI.
  • New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. PubMed Central.
  • Paroxetine. Wikipedia.
  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin.
  • Enantioselective synthesis of paroxetine. | Download Scientific Diagram. ResearchGate.
  • Paroxetine. StatPearls - NCBI Bookshelf.
  • Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. PubMed Central.
  • (paroxetine hydrochloride). accessdata.fda.gov.
  • (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action. ResearchGate.
  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute.
  • A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? NIH.
  • The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. PubMed.
  • Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required. PubMed Central.
  • (PDF) Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. ResearchGate.

Sources

A Head-to-Head Comparison of ent-Paroxetine and Other Neurochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of ent-Paroxetine with other key neurochemicals, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental observations and provides practical, field-proven insights to support your research endeavors.

Introduction: The Significance of Stereochemistry in Paroxetine's Profile

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and various anxiety disorders.[1][2][3] From a chemical standpoint, paroxetine is a phenylpiperidine derivative with two chiral centers, giving rise to four possible stereoisomers: two trans and two cis enantiomers.[4][5] The commercially available and therapeutically active form is the (-)-trans-(3S,4R) enantiomer, referred to herein as ent-Paroxetine.[5] This stereochemical specificity is paramount, as it dictates the molecule's interaction with its biological targets and, consequently, its pharmacological activity. While ent-Paroxetine is the active moiety, it is crucial for researchers to be aware of the potential presence of its inactive enantiomer, (+)-trans-paroxetine, in pharmaceutical preparations.[5]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary mechanism of action for ent-Paroxetine and other SSRIs is the blockade of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1][6] By binding to the orthosteric site on SERT, ent-Paroxetine competitively inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][6] This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[1] The therapeutic effects of SSRIs are believed to stem from the downstream adaptive changes that occur in response to this sustained increase in synaptic serotonin.

Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Synaptic Vesicle Synaptic Vesicle Synaptic Vesicle->Presynaptic Neuron Release Serotonin Serotonin SERT Serotonin Transporter (SERT) SERT->Presynaptic Neuron ent-Paroxetine ent-Paroxetine ent-Paroxetine->SERT Inhibition Postsynaptic Neuron Postsynaptic Neuron 5-HT Receptor 5-HT Receptor 5-HT Receptor->Postsynaptic Neuron Signal Transduction Synaptic Cleft->SERT Reuptake Synaptic Cleft->5-HT Receptor Binding A Prepare SERT-expressing cell membranes B Incubate membranes with [3H]-paroxetine and test compound A->B D Equilibrate at room temperature B->D C Determine non-specific binding with excess unlabeled ligand C->B E Filter to separate bound and free radioligand D->E F Wash filters to remove non-specific binding E->F G Quantify radioactivity via scintillation counting F->G H Calculate IC50 and Ki values G->H

Caption: Workflow for a radioligand binding assay to determine SERT affinity.

Synaptosomal Serotonin Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., striatum or cortex) of a rodent through differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., ent-Paroxetine) or vehicle control.

  • Initiation of Uptake: Initiate serotonin uptake by adding a low concentration of [3H]-serotonin to the synaptosome suspension.

  • Incubation: Incubate the mixture for a short period at 37°C to allow for serotonin uptake.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-serotonin.

  • Scintillation Counting: Quantify the amount of [3H]-serotonin taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of serotonin uptake for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Off-Target Effects and Clinical Considerations

While highly selective for SERT, ent-Paroxetine is not without off-target effects. It has a higher affinity for muscarinic cholinergic receptors compared to other SSRIs, which can contribute to anticholinergic side effects such as dry mouth and constipation. [2][7]Furthermore, ent-Paroxetine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. [2][8][9]This has significant clinical implications, as it can lead to drug-drug interactions by increasing the plasma concentrations of other drugs metabolized by this enzyme.

In clinical practice, while the efficacy of paroxetine is generally comparable to other SSRIs like fluoxetine and sertraline, there can be differences in tolerability and side-effect profiles. [10][11]For instance, some studies suggest that paroxetine may be associated with a higher incidence of weight gain and sexual dysfunction compared to other SSRIs. [2]

Conclusion

ent-Paroxetine is a highly potent and selective serotonin reuptake inhibitor, distinguished by its picomolar affinity for SERT. Its moderate affinity for NET sets it apart from other highly selective SSRIs and may contribute to its therapeutic profile. The stereochemistry of paroxetine is critical, with the (-)-trans-(3S,4R) enantiomer being the therapeutically active form. A thorough understanding of its comparative neurochemical profile, off-target effects, and potential for drug-drug interactions is essential for both preclinical research and clinical application. The experimental protocols provided in this guide offer a framework for the in vitro characterization of ent-Paroxetine and other novel neurochemicals, enabling researchers to make informed decisions in the drug discovery and development process.

References

  • Ortore, G., Orlandini, E., Betti, L., Giannaccini, G., Mazzoni, M.R., Camodeca, C., & Nencetti, S. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(19), 3214–3232. [Link]
  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences of the United States of America, 106(40), 17179–17184. [Link]
  • Owens, M. J., & Nemeroff, C. B. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1618. [Link]
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258. [Link]
  • Slack, R. D., Abramyan, A. M., Davis, G. L., Reith, M. E., & Gouaux, E. (2020). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. Bioorganic & medicinal chemistry letters, 30(16), 127329. [Link]
  • Wikipedia contributors. (2024, January 5). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia.
  • DeVane, C. L. (1994). Targeted pharmacotherapy in depression management: comparative pharmacokinetics of fluoxetine, paroxetine and sertraline. International clinical psychopharmacology, 9 Suppl 3, 13–19. [Link]
  • Dr.Oracle. (2022, October 25). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Dr.Oracle. [Link]
  • SMPDB. (n.d.). Paroxetine Action Pathway.
  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
  • Madhira, S. L., & Basha, S. A. (2021). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. Molecules (Basel, Switzerland), 26(12), 3567. [Link]
  • Lisowska-Kuźmicz, M., Kantor-Boruta, M., Jończyk, A., Jarończyk, M., Ocios-Bębenek, A., & P. Aleksander, P. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and bioanalytical chemistry, 406(15), 3697–3702. [Link]
  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11–28. [Link]
  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e56429. [Link]
  • Preskorn, S. H. (1996). Clinical Pharmacology of SSRI's 5 - How SSRIs as a Group Are Similar. In Clinical Pharmacology of Selective Serotonin Reuptake Inhibitors.
  • Hancu, G., Budău, M., & Rusu, A. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. Pharmaceuticals (Basel, Switzerland), 13(10), 312. [Link]
  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
  • Psychopharmacology Institute. (2016, March 7). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. [Link]
  • Wikipedia contributors. (2024, January 5). Paroxetine. In Wikipedia, The Free Encyclopedia.
  • Abramyan, A. M., Slack, R. D., Davis, G. L., Reith, M. E., & Gouaux, E. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. eLife, 8, e48153. [Link]
  • Jeppesen, U., Gram, L. F., Vistisen, K., & Loft, S. (1996). CYP2D6 status of extensive metabolizers after multiple-dose fluoxetine, fluvoxamine, paroxetine, or sertraline. European journal of clinical pharmacology, 51(1), 73–76. [Link]
  • Preskorn, S. H., Alderman, J., Chung, M., Harrison, W., Messig, M., & Harris, S. (2007). The potential for clinically significant drug-drug interactions involving the CYP 2D6 system: effects with fluoxetine and paroxetine versus sertraline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43815, Paroxetine. [Link]
  • Owens, M. J., & Nemeroff, C. B. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Molecules (Basel, Switzerland), 26(4), 861. [Link]

Sources

Confirming the Stereochemistry of ent-Paroxetine Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Criticality of Stereochemistry in Drug Development

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a mere structural nuance; it is a fundamental determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The case of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), underscores this principle. The therapeutically active form is the (–)-trans-(3S, 4R) enantiomer.[3][4] Consequently, the synthesis and analysis of its mirror image, ent-Paroxetine ((+)-trans-(3R, 4S)), is crucial for impurity profiling, reference standard characterization, and a comprehensive understanding of the drug's stereochemical landscape.[5]

This guide provides an in-depth comparison of modern analytical techniques for the unambiguous confirmation of the stereochemistry of ent-Paroxetine Hydrochloride. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers a robust framework for their analytical endeavors.

The Challenge: Distinguishing Mirror Images

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.[3] The primary analytical challenge lies in differentiating the therapeutically active (-)-trans isomer from its enantiomer, ent-Paroxetine, as well as the cis-isomers. This requires techniques that can probe the molecule's three-dimensional structure with high fidelity.

A Comparative Analysis of Key Analytical Techniques

The confirmation of stereochemistry is a multi-faceted process, often requiring the convergence of data from several analytical techniques. Below, we compare the most powerful and commonly employed methods for the stereochemical elucidation of chiral molecules like this compound.

Table 1: Comparison of Analytical Techniques for Stereochemical Confirmation
TechniquePrincipleStrengthsLimitationsApplication to ent-Paroxetine HCl
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Gold standard for determining enantiomeric purity and separation.[1][6] Highly reproducible and quantitative.[7]Does not directly provide absolute configuration. Method development can be time-consuming.[8]Essential for quantifying the enantiomeric excess (ee) of ent-Paroxetine and separating it from other stereoisomers.[9][10]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12]Provides the absolute configuration of a molecule in solution.[13][14][15] Does not require crystallization.[14]Requires a relatively high sample concentration.[12] Interpretation relies on comparison with theoretical calculations (e.g., DFT).[13][15]A powerful method to definitively confirm the (3R, 4S) absolute configuration of ent-Paroxetine in solution by comparing the experimental spectrum to a calculated spectrum.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice.[16]The "gold standard" for unambiguous determination of absolute configuration.[15][17][18] Provides a complete 3D structure.Requires a high-quality single crystal, which can be difficult to obtain.[15][19]If a suitable crystal can be grown, it provides unequivocal proof of the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.[20]Powerful for determining relative stereochemistry and molecular connectivity.[6] Can determine enantiomeric purity using chiral solvating or derivatizing agents.[20][21][22]Standard NMR is "blind" to chirality.[2] Distinguishing enantiomers requires a chiral environment.[20][21]Used to confirm the overall structure and relative stereochemistry of the piperidine ring.[23] Chiral NMR can be used to assess enantiomeric purity.[24]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key experiments discussed above. The choice of which technique(s) to employ will depend on the specific research question, available instrumentation, and the physical form of the sample.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for the comprehensive stereochemical confirmation of a newly synthesized batch of this compound.

G cluster_0 Initial Characterization cluster_1 Enantiomeric Purity cluster_2 Absolute Configuration cluster_3 Final Confirmation NMR NMR Spectroscopy Chiral_HPLC Chiral HPLC NMR->Chiral_HPLC Confirm Structure MS Mass Spectrometry MS->Chiral_HPLC Confirm Mass VCD Vibrational Circular Dichroism (VCD) Chiral_HPLC->VCD Assess Purity Xray X-ray Crystallography Chiral_HPLC->Xray Assess Purity Confirmation Unambiguous Stereochemical Assignment VCD->Confirmation Determine Absolute Configuration (Solution) Xray->Confirmation Determine Absolute Configuration (Solid State)

Caption: A logical workflow for the stereochemical confirmation of ent-Paroxetine HCl.

Experimental Protocol 1: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of paroxetine and determine the enantiomeric purity of an this compound sample.

Rationale: Chiral HPLC is the industry-standard for assessing enantiomeric excess due to its high resolving power and quantitative accuracy. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating a wide range of chiral compounds, including paroxetine.[7][9]

Step-by-Step Methodology:

  • Column Selection: A Chiralpak AD or Chiralcel OD column is often suitable for paroxetine enantiomers.[7][9]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane, isopropanol, and an amine modifier like diethylamine (e.g., 96:4:0.3 v/v/v).[9] The amine is crucial for improving peak shape for basic compounds like paroxetine.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 295 nm[25]

  • Injection and Analysis: Inject a known volume of the sample solution (e.g., 10 µL).

  • Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Experimental Protocol 2: Vibrational Circular Dichroism (VCD) for Absolute Configuration

Objective: To determine the absolute configuration of this compound in solution.

Rationale: VCD provides a direct spectroscopic handle on the absolute stereochemistry of a molecule in its solution state, which is often more biologically relevant than the solid state.[15] The comparison of the experimental VCD spectrum with a spectrum calculated using Density Functional Theory (DFT) for a known enantiomer allows for an unambiguous assignment.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated solution of this compound (typically 10-50 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the VCD spectrum.[13]

  • Experimental VCD Spectrum Acquisition:

    • Use a dedicated VCD spectrometer.

    • Acquire the spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹).

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio, as VCD signals are inherently weak.[12]

  • Computational VCD Spectrum Calculation:

    • Using quantum chemistry software (e.g., Gaussian, Schrödinger), build a model of one enantiomer of paroxetine (e.g., the (3R, 4S) configuration for ent-Paroxetine).

    • Perform a conformational search to identify the lowest energy conformers.

    • For the most stable conformer(s), calculate the theoretical VCD spectrum using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). It is advisable to model solvent effects using an implicit solvent model.[13]

  • Spectral Comparison and Assignment:

    • Visually and quantitatively (e.g., using a similarity algorithm) compare the experimental VCD spectrum with the calculated spectrum for the (3R, 4S) enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration is confirmed as (3R, 4S).

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

G cluster_0 VCD Workflow cluster_1 Outcome cluster_2 Conclusion Measure Measure Experimental VCD Spectrum Compare Compare Experimental and Calculated Spectra Measure->Compare Calculate Calculate Theoretical VCD Spectrum (e.g., 3R, 4S) Calculate->Compare Match Spectra Match Compare->Match Good Correlation Mismatch Spectra are Mirror Images Compare->Mismatch Inverse Correlation Confirm_3R4S Absolute Configuration is (3R, 4S) Match->Confirm_3R4S Confirm_3S4R Absolute Configuration is (3S, 4R) Mismatch->Confirm_3S4R

Caption: Workflow for absolute configuration determination using VCD.

Conclusion: An Integrated Approach for Unambiguous Confirmation

Confirming the stereochemistry of this compound is a critical step in drug development and quality control. While each of the discussed techniques provides valuable information, a single method is often insufficient for complete and unambiguous characterization. The most robust approach involves a combination of techniques:

  • Chiral HPLC should be employed as the primary method for determining enantiomeric purity and for routine quality control.[1][7]

  • For definitive confirmation of the absolute configuration, Vibrational Circular Dichroism is a powerful and increasingly accessible technique that provides data from the solution state.[14][15]

  • Where possible, X-ray crystallography offers the ultimate, irrefutable proof of stereochemistry in the solid state.[16]

  • NMR spectroscopy remains indispensable for confirming the compound's overall chemical structure and relative stereochemistry.[20][26]

By judiciously applying these complementary techniques, researchers and drug development professionals can confidently and accurately confirm the stereochemistry of this compound, ensuring the integrity of their research and the quality of their materials.

References

  • Anonymous. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Freedman, T. B., Dukor, R. K., & Nafie, L. A. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 16-21.
  • dos Santos, F. P., & de Oliveira, H. C. B. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3233.
  • Guo, J., & Wenslow, R. M. (2009). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Pharmaceutical Analysis, 5(2), 135-147.
  • Pettersson, C., & Arvidsson, P. I. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Vivekanand, V. V., Ravi Kumar, V., Mohakhud, P. K., & Om Reddy, G. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of pharmaceutical and biomedical analysis, 33(5), 903-8.
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Wikipedia. (n.d.). Vibrational circular dichroism.
  • Anonymous. (n.d.). Chirality And Nmr.
  • Gherghiceanu, F., & Gorgan, D. L. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4529.
  • Jamrógiewicz, M., Wielgomas, B., & Sznitowska, M. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and bioanalytical chemistry, 406(11), 2655-62.
  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
  • Anonymous. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Li, Y., et al. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Iida, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5069-5075.
  • ResearchGate. (n.d.). X‐Ray Crystallography for Stereochemical Elucidation.
  • ResearchGate. (n.d.). Stereoisomers of paroxetine.
  • LibreTexts Chemistry. (2021). 19.4: Enantiomeric Purity.
  • Anonymous. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality.
  • ePrints Soton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD.
  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction.
  • Deschamps, J. R., & George, C. (2003). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 276, 53-83.
  • Anonymous. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 48(4), 529-36.
  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335.
  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • Singh, L., & Sharma, P. K. (2023). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Journal of Pharmaceutical Sciences, 9(1), 5.
  • Fijałkowski, Ł., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1649.
  • Germann, D., Ma, G., Han, F., & Tikhomirova, A. (2013). Paroxetine hydrochloride. Profiles of drug substances, excipients, and related methodology, 38, 367-406.
  • PubMed. (2000). Improved Synthesis of Paroxetine Hydrochloride propan-2-ol Solvate Through One of Metabolites in Humans, and Characterization of the Solvate Crystals.
  • ResearchGate. (2025). (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action.
  • MDPI. (n.d.). Paroxetine—Overview of the Molecular Mechanisms of Action.
  • ResearchGate. (2025). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive.
  • USP-NF. (n.d.). Paroxetine Hydrochloride.
  • PubChem. (n.d.). Paroxetine Hydrochloride.

Sources

A Guide to the Independent Verification of ent-Paroxetine Hydrochloride: A Comparative Analysis of Analytical and Functional Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of ent-Paroxetine Hydrochloride, the enantiomer of the therapeutically active (-)-trans-paroxetine. For researchers and drug development professionals, ensuring the enantiomeric purity of a chiral drug is not merely a quality control step; it is fundamental to guaranteeing therapeutic efficacy and safety. This document moves beyond rote protocols to explain the causality behind methodological choices, comparing key techniques and providing the data necessary for robust, independent validation.

The Critical Role of Chirality in Paroxetine

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for depressive and anxiety disorders.[1][2] Its therapeutic action is derived from its ability to block the human serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.

The Two Faces of Paroxetine: Enantiomers

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.[2][3][4] The clinically utilized and therapeutically active form is (-)-trans-(3S,4R)-paroxetine .[2][4][5] Its enantiomer, (+)-trans-(3R,4S)-paroxetine (referred to as ent-paroxetine), is considered the less active isomer and, in pharmaceutical preparations, a critical impurity to monitor.[2][6]

The fundamental principle of stereochemistry in pharmacology dictates that enantiomers can have vastly different biological activities.[4] Therefore, independent verification is essential to quantify the presence of ent-paroxetine, ensuring that the final drug product delivers its intended therapeutic effect without confounding factors from other, less active isomers.[2]

Primary Verification: Chiral Chromatographic Separation

The cornerstone of verifying enantiomeric purity is the physical separation and quantification of the enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, employing specialized Chiral Stationary Phases (CSPs) that can differentiate between stereoisomers.[3][7][8]

The Principle of Chiral HPLC

Chiral HPLC methods rely on the differential interaction between the enantiomers and the chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained on the column longer. This difference in retention time allows for their separation and individual quantification.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical variable in developing a successful chiral separation method. Several types have been successfully employed for paroxetine enantiomers.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak AD, Chiralcel OD) are widely used and highly effective.[7][8][9] Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure of the CSP.

  • Protein-Based CSPs: Ovomucoid, a glycoprotein, offers an alternative chiral selector.[3] This type of column can provide unique selectivity and, in some cases, improved sensitivity and speed over traditional methods.

  • Cyclodextrin-Based Methods: Carboxymethyl-β-cyclodextrin can be used as a chiral mobile phase additive with a standard C18 column.[10] The enantiomers are separated based on how they differentially fit into the chiral cavity of the cyclodextrin molecule present in the mobile phase.

Data Summary: Performance Comparison of Key HPLC Methods

The following table summarizes the performance of validated HPLC methods for the separation of paroxetine enantiomers, providing a clear comparison for methodological selection.

Chiral Stationary Phase Mobile Phase Composition Resolution (Rs) Limit of Detection (LOD) Key Advantage Reference
Ovomucoid 10 mM Phosphate Buffer (pH 3.5) / Acetonitrile (98:2, v/v)2.605 ng/mLHigh sensitivity and speed[3]
Amylose tris(3,5-dimethylphenyl)carbamate Not specified, comparative study2.7820 ng/mLGood resolution[3]
Chiralpak AD (Amylose Derivative) n-Hexane / 2-Propanol / Ethanol (85:10:5, v/v/v)>1.5Not specifiedEstablished and reliable method[7]
Chiralcel OD (Cellulose Derivative) Hexane / Isopropanol / Diethylamine (96:4:0.3, v/v/v)Not specified2.0 µg/mL (for intermediate)Effective for key intermediates[8]
Detailed Protocol: Validated Chiral HPLC Method using an Ovomucoid CSP

This protocol is based on a validated method demonstrated to be more sensitive than previously recommended procedures.[3]

Objective: To separate and quantify (-)-trans-paroxetine and its enantiomer, (+)-trans-paroxetine (ent-paroxetine).

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Ovomucoid-based chiral stationary phase column

  • Standard Reference Materials: (-)-trans-paroxetine and (+)-trans-paroxetine

  • Reagents: Potassium phosphate monobasic, Orthophosphoric acid, Acetonitrile (HPLC grade)

2. Chromatographic Conditions:

  • Column: Ovomucoid stationary phase

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid) : Acetonitrile (98:2, v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 23 °C

  • Detection Wavelength: 295 nm

  • Injection Volume: 20 µL

3. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve reference standards of each enantiomer in the mobile phase.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to create a calibration curve (e.g., 0.01 to 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the test sample (e.g., from powdered tablets) in the mobile phase to achieve a target concentration within the calibration range. Filter through a 0.45 µm filter before injection.

4. Analysis and System Suitability:

  • Inject the standard solutions to establish the calibration curve and determine the retention times for each enantiomer. The elution order on an ovomucoid phase is typically (-)-enantiomer followed by the (+)-enantiomer.[3]

  • System Suitability Test: Inject a mixed standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

  • Inject the sample solution.

  • Quantification: Calculate the amount of each enantiomer in the sample by comparing its peak area to the calibration curve.

Workflow for Chiral Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Verification prep_std Prepare Standard Solutions (Known Concentrations of Each Enantiomer) inject Inject into HPLC System (Ovomucoid Column) prep_std->inject prep_sample Prepare Test Sample Solution (Dissolve and Filter) prep_sample->inject separate Enantiomer Separation (Based on Differential Retention) inject->separate detect UV Detection at 295 nm separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate quant Quantify Enantiomers (vs. Calibration Curve) integrate->quant report Report Enantiomeric Purity (%) quant->report

Caption: Workflow for HPLC-based enantiomeric purity verification.

Secondary Verification: In Vitro Functional Assays

While HPLC confirms chemical purity, functional assays are essential to verify the differential biological activity between enantiomers. This step provides orthogonal evidence that the impurity, ent-paroxetine, has a significantly lower affinity for the therapeutic target.

The Serotonin Transporter (SERT) Uptake Assay

This assay directly measures the primary pharmacological activity of paroxetine: the inhibition of serotonin reuptake by SERT.[11] By comparing the inhibitory potency (IC₅₀) of (-)-paroxetine and ent-paroxetine, one can confirm the stereoselective activity of the drug.

Detailed Protocol: SERT Inhibition Assay

This protocol utilizes a fluorescence-based method, which is a safer and higher-throughput alternative to traditional radio-labeled assays.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each paroxetine enantiomer on SERT activity.

1. Materials:

  • HEK293 cells stably expressing human SERT (hSERT).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent SERT substrate (commercially available).

  • Test Compounds: (-)-trans-paroxetine and (+)-trans-paroxetine (ent-paroxetine).

  • Fluorescence microplate reader.

2. Experimental Procedure:

  • Cell Plating: Seed the hSERT-expressing HEK293 cells into the microplates to form a confluent monolayer overnight.[11]

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each paroxetine enantiomer in assay buffer.

  • Assay Initiation:

    • Remove the culture medium from the cells and wash gently with assay buffer.

    • Add the prepared compound dilutions to the appropriate wells. Include "no inhibitor" (vehicle) controls.

    • Incubate for 15-30 minutes at 37°C.[11]

  • Substrate Addition: Add the fluorescent SERT substrate to all wells to initiate the uptake reaction.

  • Signal Detection: Measure the increase in intracellular fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

3. Data Analysis:

  • Convert the fluorescence readings to percent inhibition relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer. A significantly higher IC₅₀ for ent-paroxetine confirms its lower biological activity.

Visualizing the Mechanism of Action

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) Reuptake Reuptake SERT->Reuptake Normal Function Serotonin_cleft Serotonin (5-HT) Serotonin_cleft->SERT Receptor 5-HT Receptor Serotonin_cleft->Receptor Serotonin_vesicle 5-HT Vesicle Release Release Serotonin_vesicle->Release Release->Serotonin_cleft Signal Signal Transduction Receptor->Signal Paroxetine (-)-Paroxetine Block Inhibition Paroxetine->Block Block->SERT

Caption: Mechanism of SERT inhibition by (-)-Paroxetine at the synapse.

Alternative and Complementary Methodologies

While HPLC and functional assays form the core of a verification strategy, other techniques can provide complementary data or offer advantages in specific contexts.

  • Supercritical Fluid Chromatography (SFC): This technique is a powerful alternative for chiral separations. SFC often provides faster analysis times and is considered a "greener" technology due to its use of supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.[12]

  • Spectrophotometric Methods: Simple spectrophotometric assays can determine the total concentration of paroxetine in a formulation.[13][14] Crucial Limitation: These methods are not chiral and cannot distinguish between enantiomers. They are useful for assaying total drug content but are insufficient for verifying enantiomeric purity.

Conclusion: A Multi-faceted Approach to Verification

  • Primary Identification and Quantification: Chiral chromatography, preferably using a validated HPLC or SFC method, is non-negotiable for separating and quantifying the enantiomers. A comparative assessment of different chiral stationary phases, such as the data presented herein, allows for the selection of the most sensitive and efficient method.

  • Functional Confirmation: An in vitro SERT inhibition assay provides orthogonal validation. Confirming that ent-paroxetine has a significantly higher IC₅₀ than the active (-)-trans enantiomer proves that the quantified chemical impurity corresponds to a functional difference, reinforcing the rationale for its strict control.

By combining these analytical and functional methodologies, researchers and drug development professionals can build a self-validating system that ensures the scientific integrity and therapeutic quality of paroxetine formulations.

References

  • Szewczyk, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(13), 3023–3030. [Link]
  • Ghanem, A., & Hoenen, H. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600–604. [Link]
  • Reddy, G. O., et al. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803–809. [Link]
  • Zhang, T., et al. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 208, 114458. [Link]
  • ResearchGate. (n.d.). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Request PDF. [Link]
  • McKenna, K. (2006). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America. [Link]
  • Singh, S. P., & Singh, L. (2025). Stereoisomers of paroxetine.
  • Singh, S. P., & Singh, L. (2024). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
  • Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4221. [Link]
  • Kumar, K. A., et al. (2011). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 169-171. [Link]
  • Castagné, V., et al. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology. [Link]
  • Lambropoulos, J., et al. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793–802. [Link]
  • USP-NF. (n.d.). Paroxetine Hydrochloride. USP-NF. [Link]
  • Erk, N., & Biryol, I. (2003). Voltammetric and HPLC techniques for the determination of paroxetine hydrochloride. Pharmazie, 58(10), 699–704. [Link]
  • De Kloe, G. E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(31), 11075–11084. [Link]
  • Wang, L., et al. (2012). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive.
  • Paspalache, A. D., et al. (2019). Chirality of Modern Antidepressants: An Overview. Pharmaceuticals, 12(1), 35. [Link]
  • Bull, C., & perplexed. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Applications in Fluorescence, 6(2), 025003. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of ent-Paroxetine Hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sustainable science and a testament to an organization's commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of ent-Paroxetine Hydrochloride, a compound frequently utilized in neurological research. Our objective is to empower researchers with the knowledge to manage this specific chemical waste stream effectively, ensuring the safety of personnel and the protection of our ecosystems.

The Imperative for Specialized Disposal: Beyond the Label

While this compound is not classified as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its intrinsic properties demand a disposal protocol that transcends standard laboratory waste procedures.[1][2] A thorough review of its Safety Data Sheet (SDS) reveals several key hazards that inform our disposal strategy:

  • Human Health Hazards: this compound is harmful if swallowed or in contact with skin, and it is a known skin and eye irritant. Furthermore, it is classified as a reproductive toxin, posing a significant risk to personnel upon exposure.

  • Environmental Hazards: The compound is designated as toxic to aquatic life with long-lasting effects.[3] This ecotoxicity is a critical consideration, as improper disposal can lead to the contamination of waterways, potentially disrupting aquatic ecosystems.[4][5][6] Studies have shown that selective serotonin reuptake inhibitors (SSRIs) like paroxetine can have behavioral and reproductive effects on aquatic organisms even at low concentrations.[7]

Therefore, the core principle of our disposal plan is the complete destruction of the active pharmaceutical ingredient (API) to mitigate these risks. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals and strongly discourages the drain disposal of any pharmaceutical waste.[1] Incineration is the recommended method for non-RCRA pharmaceutical waste to prevent its entry into landfills and water systems.[1][8]

A Step-by-Step Protocol for the Disposal of this compound

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in the safe and compliant disposal of this compound waste.

Phase 1: Waste Segregation and Collection

The foundation of proper chemical waste management lies in meticulous segregation at the point of generation.

  • Designated Waste Container:

    • Utilize a dedicated, clearly labeled, leak-proof waste container for all this compound waste.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be labeled as "Non-RCRA Pharmaceutical Waste for Incineration" and should also include the specific chemical name: "this compound."

  • Types of Waste to Collect:

    • Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any lab consumables that have come into direct contact with the compound.

    • Liquid Waste: Solutions containing this compound. Do not mix with other solvent waste streams.

  • Location of Waste Container:

    • Place the designated waste container in a well-ventilated area, away from general laboratory traffic and incompatible chemicals.

    • Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.

Phase 2: Container Management and Storage

Proper management of the waste container is crucial to prevent accidental exposure and ensure regulatory compliance.

  • Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste.

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to accommodate expansion and prevent spills.

  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from heat sources and direct sunlight. This area should be clearly marked and have restricted access.

Phase 3: Final Disposal

The final step in the lifecycle of this compound waste is its transfer to a licensed hazardous waste disposal facility.

  • Engage a Certified Waste Management Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to schedule a pickup.

  • Documentation: Ensure all required waste disposal documentation is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from your facility to its final destination.

  • Confirmation of Destruction: The hazardous waste vendor will transport the sealed container to a permitted incineration facility.[1] Incineration at high temperatures is the most effective method for destroying the active pharmaceutical ingredient, preventing its release into the environment.[4][9]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is critical.

Scenario Immediate Action Follow-up
Minor Spill (Solid) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (lab coat, gloves, safety glasses), gently cover the spill with an absorbent material to prevent dust generation. 3. Carefully scoop the material into the designated this compound waste container.1. Decontaminate the spill area with a suitable cleaning agent. 2. Dispose of all cleanup materials in the designated waste container. 3. Report the incident to your EHS department.
Minor Spill (Liquid) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with absorbent pads. 3. Wipe up the spill, working from the outside in.1. Place all contaminated absorbent materials into the designated waste container. 2. Decontaminate the spill area. 3. Report the incident to your EHS department.
Skin Exposure 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing.1. Seek medical attention. 2. Provide the Safety Data Sheet (SDS) to the medical personnel. 3. Report the incident to your EHS department.
Eye Exposure 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.1. Seek immediate medical attention. 2. Provide the SDS to the medical personnel. 3. Report the incident to your EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generate Waste Segregate Segregate at Source Generate Waste->Segregate Solid & Liquid Collect Collect in Labeled Container Segregate->Collect Store Store in Designated Area Collect->Store Pickup Schedule EHS Pickup Store->Pickup Transport Transport by Vendor Pickup->Transport Destroy Incineration Transport->Destroy

Caption: Decision workflow for this compound disposal.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound. This commitment to best practices not only protects individuals and the environment but also upholds the integrity of the scientific community.

References

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • US Bio-Clean. (n.d.). What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It).
  • Stericycle. (2022, May 20). USP 800 & Hazardous Drug Disposal.
  • Easy RX Cycle. (2022, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities.
  • INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.
  • Regulations.gov. (2021, January 18). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report.
  • PennState Extension. (n.d.). Pharmaceutical Disposal and Water Quality.
  • Environmental Protection. (2005, September 1). Tips: Disposing Of Pharmaceuticals, Personal Care Products.
  • Alliance Water Resources. (n.d.). Removing Pharmaceuticals from Wastewater.
  • MDPI. (2023, June 14). Pharmaceuticals in Water: Risks to Aquatic Life and Remediation Strategies.
  • HW Drugs. (n.d.). EPA Subpart P Regulations.
  • MDPI. (2023, June 14). Pharmaceuticals in Water: Risks to Aquatic Life and Remediation Strategies.
  • Safety Management Services, Inc. (n.d.). Listed Wasted.
  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
  • PubMed. (n.d.). Environmental risk assessment of paroxetine.
  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes.
  • Lee County Southwest Florida. (n.d.). Pharmaceutical.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.

Sources

Navigating the Handling of ent-Paroxetine Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Researchers and scientists engaged in the development and handling of ent-Paroxetine Hydrochloride are at the forefront of innovation. This potent pharmaceutical compound, while promising, necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, actionable intelligence on the personal protective equipment (PPE), operational protocols, and disposal procedures required to ensure the well-being of laboratory personnel and the integrity of research. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, fostering a culture of safety and scientific excellence.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety plan. This compound is classified as a potent pharmaceutical ingredient, presenting a range of health risks upon exposure.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals.[1]

Due to its potency, minimizing exposure is paramount. While a specific Occupational Exposure Limit (OEL) for this compound is not widely published, it is prudent to handle it as a compound falling into a low Occupational Exposure Band (OEB), typically requiring stringent containment and control measures.[3]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize the risk of exposure at the source. These controls are designed to isolate the handler from the hazardous material.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood with appropriate face velocity.[4] This is critical to prevent the inhalation of airborne particles.

  • Enclosure: For procedures with a higher risk of aerosolization, such as weighing or milling, the use of a glove box or an isolator is strongly recommended.[5] These create a physical barrier between the operator and the compound.

  • Closed Systems: Whenever feasible, utilize closed-system transfers for moving the compound between vessels to minimize the potential for spills and dust generation.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are in place, appropriate PPE provides an additional and critical layer of protection. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical to prevent dermal absorption. Nitrile gloves are generally recommended for handling pharmaceutical powders due to their chemical resistance and durability.[6]

  • For Incidental Contact (e.g., handling sealed containers): A single pair of nitrile gloves is sufficient.

  • For Direct Handling (e.g., weighing, preparing solutions): Double gloving with two pairs of nitrile gloves is mandatory. This provides an extra layer of protection in case the outer glove is compromised.

  • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Regularly inspect gloves for any signs of degradation or punctures. Never reuse disposable gloves. After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated outer surface and wash hands thoroughly.

Eye and Face Protection: Shielding from Splashes and Dust

To protect against accidental splashes and airborne particles, appropriate eye and face protection is essential.

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in the laboratory.

  • Safety Goggles: For procedures with a higher risk of splashes or dust generation, chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Respiratory Protection: Preventing Inhalation Exposure

Given the potential for respiratory irritation and the potent nature of the compound, respiratory protection is a critical component of the PPE ensemble, especially when handling the powder form.

  • N95 Respirator: For low-dust generating activities within a certified chemical fume hood, a properly fit-tested N95 respirator can provide adequate protection.

  • Elastomeric Half-Mask or Full-Face Respirator with P100 Filters: For tasks with a higher potential for dust generation, such as weighing or transfers outside of a containment hood, a reusable elastomeric respirator with P100 (HEPA) filters is recommended.[7] These provide a higher level of protection against fine particulates.

  • Powered Air-Purifying Respirator (PAPR): For extended duration work or in situations where a higher level of respiratory protection is required, a PAPR with P100 filters should be used.[8] A PAPR provides a constant flow of filtered air, reducing breathing resistance and offering superior protection.

Respirator Program: All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training on proper use, maintenance, and limitations.

Protective Clothing: Minimizing Skin Contamination

To prevent contamination of personal clothing and skin, appropriate protective clothing is necessary.

  • Laboratory Coat: A dedicated lab coat, preferably with long sleeves and a closed front, should be worn at all times when handling this compound.

  • Disposable Gown: For procedures with a high risk of contamination, a disposable gown made of a low-linting material should be worn over the lab coat.

  • Shoe Covers: Disposable shoe covers should be worn in designated handling areas to prevent the tracking of contamination.

Step-by-Step PPE Protocol: Donning and Doffing

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence
  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Gown/Lab Coat: Don the lab coat or disposable gown.

  • Respirator: Perform a user seal check each time you don your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if required.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer glove cuff extends over the sleeve of the gown.

Doffing Sequence (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown/Lab Coat: Remove the gown or lab coat, folding the contaminated side inward.

  • Shoe Covers: Remove shoe covers.

  • Inner Gloves: Remove the inner pair of gloves.

  • Face Shield and Goggles: Remove eye and face protection.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal procedures are essential to prevent environmental contamination and accidental exposure.

Decontamination
  • Work Surfaces: At the end of each work session, decontaminate all work surfaces (fume hood, benchtops, equipment) with a suitable cleaning agent. A solution of mild detergent and water is often effective for initial cleaning, followed by a wipe-down with 70% ethanol.

  • Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne. Collect all contaminated materials in a sealed, labeled hazardous waste container.

Waste Disposal

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the handling procedure for this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling this compound Task Identify Handling Task Start->Task IsPowder Is it a powder? Task->IsPowder IsHighEnergy High-energy procedure? (e.g., weighing, sonicating) IsPowder->IsHighEnergy Yes BasePPE Base PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses IsPowder->BasePPE No (in solution) IsHighEnergy->BasePPE No (low energy) DoubleGloves Upgrade to: - Double Nitrile Gloves IsHighEnergy->DoubleGloves Yes Goggles Upgrade to: - Chemical Goggles IsHighEnergy->Goggles Yes BasePPE->DoubleGloves Direct handling Disposal Dispose of all contaminated materials as hazardous waste BasePPE->Disposal DoubleGloves->Goggles DoubleGloves->Disposal FaceShield Add: - Face Shield Goggles->FaceShield Large quantities N95 Add: - N95 Respirator Goggles->N95 Low dust potential in fume hood Goggles->Disposal FaceShield->Disposal Elastomeric Upgrade to: - Elastomeric Respirator  (P100 filters) N95->Elastomeric Higher dust potential N95->Disposal PAPR Consider: - PAPR (P100 filters) Elastomeric->PAPR Extended duration/ higher risk Elastomeric->Disposal PAPR->Disposal

Caption: PPE selection workflow based on the handling task for this compound.

Summary of PPE Recommendations

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Handling Sealed ContainersSingle Nitrile GlovesSafety Glasses with Side ShieldsNot typically requiredLab Coat
Preparing Solutions (in a fume hood)Double Nitrile GlovesChemical GogglesN95 Respirator (minimum)Lab Coat
Weighing Powder (in a containment hood)Double Nitrile GlovesChemical GogglesElastomeric Respirator (P100) or PAPRLab Coat, Disposable Gown
Large-Scale Operations or High-Risk TasksDouble Nitrile GlovesFace Shield & Chemical GogglesPAPR (P100)Disposable Gown over Lab Coat, Shoe Covers

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable research. This commitment to a robust safety culture is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • Paroxetine (hydrochloride) - Safety Data Sheet. (2025, December 18). Cayman Chemical.
  • What Type of Glove PPE is Best for the Pharma Industry? (2025, January 14). M.A. Healy & Sons Ltd.
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). ACTenviro.
  • Paroxetine HCl - Safety D
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
  • Containment of High-Potency Products in a GMP Environment. (2009, October 1).
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • Safety Data Sheet: Paroxetine hydrochloride hemihydrate, 99%, selective serotonin-reuptake inhibitors (SSRIs). (2019, October 1). Chemos GmbH & Co. KG.
  • Handling Highly Potent Actives and Controlled Substances Safely and Securely. (2016, November 20). Cambrex.
  • Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. (n.d.).
  • Respiratory Protection Guidance for Hazardous Drug Handling. (n.d.). 3M.
  • Paroxetine hydrochloride-SDS. (n.d.). MedChemExpress.
  • SAFETY DATA SHEET - Paroxetine hydrochloride hemihydr
  • SAFETY DATA SHEET - Paroxetine hydrochloride hemihydrate. (2016, October 17). Fisher Scientific.
  • SAFETY DATA SHEET - Paroxetine hydrochloride spiked with 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine. (2009, October 6). U. S. Pharmacopeia.
  • Safety Data Sheet - Paroxetine Hydrochloride Hemihydr

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Paroxetine Hydrochloride
Reactant of Route 2
ent-Paroxetine Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.